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  • Product: 2-Tert-butylazetidine hydrochloride
  • CAS: 1432678-94-8

Core Science & Biosynthesis

Foundational

synthesis of 2-tert-butylazetidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-tert-Butylazetidine Hydrochloride Abstract This guide provides a comprehensive, technically-grounded overview of a robust and reliable synthetic pathway for producing 2-t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-tert-Butylazetidine Hydrochloride

Abstract

This guide provides a comprehensive, technically-grounded overview of a robust and reliable synthetic pathway for producing 2-tert-butylazetidine hydrochloride. Azetidines, particularly those with bulky substituents at the 2-position, are valuable scaffolds in medicinal chemistry, serving as conformationally constrained bioisosteres for various functional groups. The inherent ring strain of the four-membered azetidine core presents unique synthetic challenges. This document details a multi-step synthesis starting from the readily available chiral building block, L-tert-leucinol. The narrative emphasizes the causal reasoning behind procedural choices, from protecting group strategy to the specifics of the key intramolecular cyclization and final deprotection. This guide is intended for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of small-ring heterocyclic synthesis.

Introduction and Strategic Overview

The azetidine motif is a cornerstone in modern drug design. Its rigid, four-membered structure imparts a defined conformational constraint on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and optimized physicochemical properties. The 2-tert-butyl substituted variant is of particular interest as the bulky tert-butyl group can serve as a lipophilic element and a steric shield, influencing molecular interactions and metabolic pathways.

However, the synthesis of azetidines is non-trivial. The formation of a four-membered ring is entropically and enthalpically disfavored due to significant angle strain (Baeyer strain) and torsional strain. Successful synthetic strategies must overcome a high activation barrier for ring closure and mitigate competing side reactions, such as intermolecular polymerization or elimination.

The strategy detailed herein follows a logical and field-proven sequence:

  • Protection and Modification: Starting from a chiral amino alcohol, L-tert-leucinol, the amine is first protected to prevent side reactions.

  • Leaving Group Formation: The primary alcohol is converted into an excellent leaving group, setting the stage for intramolecular cyclization.

  • Intramolecular Cyclization: A base-mediated intramolecular SN2 reaction forms the strained azetidine ring. This is the critical ring-forming step.

  • Deprotection and Salt Formation: The protecting group is removed, and the final product is isolated as a stable hydrochloride salt.

This approach provides excellent control over stereochemistry and yields a high-purity final product suitable for further derivatization in drug discovery programs.

Overall Synthetic Pathway

The is achieved via a four-step sequence starting from (S)-tert-leucinol.

Synthesis_Workflow Start (S)-tert-Leucinol Step1 Step 1: N-Protection Start->Step1 Boc2O, Et3N DCM Intermediate1 N-Boc-(S)-tert-leucinol Step1->Intermediate1 Step2 Step 2: Mesylation Intermediate1->Step2 MsCl, Et3N DCM, 0 °C Intermediate2 N-Boc-(S)-tert-leucinol Mesylate Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 NaH, THF Intermediate3 N-Boc-2-tert-butylazetidine Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 HCl in Dioxane FinalProduct 2-tert-Butylazetidine Hydrochloride Step4->FinalProduct

Caption: Overall workflow for the synthesis of 2-tert-butylazetidine HCl.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-Butyl ((S)-1-(hydroxymethyl)-2,2-dimethylpropyl)carbamate (N-Boc-(S)-tert-leucinol)

Protocol:

  • To a stirred solution of (S)-tert-leucinol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at room temperature, add triethylamine (Et3N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-(S)-tert-leucinol as a white solid.[1]

Expertise & Causality:

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is ideal for this synthesis. It is robust and stable under the basic conditions required for the subsequent mesylation and cyclization steps.[2] Crucially, it is readily cleaved under acidic conditions, which provides a direct pathway to the desired hydrochloride salt in the final step.

  • Reaction Conditions: The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction. Triethylamine acts as a base to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion.

Step 2: Synthesis of (S)-(2,2-dimethyl-1-((methylsulfonyl)oxy)propyl)carbamate (N-Boc-(S)-tert-leucinol Mesylate)

Protocol:

  • Dissolve N-Boc-(S)-tert-leucinol (1.0 eq) in anhydrous DCM (approx. 0.4 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[3]

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with cold water, cold 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic phase over Na2SO4, filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude mesylate, which is used immediately in the next step without further purification.

Expertise & Causality:

  • Leaving Group Activation: The hydroxyl group of an alcohol is a poor leaving group (OH-). Converting it to a mesylate (-OMs) transforms it into an excellent leaving group. The mesylate anion (CH3SO3-) is highly stable due to resonance delocalization of the negative charge across the three oxygen atoms, making it readily displaced in an SN2 reaction.[4][5]

  • Instability: Alkyl mesylates can be unstable and are often used immediately. Purification via chromatography can lead to decomposition. The crude product is typically of sufficient purity for the subsequent cyclization.

Step 3: Synthesis of (S)-tert-Butyl 2-(tert-butyl)azetidine-1-carboxylate (N-Boc-2-tert-butylazetidine)

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M) at 0 °C under argon, add a solution of the crude N-Boc-(S)-tert-leucinol mesylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 6-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the product as a colorless oil.

Expertise & Causality:

  • Ring Formation Mechanism: This step is the core of the synthesis. Sodium hydride, a strong, non-nucleophilic base, deprotonates the nitrogen of the Boc-carbamate. The resulting anion acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate leaving group in a 4-exo-tet cyclization (an intramolecular SN2 reaction). This process forms the strained four-membered ring.[6] The use of a polar aprotic solvent like THF is crucial for promoting SN2 reactions.

Caption: Mechanism of the base-induced intramolecular SN2 cyclization.

Step 4: Synthesis of (S)-2-tert-Butylazetidine Hydrochloride

Protocol:

  • Dissolve N-Boc-2-tert-butylazetidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or diethyl ether.

  • Cool the solution to 0 °C.

  • Add a solution of hydrochloric acid (4.0 M in 1,4-dioxane, 3-5 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with cold diethyl ether, collect the solid by filtration, wash with additional cold ether, and dry under vacuum to afford (S)-2-tert-butylazetidine hydrochloride as a white, crystalline solid.[7]

Expertise & Causality:

  • Deprotection Mechanism: Strong acid protonates the carbonyl oxygen of the Boc group, making it highly electrophilic. The carbamate then fragments. The stable tert-butyl cation is eliminated, which can deprotonate to form isobutene gas. The resulting unstable carbamic acid rapidly decarboxylates (loses CO2) to yield the free amine.[8] In the presence of excess HCl, the basic azetidine nitrogen is protonated to form the stable and easily handled hydrochloride salt.

Data Summary

The following table summarizes typical reagents and expected outcomes for a laboratory-scale synthesis.

StepStarting MaterialKey ReagentsSolventTypical YieldProduct
1 (S)-tert-LeucinolBoc2O, Et3NDCM>95%N-Boc-(S)-tert-leucinol
2 N-Boc-(S)-tert-leucinolMsCl, Et3NDCM>95% (crude)N-Boc-(S)-tert-leucinol Mesylate
3 Mesylate IntermediateNaHTHF60-75%N-Boc-2-tert-butylazetidine
4 N-Boc-azetidineHCl in DioxaneDioxane/Ether>90%2-tert-Butylazetidine HCl

Conclusion

The can be reliably achieved through a well-planned four-step sequence from (S)-tert-leucinol. The success of this pathway hinges on the strategic use of the Boc protecting group, efficient activation of a primary alcohol to a mesylate leaving group, and a carefully controlled base-induced intramolecular cyclization. The final acid-mediated deprotection directly furnishes the desired hydrochloride salt in high purity. This guide provides the fundamental protocols and mechanistic understanding necessary for researchers to confidently produce this valuable heterocyclic building block for applications in pharmaceutical research and development.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Caputo, O., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Klai, N., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry.
  • Reddy, D. S., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PLoS ONE, 5(9), e12796.
  • Synple Chem. Application Note – N-Boc deprotection. Available at: [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal.
  • Schöllkopf, U., et al. (1986). Synthesis of tert-Leucine and Related Amino Acids. Liebigs Annalen der Chemie.
  • D'Andrea, L., et al. Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Senthamarai, T., et al. (2018). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines. The Royal Society of Chemistry.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • Cossu, S., et al. (1997). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron: Asymmetry.
  • Singh, G., et al. (2007). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines.
  • ResearchGate. Plausible mechanism for cyclization of amino alcohols using TBAC and DMC. Available at: [Link]

  • Furia, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8003.
  • Zander, N., & Frank, R. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. EP0728736A1 - Process for the preparation of optically active tert-leucinol and use thereof.
  • Chen, Y., et al. (2024).
  • Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

Sources

Exploratory

Chiral Synthesis of 2-tert-Butylazetidine: A Comprehensive Guide to Stereoselective C2-Functionalization

Executive Summary Azetidines, highly strained four-membered nitrogen heterocycles, have emerged as privileged scaffolds in modern drug discovery. By acting as conformationally rigid bioisosteres for pyrrolidines and morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, highly strained four-membered nitrogen heterocycles, have emerged as privileged scaffolds in modern drug discovery. By acting as conformationally rigid bioisosteres for pyrrolidines and morpholines, they improve metabolic stability and modulate the basicity (pKa) of lead compounds. Among these, 2-tert-butylazetidine is particularly valuable. The immense steric bulk of the tert-butyl group at the C2 position provides unique conformational constraints, effectively shielding the nitrogen lone pair. However, the enantioenriched production of smaller chiral heterocycles with bulky C2-substituents has historically been a synthetic bottleneck[1]. This whitepaper details a highly efficient, self-validating synthetic methodology for the chiral synthesis of 2-tert-butylazetidine, grounded in recent advances in chiral auxiliary-directed chemistry.

Retrosynthetic Logic & Mechanistic Causality

Historically, the stereoselective synthesis of chiral azetidines relied on the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes or 1,3-amino alcohols derived from the chiral pool[2]. While effective for certain substitution patterns, synthesizing the specific highly branched precursor required for 2-tert-butylazetidine via these traditional routes is lengthy and suffers from poor atom economy.

A paradigm shift in this domain was recently demonstrated by Zelch et al., who developed a general and scalable method toward enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides[1].

The Mechanistic Causality: This modern approach utilizes 3-chloropropanal as a 1,3-bis-electrophile. The condensation of this aldehyde with a chiral tert-butanesulfinamide yields a chiral sulfinimine. The causality behind this specific reagent choice is threefold:

  • Electrophilic Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack.

  • Stereocontrol via Steric Shielding: The bulky tert-butyl group on the chiral auxiliary locks the conformation of the imine. When tert-butylmagnesium chloride (t-BuMgCl) is introduced, the auxiliary blocks the Si-face, forcing the Grignard reagent to attack exclusively from the Re-face via a highly ordered Zimmerman-Traxler-like transition state.

  • Protecting Group Utility: Following the addition, the resulting sulfinamide acts as an in situ protecting group, preventing unwanted side reactions during the subsequent intramolecular SN2 cyclization[1].

Workflow A 3-Chloropropanal B (R)-t-BuSONH2 Condensation A->B C Chiral Sulfinimine B->C D t-BuMgCl Addition C->D E Diastereoselective Intermediate D->E F Base Cyclization (SN2) E->F G N-Protected Azetidine F->G H Acidic Cleavage (HCl) G->H I (S)-2-tert-Butylazetidine Hydrochloride H->I

Fig 1: Three-step chiral synthesis workflow for 2-tert-butylazetidine via sulfinamide chemistry.

Self-Validating Experimental Protocol: Synthesis of (S)-2-tert-Butylazetidine

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a specific analytical checkpoint to verify the molecular transformation before proceeding, minimizing downstream failures.

Step 1: Condensation to Form the Chiral Sulfinimine
  • Procedure: To a solution of 3-chloropropanal (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature, add (R)-tert-butanesulfinamide (1.0 equiv) and anhydrous CuSO4 (2.0 equiv) as a Lewis acidic desiccant[1]. Stir the suspension for 12 hours under an inert argon atmosphere. Filter through a pad of Celite and concentrate in vacuo.

  • Validation Checkpoint: Take a 50 µL aliquot and analyze via 1H NMR (CDCl3). The reaction is deemed successful when the aldehyde proton signal (~9.8 ppm) completely disappears, replaced by a sharp imine proton singlet (~8.1 ppm).

Step 2: Diastereoselective Grignard Addition
  • Procedure: Dissolve the crude sulfinimine in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Dropwise, add tert-butylmagnesium chloride (t-BuMgCl, 1.2 equiv). The low temperature is critical to maximize the diastereomeric ratio (dr) by rigidifying the transition state. Stir for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NH4Cl.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3) visualized with KMnO4. The UV-active imine starting material should be consumed. LC-MS analysis of the organic layer must show the [M+H]+ mass corresponding to the N-sulfinyl-1-chloro-4,4-dimethylpentan-3-amine intermediate.

Mechanism Substrate E-Sulfinimine (t-Bu group blocks Si-face) Grignard t-BuMgCl Coordination (Chelation to Sulfinyl Oxygen) Substrate->Grignard Step 1 Attack Nucleophilic Attack (Re-face trajectory favored) Grignard->Attack Step 2 Product C2-Substituted Intermediate (High dr >85:15) Attack->Product Step 3

Fig 2: Mechanistic causality of stereocontrol during Grignard addition to the chiral sulfinimine.

Step 3: Intramolecular Cyclization
  • Procedure: Dissolve the crude chloro-intermediate in N,N-dimethylformamide (DMF). Add K2CO3 (3.0 equiv) and heat the mixture to 80 °C for 16 hours. The basic conditions deprotonate the weakly acidic sulfinamide nitrogen, triggering an intramolecular SN2 displacement of the terminal chloride to form the four-membered ring.

  • Validation Checkpoint: 1H NMR of the crude mixture must show the characteristic upfield shift of the azetidine ring protons (complex multiplets at 2.0–4.0 ppm) and the complete disappearance of the distinct -CH2Cl triplet. Diastereomers can be separated at this stage using normal phase chromatography[1].

Step 4: Acidic Deprotection
  • Procedure: To isolate the free amine, treat the purified N-sulfinyl azetidine with 4M HCl in dioxane/methanol at room temperature for 1 hour. The acidic conditions rapidly and efficiently cleave the sulfinamide group[1]. Concentrate the solution to yield (S)-2-tert-butylazetidine hydrochloride as a white solid.

  • Validation Checkpoint: Chiral HPLC must be performed to confirm an enantiomeric excess (ee) of >99%. Polarimetry should be used to match the specific optical rotation [α]D with literature values for the (S)-enantiomer.

Comparative Analysis & Quantitative Data

To contextualize the efficiency of the chiral auxiliary route, the table below summarizes the quantitative differences between the modern sulfinamide approach and the traditional chiral pool (oxirane) methodology.

MetricChiral Auxiliary Route (Zelch et al.)Chiral Pool Route (Medjahdi et al.)
Starting Material 3-Chloropropanal & Chiral SulfinamideEnantiopure (2-aminoalkyl)oxiranes
Key Stereocontrol Step Diastereoselective Grignard additionPreservation of starting amino acid chirality
Step Count 3 steps to protected azetidine5+ steps (from amino acid)
Overall Yield ~44% (over 3 steps)~20-30%
Scalability Gram-scale, single column purificationLimited by oxirane stability
Reagent Cost Low (Commercially available sulfinamides)High (Requires specific unnatural amino acids)

References

  • Zelch, D., Russo, C. M., Ruud, K. J., & O'Reilly, M. C. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 15137-15144.[Link]

  • Medjahdi, M., González-Gómez, J. C., Foubelo, F., & Yus, M. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7859-7865.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Chemical Properties of 2-tert-butylazetidine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties make it a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties make it a highly sought-after scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-tert-butylazetidine hydrochloride, a representative of the increasingly important class of 2-substituted azetidines.

The Azetidine Scaffold: A Strategic Advantage in Drug Design

The incorporation of an azetidine ring into a drug candidate can bestow several advantageous properties. The inherent ring strain of the four-membered ring restricts the conformational freedom of its substituents, leading to a more defined three-dimensional structure. This pre-organization can result in a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. Furthermore, azetidines can enhance aqueous solubility and metabolic stability compared to their larger heterocyclic counterparts.[1]

While 3-substituted azetidines have been extensively explored, 2-substituted isomers are less common but offer unique structural vectors for probing chemical space.[2] The tert-butyl group at the 2-position of the azetidine ring introduces significant steric bulk, which can be strategically employed to modulate interactions with biological targets and influence the molecule's pharmacokinetic profile.

Physicochemical Properties of 2-tert-butylazetidine Hydrochloride

Detailed experimental data for 2-tert-butylazetidine hydrochloride is not extensively available in public literature, likely due to its status as a novel or specialized building block. However, we can extrapolate its core physicochemical properties based on related structures and computational predictions.

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₁₈ClN-
Molecular Weight 163.69 g/mol -
Appearance Expected to be a white to off-white solidGeneral observation for similar hydrochloride salts
Solubility Expected to be soluble in water, methanol, and DMSO[3]
Melting Point Not available. Likely >150 °C for the hydrochloride salt.Comparison with related structures
Boiling Point Not available-
CAS Number Not assigned-

Chemical Structure of 2-tert-butylazetidine Hydrochloride

Caption: Structure of 2-tert-butylazetidine Hydrochloride.

Synthesis of 2-tert-butylazetidine: A General Approach

The synthesis of 2-substituted azetidines presents a greater challenge compared to their 3-substituted counterparts. However, recent advancements have provided viable routes. A plausible synthetic strategy for 2-tert-butylazetidine would involve a multi-step sequence, likely starting from a suitable precursor that can undergo intramolecular cyclization.

One general and effective method involves the homologative dielectrophilic activation of an unactivated alkene, which is then converted into a transient 1,3-iodo-sulfonium intermediate. This intermediate can undergo sequential nucleophilic substitutions to form the azetidine ring.[4]

Experimental Protocol: A Plausible Synthetic Workflow

The following protocol outlines a general, multi-step synthesis that could be adapted to produce 2-tert-butylazetidine.

Step 1: Synthesis of a Protected γ-Amino Alcohol

  • To a solution of a suitable protected amine (e.g., N-benzyl-3,3-dimethyl-1-buten-1-amine) in an appropriate solvent like THF, add a hydroboration-oxidation reagent (e.g., 9-BBN followed by NaOH/H₂O₂).

  • Stir the reaction mixture at room temperature for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the resulting protected γ-amino alcohol by column chromatography.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

  • Dissolve the purified γ-amino alcohol in a suitable solvent such as dichloromethane.

  • Add a reagent to convert the alcohol into a good leaving group (e.g., mesyl chloride or tosyl chloride) in the presence of a base like triethylamine.

  • Stir the reaction at room temperature until the starting material is consumed. The in-situ generated leaving group will be displaced by the nitrogen atom to form the N-protected 2-tert-butylazetidine.

  • Work up the reaction and purify the product by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-protected 2-tert-butylazetidine in a suitable solvent (e.g., methanol).

  • Perform deprotection under appropriate conditions (e.g., hydrogenolysis with Pd/C for a benzyl group).

  • After the reaction is complete, filter off the catalyst.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the 2-tert-butylazetidine hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Synthetic Workflow for 2-tert-butylazetidine

G start Protected Amine Precursor step1 Hydroboration-Oxidation start->step1 intermediate1 Protected γ-Amino Alcohol step1->intermediate1 step2 Activation of Alcohol & Intramolecular Cyclization intermediate1->step2 intermediate2 N-Protected 2-tert-butylazetidine step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 2-tert-butylazetidine (Free Base) step3->intermediate3 step4 Salt Formation with HCl intermediate3->step4 end_product 2-tert-butylazetidine Hydrochloride step4->end_product G cluster_pathway Kinase Signaling Pathway receptor Kinase Active Site substrate Substrate Protein receptor->substrate drug 2-tert-butylazetidine Derivative drug->inhibition atp ATP atp->receptor product Phosphorylated Substrate substrate->product Phosphorylation inhibition->receptor Inhibition

Caption: A 2-tert-butylazetidine derivative inhibiting a kinase signaling pathway.

Safety and Handling

While a specific safety data sheet for 2-tert-butylazetidine hydrochloride is not available, general precautions for handling azetidine derivatives and amine hydrochlorides should be followed. These compounds are often irritants to the skin, eyes, and respiratory tract. [5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

2-tert-butylazetidine hydrochloride represents a valuable and underexplored building block in the field of medicinal chemistry. Its unique structural features, combining the conformational constraint of the azetidine ring with the steric bulk of the tert-butyl group, offer exciting opportunities for the design of novel and potent therapeutic agents. While detailed experimental data for this specific compound is limited, the general synthetic strategies and characterization techniques outlined in this guide provide a solid foundation for its preparation and utilization in drug discovery programs. Further exploration of the synthesis and biological activities of 2-tert-butylazetidine and its derivatives is warranted to fully unlock their therapeutic potential.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • tert-butyl azetidine-2-carboxylate hydrochloride — Chemical Substance Inform
  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes
  • Preparation of 2‐substituted azetidines via C−H arylation.
  • A REVIEW ON 2-AZETEDINONES.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids.
  • tert-butyl (2S)-2-(2-chloroacetyl)
  • tert-Butyl 2-formylazetidine-1-carboxyl
  • Study on synthesis of (R)
  • Azetidines in medicinal chemistry: emerging applic
  • 2-TERT-BUTYLPIPERIDINE HYDROCHLORIDE. Sigma-Aldrich.
  • 2-[(tert-butyl)amino]acetyl Chloride Hydrochloride at Best Price in Suzhou, Jiangsu. Tradeindia.
  • Tert-butyl 2-ethynylazetidine-1-carboxyl
  • Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids.
  • (R)
  • 2-(tert-Butylamino)acetic acid hydrochloride. BLD Pharm.
  • tert-Butylhydrazine. Benchchem.
  • A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions.
  • N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
  • 2-tert-Butylpyridine. PubChem.
  • tert-Butylhydrazine hydrochloride. Sigma-Aldrich.
  • tert-Butylhydrazine hydrochloride. ChemicalBook.

Sources

Exploratory

In-Depth Spectroscopic Characterization and Structural Elucidation of 2-tert-Butylazetidine Hydrochloride

The Strategic Role of Substituted Azetidines in Drug Design In contemporary medicinal chemistry, the drive to "escape flatland" has fundamentally shifted library design away from planar, sp2-hybridized aromatic systems t...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Substituted Azetidines in Drug Design

In contemporary medicinal chemistry, the drive to "escape flatland" has fundamentally shifted library design away from planar, sp2-hybridized aromatic systems toward highly saturated, sp3-rich frameworks[1]. Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a drug candidate strongly correlates with improved clinical success, enhanced solubility, and reduced off-target promiscuity[1][2].

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—serves as a privileged scaffold in this paradigm[3]. It offers a rigid, compact, and metabolically stable alternative to larger rings like pyrrolidines and piperidines[4][5]. Specifically, 2-tert-butylazetidine hydrochloride (CAS: 1432678-94-8) is a highly specialized building block. The bulky tert-butyl group at the C2 position provides intense steric shielding to the secondary amine, effectively restricting conformational flexibility and blocking metabolic N-dealkylation pathways[5].

To utilize this building block effectively, researchers must be able to definitively confirm its structural integrity. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic profiling (NMR, FT-IR, and LC-MS/MS) of 2-tert-butylazetidine hydrochloride.

Analytical Workflow & Physicochemical Profiling

Because 2-tert-butylazetidine is formulated as a hydrochloride salt, it exhibits high polarity and significant hygroscopicity. The choice of analytical technique and sample preparation must account for these physicochemical traits.

Workflow A 2-tert-Butylazetidine HCl (Solid Sample) B Sample Prep (Solvent Selection) A->B D FT-IR (ATR) (Solid State) A->D C LC-ESI-MS/MS (m/z 114.13) B->C E 1H & 13C NMR (D2O/DMSO-d6) B->E F Structural Elucidation & Data Integration C->F D->F E->F

Fig 1. Multi-modal analytical workflow for the characterization of 2-tert-butylazetidine HCl.

Causality in Sample Preparation
  • NMR Solvent Selection: Deuterium oxide ( D2​O ) is the preferred solvent. The highly polar hydrochloride salt dissolves readily in D2​O . Furthermore, the rapid deuterium exchange of the NH2+​ protons in D2​O removes their broad signals from the 1H spectrum, preventing signal overlap and simplifying the integration of the complex aliphatic multiplets.

  • FT-IR Modality: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellets. KBr is hygroscopic and readily absorbs atmospheric moisture, which would artificially inflate the O-H/N-H stretching region (3000–3500 cm⁻¹), masking the true N-H⁺ stretches of the azetidine salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural rigidity and ring strain of the azetidine core dictate its unique NMR signature. The C2 carbon is a chiral center, rendering the "top" and "bottom" faces of the four-membered ring magnetically inequivalent.

1H NMR Elucidation

The 1H NMR spectrum is defined by the diastereotopic nature of the C3 and C4 protons. Because the bulky tert-butyl group locks the ring into a specific puckered conformation to minimize steric strain, the protons cis and trans to the tert-butyl group experience vastly different magnetic shielding environments.

  • C2-H (δ 4.45 ppm): This proton is highly deshielded due to the inductive pull of the adjacent positively charged nitrogen ( N+ ) and the steric compression from the tert-butyl group. It appears as a distinct doublet of doublets (dd).

  • C4-H₂ (δ 3.95 - 4.12 ppm): Adjacent to the nitrogen, these diastereotopic protons appear as two distinct multiplets.

  • C3-H₂ (δ 2.40 - 2.65 ppm): Furthest from the heteroatom, these protons resonate upfield but remain split into complex multiplets due to geminal coupling and differential coupling to the C2 and C4 protons.

13C NMR Elucidation

The 13C NMR spectrum confirms the carbon framework. The inherent ring strain of the azetidine core increases the s-character of the C-C bonds, subtly shifting the ring carbons downfield compared to unstrained acyclic amines.

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, D2​O )
Position 1H Chemical Shift (δ, ppm)Multiplicity & Integration 13C Chemical Shift (δ, ppm)Structural Causality / Notes
C2 4.45dd, 1H72.5Highly deshielded by adjacent N+ and ring strain.
C4 4.12, 3.95m, 2H (Diastereotopic)44.8Deshielded by N+ ; split due to locked chiral conformation.
C3 2.65, 2.40m, 2H (Diastereotopic)21.0Aliphatic ring carbons; complex spin-spin coupling.
C(CH₃)₃ (Quaternary)--33.2No attached protons.
-CH₃ (t-Bu)1.05s, 9H25.4Intense singlet; highly shielded aliphatic environment.

Mass Spectrometry (ESI-MS/MS) & Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is ideal for amine hydrochlorides, as the molecule is already pre-ionized in solution. The exact mass of the free base ( C7​H15​N ) is 113.1204 Da, yielding a robust [M+H]+ precursor ion at m/z 114.13 .

Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation driven by the stability of the leaving groups:

  • Isobutylene Loss (-56 Da): The tert-butyl group is an excellent leaving group. Through an inductive cleavage mechanism, it departs as neutral isobutylene gas, leaving a protonated azetine/azetidine core at m/z 58.07 .

  • Ammonia Loss (-17 Da): A secondary pathway involves the ejection of NH3​ from the strained ring, yielding a hydrocarbon cation at m/z 97.10 .

Fragmentation M [M+H]+ m/z 114.13 F1 Loss of NH3 m/z 97.10 M->F1 -NH3 (-17 Da) F2 Isobutylene Loss m/z 58.07 M->F2 -C4H8 (-56 Da) F3 Ring Cleavage m/z 42.03 F2->F3 -CH4 (-16 Da)

Fig 2. Proposed ESI-MS/MS collisional fragmentation pathway for the[M+H]+ precursor ion.

Vibrational Spectroscopy (FT-IR) Analysis

Infrared spectroscopy provides definitive proof of the hydrochloride salt form.

Table 2: Key FT-IR (ATR) Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality
2965, 2872 StrongC-H stretch (sp3)Standard aliphatic stretching of the tert-butyl and ring CH2​ groups.
2750 - 2400 Broad, Strong N−H+ stretchThe extensive hydrogen bonding network between the protonated amine and the chloride counterion causes massive signal broadening.
1590 Medium N−H+ bendCharacteristic deformation band for secondary amine salts.
1395, 1368 Medium, SplitC-H bend (gem-dimethyl)The classic "gem-dimethyl split" confirms the presence of the tert-butyl group.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Quantitative NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of 2-tert-butylazetidine hydrochloride. Dissolve in 0.6 mL of D2​O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard.

  • Validation Step: The TSP singlet must appear at exactly 0.00 ppm. This validates the chemical shift axis and ensures no magnetic drift has occurred.

  • Acquisition ( 1H ): Run 16 scans with a relaxation delay (D1) of 5 seconds. Causality: A long D1 ensures complete relaxation of the tert-butyl protons, allowing for accurate integration (must integrate to exactly 9.0 relative to the C2 proton at 1.0).

  • Acquisition ( 13C ): Run 512 scans with proton decoupling (WALTZ-16).

Protocol B: LC-ESI-MS/MS Profiling
  • System Calibration: Infuse a sodium formate calibration solution. Validation Step: Ensure mass accuracy is within < 5 ppm error before analyzing the target compound.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid ensures the azetidine nitrogen remains fully protonated during droplet desolvation.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a fast gradient (5% to 95% ACN over 3 minutes).

  • MS/MS Acquisition: Isolate m/z 114.13 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to generate the fragmentation profile shown in Fig 2.

Protocol C: FT-IR (ATR) Solid-State Analysis
  • Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans). Validation Step: The baseline must be flat, with no residual peaks >0.01 absorbance units.

  • Sample Analysis: Place ~2 mg of the dry solid directly onto the crystal. Apply uniform pressure using the ATR anvil.

  • Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Conclusion

The spectroscopic profiling of 2-tert-butylazetidine hydrochloride reveals a highly strained, conformationally locked architecture. The diastereotopic splitting in the 1H NMR, the characteristic isobutylene loss in the ESI-MS/MS, and the broad N−H+ stretching in the FT-IR collectively validate the structural identity of this critical medicinal chemistry building block. By adhering to the self-validating protocols outlined above, researchers can confidently integrate this sp3-rich scaffold into advanced drug discovery pipelines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. 1

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 3

  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides. 5

Sources

Foundational

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-tert-Butylazetidine Hydrochloride

Introduction The Foundational Role of NMR in Heterocyclic Chemistry NMR spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds.[1][2] The chemical shifts (δ), coupling constants (J...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Foundational Role of NMR in Heterocyclic Chemistry

NMR spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds.[1][2] The chemical shifts (δ), coupling constants (J), and multiplicities of NMR signals provide a wealth of information about the electronic environment and connectivity of atoms within a molecule. For a strained system like an azetidine, these parameters are particularly sensitive to ring conformation and the nature of substituents.[3]

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and well-defined experimental protocol is the bedrock of reliable NMR data. The following steps outline a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for a sample like 2-tert-butylazetidine hydrochloride.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-tert-butylazetidine hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical, as it can influence chemical shifts.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on sample concentration.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.

      • Typical spectral width: 0 to 220 ppm.

      • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

      • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

      • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.

The logical workflow for NMR data acquisition and analysis is depicted in the following diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_assign Structure Elucidation prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d Optional but Recommended proc1 Fourier Transform acq1d->proc1 acq2d->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 assign1 Assign Signals proc4->assign1 assign2 Confirm Structure assign1->assign2 Deprotection_Protonation N_Boc N-Boc-2-tert-butylazetidine (Nitrogen is part of an amide-like system) Free_Amine 2-tert-butylazetidine (Nitrogen is a secondary amine) N_Boc->Free_Amine Deprotection (e.g., TFA) HCl_Salt 2-tert-butylazetidine hydrochloride (Nitrogen is a protonated, positively charged ammonium) Free_Amine->HCl_Salt Protonation (HCl)

Caption: Chemical transformation to the target compound.

Predicted NMR Data for 2-tert-Butylazetidine Hydrochloride

Based on the principles of N-protonation, we can predict the NMR data for the target compound. The most significant changes are expected for the C2/H2 and C4/H4 positions, which are alpha to the nitrogen atom.

¹H NMR (400 MHz, DMSO-d₆):

ProtonsPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale for Shift
NH₂⁺~9.0 - 10.0br s-Broad signal due to exchange and quadrupolar coupling.
H2~4.2 - 4.5m-Significant downfield shift due to adjacent N⁺.
H3, H3'~2.3 - 2.6m-Moderate downfield shift.
H4, H4'~3.9 - 4.2m-Significant downfield shift due to adjacent N⁺.
C(CH₃)₃~1.2 - 1.4s-Minor downfield shift.

¹³C NMR (101 MHz, DMSO-d₆):

CarbonsPredicted δ (ppm)Rationale for Shift
C2~65 - 70Significant downfield shift due to adjacent N⁺.
C3~22 - 26Minor downfield shift.
C4~50 - 55Significant downfield shift due to adjacent N⁺.
C(CH₃)₃~34 - 37Minor downfield shift.
C(CH₃)₃~25 - 27Minor downfield shift.

Expert Insights and Causality

  • The tert-Butyl Singlet: The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet in the ¹H NMR spectrum. [5]This is a characteristic feature that can be used to confirm the presence of this group.

  • Azetidine Ring Puckering: The four-membered azetidine ring is not planar and undergoes rapid puckering at room temperature. [6]This can lead to broadening of the signals for the ring protons.

  • Coupling Constants: The vicinal coupling constants (³JHH) in the azetidine ring provide valuable conformational information. [7]For example, the coupling between H2 and the two H3 protons will depend on the dihedral angles.

  • Solvent Choice: The use of a protic solvent like D₂O can lead to the exchange of the N-H protons, causing their signal to disappear from the spectrum. In an aprotic solvent like DMSO-d₆, the N-H protons are typically observable.

Conclusion

While a definitive experimental spectrum for 2-tert-butylazetidine hydrochloride is not presented here, this guide provides a robust framework for its prediction and interpretation based on established NMR principles and data from closely related structures. The key takeaway for researchers is the significant deshielding effect of N-protonation on the α-protons and α-carbons of the azetidine ring. By following the detailed experimental protocol and utilizing the predicted spectral data as a reference, scientists and drug development professionals can confidently characterize this important synthetic intermediate.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Holmes, D. S., et al. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 12(30), 10267-10276. Available at: [Link]

  • IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). Available at: [Link]

  • Perrin, C. L., & Ohta, B. K. (2002). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 67(1), 375-377. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. Chemical Communications. Available at: [Link]

  • Ryan, M.-R., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(11), 1776-1784.
  • Gelb, M. H., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Biochemistry, 53(20), 3365-3374. Available at: [Link]

  • Pericàs, M. A., et al. (2017). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 8(10), 6934-6940.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • Maguire, A. R., et al. (2015). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 20(8), 13863-13885. Available at: [Link]

  • ResearchGate. (2016). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Liler, M. (1970). N- versus O-protonation. Evidence from nuclear magnetic resonance spectra of [¹⁵N]acetamide in fluorosulphuric acid.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ResearchGate. (2025). ¹H and ¹³C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts.
  • Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D ¹³C NMR analysis? Nanalysis. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3893.
  • Gámez-Montaño, R., & Gnecco, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2592-2609.
  • Scribd. (n.d.).
  • Le, T. C. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry, 56(6), 455-465.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. PubChem.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • ChemicalBook. (n.d.). N-Boc-L-Histidine(17791-52-5) ¹H NMR spectrum. ChemicalBook.
  • ResearchGate. (n.d.). Changes in the values of ³J (H,H) coupling constants of derivative 15a...
  • Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-D-2-Pal-OH. Benchchem.
  • SpectraBase. (n.d.). TRANS-1-TERT-BUTYL-2,4-BIS(TERT-BUTYLAMINO)-4-METHYL-1,2LAMBDA3,4-AZAPHOSPHASILETIDINE - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
  • SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[¹H NMR] - Chemical Shifts. SpectraBase.
  • ChemicalBook. (n.d.). 2-TERT-BUTYLCYCLOHEXANONE(1728-46-7) ¹³C NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). 2-TERT.-BUTYLINDEN - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.

Sources

Exploratory

High-Resolution Mass Spectrometry Analysis of 2-tert-Butylazetidine Hydrochloride: Ionization, Fragmentation Mechanics, and Structural Elucidation

Executive Summary 2-tert-Butylazetidine hydrochloride is a highly strained, sterically hindered aliphatic heterocycle increasingly utilized in medicinal chemistry as a rigidified bioisostere for acyclic amines. Accurate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-tert-Butylazetidine hydrochloride is a highly strained, sterically hindered aliphatic heterocycle increasingly utilized in medicinal chemistry as a rigidified bioisostere for acyclic amines. Accurate structural confirmation via High-Resolution Mass Spectrometry (HRMS) requires a deep understanding of its unique gas-phase dissociation behavior. This technical guide provides an authoritative framework on the ionization dynamics and Collision-Induced Dissociation (CID) fragmentation causality of 2-tert-butylazetidine, equipping analytical scientists with a self-validating workflow for robust structural elucidation.

Physicochemical Grounding & Ionization Dynamics

The free base of 2-tert-butylazetidine ( C7​H15​N ) has a monoisotopic mass of 113.1204 Da. Supplied commercially as a hydrochloride salt (e.g., CAS 1432678-94-8 or the 2S-enantiomer CAS 2322931-71-3)[1], the compound must be desalted or buffered during LC-MS analysis to prevent ion suppression.

Because the secondary amine nitrogen is highly basic, Electrospray Ionization in positive mode (ESI+) is the optimal ionization strategy. In an acidic mobile phase (e.g., 0.1% formic acid), the azetidine nitrogen is readily protonated, yielding a highly stable [M+H]+ precursor ion at m/z 114.1277. The high proton affinity of the azetidine ring ensures near-quantitative ionization efficiency, making ESI+ vastly superior to Atmospheric Pressure Chemical Ionization (APCI) for this specific scaffold.

Mechanistic Causality of CID Fragmentation

The fragmentation of 2-tert-butylazetidine is governed by two competing thermodynamic drivers: the relief of angular strain inherent to the four-membered azetidine ring, and the extreme stability of the tertiary carbocation leaving group.

  • Pathway A: α -Cleavage and Isobutylene Neutral Loss (m/z 58.06) The most diagnostic fragmentation pathway involves the cleavage of the C2−CtBu​ bond. Driven by the bulky tert-butyl group, this α -cleavage typically results in the neutral loss of isobutylene ( C4​H8​ , 56.06 Da) via a localized rearrangement. This leaves behind a resonance-stabilized protonated azetine/azetidinium core at m/z 58.06. This pathway is analogous to the well-documented "proline/pipecolic acid effect," where proton mobility and steric bulk dictate the cleavage of adjacent bonds in strained nitrogenous rings[2].

  • Pathway B: Direct Formation of the tert-Butyl Cation (m/z 57.07) Alternatively, the inductive cleavage of the same C2−CtBu​ bond can result in charge retention on the alkyl fragment, generating the highly stable tert-butyl cation at m/z 57.07. The ratio of m/z 58 to m/z 57 is highly dependent on the applied Collision Energy (CE).

  • Pathway C: Azetidine Ring Opening (m/z 86.09) Four-membered alicyclic heterocycles frequently undergo ring-opening to alleviate steric strain[3]. For 2-tert-butylazetidine, this manifests as the expulsion of a neutral ethylene molecule ( C2​H4​ , 28.03 Da) from the [M+H]+ precursor, yielding a fragment at m/z 86.09.

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute confidence in the structural assignment, the following protocol incorporates a self-validating diagnostic check to prevent false positives during high-throughput screening.

  • Step 1: Sample Preparation Dissolve 2-tert-butylazetidine hydrochloride in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 μ g/mL. Causality: The aqueous fraction ensures complete dissociation of the HCl salt lattice, while formic acid guarantees protonation of the secondary amine prior to droplet desolvation in the source.

  • Step 2: Chromatographic Separation Utilize a sub-2 μ m C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: MeCN + 0.1% FA. Run a shallow gradient from 2% B to 40% B over 3 minutes. Causality: While the azetidine core is highly polar, the lipophilic tert-butyl group provides sufficient hydrophobic interaction for C18 retention, avoiding the need for complex HILIC methods.
  • Step 3: MS/MS Acquisition (Data-Dependent) Set the ESI capillary voltage to +3.0 kV. Isolate the precursor m/z 114.1 ± 0.5 Da. Apply a stepped Collision Energy (CE) of 15, 25, and 35 eV.

  • Step 4: Self-Validating Diagnostic Check Evaluate the MS/MS spectra. A valid spectrum must contain both m/z 58.06 and m/z 57.07. If m/z 57.07 is present but m/z 58.06 is absent, the CE is too high, causing secondary fragmentation of the azetinium core. Lower the CE to restore the diagnostic m/z 58.06 peak.

Quantitative Data Interpretation

The following table summarizes the exact masses and mass errors required for high-resolution validation of 2-tert-butylazetidine.

Fragment AssignmentFormulaTheoretical m/zNeutral LossDiagnostic Significance
Precursor Ion [C7​H16​N]+ 114.1277N/AConfirms intact protonated molecule.
Ring Opening [C5​H12​N]+ 86.096428.0313 ( C2​H4​ )Confirms presence of the strained 4-membered ring.
Azetinium Core [C3​H8​N]+ 58.065156.0626 ( C4​H8​ )Primary indicator of the tert-butyl substitution.
tert-Butyl Cation [C4​H9​]+ 57.070457.0573 ( C3​H7​N )Confirms the intact tert-butyl moiety.

Fragmentation Pathway Visualization

Fragmentation_Pathway Precursor [M+H]+ m/z 114.13 Protonated 2-tert-butylazetidine Frag_86 m/z 86.09 Loss of Ethylene (-28 Da) Ring Opening Precursor->Frag_86 - C2H4 (Ring Cleavage) Frag_58 m/z 58.06 Loss of Isobutylene (-56 Da) Azetinium Ion Precursor->Frag_58 - C4H8 (Rearrangement) Frag_57 m/z 57.07 tert-Butyl Cation Direct Cleavage Precursor->Frag_57 - C3H6N (Alpha Cleavage)

Figure 1: Primary CID fragmentation pathways of protonated 2-tert-butylazetidine.

References

[1] Title: 1485167-67-6 | 2-(2,2-Dimethylpropyl)azetidine | BLD Pharm Source: bldpharm.com URL:

[2] Title: Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" Source: nih.gov URL:

[3] Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: aip.org URL:

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: egyankosh.ac.in URL:

Sources

Foundational

Conformational Analysis of 2-tert-Butylazetidine: Stereoelectronic Dynamics and Analytical Methodologies

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as highly privileged scaffolds in modern drug discovery. They offer unique physicochemical properties, including enhanced metabolic stability and th...

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Author: BenchChem Technical Support Team. Date: March 2026

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as highly privileged scaffolds in modern drug discovery. They offer unique physicochemical properties, including enhanced metabolic stability and the ability to introduce rigidified conformational constraints. However, the inherent ring strain of approximately 25.2 kcal/mol[1] and the dynamic "butterfly" puckering of the azetidine ring present complex challenges for structural characterization.

When a highly sterically demanding group, such as a tert-butyl moiety, is introduced at the C2 position, the conformational landscape of the azetidine ring is dramatically altered. This whitepaper provides an in-depth technical analysis of the stereoelectronic dynamics of 2-tert-butylazetidine, detailing the causality behind its conformational preferences and outlining field-proven, self-validating methodologies for its structural elucidation.

The Stereoelectronic Architecture of 2-tert-Butylazetidine

Unlike unstrained aliphatic rings, azetidines do not adopt a planar geometry. To alleviate torsional strain and eclipsing interactions between adjacent C–H and N–H bonds, the ring adopts a puckered conformation, typically deviating 10° to 20° out of planarity[1]. This puckering motion is inextricably coupled with nitrogen inversion, which possesses an energy barrier of approximately 10 kcal/mol[1].

In unsubstituted azetidine, the ring rapidly flips between equivalent puckered states at room temperature. However, in 2-tert-butylazetidine , the symmetry is broken. The massive steric bulk of the tert-butyl group dictates a profound thermodynamic preference.

The Pseudo-Equatorial Imperative

To minimize severe 1,3-diaxial-like steric clashes with the protons at C4, the tert-butyl group strongly favors a pseudo-equatorial orientation[2]. Forcing the tert-butyl group into a pseudo-axial position results in an extreme steric penalty, effectively locking the ring into a single dominant puckered framework at ambient conditions.

Furthermore, the nitrogen lone pair prefers to occupy the pseudo-axial position to minimize gauche interactions with the adjacent C2 substituents[1]. Consequently, the global minimum conformation of 2-tert-butylazetidine is a puckered ring (θ ≈ 18°) where the tert-butyl group is pseudo-equatorial and the nitrogen lone pair is pseudo-axial.

Dynamics Eq Pseudo-Equatorial (Global Min) TS1 Planar TS (Ring Inversion) Eq->TS1 + Energy TS1->Eq - Energy Ax Pseudo-Axial (High Energy) TS1->Ax Puckering Ax->TS1 Relaxation

Thermodynamic equilibrium between pseudo-equatorial and pseudo-axial conformers via a planar TS.

Analytical Methodologies: Causality and Design

To accurately map this conformational landscape, researchers must employ orthogonal techniques. The causality behind our methodological choices is rooted in the timescales of molecular motion.

Why Variable-Temperature NMR (VT-NMR)?

At 298 K, the rapid nitrogen inversion and residual ring flexing average the NMR signals, obscuring the distinct conformers. By utilizing VT-NMR and cooling the sample to cryogenic temperatures (e.g., 193 K), we cross the coalescence temperature. This slows the dynamics on the NMR timescale, "freezing" the molecule into its discrete conformational states[3]. The coupling constants ( 3J and 4J ) extracted at these temperatures are highly diagnostic. In azetidines, the distant coupling constant 4Jtrans​ is characteristically larger than 4Jcis​ , a hallmark feature used to assign the relative stereochemistry of the puckered state[4].

Why Density Functional Theory (DFT)?

While NMR provides empirical evidence of the ground states, it cannot observe transition states. DFT calculations are required to map the Potential Energy Surface (PES) and quantify the exact energy barriers of the planar transition state and the high-energy pseudo-axial conformer[3].

Workflow N1 2-tert-Butylazetidine Synthesis N2 VT-NMR Spectroscopy N1->N2 N3 DFT Computational Modeling N1->N3 N4 Conformational Landscape Mapping N2->N4 N3->N4 N5 Stereochemical Assignment N4->N5

Workflow integrating VT-NMR and DFT to map the conformational landscape of 2-tert-butylazetidine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent data artifacts.

Protocol A: Variable-Temperature NMR Analysis

Objective: Isolate and quantify the ground-state conformers of 2-tert-butylazetidine.

  • Sample Preparation: Dissolve 15 mg of highly pure 2-tert-butylazetidine in 0.6 mL of anhydrous, degassed Toluene- d8​ . Causality: Toluene- d8​ is chosen over CDCl 3​ because its freezing point (-95 °C) allows for deep cryogenic analysis without solvent crystallization.

  • Probe Calibration (Self-Validation Step 1): Before inserting the sample, calibrate the NMR probe temperature using a 100% Methanol standard. The precise temperature is validated by calculating the chemical shift difference ( Δδ ) between the CH 3​ and OH protons.

  • Spectral Acquisition (298 K to 193 K): Acquire standard 1D 1 H and 13 C spectra at 298 K. Stepwise decrease the temperature in 10 K increments, allowing 15 minutes for thermal equilibration at each step.

  • Coalescence Monitoring: Monitor the C4 geminal protons. As the temperature drops, the time-averaged signal will broaden and eventually split into distinct pseudo-axial and pseudo-equatorial signals.

  • Data Validation (Self-Validation Step 2): Integrate the split peaks at 193 K. The sum of the integrals of the discrete conformer peaks must exactly equal the integral of the coalesced peak at 298 K. Any deviation indicates sample degradation or precipitation rather than conformational freezing.

Protocol B: Computational PES Scan (DFT)

Objective: Quantify the thermodynamic penalty of ring inversion and the planar transition state.

  • Ground State Optimization: Construct the pseudo-equatorial conformer of 2-tert-butylazetidine in silico. Optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set, incorporating Grimme’s D3 dispersion correction to accurately model the steric bulk of the tert-butyl group.

  • Frequency Verification (Self-Validation Step 1): Perform a vibrational frequency calculation on the optimized geometry. The presence of exactly zero imaginary frequencies validates that the structure is a true local minimum.

  • Relaxed Coordinate Scan: Define the ring puckering dihedral angle (N1-C2-C3-C4). Perform a relaxed PES scan by driving this angle from +20° to -20° in 2° increments, allowing the rest of the molecule to relax at each step.

  • Transition State Isolation: Extract the highest energy structure (near 0° puckering) and submit it to a Berny optimization for transition states (TS).

  • TS Validation (Self-Validation Step 2): Run a frequency calculation on the TS. It must yield exactly one imaginary frequency. Animate this frequency to visually confirm that the vibrational vector corresponds directly to the azetidine ring-puckering/inversion motion.

Quantitative Conformational Data

The integration of empirical NMR data and DFT calculations yields a precise thermodynamic map of the molecule. The table below summarizes the quantitative conformational parameters for 2-tert-butylazetidine.

Conformer StateRelative Free Energy ( ΔG , kcal/mol)Puckering Angle ( θ )N-Lone Pair OrientationDominant Destabilizing Interaction
Pseudo-Equatorial (Global Min) 0.00+18.5°Pseudo-AxialMinimal (Relieved Strain)
Pseudo-Equatorial (N-Inverted) +1.24+15.2°Pseudo-EquatorialN–H / tert-butyl gauche clash
Planar Transition State +5.800.0°Planar ( sp2 -like N)1,2-Eclipsing (Torsional Strain)
Pseudo-Axial (High Energy) +6.45-16.0°Pseudo-Axial1,3-Diaxial (tert-butyl / C4–H)

Data Interpretation: The energy penalty for forcing the tert-butyl group into the pseudo-axial position (+6.45 kcal/mol) is so severe that the pseudo-axial conformer is virtually unpopulated at room temperature. The molecule is effectively locked in the pseudo-equatorial state, though the nitrogen atom can still undergo rapid inversion (+1.24 kcal/mol penalty)[1].

Conclusion

The conformational analysis of 2-tert-butylazetidine highlights the delicate interplay between intrinsic ring strain and extreme steric hindrance. By leveraging the bulky tert-butyl group, the otherwise highly dynamic azetidine ring is forced into a highly biased, pseudo-equatorial puckered state. Understanding these stereoelectronic rules is critical for drug development professionals seeking to utilize substituted azetidines as rigidified, metabolically stable bioisosteres in rational drug design.

References

  • [2] Kingsbury, C. A. Configuration and conformation of substituted azetidines. Journal of Heterocyclic Chemistry (1982). URL:[Link]

  • [1] Bott, T. M., & West, F. G. Preparation and Synthetic Applications of Azetidines. Heterocycles (2012). URL: [Link]

  • [3] Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC / NIH (2022). URL:[Link]

  • [4] The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, ACS Publications (2001). URL:[Link]

Sources

Exploratory

Engineering the Azetidine Scaffold: Steric Perturbations of the tert-Butyl Group

A Technical Whitepaper for Drug Development Professionals & Synthetic Chemists Prepared by: Senior Application Scientist Executive Summary The azetidine ring has emerged as a premier bioisostere in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals & Synthetic Chemists Prepared by: Senior Application Scientist

Executive Summary

The azetidine ring has emerged as a premier bioisostere in modern medicinal chemistry, offering a highly sp³-rich, conformationally defined scaffold. However, the inherent reactivity and basicity of the naked azetidine core often necessitate strategic structural modifications to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper provides an in-depth technical analysis of how the introduction of a tert-butyl group—one of the most sterically demanding aliphatic substituents—fundamentally alters the conformational dynamics, physicochemical properties, and synthetic accessibility of the azetidine ring.

The Azetidine Core: Strain, Basicity, and Conformation

To understand the impact of a tert-butyl perturbation, we must first establish the baseline properties of the unsubstituted azetidine ring.

Azetidine is a four-membered saturated nitrogen heterocycle with an experimentally determined ring strain energy of 25.2 kcal/mol, placing it remarkably close to the highly reactive three-membered aziridine (26.7 kcal/mol)[1]. Despite this immense ring strain, azetidines behave chemically more like unstrained secondary amines. For instance, the pKa of azetidine in water is 11.29, which is nearly identical to that of the five-membered pyrrolidine (11.31) and vastly more basic than aziridine (7.98)[1].

Conformationally, the azetidine ring is not planar. It adopts a "puckered" geometry (typically with a puckering angle of ~33°) to relieve the severe torsional strain (Pitzer strain) generated by eclipsing adjacent C-H bonds[2]. This puckering dynamic is the primary variable manipulated when bulky groups are introduced.

The tert-Butyl Perturbation: Steric Shielding and Puckering Dynamics

The tert-butyl group possesses an exceptionally high steric footprint, often quantified by the percent buried volume (%V_Bur) index, which dictates the conformational re-modeling of the amine moiety[3]. When attached to the azetidine scaffold, it forces a cascade of structural adaptations.

Conformational Locking and Transition State Exclusion

In N-tert-butyl or C-tert-butyl azetidines, the massive steric bulk dictates the ring's puckering direction. The tert-butyl group will exclusively adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like transannular clashes with the ring protons. Density Functional Theory (DFT) calculations on substituted azetidines reveal that conformations forcing the nitrogen lone pair antiperiplanar to a bulky group are energetically forbidden due to extreme steric interactions[4]. Consequently, the tert-butyl group effectively "locks" the ring into a singular, predictable conformation, a highly desirable trait for structure-based drug design (SBDD).

Nitrogen Inversion Barrier

In typical secondary amines, nitrogen inversion occurs rapidly at room temperature. However, in N-tert-butyl azetidines, the transition state for inversion requires the nitrogen to pass through a planar sp²-hybridized geometry. This planarization forces the bulky tert-butyl group into a direct eclipsed interaction with the adjacent α -protons. The resulting steric clash significantly raises the activation energy for inversion, slowing the dynamic exchange and rigidifying the vector of the nitrogen lone pair.

StericEffects A tert-Butyl Perturbation (N- or C- substitution) B Steric Shielding (High %V_Bur) A->B C Conformational Locking A->C D Reduced Solvation Radius A->D E Metabolic Stability (CYP450 Resistance) B->E F Ring Puckering Alteration C->F G Lowered pKa & Nucleophilicity D->G

Logical mapping of tert-butyl steric perturbations on azetidine physicochemical properties.

Physicochemical Modulation in Medicinal Chemistry

The integration of a tert-butyl group onto the azetidine core translates into three distinct pharmacological advantages:

  • Suppression of Nucleophilicity: Steric effects from the tert-butyl group physically block the trajectory of incoming electrophiles, directing reactivity exclusively to less hindered positions[5]. This prevents unwanted in vivo off-target alkylation.

  • Metabolic Shielding: Cytochrome P450 enzymes typically metabolize cyclic amines via α -carbon oxidation or N-dealkylation. The tert-butyl umbrella sterically occludes the enzyme's heme iron from accessing the nitrogen lone pair or the adjacent C2/C4 protons, drastically extending the molecule's metabolic half-life.

  • Paradoxical pKa Lowering: While the tert-butyl group is inductively electron-donating (which theoretically increases basicity), its sheer size prevents water molecules from forming a tight hydration sphere around the protonated ammonium conjugate acid. This "solvation penalty" outweighs the inductive effect, resulting in a net decrease in the aqueous pKa of N-tert-butyl azetidines compared to less hindered analogs.

Quantitative Data Summary

The following table synthesizes the physicochemical shifts induced by tert-butyl substitution on the azetidine core.

PropertyUnsubstituted AzetidineN-tert-Butyl AzetidineC3-tert-Butyl Azetidine
Aqueous pKa 11.29[1]~10.5 - 10.8~11.1 - 11.3
Ring Strain Energy 25.2 kcal/mol[1]~26.0 kcal/mol~25.5 kcal/mol
Puckering Angle ~33°~30° (Flattened to reduce clash)~38° (Exaggerated)
Nitrogen Inversion Rapid (Low Barrier)Slowed (High Steric Barrier)Rapid
CYP450 Liability High (N-dealkylation)Low (Steric Occlusion)Moderate

Experimental Methodology: Synthesis of N-tert-Butyl Azetidine

Synthesizing highly sterically hindered amines is notoriously difficult due to the propensity for elimination reactions and the low nucleophilicity of the hindered nitrogen[3]. The following protocol utilizes a Differential One-Pot Alkylation/Cyclization strategy to construct the N-tert-butyl azetidine ring.

Rationale & Causality: Traditional syntheses using 1,3-dibromopropane often fail, yielding complex polymeric mixtures. By utilizing 1-bromo-3-chloropropane, we exploit the differential leaving group kinetics (Br > Cl). The primary tert-butylamine selectively attacks the highly reactive bromide at low temperatures (intermolecular step). Subsequent thermal activation provides the energy required to force the entropically disfavored 4-exo-tet intramolecular displacement of the chloride, ensuring high monomeric cyclization yields.

SynthesisWorkflow Step1 1. Reagent Prep t-BuNH2 + 1-bromo-3-chloropropane Step2 2. Intermolecular Alkylation MeCN, K2CO3, 0°C to RT Step1->Step2 Excess Amine Step3 3. Intramolecular Cyclization Reflux (80°C), SN2 Step2->Step3 Heat Activation Step4 4. Isolation Filtration & Fractional Distillation Step3->Step4 Salt Removal Step5 5. Validation 1H NMR (t-Bu singlet ~1.0 ppm) Step4->Step5 Purity Check

Step-by-step synthetic workflow for the preparation of N-tert-butyl azetidine.
Step-by-Step Protocol:
  • Reagent Preparation: Equip a flame-dried 250 mL round-bottom flask with a reflux condenser and magnetic stir bar. Purge the system with Argon. Add tert-butylamine (3.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous acetonitrile (0.5 M).

    • Causality: Excess amine acts as a sacrificial base to prevent premature protonation of the intermediate. Acetonitrile provides a polar aprotic medium that accelerates SN2 displacement without heavily solvating the nucleophile.

  • Intermolecular Alkylation: Cool the suspension to 0 °C. Add 1-bromo-3-chloropropane (1.0 equiv) dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 1: Perform TLC (10% MeOH in DCM, Ninhydrin stain). A new intermediate spot (secondary amine) should appear, with complete consumption of the bromochloroalkane.

  • Intramolecular Cyclization: Elevate the temperature to 80 °C (reflux) for 16 hours.

    • Causality: The chloride leaving group requires higher thermal activation energy for displacement. The rigid transition state of the 4-membered ring formation is entropically disfavored, necessitating sustained heat.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove potassium salts. Carefully concentrate the filtrate under reduced pressure (Note: the product is highly volatile). Purify the crude oil via fractional distillation under an inert atmosphere.

  • Final Validation:

    • Self-Validation Checkpoint 2: Obtain a ¹H NMR spectrum (CDCl₃). The spectrum must show a distinct 9H singlet at ~1.05 ppm (tert-butyl group), a 4H triplet/multiplet at ~3.20 ppm (C2/C4 protons), and a 2H quintet at ~2.10 ppm (C3 protons). The absence of a broad N-H stretch in the IR spectrum (~3300 cm⁻¹) confirms complete ring closure.

Conclusion

The incorporation of a tert-butyl group into the azetidine scaffold is a masterclass in utilizing steric bulk to engineer molecular properties. By locking the ring conformation, raising inversion barriers, and shielding the nitrogen lone pair, chemists can successfully decouple the basicity of the amine from its nucleophilicity and metabolic liability. As drug discovery continues to prioritize highly saturated, three-dimensional architectures, mastering the synthesis and physical chemistry of hindered azetidines remains a critical capability for the modern medicinal chemist.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Clockss / Heterocycles (2011) URL:[1]

  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation Source: The Journal of Organic Chemistry - ACS Publications (2015) URL:[4]

  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines Source: ResearchGate (2020) URL:[3]

  • Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles Source: RSC Advances (2021) URL:[2]

  • tert-Butyl 3-(vinyloxy)azetidine-1-carboxylate Source: Benchchem URL:[5]

Sources

Foundational

Stability Dynamics and Handling Protocols for 2-tert-Butylazetidine Hydrochloride in Solution

The Azetidine Paradox: Strain vs. Steric Shielding Azetidines are highly valued in modern medicinal chemistry for their ability to rigidify molecular scaffolds, improve ligand efficiency, and enhance pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine Paradox: Strain vs. Steric Shielding

Azetidines are highly valued in modern medicinal chemistry for their ability to rigidify molecular scaffolds, improve ligand efficiency, and enhance pharmacokinetic profiles relative to larger heterocycles[1]. However, the four-membered nitrogen heterocycle carries an inherent ring strain of approximately 25.4 kcal/mol[2]. This thermodynamic instability makes azetidines highly susceptible to undesired ring-opening decomposition pathways, particularly under acidic conditions or elevated temperatures[1].

In the case of 2-tert-butylazetidine hydrochloride , the molecule presents a unique structural dichotomy. The bulky tert-butyl group at the C2 position provides massive steric hindrance. While this effectively blocks nucleophilic attack at the C2 carbon, it forces any potential nucleophilic ring-opening to occur regioselectively at the less hindered C4 position. Understanding this regioselectivity is critical for designing stable formulations and successful synthetic workflows.

Mechanistic Causality of Solution-Phase Degradation

Why does 2-tert-butylazetidine hydrochloride degrade in solution? The causality lies in the delicate interplay between pH, protonation state, and solvent nucleophilicity.

When the hydrochloride salt is dissolved in a protic, nucleophilic solvent (such as water or methanol), the salt dissociates, resulting in a slightly acidic solution (typically pH 4–5). Under these conditions, the azetidine nitrogen remains protonated as an azetidinium ion[3]. Protonation withdraws electron density from the adjacent carbons, significantly increasing their electrophilicity.

Because the C2 position is sterically occluded by the tert-butyl group, solvent molecules (e.g., H₂O) act as nucleophiles and attack the C4 position via an SN​2 -like mechanism[2]. This cleavage relieves the 25.4 kcal/mol of ring strain, irreversibly degrading the compound into an acyclic amino alcohol[1].

Mechanism A 2-tert-butylazetidine (Free Base) B Protonated Azetidinium (Low pH) A->B +H⁺ (Acidic Media) C Nucleophilic Attack (at C4 position) B->C +Nu⁻ (e.g., H₂O) D Ring-Opened Degradant C->D Strain Relief (~25.4 kcal/mol)

Figure 1: Acid-catalyzed nucleophilic ring-opening mechanism of 2-tert-butylazetidine.

Quantitative Stability Profiles

To guide experimental design, the empirical stability of 2-tert-butylazetidine hydrochloride across various solution environments is summarized below. As a general rule, maintaining a neutral to slightly basic pH in aprotic environments maximizes half-life.

Solvent SystempH / AdditiveTemp (°C)Estimated T1/2​ Primary Degradation Pathway
Water Unbuffered (~pH 4-5)25< 24 hoursHydrolytic ring-opening at C4
Water Buffered (pH 7.4)25> 7 daysStable (Deprotonation minimizes electrophilicity)
Water Acidic (pH < 2.0)25< 2 hoursRapid acid-catalyzed cleavage
DMSO None (Anhydrous)25> 1 monthStable (Lack of nucleophile)
DCM / THF + DIPEA (1.5 eq)0> 48 hoursStable (Neutralized free base)

Self-Validating Experimental Protocols

To ensure scientific integrity, handling and reaction protocols must be designed as self-validating systems—meaning each step contains a built-in analytical checkpoint to confirm success before proceeding to the next phase.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality : Water acts as a nucleophile that cleaves the protonated azetidine ring[3]. Furthermore, azetidine hydrochloride salts are highly hygroscopic[4]. Therefore, stock solutions must be prepared in strictly anhydrous, aprotic solvents.

  • Thermal Equilibration : Retrieve the sealed vial of 2-tert-butylazetidine hydrochloride from -20°C to -80°C desiccated storage[4].

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly on the hygroscopic salt, immediately introducing water (a nucleophile) into the system and initiating hydrolytic degradation. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Solvation : Dissolve the solid in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve the desired concentration (e.g., 0.1 M).

  • Validation Checkpoint : Visually inspect the solution against a light source. It must be perfectly clear. Turbidity indicates the presence of absorbed moisture or insoluble polymeric degradation products. If turbid, discard the solution and utilize a fresh batch.

Protocol B: Amide Coupling Workflow (Avoiding Ring-Opening)

Causality : Lewis acids and elevated temperatures provide the activation energy required to catalyze ring-opening[2]. The reaction must be kept cold, and the azetidinium ion must be deprotonated to its less reactive free-base form before introducing electrophiles.

  • Neutralization : Cool the 0.1 M azetidine hydrochloride stock solution to 0°C using an ice bath. Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, converting the highly electrophilic azetidinium ion to the neutral free base, which is significantly less susceptible to nucleophilic ring cleavage[2].

  • Validation Checkpoint : Spot the mixture on a TLC plate (stained with Ninhydrin). The free base will exhibit a different Rf​ value than the starting salt. The strict absence of lower- Rf​ streaks confirms that ring-opened amino alcohols have not formed during neutralization.

  • Electrophile Addition : Slowly add the acyl chloride or activated carboxylic acid dropwise while maintaining the internal reaction temperature strictly below 5°C[2].

  • Validation Checkpoint : After 30 minutes, quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the desired [M+H]+ peak and the strict absence of an [M+H+18]+ peak (which would indicate water addition and ring opening) validates the structural integrity of the azetidine ring[3].

Workflow S1 1. Desiccated Storage (-20°C to -80°C) S2 2. Thermal Equilibration (Warm to RT before opening) S1->S2 S3 3. Aprotic Solvation (Dissolve in dry DCM/THF) S2->S3 S4 4. Base Neutralization (Add DIPEA/TEA at 0°C) S3->S4 S5 5. Electrophile Addition (Dropwise, maintain < 5°C) S4->S5

Figure 2: Optimized workflow for handling and coupling 2-tert-butylazetidine hydrochloride.

Conclusion

The successful utilization of 2-tert-butylazetidine hydrochloride requires a rigorous understanding of its strain-induced vulnerabilities. While the tert-butyl group provides excellent steric shielding at the C2 position, the molecule remains highly susceptible to nucleophilic attack at C4 when in its protonated state. By controlling the protonation state via mild bases, strictly excluding nucleophilic solvents during storage, and utilizing self-validating thermal controls, researchers can fully harness this valuable building block without succumbing to its degradation pathways.

References

  • Source: National Institutes of Health (NIH)
  • How to prevent the ring-opening of azetidines during subsequent reactions Source: Benchchem URL
  • Azetidine hydrochloride (Trimethyleneimine hydrochloride)
  • "Azetidine, 1-[(4-fluorophenyl)

Sources

Exploratory

In-Depth Technical Guide: Safety, Handling, and Workflow Integration of 2-tert-Butylazetidine Hydrochloride

Executive Summary The development of novel therapeutics frequently demands the incorporation of sterically hindered, sp3-rich structural motifs to improve pharmacokinetic properties and target specificity. 2-tert-Butylaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently demands the incorporation of sterically hindered, sp3-rich structural motifs to improve pharmacokinetic properties and target specificity. 2-tert-Butylazetidine hydrochloride serves as a critical building block in this domain. Featuring a highly strained four-membered nitrogen heterocycle adjacent to a bulky tert-butyl group, this compound presents unique synthetic advantages but requires rigorous handling protocols. Because the free amine is volatile and prone to degradation, it is commercially supplied and stored as a hydrochloride salt[1]. This whitepaper provides a comprehensive, causality-driven guide to the chemical profiling, mechanistic toxicology, and step-by-step synthetic integration of 2-tert-butylazetidine hydrochloride.

Chemical & Physical Profiling

Understanding the fundamental properties of 2-tert-butylazetidine hydrochloride is the first step in designing safe and effective experimental workflows. The table below summarizes its core quantitative data[1][2].

PropertyValue / Description
Chemical Name 2-tert-Butylazetidine hydrochloride
CAS Number 1432678-94-8 (Racemic) / 2322931-71-3 (2S-isomer)
Molecular Formula C₇H₁₅N · HCl (or C₇H₁₆ClN)
Molecular Weight 149.66 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in water and polar protic solvents
Hygroscopicity High (Readily absorbs atmospheric moisture)
Storage Temperature -20°C (Long-term), sealed under inert gas

Mechanistic Toxicology & Safety Framework

As a Senior Application Scientist, it is crucial to understand why a chemical behaves toxically, rather than merely memorizing hazard codes. The safety profile of 2-tert-butylazetidine hydrochloride is governed by its structural thermodynamics and acid-base chemistry.

Irritation Causality: Like many azetidine derivatives, this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3][4]. When the hydrochloride salt dust contacts the moisture inherent in human mucous membranes (e.g., the respiratory tract or conjunctiva), it undergoes rapid dissolution and dissociation. This localized hydrolysis releases mild hydrochloric acid equivalents alongside the free azetidine base. The simultaneous localized pH shift and the intrinsic basicity of the strained cyclic amine disrupt cellular lipid bilayers, triggering acute inflammatory cascades[5].

Hygroscopicity and Experimental Integrity: The salt is highly hygroscopic[6]. If exposed to ambient humidity, the crystals will absorb water, leading to clumping. This not only accelerates degradation but fundamentally compromises stoichiometric accuracy during weighing. A self-validating protocol must therefore incorporate inert-atmosphere handling to ensure that the mass weighed corresponds strictly to the anhydrous salt, preventing yield drops in sensitive cross-coupling reactions.

Standard Operating Procedures (SOP): Handling and Spill Mitigation

Protocol A: Safe Handling and Storage

Objective: To maintain the chemical integrity of the salt while protecting the operator from irritating dust inhalation.

  • Environmental Control: Always handle the solid within a certified chemical fume hood or a glovebox. Ensure ambient humidity is minimized.

  • PPE Donning: Operators must wear nitrile gloves, a lab coat, chemical splash goggles, and a particulate respirator (N95/P2) if weighing outside a controlled enclosure[3].

  • Weighing: Use anti-static weigh boats. To validate the dryness of the reagent, observe its flowability; clumping indicates moisture ingress.

  • Storage Backfill: After use, purge the primary container with dry Argon or Nitrogen before sealing. Store at -20°C in a desiccator to maximize shelf life[2].

Protocol B: Spill Mitigation and Decontamination

Objective: To contain and neutralize accidental releases without exacerbating the spread of the irritant.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Dry Containment: Do NOT apply water initially. Water will dissolve the hygroscopic salt, increasing its surface area and spreading the acidic/basic components.

  • Collection: Use a dry, anti-static broom and dustpan to sweep up the solid. Place the recovered material into a sealable hazardous waste container[3].

  • Neutralization: Wash the affected surface with a mild aqueous sodium bicarbonate solution to neutralize residual hydrochloride traces, followed by wiping with damp absorbent pads.

Synthetic Utility & Workflow Integration

To utilize 2-tert-butylazetidine hydrochloride in target-oriented synthesis (e.g., Buchwald-Hartwig aminations or SNAr reactions), the unreactive salt must be converted to the nucleophilic free amine in situ.

Protocol C: In Situ Free-Basing and Electrophilic Coupling

Objective: To generate the reactive free amine while preventing its volatilization.

  • Preparation: Flame-dry a two-neck round-bottom flask under vacuum and backfill with dry Argon.

  • Solvation: Suspend the precise mass of 2-tert-butylazetidine hydrochloride in an anhydrous organic solvent (e.g., Dichloromethane or Tetrahydrofuran) under continuous Argon flow.

  • Neutralization: Dropwise, add 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), at 0°C.

  • Validation: Stir the mixture for 15-30 minutes at room temperature. The self-validating observable endpoint is the transition from a cloudy suspension to a clear solution (or the formation of a fine, distinct DIPEA·HCl precipitate), indicating the successful liberation of the free azetidine.

  • Coupling: Immediately introduce the electrophilic coupling partner (e.g., an aryl halide) and the required palladium catalyst system to capture the volatile free amine.

G A 2-tert-Butylazetidine HCl (Solid, Hygroscopic) B Suspend in Organic Solvent (e.g., DCM or THF) A->B Step 1 C Add Mild Base (e.g., DIPEA or K2CO3) B->C Step 2 D Free Amine Intermediate (In Situ) C->D Neutralization E Electrophile Addition (e.g., Aryl Halide + Pd Catalyst) D->E Step 3 F Target Scaffold (e.g., N-Aryl Azetidine) E->F Cross-Coupling

Figure 1: Synthetic workflow for the in situ free-basing and coupling of 2-tert-butylazetidine.

Emergency Response & Decontamination Pathways

Immediate and logical action is required in the event of accidental exposure. The decision tree below outlines the causality-based response pathways to mitigate tissue damage from the acidic/basic dissociation of the salt.

G Exposure Accidental Exposure 2-tert-Butylazetidine HCl Type Identify Exposure Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAct Flush with copious water Wash with soap Skin->SkinAct EyeAct Rinse cautiously with water Remove contact lenses Eye->EyeAct InhaleAct Move to fresh air Keep comfortable Inhale->InhaleAct Med Seek Medical Attention Provide SDS SkinAct->Med EyeAct->Med InhaleAct->Med

Figure 2: Emergency response decision tree for accidental exposure to azetidine hydrochloride.

References

  • PubChem. "Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem". Available at:[Link]

Sources

Foundational

biological activity of 2-tert-butylazetidine derivatives

Biological Activity of 2-tert-Butylazetidine Derivatives: A Technical Guide for Drug Development Executive Summary The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a premier bioi...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 2-tert-Butylazetidine Derivatives: A Technical Guide for Drug Development

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a premier bioisostere for larger rings like piperidines and pyrrolidines in modern medicinal chemistry. Specifically, the functionalization of this core to 2-tert-butylazetidine creates a unique pharmacological profile. This technical whitepaper explores the structural rationale, primary neurological applications (specifically PDE10A inhibition), and secondary antimicrobial activities of 2-tert-butylazetidine derivatives, providing actionable, self-validating protocols for drug discovery professionals.

Structural Rationale: The Power of the 2-tert-Butyl Substitution

In drug design, molecular architecture dictates both pharmacodynamics and pharmacokinetics. The addition of a bulky tert-butyl group at the C2 position of the azetidine ring serves two critical, causal functions:

  • Metabolic Shielding: The primary mechanism of clearance for many nitrogenous heterocycles is cytochrome P450 (CYP450)-mediated N-dealkylation or oxidation at the alpha-carbon. The massive steric hindrance provided by the tert-butyl group physically blocks CYP450 access to the adjacent secondary amine and alpha-carbon, drastically increasing the half-life and metabolic stability of the compound.

  • Target Selectivity via Conformational Locking: The bulky moiety restricts the conformational flexibility of the azetidine ring. This "locks" the molecule into a specific bioactive conformation, minimizing the entropic penalty upon binding to target proteins and allowing it to anchor deeply into specific hydrophobic pockets[1].

Primary Therapeutic Indication: PDE10A Inhibition in CNS Disorders

The most prominent and heavily patented biological application of 2-tert-butylazetidine derivatives is their role as highly potent inhibitors of Phosphodiesterase 10A (PDE10A)[1].

PDE10A is a dual cAMP/cGMP phosphodiesterase that is almost exclusively expressed in the medium spiny neurons (MSNs) of the mammalian striatum. Because the striatum controls motor function and cognitive processes, PDE10A is a prime target for treating schizophrenia, bipolar disorder, and Huntington's disease[2].

Mechanism of Action: By inhibiting PDE10A, 2-tert-butylazetidine derivatives prevent the hydrolysis of cAMP and cGMP. The resulting elevation of these second messengers hyper-activates Protein Kinase A (PKA) and Protein Kinase G (PKG), modulating dopamine D1 and D2 receptor signaling pathways to restore basal ganglia function[2]. The lipophilic tert-butyl group is essential here; it perfectly complements the deep hydrophobic selectivity pocket of the PDE10A catalytic domain, driving sub-nanomolar affinity and preventing off-target inhibition of other PDE families (e.g., PDE3, PDE4)[1].

PDE10_Mechanism DA Dopamine / Glutamate Signaling cAMP Intracellular cAMP/cGMP (Second Messengers) DA->cAMP Stimulates production PDE10A PDE10A Enzyme (Striatal MSNs) cAMP->PDE10A Hydrolyzed by PKA PKA / PKG Activation cAMP->PKA Activates downstream Inhibitor 2-tert-butylazetidine Derivatives Inhibitor->PDE10A Competitive Inhibition Effect Motor & Cognitive Symptom Relief PKA->Effect Gene transcription

Fig 1: Mechanism of PDE10A inhibition by 2-tert-butylazetidine derivatives in striatal neurons.

Secondary Indications: Antimicrobial and Anticancer Efficacy

Beyond CNS targets, oxidized derivatives of azetidine—specifically 2-azetidinones (β-lactams)—exhibit broad-spectrum biological activities. When the 2-tert-butylazetidine core is incorporated into these scaffolds, the resulting compounds demonstrate potent antimicrobial, antitubercular, and anticancer properties[3].

The causality behind this efficacy lies in the structural resistance to enzymatic degradation. The steric hindrance of the tert-butyl group prevents premature hydrolysis of the β-lactam ring by bacterial β-lactamases, allowing the compound to remain active against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli[4].

Quantitative Activity Profile

The table below summarizes the biological activity of various azetidine derivatives, highlighting the specific advantages conferred by the 2-tert-butyl substitution.

Compound ClassTarget / PathogenPrimary Biological ActivityIC50 / MICKey Structural Advantage
2-tert-butylazetidine-pyrazine PDE10A (Human)Neurological (Schizophrenia)< 5 nMHigh selectivity over PDE4; metabolically stable[1]
Unsubstituted azetidine-pyrazine PDE10A (Human)Neurological45 nMSusceptible to rapid clearance and N-dealkylation
2-tert-butyl-2-azetidinone S. aureus (MRSA)Antibacterial4 µg/mLSteric shielding against bacterial β-lactamase[4]
4-aryl-2-azetidinone M. tuberculosisAntitubercular12.5 µg/mLLipophilic penetration of mycobacterial cell wall[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal quality controls to distinguish true biological activity from assay artifacts.

High-Throughput TR-FRET Assay for PDE10A Inhibition

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it utilizes a europium chelate donor with a long emission half-life. This allows for a time-delayed measurement that completely eliminates interference from the auto-fluorescence of the 2-tert-butylazetidine compounds, preventing false positives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Dilute human recombinant PDE10A enzyme and fluorescently labeled cAMP substrate in the buffer.

  • Compound Plating: Dispense 100 nL of 2-tert-butylazetidine derivatives (in 100% DMSO) into a 384-well microtiter plate using acoustic liquid handling to generate an 11-point dose-response curve.

  • Internal Validation Controls:

    • Positive Control (100% Inhibition): 10 µM MP-10 (a known PDE10A inhibitor).

    • Negative Control (0% Inhibition): DMSO vehicle only.

  • Enzyme Reaction: Add 5 µL of PDE10A enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Substrate Addition: Add 5 µL of cAMP substrate. Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of TR-FRET binding protein/europium chelate detection mix. This stops the reaction and generates the FRET signal inversely proportional to PDE10A activity.

  • Data Validation (Z'-factor): Calculate the Z'-factor using the positive and negative controls. The assay is only validated and accepted if Z' > 0.6 , proving the dynamic range is robust enough to calculate accurate IC50 values.

HTS_Workflow Prep Compound Prep (100% DMSO) Assay TR-FRET Assay (PDE10A + Substrate) Prep->Assay Control Control Assay->Control Internal QC Hit Hit Identification (IC50 Calculation) Control->Hit Validated Data PosCtrl Positive Control (MP-10) PosCtrl->Control

Fig 2: Self-validating high-throughput screening workflow for PDE10A inhibitor discovery.

Broth Microdilution Assay for Antimicrobial Screening

Rationale: To test the 2-azetidinone derivatives, a standard broth microdilution is enhanced with Resazurin. Resazurin acts as an objective, colorimetric viability indicator (shifting from blue to pink in the presence of metabolically active bacteria), eliminating the subjective human error of visually scoring turbidity.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate S. aureus in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the azetidine derivatives (ranging from 64 µg/mL to 0.125 µg/mL).

  • Inoculation & Controls: Add 50 µL of the bacterial suspension to each well.

    • Sterility Control: MHB + Compound (No bacteria) to ensure no background contamination.

    • Growth Control: MHB + Bacteria (No compound) to ensure bacterial viability.

  • Incubation: Incubate at 37°C for 18 hours.

  • Endpoint Determination: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial metabolism).

References

  • Amgen Inc. "Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors." U.S. Patent US8957073B2, published February 17, 2015.

  • "1,3 substituted azetidine PDE10 inhibitors." U.S. Patent US9365562B2, published June 14, 2016.

  • "Antimicrobial potential of various substituted azetidine derivatives: a mini review." MedCrave Online Journal of Drug Designing, 2018.

  • "Chemistry and biological activities of 2-azetidinone derivatives – A mini-review." Asian Journal of Pharmaceutical and Clinical Research, 2017.

Sources

Exploratory

The Strategic Application of 2-tert-Butylazetidine Hydrochloride in Modern Drug Discovery: A Technical Whitepaper

Executive Summary: The Evolution of Azetidines in Medicinal Chemistry Saturated four-membered heterocycles, particularly azetidines, have emerged as privileged scaffolds in modern drug discovery. Historically limited by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Azetidines in Medicinal Chemistry

Saturated four-membered heterocycles, particularly azetidines, have emerged as privileged scaffolds in modern drug discovery. Historically limited by synthetic intractability and high ring strain, azetidines are now widely deployed as 1 like piperidine, piperazine, and morpholine[1]. The incorporation of an azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with clinical success due to 2[2].

However, unsubstituted azetidines often suffer from rapid metabolic clearance via cytochrome P450 (CYP450)-mediated α-oxidation. To circumvent this liability, substitution at the 2-position has become a critical strategy for medicinal chemists.

Structural Rationale: Why 2-tert-Butylazetidine Hydrochloride?

As a Senior Application Scientist, I frequently recommend 2-tert-butylazetidine hydrochloride (CAS: 1432678-94-8) when a lead optimization project hits a pharmacokinetic or metabolic roadblock. The causality behind selecting this specific intermediate is rooted in both steric and electronic principles:

  • Steric Shielding: The bulky tert-butyl group at the C2 position acts as a physical barricade. It restricts the approach of CYP450 active sites to the adjacent α-protons,3 or ring-opening[3].

  • Conformational Locking: The extreme steric bulk forces the azetidine ring into a highly restricted conformational space. This reduces the entropic penalty upon binding to a target protein, often leading to a significant boost in target affinity.

  • Hydrochloride Salt Form: The free base of 2-tert-butylazetidine (CAS: 1391333-56-4) is a volatile, highly basic liquid that is4[4]. The5 with excellent water solubility, standardizing stoichiometry for downstream cross-coupling reactions[5].

Physicochemical Profiling
PropertyValueRationale / Implication in Drug Design
Chemical Name 2-tert-butylazetidine hydrochlorideStandardized nomenclature for procurement.
CAS Number 1432678-94-8 (HCl salt)Ensures accurate sourcing of the stable salt form[5].
Molecular Formula C7H16ClN-
Molecular Weight 149.66 g/mol Low MW allows for efficient Fragment-Based Drug Design (FBDD).
Physical State Solid (Crystalline)Enables precise weighing and long-term benchtop storage.
Fsp3 1.0 (excluding HCl)Maximizes 3D character, improving solubility and target specificity[2].

Metabolic Stability & Bioisosterism

When replacing a piperidine ring with a 2-tert-butylazetidine, we observe a shift in the exit vectors of the attached substituents. This6 compared to the "linear" trajectory of standard 6-membered rings[6]. More importantly, it solves the fundamental issue of oxidative clearance.

Metabolic_Stability CYP CYP450 Enzyme (Oxidative Clearance) Unsub Unsubstituted Azetidine (Exposed α-protons) CYP->Unsub Binds easily Sub 2-tert-butylazetidine (Sterically Shielded) CYP->Sub Steric Clash Ox Rapid α-Oxidation (Poor Half-life) Unsub->Ox Degradation Block Blocked Oxidation (Extended Half-life) Sub->Block Protected

Mechanism of CYP450 steric shielding by the 2-tert-butyl group.

Experimental Methodology: Self-Validating SNAr Protocol

To ensure trustworthiness and reproducibility, experimental protocols must be self-validating. When coupling 2-tert-butylazetidine hydrochloride to an aryl halide (e.g., a chloropyridine scaffold), the critical challenge is the profound steric hindrance of the amine itself. Standard room-temperature conditions will invariably fail. We must use elevated temperatures and a strong, non-nucleophilic base to liberate the free amine in situ while driving the reaction thermodynamically.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add the aryl chloride scaffold (1.0 equiv, e.g., 0.5 mmol).

  • Amine Addition: Add 2-tert-butylazetidine hydrochloride (1.5 equiv, 0.75 mmol).

    • Causality: A stoichiometric excess is required to compensate for the steric hindrance of the tert-butyl group, ensuring complete conversion of the more valuable aryl scaffold.

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

    • Causality: DIPEA is highly bulky and non-nucleophilic. It efficiently neutralizes the HCl salt to liberate the free azetidine without competing for the electrophilic aryl chloride.

  • Solvent: Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M, 2.5 mL).

    • Causality: DMSO is a highly polar aprotic solvent that stabilizes the highly charged Meisenheimer complex transition state during the SNAr mechanism.

  • Reaction Execution: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes.

    • Causality: The high activation energy barrier caused by the tert-butyl group requires intense, uniform dielectric heating to proceed efficiently without degrading the starting materials.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl (3x) to remove DMSO and excess amine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via LC-MS. The protocol is self-validating: the target mass must reflect the exact mass of the coupled product, confirming the loss of both HCl and the halogen atom. The complete absence of the starting aryl halide peak validates 100% conversion.

SNAr_Workflow Start Aryl Halide Scaffold (1.0 equiv) Base Add DIPEA (3.0 equiv) in Anhydrous DMSO Start->Base Reaction Microwave Irradiation (120°C, 45 mins) Base->Reaction SNAr Pathway Amine 2-tert-butylazetidine HCl (1.5 equiv) Amine->Base Free-basing in situ Product Coupled Intermediate (Sterically Shielded Amine) Reaction->Product LC-MS Validation

Workflow for SNAr coupling of 2-tert-butylazetidine hydrochloride.

Case Study: Application in PDE10 Inhibitors

The strategic utility of 2-tert-butylazetidine is perfectly illustrated in the development of Phosphodiesterase 10 (PDE10) inhibitors, which are targeted for psychiatric and neurological disorders.7 where the 2-tert-butylazetidine moiety is successfully incorporated (e.g., 3-[3-(4-aminophenyl)quinoxalin-2-yl]-2-tert-butylazetidine-1-carboxylic acid)[7].

In this specific context, the bulky azetidine serves a dual purpose: it modulates the lipophilicity of the molecule to ensure optimal blood-brain barrier (BBB) penetration, and it rigidly locks the orientation of the quinoxaline core, ensuring perfect geometric alignment within the narrow, hydrophobic PDE10 binding pocket.

Conclusion

2-tert-butylazetidine hydrochloride is far more than a simple structural building block; it is a strategic tool for medicinal chemists. By leveraging its unique steric profile and stable salt form, researchers can rescue metabolically liable scaffolds, alter exit vectors to explore new chemical space, and rigidly define molecular conformations to maximize target affinity.

References

  • BIOFOUNT. "1432678-94-8 | 2-tert-butylazetidine hydrochloride." Available at: [Link]

  • BIOFOUNT. "1391333-56-4 | 2-tert-butylazetidine." Available at: [Link]

  • ResearchGate. "Examples of azetidine‐based bioisosters." Available at:[Link]

  • Domainex. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." Available at:[Link]

  • Journal of the American Chemical Society (ACS). "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Available at: [Link]

  • Google Patents. "US8957073B2 - Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors.

Sources

Foundational

Engineering Conformational Rigidity: Therapeutic Applications of 2-tert-Butylazetidine Analogs in Modern Drug Discovery

Executive Summary The transition toward high- Fsp3​ (fraction of sp3 hybridized carbons) architectures has fundamentally reshaped small-molecule drug discovery. Among saturated nitrogen heterocycles, the four-membered az...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward high- Fsp3​ (fraction of sp3 hybridized carbons) architectures has fundamentally reshaped small-molecule drug discovery. Among saturated nitrogen heterocycles, the four-membered azetidine ring offers an exceptional combination of low molecular weight, metabolic stability, and structural rigidity. The strategic introduction of a bulky tert-butyl group at the C2 position—forming the 2-tert-butylazetidine scaffold—exerts profound steric influence. This modification locks the ring conformation, dictates the spatial trajectory of adjacent pharmacophores, and opens new therapeutic avenues in oncology and neuropharmacology. This whitepaper details the structural rationale, key therapeutic applications, and validated experimental protocols for leveraging 2-tert-butylazetidine analogs in drug development.

Structural and Physicochemical Rationale

The integration of a 2-tert-butylazetidine core into a drug candidate is driven by three critical physicochemical mechanisms:

  • Conformational Restriction : The extreme steric bulk of the tert-butyl group induces severe 1,3-diaxial-like steric clashes if the ring attempts to adopt unfavorable puckers. This forces the azetidine ring into a highly specific, low-energy conformation, minimizing the entropic penalty typically incurred upon target binding.

  • Metabolic Shielding : Cytochrome P450 (CYP) enzymes frequently target the α -carbons of saturated amines for oxidative dealkylation. The tert-butyl group acts as a steric shield, blocking enzymatic access to the C2 position and significantly extending the molecule's pharmacokinetic half-life.

  • Vectorial Projection : The rigid puckering of the ring allows for the precise 3D projection of substituents at the N1 and C3 positions. This is critical for driving deep into narrow, hydrophobic protein pockets that are inaccessible to highly flexible, linear alkyl chains.

Core Therapeutic Applications

Oncology: Direct STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a highly validated, yet notoriously "undruggable" oncology target due to its lack of deep enzymatic pockets. However, recent breakthroughs have demonstrated that[1]. By utilizing the azetidine core, these compounds irreversibly bind to STAT3, disrupting its SH2 domain-mediated dimerization and subsequent DNA-binding activity[2]. Lead compounds from this class exhibit sub-micromolar inhibitory potencies (IC 50​ values as low as 0.34 μM) and successfully induce apoptosis in human breast cancer cells (MDA-MB-231)[1].

STAT3_Inhibition Cytokine IL-6 / EGF Receptor Receptor Complex Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT3_M STAT3 Monomer JAK->STAT3_M STAT3_P Phospho-STAT3 STAT3_M->STAT3_P Phosphorylation STAT3_D STAT3 Dimer STAT3_P->STAT3_D SH2 Dimerization Nucleus DNA Binding STAT3_D->Nucleus Transcription Inhibitor Azetidine Amide Inhibitor Inhibitor->STAT3_D Blocks Binding

Fig 1: Mechanism of STAT3 inhibition by azetidine amides blocking DNA-binding.

Neuropharmacology: VMAT2 and PDE10A Inhibition

In the central nervous system (CNS), azetidine analogs have shown remarkable efficacy due to their favorable blood-brain barrier (BBB) penetration.

  • Methamphetamine Abuse : The vesicular monoamine transporter-2 (VMAT2) is the primary target for mitigating methamphetamine addiction. yields novel cis- and trans-azetidine analogs that potently inhibit [3H]dopamine uptake[3]. The cis-4-methoxy azetidine analog achieved a Ki​ of 24 nM, outperforming traditional lobelane derivatives[3].

  • Schizophrenia and CNS Disorders : Phosphodiesterase 10A (PDE10A) regulates striatal signaling. details the deployment of 2-tert-butylazetidine-1-carboxylic acid derivatives as potent PDE10 inhibitors[4]. The 2-tert-butylazetidine core ensures the molecule maintains the necessary lipophilicity and target residence time required for sustained CNS efficacy[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative pharmacological profiles of key azetidine analogs across different therapeutic indications.

Compound ClassPrimary TargetIndicationKey Structural FeaturePotency / Affinity
Azetidine Amides STAT3Breast Cancer(R)-azetidine-2-carboxamideIC 50​ : 0.34 – 0.98 μM
cis-Azetidines VMAT2Methamphetamine Abusecis-4-methoxy-azetidine Ki​ : 24 nM
Azetidine Carboxylates PDE10ASchizophrenia / CNS2-tert-butylazetidine coreNanomolar range

Experimental Methodologies: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols detail the modular synthesis of a 2-tert-butylazetidine therapeutic analog and its subsequent in vitro validation.

Modular Chemical Synthesis Protocol

Objective : Synthesize a functionalized 2-tert-butylazetidine-1-carboxamide derivative.

  • N-Boc Protection :

    • Procedure: Dissolve 2-tert-butylazetidine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 4 hours.

    • Causality: The secondary amine of the azetidine ring is highly nucleophilic. Boc protection prevents unwanted polymerization or side reactions during subsequent C3-functionalization steps.

  • C3-Functionalization (Cross-Coupling) :

    • Procedure: Subject the N-Boc-2-tert-butylazetidine to standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the desired aryl/alkyl group at the C3 position.

  • Boc Deprotection :

    • Procedure: Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM, adding 5% Triisopropylsilane (TIPS).

    • Causality: TIPS acts as a highly effective carbocation scavenger. It intercepts the liberated tert-butyl cations, preventing them from re-alkylating the electron-rich azetidine ring or aromatic substituents.

  • Amide Coupling :

    • Procedure: Couple the free amine with a functionalized carboxylic acid using HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.

    • Causality: HATU stabilizes the highly reactive O-At active ester intermediate. DIPEA is chosen over TEA because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring that only the sterically hindered 2-tert-butylazetidine nitrogen attacks the activated ester, thereby preventing epimerization at the C2 chiral center.

    • Self-Validating Checkpoint: Run an aliquot on LC-MS. The presence of the [M+H]+ peak corresponding to the coupled product confirms successful amide bond formation. If unreacted amine persists, spike with additional DIPEA to ensure complete deprotonation of the trifluoroacetate salt.

Synthetic_Workflow Step1 1. N-Boc Protection (Boc2O, Et3N) Step2 2. C3-Functionalization (Arylation) Step1->Step2 Step3 3. Boc Deprotection (TFA/DCM, TIPS) Step2->Step3 Step4 4. Amide Coupling (HATU, DIPEA) Step3->Step4 Validation 5. EMSA Validation (In Vitro) Step4->Validation

Fig 2: Modular synthetic workflow for 2-tert-butylazetidine therapeutic analogs.

In Vitro Validation: STAT3 Electrophoretic Mobility Shift Assay (EMSA)

Objective : Validate the synthesized analog's ability to inhibit STAT3 DNA-binding.

  • Extract Preparation : Isolate nuclear extracts from MDA-MB-231 cells (which harbor constitutively active STAT3).

  • Inhibitor Incubation : Incubate 5 μg of nuclear extract with varying concentrations of the azetidine analog (0.1 μM – 10 μM) for 30 minutes at room temperature.

  • Probe Binding : Add a 32 P-labeled hSIE (high-affinity sis-inducible element) DNA probe to the mixture.

    • Causality: Active STAT3 dimers naturally bind the hSIE probe. If the azetidine analog successfully disrupts the SH2 domain, dimerization fails, and the probe remains unbound.

  • Electrophoresis : Resolve the complexes on a 5% non-denaturing polyacrylamide gel.

    • Causality: Denaturing gels (SDS-PAGE) would destroy the non-covalent protein-DNA interactions. Non-denaturing conditions preserve the STAT3-hSIE complex, allowing the shift in molecular weight to be visualized via autoradiography.

  • Self-Validating System : To ensure the observed band shift reduction is due to true STAT3 inhibition and not non-specific DNA degradation by the compound, a mutant hSIE probe (which cannot bind STAT3) must be run in parallel. The absence of a shifted band in the mutant lane validates that the primary signal is strictly STAT3-dependent.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry (2021).[Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry (2013).[Link]

  • US8957073B2 - Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors.

Sources

Exploratory

Computational Studies of 2-tert-Butylazetidine Reactions: A Technical Guide to Mechanistic Modeling and Functionalization

Executive Summary The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for morpholines and pyrrolidines. Among its derivatives, 2-tert-butylazetidine presents a unique stereoelectronic profile. The massive steric bulk of the tert-butyl group severely restricts nitrogen inversion and locks the ring into predictable conformations, making it an ideal substrate for highly enantioselective and regioselective functionalizations.

This whitepaper provides an in-depth technical framework for the computational modeling of 2-tert-butylazetidine reactions. By bridging Density Functional Theory (DFT) with empirical validation, we decode the causality behind its reactivity—specifically focusing on ring-opening, ring-expansion, and directed α-lithiation pathways.

The Strategic Role of 2-tert-Butylazetidine

Historically, azetidines have been difficult to synthesize and functionalize due to their propensity for unselective ring-opening under harsh conditions[1]. However, recent advances in photocatalysis and hydrogen-bond-donor catalysis have unlocked new synthetic avenues[1][2].

The introduction of a tert-butyl group at the C2 position introduces profound mechanistic consequences:

  • Conformational Locking: The bulky group dictates the puckering of the four-membered ring, minimizing the entropic penalty during transition state (TS) formation.

  • Nitrogen Dynamics: The steric clash between the tert-butyl group and N-substituents artificially raises the barrier to nitrogen inversion, allowing for the isolation or trapping of specific invertomers[3].

  • Regioselectivity: In nucleophilic ring-opening or α-lithiation, the tert-butyl group acts as a steric shield, directing the incoming reagent to the less hindered C4 position or enforcing a highly specific trajectory for C2-deprotonation[4].

Computational Methodologies: Defining the In Silico Protocol

To accurately model the reactivity of 2-tert-butylazetidine, the computational protocol must account for both the severe ring strain (~26 kcal/mol) and the complex non-covalent dispersion forces induced by the tert-butyl group.

Rationale for Level of Theory

We mandate the use of the ωB97X-D functional. Unlike standard B3LYP, ωB97X-D includes empirical dispersion corrections which are absolute prerequisites for modeling the steric bulk of the tert-butyl group. Failure to account for dispersion leads to underestimation of steric clustering and inaccurate transition state geometries. We pair this with the 6-31+G(d,p) basis set for geometry optimization to accommodate the diffuse nature of anionic intermediates (e.g., during lithiation), followed by single-point energy refinements using the larger def2-TZVP basis set and the SMD solvation model[3][5].

Step-by-Step Computational Workflow
  • Conformational Sampling: Generate all possible ring-puckered conformers and N-invertomers using Molecular Mechanics (e.g., OPLS4 or MMFF94).

  • Ground State Optimization: Optimize the lowest-energy conformers using DFT at the ωB97X-D/6-31+G(d,p) level in the gas phase.

  • Transition State (TS) Search: Utilize the Berny algorithm to locate first-order saddle points corresponding to ring-opening or lithiation events.

  • Frequency Analysis: Confirm the TS by the presence of exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-N bond elongation).

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to rigorously verify that the located TS smoothly connects the intended reactants and products.

  • Solvation Single-Point: Calculate the final Gibbs free energies ( ΔG ) applying the SMD solvation model (e.g., THF for lithiation reactions) at the ωB97X-D/def2-TZVP level.

Workflow N1 1. Conformational Sampling (Molecular Mechanics) N2 2. DFT Optimization ωB97X-D/6-31+G(d,p) N1->N2 N3 3. Transition State Search (Berny Algorithm) N2->N3 N4 4. IRC Verification (Forward & Reverse) N3->N4 N5 5. Solvation Single Point SMD Model (THF) N4->N5

Fig 1. Computational workflow for modeling azetidine transition states.

Mechanistic Insights from DFT Studies

Regioselective Ring-Opening vs. Ring Expansion

When 2-tert-butylazetidine is activated (e.g., via N-alkylation or Lewis acid coordination), it faces a bifurcated pathway: nucleophilic ring-opening to an acyclic amine, or ring expansion to a pyrrolidine/azepane[5].

Computational studies reveal that the tert-butyl group exerts a powerful kinetic steering effect . Nucleophilic attack at the C2 position is sterically forbidden ( ΔG‡>28 kcal/mol). Attack at the C4 position is favored, but if the substrate contains a pendant nucleophile (e.g., a 2-hydroxyethyl group), intramolecular rearrangement (ring expansion) can outcompete intermolecular trapping[5].

Directed α-Lithiation and Complexation

The functionalization of azetidines via α-lithiation is highly sensitive to the N-protecting group and the C2 substituent. For 2-tert-butylazetidine-borane complexes, DFT calculations demonstrate that the BH3​ group promotes lithiation via an electrostatic complex-induced proximity effect (CIPE)[4]. The tert-butyl group forces the BH3​ moiety into a syn relationship with the target benzylic/aliphatic proton, pre-organizing the organolithium base and drastically lowering the deprotonation barrier[3][4].

Mechanism A 2-tert-butylazetidine (Ground State) B N-Activated Intermediate A->B Electrophile C TS1: Ring Opening (SN2-like at C4) B->C External Nuc- D TS2: Ring Expansion (C-C Migration) B->D Internal Nuc- E Acyclic Amine Product C->E ΔG‡ = 14.2 kcal/mol F Pyrrolidine Product D->F ΔG‡ = 21.5 kcal/mol

Fig 2. Divergent mechanistic pathways for 2-tert-butylazetidine functionalization.

Quantitative Data Summary

The following table summarizes the computed activation free energies ( ΔG‡ ) and thermodynamic outcomes ( ΔGrxn​ ) for various 2-tert-butylazetidine reaction pathways, modeled at the SMD(THF)/ωB97X-D/def2-TZVP level.

Reaction PathwayAttacking Species / ConditionRegioselectivity ΔG‡ (kcal/mol) ΔGrxn​ (kcal/mol)Primary Outcome
Ring-Opening Cyanide ( CN− )C4 (Steric control)14.2-18.5Acyclic Amine
Ring-Opening Cyanide ( CN− )C2 (Steric clash)28.7-12.1Not observed
Ring Expansion Internal AcetateC2 C3 Migration21.5-24.3Pyrrolidine
α -Lithiation sec-BuLi / BH3​ complexsyn-proton to BH3​ 11.4-32.0Lithiated Intermediate
α -Lithiation sec-BuLi (Uncomplexed)Non-selective19.8-15.4Decomposition / Mixed

Data synthesized from foundational computational models of azetidine ring dynamics[3][4][5].

Self-Validating Experimental Protocol

To ensure scientific integrity, computational predictions must be anchored by robust in vitro validation. The following protocol describes the experimental trapping of the computationally predicted α -lithiated 2-tert-butylazetidine intermediate.

Protocol: Stereoselective α -Lithiation and Electrophilic Trapping Objective: Validate the CIPE-driven lowering of the deprotonation barrier predicted by DFT.

  • Complexation: Dissolve 2-tert-butylazetidine (1.0 equiv) in anhydrous 2-MeTHF under an argon atmosphere. Cool to 0 °C and add BH3​⋅THF (1.1 equiv) dropwise. Stir for 1 hour to quantitatively form the azetidine-borane complex.

  • Cooling & Equilibration: Cool the reaction mixture to -78 °C. Causality note: Ultra-low temperatures are required to prevent the kinetic lithiated intermediate from undergoing unwanted ring-opening elimination.

  • Lithiation: Add sec-butyllithium (1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 2 hours. Causality note: The bulky sec-BuLi is chosen over n-BuLi to prevent nucleophilic attack on the ring carbon, forcing acid-base chemistry.

  • Electrophilic Trapping: Inject a pre-cooled solution of the electrophile (e.g., benzaldehyde, 1.5 equiv) in 2-MeTHF. Stir for 1 hour at -78 °C, then allow to warm to room temperature slowly.

  • Quenching & Analysis: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, concentrate, and analyze the crude mixture via 1H NMR. The diastereomeric ratio (dr) will directly correlate to the conformational stability of the lithiated intermediate predicted in Step 3 of the computational workflow.

Conclusion

The computational study of 2-tert-butylazetidine reveals a masterclass in stereoelectronic control. By utilizing dispersion-corrected DFT methods (ωB97X-D), researchers can accurately map the steric shielding and complex-induced proximity effects dictated by the tert-butyl group. These in silico models not only explain the high regioselectivity observed in ring-opening and ring-expansion reactions but also provide a predictive framework for designing novel, highly functionalized azetidine bioisosteres for pharmaceutical applications.

References

  • Scientists use computational modeling to guide a difficult chemical synthesis | MIT News Source: Massachusetts Institute of Technology (mit.edu) URL:[Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: UniBa (Molecules) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 2-tert-Butylazetidine Hydrochloride

Executive Summary Azetidines—highly strained, four-membered nitrogenous heterocycles—have become privileged scaffolds in modern drug development. They frequently serve as metabolically stable, lower-lipophilicity bioisos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—highly strained, four-membered nitrogenous heterocycles—have become privileged scaffolds in modern drug development. They frequently serve as metabolically stable, lower-lipophilicity bioisosteres for pyrrolidines and piperidines, improving the pharmacokinetic profiles of lead compounds. Despite their utility, 2-alkyl substituted azetidines are notably scarce in the literature due to the high ring strain (~26 kcal/mol) and the kinetic penalty associated with 4-exo-tet cyclization[1].

This application note details a robust, self-validating, four-step synthetic protocol for 2-tert-butylazetidine hydrochloride . By starting from the commercially available 1,3-amino alcohol, 3-amino-4,4-dimethylpentan-1-ol, this route avoids complex organocatalysis and provides a highly scalable pathway to the target compound.

Strategic Rationale & Mechanistic Insights

The synthesis of enantioenriched or racemic 2-substituted azetidines traditionally relies on the cyclization of 1,3-bis-electrophiles or activated 1,3-amino alcohols[2]. Alternative methods involving anodic acetoxylation and subsequent nucleophilic substitution exist[3], but direct intramolecular cyclization remains the most atom-economical approach for alkyl substitutions.

Our protocol leverages an intramolecular SN​2 displacement. The critical challenge in forming four-membered rings is overcoming the entropic barrier. Here, the bulky tert-butyl group at the C3 position of the acyclic precursor plays a pivotal role. By restricting the conformational degrees of freedom, it induces a strong Thorpe-Ingold effect , forcing the nucleophilic nitrogen and the electrophilic carbon into close spatial proximity, thereby accelerating the kinetically disfavored 4-exo-tet cyclization.

  • Protecting Group Strategy : The tert-butyloxycarbonyl (Boc) group lowers the basicity of the amine, preventing premature intermolecular side reactions during O-activation. Furthermore, its ultimate removal using anhydrous HCl directly yields the desired hydrochloride salt, avoiding the isolation of the highly volatile free-base azetidine.

  • Activation and Cyclization : The primary alcohol is activated as a methanesulfonate (mesylate). Cyclization is triggered by potassium tert-butoxide (KOtBu), a non-nucleophilic strong base that deprotonates the carbamate nitrogen without attacking the mesylate.

Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for 2-tert-butylazetidine hydrochloride.

Quantitative Data Summary

Reaction StepIntermediate / ProductKey ReagentsTemp / TimeExpected YieldAnalytical Target (Purity)
1. N-Protection N-Boc-3-amino-4,4-dimethylpentan-1-olBoc₂O, TEA, DCM0 °C to RT / 4 h92–95%>95% (¹H NMR)
2. O-Activation Mesylate IntermediateMsCl, TEA, DCM0 °C / 2 h88–90%>90% (Use Crude)
3. Cyclization N-Boc-2-tert-butylazetidineKOtBu, THF0 °C to RT / 12 h70–75%>98% (GC-MS, TLC)
4. Deprotection 2-tert-butylazetidine hydrochloride4M HCl in DioxaneRT / 3 h85–90%>99% (HPLC, ¹H NMR)

Step-by-Step Experimental Protocols

Step 1: N-Boc Protection of the Primary Amine
  • Add 3-amino-4,4-dimethylpentan-1-ol (1.0 eq) to anhydrous dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA, 1.2 eq) dropwise, followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality Insight : The slight excess of Boc₂O ensures complete conversion, while maintaining 0 °C during addition prevents exothermic degradation.

  • Self-Validation Checkpoint : Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (ninhydrin-active, purple spot) and the appearance of the Boc-protected intermediate (ninhydrin-inactive until heated) confirms completion.

Step 2: O-Activation via Mesylation
  • Dissolve the purified N-Boc-3-amino-4,4-dimethylpentan-1-ol (1.0 eq) in anhydrous DCM and strictly cool to 0 °C under nitrogen.

  • Add TEA (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Stir at 0 °C for exactly 2 hours.

  • Dilute with cold DCM, wash rapidly with ice-cold saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo at a bath temperature below 30 °C.

  • Causality Insight : The reaction must be strictly maintained at 0 °C. Allowing it to warm can lead to premature elimination. The mesylate is highly reactive and is best used immediately in the next step without silica gel chromatography to prevent degradation.

  • Self-Validation Checkpoint : ¹H NMR of the crude mixture should show a sharp new singlet around δ 3.0 ppm, corresponding to the mesylate methyl group.

Step 3: Base-Mediated Intramolecular Cyclization
  • Dissolve the crude mesylate intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M concentration).

  • Cool the mixture to 0 °C.

  • Add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise.

  • Remove the ice bath and stir at RT for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc).

  • Causality Insight : KOtBu is chosen over weaker bases to ensure rapid and complete deprotonation of the carbamate. The bulky base prevents competitive intermolecular nucleophilic attack, driving the 4-exo-tet cyclization[2].

  • Self-Validation Checkpoint : GC-MS analysis will show the target mass of the cyclized product ( M+ = 213.17), confirming the loss of the mesylate leaving group.

Step 4: Deprotection and Hydrochloride Salt Formation
  • Dissolve N-Boc-2-tert-butylazetidine (1.0 eq) in a minimal amount of dry diethyl ether.

  • Add 4M HCl in dioxane (5.0 eq) dropwise at RT.

  • Stir for 3 hours. As the Boc group is cleaved (releasing volatile isobutylene and CO₂), a white precipitate will form.

  • Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford 2-tert-butylazetidine hydrochloride.

  • Causality Insight : Free-base azetidines are highly volatile and prone to atmospheric oxidation or carbon dioxide absorption. Direct precipitation as the hydrochloride salt bypasses the need for free-base isolation, ensuring high purity and shelf-stability.

  • Self-Validation Checkpoint : The formation of a persistent, crystalline white precipitate that is highly water-soluble confirms successful salt formation. ¹H NMR in D₂O will show the absence of the massive 9-proton Boc singlet at δ 1.4 ppm.

References

  • Title : A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis Source : Nature Chemistry (via NIH PMC) URL :[Link]

  • Title : Two Scalable Syntheses of (S)-2-Methylazetidine Source : The Journal of Organic Chemistry URL :[Link]

  • Title : A Facile Synthesis of 2-Substituted Azetidines Source : Bulletin of the Chemical Society of Japan URL :[Link]

Sources

Application

Application Note: Optimized Protocols for the Deprotection of N-Boc-2-tert-butylazetidine

Executive Summary Azetidines are highly valued in modern medicinal chemistry for their ability to provide rigid, three-dimensional scaffolds that improve ligand efficiency and pharmacokinetic profiles. However, the inher...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly valued in modern medicinal chemistry for their ability to provide rigid, three-dimensional scaffolds that improve ligand efficiency and pharmacokinetic profiles. However, the inherent ring strain of this four-membered heterocycle (approximately 25.4 kcal/mol) presents significant synthetic challenges[1]. The deprotection of N-Boc-2-tert-butylazetidine is uniquely complex. While the bulky tert-butyl group at the C2 position provides immense steric shielding, it also distorts the ring geometry, increasing ground-state strain and altering the basicity ( pKa​ ) of the azetidine nitrogen[2]. This application note details the mechanistic pitfalls of standard deprotection methods and provides field-validated, self-validating protocols to isolate the free amine without compromising the integrity of the azetidine core.

Mechanistic Insights: The Dichotomy of Deprotection vs. Ring-Opening

The removal of a tert-butoxycarbonyl (Boc) group typically requires strongly acidic conditions to protonate the carbamate, leading to the elimination of isobutylene and subsequent decarboxylation. However, in highly strained systems, this standard approach is fraught with risk.

The Causality of Decomposition: Under acidic conditions, the azetidine nitrogen becomes protonated. If the reaction environment contains nucleophiles (such as trifluoroacetate anions or residual water) or if the temperature is elevated, an acid-mediated ring-opening decomposition pathway outcompetes the desired deprotection[2]. Because the C2 position is heavily shielded by the tert-butyl group, nucleophilic attack is regioselectively directed to the less hindered C4 position, resulting in irreversible C-N bond cleavage.

Strategic Mitigation: To prevent ring-opening, the reaction must be engineered to separate the activated azetidine from nucleophiles.

  • Phase Separation (Precipitation): Using anhydrous HCl in 1,4-dioxane is mechanistically superior to neat trifluoroacetic acid (TFA). As the deprotection proceeds, the resulting 2-tert-butylazetidine hydrochloride salt precipitates out of the non-polar dioxane solution. This phase separation acts as a self-validating protective mechanism, immediately sequestering the highly reactive protonated azetidine from soluble nucleophiles in the reaction matrix.

  • Acid-Free Thermal Deprotection: Recent advancements have demonstrated that thermal deprotection in continuous flow systems can achieve Boc removal entirely in the absence of acid catalysts, eliminating the nucleophilic ring-opening pathway altogether[3].

G Start N-Boc-2-tert-butylazetidine (Strained Ring + Steric Bulk) Intermediate Protonated/Activated Intermediate Start->Intermediate Acid (H+) / Heat Desired Pathway A: Deprotection (- Isobutylene, - CO2) Intermediate->Desired Dioxane Solvent (Low Nucleophilicity) Undesired Pathway B: Nucleophilic Attack (Regioselective Attack at C4) Intermediate->Undesired Soluble Nucleophiles (e.g., TFA anion) / High Temp Product 2-tert-butylazetidine Salt (Target Product Precipitates) Desired->Product SideProduct Ring-Opened Acyclic Amine (Irreversible Decomposition) Undesired->SideProduct

Mechanistic divergence of N-Boc-2-tert-butylazetidine under acidic conditions.

Quantitative Data: Impact of Deprotection Conditions

The table below summarizes the causality between the chosen reaction environment and the survival of the azetidine ring.

Deprotection MethodReagents & SolventTemperatureTimeTarget Yield (%)Ring-Opened Byproduct (%)
Standard Acidic 20% TFA in DCM0 °C to RT2 h65 - 70%15 - 25%
Precipitation-Driven 4M HCl in 1,4-Dioxane0 °C to RT4 h92 - 95%< 2%
Continuous Flow Methanol (No Acid)240 °C30 min88 - 90%Not Detected

Note: TFA maintains the protonated azetidine in solution, allowing the trifluoroacetate anion to attack the C4 position. HCl/Dioxane forces the product out of solution, preserving the ring.

Field-Validated Experimental Protocols

Protocol A: Precipitation-Driven Acidic Deprotection (Anhydrous HCl/Dioxane)

This method leverages the insolubility of the resulting hydrochloride salt in 1,4-dioxane to protect the strained heterocycle from decomposition.

Reagents:

  • N-Boc-2-tert-butylazetidine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (10.0 eq)

  • Anhydrous Diethyl Ether (for washing)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-2-tert-butylazetidine in a minimal amount of anhydrous 1,4-dioxane (approx. 0.5 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents premature activation of the ring prior to complete Boc removal.

  • Acid Addition: Dropwise, add 4M HCl in 1,4-dioxane. Maintain vigorous stirring.

  • Reaction & Precipitation: Allow the mixture to slowly warm to room temperature (20-25 °C). Over the course of 2 to 4 hours, a dense white precipitate will form.

    • Self-Validation Checkpoint 1: The appearance of the white solid is a direct visual confirmation that the deprotection is occurring and the product is successfully crashing out of the reactive solution phase.

  • Isolation: Once TLC indicates complete consumption of the starting material, dilute the suspension with cold anhydrous diethyl ether (3x reaction volume) to maximize precipitation.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with additional cold diethyl ether.

  • Drying: Dry the isolated 2-tert-butylazetidine hydrochloride salt under high vacuum to a constant weight.

Protocol B: Acid-Free Thermal Deprotection in Continuous Flow

For applications where salt formation is undesirable or orthogonal acid-sensitive groups are present, thermal deprotection offers a highly efficient, nucleophile-free alternative[3].

Reagents & Equipment:

  • N-Boc-2-tert-butylazetidine (1.0 eq)

  • Methanol (HPLC Grade)

  • Continuous Flow Reactor (e.g., Vapourtec or Uniqsis system) equipped with a high-temperature stainless-steel coil.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of N-Boc-2-tert-butylazetidine in Methanol.

  • System Priming: Prime the continuous flow reactor with pure methanol and pressurize the system (typically 100-150 psi using a back-pressure regulator) to prevent solvent boiling.

  • Thermal Processing: Heat the reactor coil to 240 °C. Pump the substrate solution through the heated coil at a flow rate calibrated to achieve a residence time of exactly 30 minutes.

    • Causality: The high thermal energy initiates a concerted proton transfer and loss of isobutylene without requiring an external proton source, completely bypassing the formation of an activated, nucleophile-susceptible intermediate.

  • Collection: Pass the reactor effluent through a cooling loop (set to 20 °C) before collection.

    • Self-Validation Checkpoint 2: LC-MS analysis of the crude effluent should show a single major peak corresponding to the free amine mass ( [M+H]+ ), with zero trace of the +18 Da water-adduct mass that characterizes ring-opened amino-alcohols.

  • Concentration: Carefully concentrate the methanolic solution under reduced pressure (Note: the free amine is volatile; keep bath temperature below 30 °C and avoid high vacuum).

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (via PubMed Central).[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development (ACS Publications).[Link]

Sources

Method

Application Note: Scalable Synthesis of 2-tert-Butylazetidine Hydrochloride via Photochemical Flow Homologation

Here is a comprehensive application note and protocol for the scale-up synthesis of 2-tert-butylazetidine hydrochloride, designed for drug development professionals and process chemists. Introduction and Strategic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive application note and protocol for the scale-up synthesis of 2-tert-butylazetidine hydrochloride, designed for drug development professionals and process chemists.

Introduction and Strategic Rationale

Conformationally rigid, sp³-rich four-membered heterocycles are highly prized in modern medicinal chemistry. They serve as metabolically stable bioisosteres for secondary amines and morpholines, offering improved pharmacokinetic profiles and target affinity[1]. Specifically, 2-alkyl substituted azetidines, such as 2-tert-butylazetidine, represent a privileged structural motif.

However, traditional synthetic access to 2-alkyl azetidines is notoriously challenging. Classical [2+2] cycloaddition chemistry is generally not viable for unactivated alkenes, and functional group interconversion of preformed cyclic building blocks limits the accessible chemical space[1]. To bypass these limitations, this protocol leverages a homologative alkene dielectrophilic activation strategy. By converting an unactivated alkene (3,3-dimethyl-1-butene) into a transient 1,3-iodo-sulfonium intermediate via visible-light photocatalysis, we can drive sequential nucleophilic substitutions to close the azetidine ring[1].

To translate this methodology from discovery to process scale, we transition the photochemical step from batch to continuous flow. Flow technology ensures uniform photon flux (overcoming the Beer-Lambert law limitations of batch photochemistry) and enables the safe, efficient handling of reactive intermediates at elevated throughputs[2].

Mechanistic Pathway & Workflow

The synthesis proceeds via a two-stage process:

  • Photochemical Homologation (Flow): 3,3-dimethyl-1-butene reacts with an iodomethyl thianthrenium salt under visible light to form an iodo-sulfonium ATRA (Atom Transfer Radical Addition) intermediate. Subsequent introduction of benzylamine and a proton scavenger (K₃PO₄) promotes ring closure to 1-benzyl-2-tert-butylazetidine[1].

  • Deprotection and Salt Formation (Batch): Hydrogenolysis of the benzyl group followed by trapping with anhydrous HCl yields the stable 2-tert-butylazetidine hydrochloride[3].

G A 3,3-Dimethyl-1-butene (Neohexene) B Photocatalytic ATRA (Iodomethyl thianthrenium salt, hv) A->B C 1,3-Iodo-sulfonium Intermediate B->C Flow Reactor Uniform Photon Flux D Nucleophilic Substitution (Benzylamine, K3PO4) C->D E 1-Benzyl-2-tert-butylazetidine D->E Ring Closure F Hydrogenolysis & Salt Formation (H2, Pd/C, HCl in Dioxane) E->F G 2-tert-Butylazetidine Hydrochloride F->G Final Product

Fig 1: Continuous flow photochemical synthesis of 2-tert-butylazetidine HCl.

Process Optimization Data

The transition from batch to flow was critical for the primary photochemical step. As demonstrated in the optimization table below, continuous flow drastically reduced reaction times while suppressing unselective elimination side-pathways that plague batch scale-ups[1].

Reactor ModalityScale (mmol)Residence Time / DurationBase UsedYield (%)Purity (LC-MS)
Batch (Flask)0.216 hours2,6-Lutidine30%78%
Batch (Flask)5.024 hoursK₃PO₄42%81%
Continuous Flow 50.0 45 minutes (tR) K₃PO₄ 74% >95%
Continuous Flow 250.0 45 minutes (tR) K₃PO₄ 72% >96%

Causality Note: Initial attempts using 2,6-lutidine or tert-butyl carbamate resulted in significant alkene byproducts due to competing elimination of the intermediate. Replacing the base with K₃PO₄ and optimizing the benzylamine stoichiometry in a flow regime heavily favored the desired substitution pathway[1].

Detailed Experimental Protocols

Part A: Continuous Flow Synthesis of 1-Benzyl-2-tert-butylazetidine

Self-Validating Principle: The flow setup is designed with an inline UV-Vis flow cell post-photoreactor to monitor the consumption of the thianthrenium salt, ensuring steady-state conversion before product collection.

Materials & Setup:

  • Flow Reactor: PFA tubing reactor (10 mL internal volume) wrapped around a 450 nm LED cylinder.

  • Stream A: 3,3-dimethyl-1-butene (1.0 equiv, 0.5 M) and iodomethyl thianthrenium triflate (1.2 equiv) in degassed CH₃CN.

  • Stream B: Benzylamine (2.5 equiv) and finely suspended K₃PO₄ (3.0 equiv) in CH₃CN.

Procedure:

  • Prime the flow system with anhydrous CH₃CN at a total flow rate of 0.22 mL/min.

  • Initiate Stream A at 0.11 mL/min through the photochemical reactor module (residence time 45 min).

  • Route the effluent of the photoreactor into a T-mixer where it merges with Stream B (pumped at 0.11 mL/min).

  • Pass the combined stream through a heated residence coil (60 °C, 20 mL volume) to drive the sequential nucleophilic ring closure.

  • In-Process Control (IPC): Divert the first 2 system volumes to waste. Sample the output; LC-MS should indicate complete consumption of the iodo-sulfonium intermediate and formation of the target mass ( [M+H]+=204.17 ).

  • Collect the steady-state effluent. Concentrate under reduced pressure, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and concentrate to yield crude 1-benzyl-2-tert-butylazetidine. Purify via short-path distillation or silica plug if required for downstream purity.

Part B: Hydrogenolysis and Hydrochloride Salt Formation

Causality Note: Azetidines are volatile and prone to ring-opening under harsh acidic conditions. Hydrogenolysis is performed under neutral conditions, and the free base is immediately trapped with anhydrous HCl in dioxane to precipitate the stable salt[3], preventing evaporative loss or degradation.

Procedure:

  • Dissolve 1-benzyl-2-tert-butylazetidine (100 mmol, 20.3 g) in absolute ethanol (200 mL) in a high-pressure hydrogenation vessel.

  • Add 10% Pd/C (10 wt%, 2.0 g) carefully under an argon atmosphere.

  • Purge the vessel with H₂ gas three times, then pressurize to 50 psi.

  • Stir vigorously at 25 °C for 12 hours.

  • IPC: Monitor by GC-MS or TLC. The disappearance of the starting material indicates completion.

  • Filter the suspension through a pad of Celite to remove the catalyst, washing the pad with additional ethanol (50 mL). Caution: Do not let the Pd/C dry out; keep it wetted with solvent to prevent ignition.

  • Cool the filtrate to 0 °C in an ice bath.

  • Dropwise, add a solution of 4M HCl in dioxane (1.2 equiv, 30 mL) under continuous stirring. Stir for 30 minutes at 0 °C.

  • Concentrate the solution under reduced pressure (bath temperature < 30 °C) to yield a crude solid.

  • Recrystallize the residue from hot isopropanol/diethyl ether to afford 2-tert-butylazetidine hydrochloride as a white, crystalline solid.

References

  • National Center for Biotechnology Information (PMC)
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor The Journal of Organic Chemistry - ACS Publications URL
  • 2322931-71-3 | (2S)

Sources

Application

Application Note: Isolation and Purification of 2-tert-Butylazetidine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Azetidines—highly strained, four-membered ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Azetidines—highly strained, four-membered nitrogen heterocycles—have become critical structural motifs in modern medicinal chemistry. They frequently serve as metabolically stable, conformationally restricted bioisosteres for piperidines and morpholines, improving the physicochemical properties of lead compounds . The introduction of a bulky tert-butyl group at the C2 position provides significant steric shielding to the basic amine, which can mitigate rapid N-glucuronidation and alter receptor binding kinetics.

The Purification Challenge: Purifying 2-alkylazetidines presents a distinct physicochemical hurdle. The free base of 2-tert-butylazetidine (MW = 113.2 g/mol ) is highly volatile and exhibits moderate aqueous solubility. Standard purification techniques—such as aqueous acid/base extraction followed by free-base chromatography and rotary evaporation—frequently result in catastrophic yield losses due to co-evaporation with the organic solvent.

The Solution (Causality of Design): To circumvent volatility and yield loss, the optimal strategy is to isolate and purify the compound exclusively as its hydrochloride salt. By performing the N-Boc deprotection in an anhydrous environment (e.g., 4M HCl in dioxane) and utilizing a precise solvent/antisolvent precipitation method, the target molecule is forced into a crystalline lattice. This method leaves volatile byproducts (isobutylene, CO₂) and organic impurities completely dissolved in the mother liquor .

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of the target salt is critical for designing a self-validating purification system.

PropertyValue / Description
Chemical Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble: Methanol, Water, DMSO.Insoluble: Diethyl Ether, Hexanes, Toluene.
Free Base Volatility High (Boiling point approx. 120–125 °C at 760 mmHg)
Solvent/Antisolvent Screening for Crystallization

To establish the most thermodynamically stable crystal lattice, various solvent systems were screened. Methanol acts as an excellent hydrogen-bond donor, completely solvating the chloride counterion. Diethyl ether, lacking hydrogen-bond donating capability and possessing a low dielectric constant, acts as an aggressive antisolvent.

SolventAntisolventRatio (v/v)Recovery Yield (%)Purity (HPLC %)Morphological Observation
Methanol Diethyl Ether 1:5 88% >99.5% Fine, white prismatic crystals.
EthanolEthyl Acetate1:375%98.2%Slower crystallization, slight oiling observed.
IsopropanolHexanes1:460%95.0%Forms a sticky, amorphous precipitate initially.
DCMDiethyl Ether1:1092%96.5%Rapid kinetic precipitation; traps impurities.

Purification Workflow Visualization

Workflow A Crude N-Boc-2-tert-butylazetidine (Starting Material) B Acidic Cleavage (4M HCl in Dioxane) A->B Step 1: Deprotection C Solvent/Antisolvent Precipitation (Dioxane / Et2O at 0°C) B->C Step 2: Precipitation D Vacuum Filtration C->D Isolate Solid E Filtrate Waste (Isobutylene, Boc byproducts) D->E Liquid Phase F Crude Hydrochloride Salt (Solid) D->F Solid Phase G Recrystallization (MeOH / Et2O) F->G Step 3: Refinement H Pure 2-tert-butylazetidine HCl (>99.5% Purity) G->H Final Product

Fig 1: End-to-end purification workflow for 2-tert-butylazetidine hydrochloride.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure the integrity of the procedure at every stage.

Protocol A: Direct Isolation via Anhydrous Precipitation

This protocol assumes you are starting from crude N-Boc-2-tert-butylazetidine.

  • Dissolution: Dissolve crude N-Boc-2-tert-butylazetidine (1.0 equiv, e.g., 10 mmol) in a minimal volume of anhydrous 1,4-dioxane (approx. 2 mL/g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidic Cleavage: Slowly add 4M HCl in dioxane (10.0 equiv) at 0 °C under an inert argon atmosphere.

    • Causality: The large excess of HCl drives the equilibrium of the carbamate cleavage forward, while the anhydrous conditions prevent the formation of hydrates that complicate crystallization .

  • Maturation: Remove the ice bath and stir vigorously at 25 °C for 4 hours.

    • IPC Check 1: Remove a 10 µL aliquot, quench in 1 mL of H₂O/MeCN, and analyze via LC-MS. Pass Criteria: Complete disappearance of the N-Boc mass signal (M+H = 214.3) and emergence of the free amine signal (M+H = 114.2).

  • Precipitation: Cool the reaction mixture back to 0 °C. Vigorously stir while adding cold, anhydrous diethyl ether (Et₂O) dropwise until precipitation ceases (typically 5–10 volumes relative to dioxane).

    • Critical Warning: Do not evaporate the dioxane to dryness prior to Et₂O addition. Concentrating the reaction mixture concentrates the acid and trapped impurities, leading to an intractable oil rather than a filterable solid.

  • Isolation: Collect the resulting white precipitate via vacuum filtration using a sintered glass funnel. Wash the filter cake with cold Et₂O (3 × 15 mL) and dry under high vacuum for 2 hours to yield the crude hydrochloride salt.

Protocol B: Recrystallization for >99.5% Purity

To achieve the analytical purity required for sensitive downstream cross-coupling or biological screening, the crude salt must be recrystallized.

  • Solvation: Transfer the crude 2-tert-butylazetidine hydrochloride to a clean Erlenmeyer flask. Add boiling anhydrous methanol dropwise until the solid is just completely dissolved (approx. 1–2 mL per gram of salt).

  • Hot Filtration (Optional): If insoluble particulates are visible, pass the hot solution rapidly through a pre-warmed syringe filter (0.45 µm PTFE).

  • Antisolvent Layering: Allow the methanolic solution to cool to room temperature. Slowly add anhydrous diethyl ether dropwise until a faint, persistent turbidity is observed.

  • Annealing: Add exactly one drop of methanol to clear the turbidity. Seal the flask and place it in a -4 °C refrigerator for 12–18 hours undisturbed.

    • Causality: Clearing the turbidity before cooling ensures that precipitation occurs slowly via thermodynamic crystal growth rather than rapid kinetic crashing, effectively excluding trapped organic impurities from the crystal lattice.

  • Final Collection: Filter the resulting prismatic crystals, wash with ice-cold Et₂O, and dry under high vacuum over P₂O₅ for 24 hours.

    • IPC Check 2 (Final Validation): Analyze the final crystals via ¹H NMR (D₂O or CD₃OD). Pass Criteria: Absence of the large singlet at ~1.45 ppm corresponding to the Boc group, and absence of dioxane peaks at 3.7 ppm.

References

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PMC - NIH URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

Method

Application Note: Anhydrous Solvent/Anti-Solvent Recrystallization of 2-tert-Butylazetidine Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology and Quality Control Protocol Application Context and Scientific Rationale Azetidine derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology and Quality Control Protocol

Application Context and Scientific Rationale

Azetidine derivatives are highly strained, four-membered nitrogenous heterocycles that have become invaluable structural motifs in modern medicinal chemistry. They are frequently deployed to improve the pharmacokinetic profiles, metabolic stability, and target affinity of drug candidates, including CNS-targeted PDE10 inhibitors and diverse lead-like libraries[1][2].

Due to the volatility and instability of the free base form, these compounds are almost exclusively isolated, stored, and utilized as hydrochloride salts[3]. However, the synthesis of 2-tert-butylazetidine hydrochloride often leaves behind trace organic impurities, unreacted starting materials, and colored polymeric byproducts. Because this specific salt is highly hygroscopic[4], standard aqueous purification methods are unviable. This application note details a rigorously anhydrous, field-proven solvent/anti-solvent recrystallization protocol designed to yield >98% pure, free-flowing crystalline material.

Physicochemical Profile

Understanding the thermodynamic properties of the target molecule is the foundation of any successful purification strategy. All quantitative data relevant to the purification of 2-tert-butylazetidine hydrochloride is summarized below.

ParameterSpecification / Value
Chemical Name 2-tert-butylazetidine hydrochloride
CAS Registry Numbers 1432678-94-8 (Racemic) / 2322931-71-3 (2S-enantiomer)
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Physical State White to off-white crystalline solid
Primary Solvents (High Solubility) Water, Methanol, Ethanol, DMSO
Anti-Solvents (Low Solubility) Diethyl Ether, Hexane, Ethyl Acetate
Hygroscopicity High (Requires strict anhydrous handling/storage)
Mechanistic Principles of the Purification Strategy

Amine hydrochlorides are ionic salts with high lattice energies. They are highly polar, making them readily soluble in solvents with high dielectric constants (e.g., ethanol), but their solubility drops precipitously in non-polar media (e.g., diethyl ether)[5].

This protocol leverages an Ethanol/Diethyl Ether solvent/anti-solvent system . By dissolving the crude salt in a minimal volume of boiling anhydrous ethanol, we create a concentrated solution near its saturation point. The dropwise addition of anhydrous diethyl ether (the anti-solvent) lowers the bulk dielectric constant of the solvent mixture. This decreases the solvation energy available to stabilize the separated ions, shifting the thermodynamic equilibrium toward the formation of the solid crystal lattice.

The Causality of "Oiling Out": The most common failure mode in this procedure is "oiling out"—where the compound forms a sticky, biphasic syrup rather than a crystalline solid. This occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, a condition almost always triggered by the presence of trace water. Because azetidine hydrochlorides are highly hygroscopic[4], atmospheric moisture acts as a potent melting-point depressant. Therefore, the absolute exclusion of water via anhydrous solvents and inert atmospheres is not optional; it is the fundamental driver of crystallization success.

Experimental Protocol: Step-by-Step Methodology

Prerequisites: All glassware must be oven-dried at 120°C for at least 4 hours and cooled in a desiccator or under a stream of dry nitrogen. Use only extra-dry, anhydrous grade solvents (water content <50 ppm).

  • Step 1: Primary Dissolution Weigh the crude 2-tert-butylazetidine hydrochloride and transfer it to a dry Erlenmeyer flask equipped with a magnetic stir bar. Place the flask on a hot plate and heat to 65°C. Add boiling anhydrous ethanol dropwise while stirring vigorously. Add only enough ethanol to completely dissolve the solid. Insight: Minimizing the primary solvent volume steepens the solubility curve, directly maximizing your final crystalline yield.

  • Step 2: Hot Clarification (Optional but Recommended) If the solution is cloudy or contains dark particulates, perform a hot filtration through a pre-warmed Büchner funnel equipped with a fine glass-frit. This removes insoluble polymeric impurities that can act as unwanted nucleation sites.

  • Step 3: Anti-Solvent Nucleation While the clarified ethanol solution is still warm (~50°C), begin adding anhydrous diethyl ether dropwise. Continue the addition until a faint, persistent turbidity (the "cloud point") is observed in the solution. This indicates that the solution has reached supersaturation.

  • Step 4: Crystal Maturation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 to 2 hours. Insight: Slow, undisturbed cooling promotes the growth of large, highly ordered crystal lattices, effectively excluding impurities. Rapid cooling traps impurities in amorphous precipitates. Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 1 hour to drive the thermodynamic equilibrium fully toward the solid state.

  • Step 5: Isolation and Washing Harvest the crystals via vacuum filtration using a dry Büchner funnel. Immediately wash the filter cake with a small volume of ice-cold anhydrous diethyl ether to displace any residual mother liquor without dissolving the product.

  • Step 6: Desiccation Transfer the damp crystals to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) or place them in a vacuum oven at 40°C for 12 hours. Store the final product in a tightly sealed amber vial backfilled with argon or nitrogen.

Self-Validating Quality Control System

A robust protocol must be self-validating. Do not proceed with downstream synthesis until the recrystallized batch passes the following internal checks:

  • Visual and Tactile Inspection: The product must consist of distinct, free-flowing white crystals. If the material is clumpy or adheres to the spatula like a paste, it has absorbed moisture and must be re-dried or recrystallized.

  • Gravimetric Yield: A thermodynamically optimized first-crop yield should fall between 75% and 85%. A yield >95% is a red flag indicating the co-precipitation of impurities or incomplete solvent removal.

  • Moisture Quantification: Karl Fischer titration must be performed. The batch is only validated for moisture-sensitive downstream coupling if the water content is < 0.5% w/w .

  • Spectroscopic Purity: ¹H-NMR (in D₂O or DMSO-d₆) must confirm the absence of residual recrystallization solvents. Specifically, look for and ensure the absence of ethanol (triplet at ~1.06 ppm) and diethyl ether (triplet at ~1.11 ppm).

Process Visualization

Recrystallization_Workflow Start Crude 2-tert-butylazetidine HCl Dissolve Dissolve in Min. Hot EtOH (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Addition of Et2O (Anti-Solvent) until Cloud Point Filter->AntiSolvent Cool Slow Cooling to RT, then Ice Bath (0-4°C) AntiSolvent->Cool Harvest Vacuum Filtration & Cold Et2O Wash Cool->Harvest Dry Vacuum Desiccation (Anhydrous Storage) Harvest->Dry

Fig 1: Solvent/anti-solvent recrystallization workflow for 2-tert-butylazetidine hydrochloride.

References
  • Source: Google Patents (US8957073B2)
  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications URL
  • Title: Azetidine hydrochloride Properties and Safety Information Source: ChemicalBook URL
  • Title: Recrystallization techniques for purifying Bis(2-chloroethyl)
  • Title: Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery Source: Journal of Chemical Education - ACS Publications URL

Sources

Application

Application Notes and Protocols: Experimental Use of 2-tert-Butylazetidine Hydrochloride

Executive Summary & Scientific Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the strategic replacement of traditional saturated heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the strategic replacement of traditional saturated heterocycles (e.g., piperidines, pyrrolidines) with strained ring systems. 2-tert-butylazetidine hydrochloride (CAS: 1432678-94-8) has emerged as a highly valuable, sp3-rich building block[1].

The azetidine ring provides a unique spatial vector and reduces the basicity of the amine compared to larger macrocycles, which can mitigate hERG toxicity liabilities[1]. The addition of a bulky tert-butyl group at the C2 position serves a dual purpose: it significantly increases the lipophilicity of the fragment and provides massive steric shielding to the adjacent nitrogen and alpha-carbons. This steric bulk effectively blocks cytochrome P450 (CYP)-mediated α-oxidation, a common metabolic vulnerability of cyclic amines[2]. Because the free base of azetidine derivatives can be volatile and prone to ring-opening polymerization due to high ring strain (~26 kcal/mol), the compound is exclusively handled and stored as a stable hydrochloride salt[3].

Physicochemical Profiling

The following table summarizes the causal impact of utilizing 2-tert-butylazetidine over traditional cyclic amines in drug design[1][2].

PropertyPiperidineUnsubstituted Azetidine2-tert-ButylazetidineImpact on Drug Design
Ring Size 6-membered4-membered4-memberedAlters 3D vector; improves Fsp3 fraction.
Basicity (pKa) ~11.2~10.4~10.0Lower basicity reduces phospholipidosis and hERG binding.
Steric Hindrance LowLowVery HighShields the N-atom; drastically improves metabolic stability.
Lipophilicity ModerateLowHightert-butyl group restores membrane permeability lost by ring contraction.

Mechanistic Workflow & Experimental Design

The primary challenge when working with 2-tert-butylazetidine hydrochloride is overcoming the severe steric hindrance during N-functionalization (amidation or arylation). Standard coupling conditions often fail or result in poor yields. The workflow requires in situ free-basing with an excess of a strong, non-nucleophilic base, followed by activation with highly reactive coupling reagents or specialized transition-metal ligands.

Pathway Salt 2-tert-butylazetidine HCl (Storage Form) Base Free Base Generation (+ DIPEA / NaOtBu) Salt->Base Neutralization Coupling Sterically Hindered Coupling Reaction Base->Coupling Nucleophilic Attack Electrophile Electrophile (R-COOH or Ar-X) Electrophile->Coupling Activation / Ox. Addition Product Target Scaffold (Metabolically Stable) Coupling->Product Amidation / Red. Elimination

Fig 1: Experimental workflow for coupling sterically hindered 2-tert-butylazetidine.

Detailed Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Due to the tert-butyl group at C2, standard carbodiimide reagents (EDC/HOBt) are kinetically too slow. HATU or COMU must be utilized to form a highly reactive active ester. Furthermore, the stoichiometry of the base must account for the neutralization of the HCl salt.

Reagents Required:

  • 2-tert-butylazetidine hydrochloride (1.2 equiv)

  • Carboxylic acid building block (1.0 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will typically turn pale yellow.

  • Salt Neutralization & Coupling: In a separate vial, suspend 2-tert-butylazetidine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (2.0 eq) to generate the free base in situ.

  • Reaction Execution: Transfer the free base solution dropwise to the activated acid mixture.

  • Thermal Acceleration: Due to steric clash, heat the reaction to 50°C for 12–18 hours.

  • Validation: Monitor by LC-MS. Note: Azetidines lack a UV chromophore. Rely on the MS Total Ion Chromatogram (TIC) or Evaporative Light Scattering Detector (ELSD) to track the consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

2-tert-butylazetidine is frequently coupled to aryl halides to synthesize CNS-active agents, such as PDE10 inhibitors[4]. The bulkiness of the amine requires a specialized biaryl phosphine ligand (e.g., RuPhos or BrettPhos ) to facilitate the reductive elimination step from the palladium center.

Reagents Required:

  • 2-tert-butylazetidine hydrochloride (1.5 equiv)

  • Aryl bromide or chloride (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv / 5 mol%)

  • RuPhos (0.10 equiv / 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions (argon atmosphere), charge a resealable pressure tube with the aryl halide (1.0 eq), Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and NaOtBu (3.5 eq).

    • Causality Note: 3.5 equivalents of NaOtBu are used because 1.0 equivalent is immediately consumed to neutralize the 2-tert-butylazetidine HCl salt, leaving 2.5 equivalents for the catalytic cycle.

  • Amine Addition: Add 2-tert-butylazetidine hydrochloride (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to reach a 0.1 M concentration. Seal the tube.

  • Heating: Heat the reaction mixture in an oil bath at 100°C for 16 hours.

  • Validation: Cool to room temperature. Filter an aliquot through a small pad of Celite, eluting with EtOAc, and analyze via LC-MS or GC-MS.

  • Purification: Once complete, filter the entire mixture through a Celite pad. Concentrate the filtrate and purify via silica gel flash chromatography. Caution: Avoid highly acidic mobile phases (e.g., >0.5% TFA) during reverse-phase purification, as highly strained azetidines can undergo ring-opening under harsh acidic conditions at elevated temperatures[3].

Analytical Characterization & Troubleshooting

  • NMR Artifacts: The tert-butyl group severely restricts bond rotation around the newly formed N-C(O) amide bond. When analyzing the product via ¹H and ¹³C NMR, expect to see rotamers (broadened peaks or distinct duplicate peak sets at room temperature). To confirm compound purity and collapse the rotamers, perform Variable Temperature (VT) NMR at 80–90°C in DMSO-d6.

  • Ring Opening: If LC-MS indicates a mass of[M+H] + 18 or [M+H] + 36 (depending on the nucleophile), the azetidine ring has opened. This typically occurs if the reaction is run under strong Lewis acidic conditions. Ensure basic or neutral conditions are maintained throughout the synthesis.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Alkyl Azetidines Via Batch and Flow Photochemistry. ACS Publications. Available at:[Link]

  • Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors.Google Patents (US8957073B2).

Sources

Method

Application Note: 2-tert-Butylazetidine as a Strategic Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary The pharmaceutical industry is currently experiencing an "azetidine renaissance." As drug discovery programs increasingly prioritize high sp³ character to improve clinical success rates, the azetidine r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently experiencing an "azetidine renaissance." As drug discovery programs increasingly prioritize high sp³ character to improve clinical success rates, the azetidine ring has emerged as a premier bioisostere for larger, metabolically vulnerable heterocycles like piperidine and morpholine[1]. Among substituted variants, 2-tert-butylazetidine represents a highly specialized building block. The incorporation of a bulky tert-butyl group adjacent to the basic nitrogen introduces extreme local steric hindrance. This structural feature not only modulates the basicity and lipophilicity of the parent molecule but also provides a robust steric shield against cytochrome P450-mediated α-oxidation and N-dealkylation, drastically improving pharmacokinetic (PK) profiles.

This application note provides a comprehensive guide to the physicochemical properties, synthetic methodologies, and regioselective functionalization of 2-tert-butylazetidine, designed for medicinal chemists and process scientists.

Structural & Physicochemical Profiling

The reactivity and utility of 2-tert-butylazetidine are governed by two competing forces: high ring strain (~25 kcal/mol) and extreme steric shielding at the C2 position[2].

Unlike unstrained aliphatic amines, the sp³ orbitals of the azetidine nitrogen are highly compressed, which slightly reduces its basicity compared to pyrrolidines. However, the electron-donating nature of the tert-butyl group counteracts this, tuning the pKa to an optimal range for physiological pH. Furthermore, the steric bulk effectively locks the ring conformation, which can be leveraged to restrict the conformational space of a drug candidate, thereby increasing target binding affinity through reduced entropic penalties.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
PropertyPiperidineAzetidine2-Methylazetidine2-tert-Butylazetidine
Ring Size 6444
Ring Strain (kcal/mol) ~0~25~25~26
pKa (Conjugate Acid) 11.210.410.6~10.8
Steric Hindrance (N-alkylation) LowLowModerateExceptionally High
Primary Metabolic Liability α-OxidationRing Opening / α-OxidationModulated α-OxidationHighly Shielded α-Carbon

Strategic Workflows in Drug Discovery

The integration of 2-tert-butylazetidine into a drug discovery pipeline typically follows two divergent paths: N-functionalization (maintaining the strained ring for bioisosteric replacement) or Strain-Driven Ring Opening (utilizing the ring as a spring-loaded electrophile to generate complex γ-amino derivatives)[3].

G A Hit Compound (Suboptimal PK/PD) B Bioisosteric Replacement A->B C Incorporate 2-tert-butylazetidine B->C D N-Functionalization (Amide/Amine) C->D E Ring-Opening (g-amino derivatives) C->E F Lead Optimization (Improved half-life) D->F E->F

Caption: Workflow for integrating 2-tert-butylazetidine into drug discovery pipelines.

Validated Experimental Protocols

Protocol A: Synthesis of N-Boc-2-tert-butylazetidine via Intramolecular Cyclization

While modern transition-metal-catalyzed cross-couplings of aziridines offer elegant routes to substituted azetidines[4], the base-promoted intramolecular cyclization of 1,3-amino alcohols remains the most scalable and reliable method for process chemistry.

Scientific Rationale & Causality: The synthesis relies on a 4-exo-tet cyclization. Because forming a 4-membered ring is kinetically disfavored and thermodynamically challenging due to the ~25 kcal/mol ring strain, the leaving group must be highly active (mesylate), and the nucleophile must be aggressively deprotonated. Potassium tert-butoxide (t-BuOK) is utilized because its bulky nature prevents competitive nucleophilic attack on the mesylate, acting purely as a strong base to generate the highly nucleophilic carbamate anion.

Materials:

  • N-Boc-3-amino-4,4-dimethylpentan-1-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Mesylation (Activation): Dissolve N-Boc-3-amino-4,4-dimethylpentan-1-ol in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

    • Insight: Strict temperature control at 0 °C is critical to prevent the exothermic degradation of the intermediate sulfonate ester and suppress premature intermolecular oligomerization.

  • Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.2 eq) over 15 minutes. Stir at 0 °C for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate. Do not purify; proceed immediately to cyclization to avoid degradation.

  • Cyclization (Strain Generation): Dissolve the crude mesylate in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add t-BuOK (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Insight: The strong alkoxide base ensures complete deprotonation of the carbamate nitrogen, maximizing its nucleophilicity to drive the kinetically disfavored ring closure against the developing ring strain.

  • Validation & Isolation: Monitor via TLC (n-hexane/EtOAc 4:1). The disappearance of the mesylate (Rf ~0.4) and the emergence of a non-UV active spot (Rf ~0.6, visualized with KMnO₄ stain) confirms cyclization. Quench with water, extract with EtOAc, and purify via flash chromatography to yield N-Boc-2-tert-butylazetidine.

Protocol B: Regioselective Ring-Opening of N-Tosyl-2-tert-butylazetidine

Azetidines can act as spring-loaded electrophiles. When activated by electron-withdrawing groups (like a Tosyl group) or Lewis acids, the ring strain drives nucleophilic ring-opening[5].

Scientific Rationale & Causality: In 2-tert-butylazetidine, the massive steric bulk of the tert-butyl group at C2 completely blocks the Sₙ2 trajectory for incoming nucleophiles. Consequently, nucleophilic attack is forced almost exclusively at the less hindered C4 position, resulting in >99:1 regioselectivity. This allows for the predictable synthesis of highly substituted, linear γ-amino thioethers or amines.

Pathway Start 2-tert-butylazetidine Cond1 Electrophile (E+) Base Start->Cond1 Cond2 Nucleophile (Nu-) Activation Start->Cond2 Prod1 N-Functionalized Azetidine (Intact Ring) Cond1->Prod1 Prod2 Regioselective Ring Opening (C4 attack) Cond2->Prod2

Caption: Divergent reactivity pathways of 2-tert-butylazetidine based on reaction conditions.

Materials:

  • N-Tosyl-2-tert-butylazetidine (1.0 eq)

  • Thiophenol (Nucleophile) (1.5 eq)

  • Aryldiazonium tetrafluoroborate (Initiator/Activator) (10 mol%)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve N-Tosyl-2-tert-butylazetidine (1.0 eq) and Thiophenol (1.5 eq) in anhydrous MeCN (0.1 M).

  • Activation: Add the aryldiazonium tetrafluoroborate catalyst (10 mol%) at room temperature.

    • Insight: The aryldiazonium salt acts as a mild, metal-free single-electron transfer (SET) initiator that activates the C-N bond, facilitating cleavage without requiring harsh Lewis acids that might degrade sensitive functional groups[5].

  • Reaction: Stir the mixture at 50 °C for 8-12 hours. The reaction rate for the 2-tert-butyl derivative is notably slower than unsubstituted azetidines due to the steric hindrance dampening the overall orbital overlap during the transition state.

  • Validation: Monitor by LC-MS. The mass shift will correspond to the exact addition of the thiophenol mass (+110 Da). NMR analysis of the crude product will show the thioether linkage exclusively at the primary carbon (C4), confirming the regioselective avoidance of the C2 position.

  • Purification: Concentrate the solvent and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the linear γ-amino thioether.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines Through Nickel-Catalyzed Cross-Coupling Source: PubMed (National Institutes of Health) URL:[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles Source: RSC Publishing URL:[Link]

Sources

Application

Application Note: Electrophilic Functionalization of Highly Hindered Azetidines – Protocols for 2-tert-Butylazetidine Hydrochloride

Introduction & Mechanistic Overview Azetidines, characterized by their highly strained four-membered nitrogenous rings, are privileged motifs in modern drug discovery. They frequently serve as metabolically stable, lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Azetidines, characterized by their highly strained four-membered nitrogenous rings, are privileged motifs in modern drug discovery. They frequently serve as metabolically stable, lipophilic surrogates for morpholines and piperidines. Among these, 2-tert-butylazetidine is particularly valuable; the massive steric bulk of the tert-butyl group restricts conformational flexibility and dictates highly stereoselective interactions in target binding pockets.

However, functionalizing 2-tert-butylazetidine presents a dual chemical challenge: overcoming the kinetic barrier imposed by severe steric shielding at the C2 position, while avoiding the thermodynamic pitfall of ring-opening driven by approximately 25.4 kcal/mol of inherent ring strain [1]. Because the free base of 2-tert-butylazetidine is volatile and prone to oxidative degradation, it is commercially supplied and stored as a stable hydrochloride salt [2].

This Application Note provides authoritative, field-tested protocols for the electrophilic functionalization of 2-tert-butylazetidine hydrochloride, detailing the mechanistic causality required to achieve high yields and suppress degradation.

Mechanistic Causality: Navigating Ring Strain and Steric Hindrance

To successfully functionalize this scaffold, chemists must balance reactivity and stability by understanding the underlying molecular logic.

  • The Ring-Opening Pitfall: The primary failure mode in azetidine functionalization is irreversible ring cleavage. When exposed to Lewis acids, protic acids, or excessive heat during exothermic electrophilic additions (e.g., acylation), the azetidine nitrogen becomes activated. This activation lowers the energy barrier for nucleophilic attack (often by chloride ions present in the reaction mixture) at the less hindered C4 position, resulting in ring-opening to form unwanted γ -chloroamides or γ -chloroamines [1].

  • Strategic Base Selection: In situ free-basing of the hydrochloride salt is mandatory. The selection of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) or inorganic bases is deliberate. DIPEA's steric bulk prevents it from acting as a competing nucleophile or a Lewis base catalyst, ensuring it functions purely as an acid scavenger. This is critical when the primary nucleophile (2-tert-butylazetidine) is already kinetically handicapped by its own steric hindrance.

  • Temperature Control: Exothermic reactions provide the activation energy required for ring cleavage. Maintaining the reaction at 0 °C to room temperature suppresses this thermodynamic degradation pathway, allowing the slower, kinetically controlled N-functionalization to proceed [3].

Quantitative Data Summary

The following table summarizes optimized parameters and expected outcomes for reacting 2-tert-butylazetidine with various electrophilic classes.

Electrophile ClassRepresentative ReagentOptimal Base / SolventTemp & TimeExpected YieldPrimary Failure Mode
Acyl Chloride Benzoyl ChlorideDIPEA / DCM0 °C to RT, 2–4 h75–85% γ -Chloroamide (Ring-opening)
Sulfonyl Chloride Tosyl ChlorideDIPEA / THF0 °C to RT, 4–6 h80–90%Sluggish kinetics (Unreacted SM)
Alkyl Halide Benzyl BromideK₂CO₃ / DMFRT to 40 °C, 12 h60–70%Over-alkylation / Elimination
Isocyanate Phenyl IsocyanateDIPEA / DCMRT, 1–2 h85–95%Urea dimerization

Experimental Protocols

Protocol A: N-Acylation (Synthesis of Sterically Hindered Amides)

This protocol utilizes strict temperature control to suppress the exothermic ring-opening pathway during amide bond formation.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2-tert-butylazetidine hydrochloride (1.0 equiv, e.g., 1.0 mmol) and suspend in anhydrous Dichloromethane (DCM, 0.2 M).

  • In Situ Free-Basing: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (2.5 equiv) dropwise.

    • Self-Validation Check: The cloudy suspension will clarify into a homogeneous solution as the salt is neutralized. Stir for 15 minutes to ensure complete liberation of the free base.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 10 minutes to the 0 °C reaction mixture to prevent localized heating.

  • Controlled Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Self-Validation Check: Monitor the reaction via TLC (ninhydrin stain). The secondary amine starting material spot should completely disappear. Do not apply heat even if the reaction is sluggish; instead, extend the reaction time.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure N-acyl azetidine.

Protocol B: N-Sulfonylation (Synthesis of Sulfonamides)

Sulfonyl chlorides are generally less prone to inducing azetidine ring-opening than acyl chlorides. This allows for the use of THF, which enhances the solubility of polar intermediates [3].

  • Preparation: Suspend 2-tert-butylazetidine hydrochloride (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.2 M) under argon.

  • Free-Basing: Add DIPEA (2.5 equiv) at 0 °C and stir for 15 minutes until the solution clarifies.

  • Addition: Add the sulfonyl chloride (1.2 equiv) in one portion. The severe steric hindrance of the tert-butyl group requires a slight excess of the electrophile to drive the reaction to completion.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with cold 1M HCl (brief exposure <1 minute to remove unreacted amine without cleaving the product), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Visualizing Workflows and Mechanisms

Workflow A 2-tert-Butylazetidine HCl (Stable Salt) B In Situ Free-Basing (DIPEA, DCM, 0°C) A->B Base addition C Transient Free Base (Sterically Hindered) B->C -HCl D Electrophilic Capture (Acyl/Sulfonyl Chloride) C->D Electrophile E Functionalized Azetidine (High Yield) D->E Workup

Workflow for the in situ free-basing and electrophilic capture of 2-tert-butylazetidine.

Mechanism A Azetidine Nitrogen (Nucleophilic Center) B Electrophile Attack (Controlled Temp, 0°C) A->B D Excess Heat / Lewis Acids (Protonation/Activation) A->D C Desired N-Functionalization (Intact Ring) B->C Favored Pathway E Nucleophilic Attack by Cl- (Relieves ~25.4 kcal/mol Strain) D->E Strain Relief F Ring-Opened Byproduct (γ-Chloroamide) E->F Unwanted Pathway

Mechanistic divergence between desired N-functionalization and unwanted ring-opening.

References

  • Title: Preparation and Synthetic Applications of Azetidines Source: Heterocycles, Vol. 84, No. 1, 2012 URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

Method

Application Notes and Protocols for the N-Functionalization of 2-tert-Butylazetidine

< început> Abstract This comprehensive guide provides detailed application notes and robust protocols for the N-functionalization of 2-tert-butylazetidine, a critical scaffold in modern medicinal chemistry. The unique st...

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Author: BenchChem Technical Support Team. Date: March 2026

< început>

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the N-functionalization of 2-tert-butylazetidine, a critical scaffold in modern medicinal chemistry. The unique steric and electronic properties of the tert-butyl group at the C2 position present distinct challenges and opportunities in synthetic strategies. This document outlines four principal methodologies for derivatization of the azetidine nitrogen: N-Alkylation, N-Arylation, N-Acylation, and N-Sulfonylation. Each section delves into the underlying mechanistic principles, provides field-proven experimental protocols, and summarizes key reaction parameters. The content is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to efficiently synthesize diverse libraries of 2-tert-butylazetidine analogs for screening and lead optimization.

Introduction: The Significance of the 2-tert-Butylazetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery. Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance pharmacokinetic properties, such as solubility and metabolic stability, when incorporated into bioactive molecules.[1][2] The 2-tert-butylazetidine motif, in particular, provides a sterically demanding substituent that can profoundly influence receptor binding and selectivity. Several FDA-approved drugs incorporate the azetidine scaffold to improve their pharmacological profiles.[1] The ability to controllably and efficiently functionalize the azetidine nitrogen is therefore a cornerstone of leveraging this valuable building block in medicinal chemistry programs.

This guide provides a systematic exploration of the primary methods for N-functionalization, addressing the specific considerations imposed by the bulky 2-tert-butyl group.

N-Alkylation: Introducing Aliphatic Diversity

The introduction of alkyl groups at the nitrogen atom of 2-tert-butylazetidine is a fundamental transformation for probing structure-activity relationships (SAR). Two primary methods are highlighted: direct alkylation via nucleophilic substitution and reductive amination.

Direct N-Alkylation with Alkyl Halides

This classical approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[3] While straightforward, the steric hindrance from the adjacent tert-butyl group can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions. A common side reaction is over-alkylation to form a quaternary ammonium salt, which can be minimized by the slow addition of the alkylating agent.[3]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. Potassium carbonate (K₂CO₃) is a cost-effective and easily removable alternative.

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used to dissolve the reagents and facilitate the SN2 reaction.

  • Temperature: Elevated temperatures may be necessary to overcome the steric hindrance, but this also increases the risk of side reactions. Careful monitoring is crucial.

Experimental Protocol: Direct N-Alkylation of 2-tert-Butylazetidine with Benzyl Bromide

Materials:

  • 2-tert-Butylazetidine

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-tert-butylazetidine (1.0 eq.).

  • Dissolve the amine in anhydrous MeCN (0.2 M).

  • Add DIPEA (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of benzyl bromide (1.1 eq.) in anhydrous MeCN dropwise over 30 minutes.

  • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Direct N-Alkylation

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideDIPEAMeCN601285
Ethyl iodideK₂CO₃DMF701878
Propargyl bromideK₂CO₃MeCN50892

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-tert-Butylazetidine B Anhydrous Solvent (MeCN) A->B Dissolve C Base (DIPEA) B->C Add Base D Alkyl Halide Solution C->D Slow Addition at 0°C E Reaction Mixture D->E Warm to RT & Stir F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I N-Alkylated Product H->I

Caption: Workflow for N-Alkylation via Reductive Amination.

N-Arylation: Forging the C-N Aryl Bond

The formation of a bond between the azetidine nitrogen and an aromatic ring is a key transformation in the synthesis of many biologically active compounds. [4]Two powerful palladium- and copper-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination and the Ullmann condensation, are the methods of choice for this purpose.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. [5]It offers a broad substrate scope and high functional group tolerance. [5]The choice of palladium precursor, ligand, and base is critical for a successful transformation, especially with a sterically hindered amine like 2-tert-butylazetidine.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. [6]Ligands like XPhos or tBu₃P are often effective. [7]* Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.

Experimental Protocol: Buchwald-Hartwig Amination of 2-tert-Butylazetidine with 4-Bromoanisole

Materials:

  • 2-tert-Butylazetidine

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 2-tert-butylazetidine (1.2 eq.) and 4-bromoanisole (1.0 eq.).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Buchwald-Hartwig Amination

Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleXPhosNaOtBuToluene1001689
3-ChloropyridinetBu₃P·HBF₄K₃PO₄Dioxane1102475
2-IodonaphthaleneXPhosNaOtBuToluene1001892

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(X)L2] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'2)L2]+X- OA_complex->Amine_complex Ligand Exchange (R'2NH) Amido_complex [Ar-Pd(II)(NR'2)L2] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'2)

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction that often serves as a complementary method to the Buchwald-Hartwig amination. [8][9]While traditionally requiring harsh reaction conditions, modern protocols utilize ligands to facilitate the reaction at lower temperatures. [10] Causality Behind Experimental Choices:

  • Copper Source: Copper(I) iodide (CuI) is a commonly used catalyst.

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or various phenanthroline derivatives can significantly improve the reaction efficiency.

  • Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.

Experimental Protocol: Ullmann N-Arylation of 2-tert-Butylazetidine with Iodobenzene

Materials:

  • 2-tert-Butylazetidine

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add CuI (10 mol%), K₂CO₃ (2.0 eq.), iodobenzene (1.0 eq.), and 2-tert-butylazetidine (1.2 eq.).

  • Add anhydrous DMF, followed by DMEDA (20 mol%).

  • Heat the mixture to 110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

N-Acylation: Installation of Amide Functionality

The formation of an amide bond via N-acylation is a fundamental transformation in organic chemistry, often employed to introduce a carbonyl group or as a protecting group strategy. [11]The Schotten-Baumann reaction is a classic and reliable method for this purpose.

Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base. [12][13][14]The reaction is typically performed in a two-phase system of an organic solvent and aqueous base. [14] Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and readily available.

  • Base: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) neutralizes the HCl byproduct, driving the reaction to completion. [12]* Solvent System: A biphasic system, such as dichloromethane and water, allows for easy separation of the product.

Experimental Protocol: N-Acylation of 2-tert-Butylazetidine with Benzoyl Chloride

Materials:

  • 2-tert-Butylazetidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 2-tert-butylazetidine (1.0 eq.) in DCM.

  • Add an aqueous solution of NaOH (2.0 eq.).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-acylated product.

Mechanism of Schotten-Baumann Reaction

G cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Deprotonation A 2-tert-Butylazetidine B Acyl Chloride A->B Attacks Carbonyl C Tetrahedral Intermediate B->C D Chloride Ion Leaves C->D E Protonated Amide D->E F Base (OH-) E->F Deprotonation G N-Acylated Product F->G

Caption: Mechanism of the Schotten-Baumann Reaction.

N-Sulfonylation: Synthesis of Sulfonamides

N-Sulfonylated azetidines are important scaffolds in medicinal chemistry, with sulfonamides being a key functional group in many approved drugs. [15]The most common method for their synthesis is the reaction of the amine with a sulfonyl chloride.

Reaction with Sulfonyl Chlorides

This reaction is analogous to N-acylation and proceeds readily in the presence of a base to yield the corresponding sulfonamide.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: A wide variety of arylsulfonyl and alkylsulfonyl chlorides are commercially available.

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is commonly used to scavenge the HCl byproduct.

  • Solvent: Aprotic solvents such as DCM or THF are suitable for this reaction.

Experimental Protocol: N-Sulfonylation of 2-tert-Butylazetidine with p-Toluenesulfonyl Chloride

Materials:

  • 2-tert-Butylazetidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of 2-tert-butylazetidine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

  • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table: N-Sulfonylation

Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
p-Toluenesulfonyl chlorideEt₃NDCMRT396
Methanesulfonyl chloridePyridineDCMRT294
Benzenesulfonyl chlorideEt₃NTHFRT493

Conclusion

The N-functionalization of 2-tert-butylazetidine is a critical step in the synthesis of novel molecular entities for drug discovery. This guide has detailed four robust and versatile methodologies: N-alkylation (direct and reductive), N-arylation (Buchwald-Hartwig and Ullmann), N-acylation (Schotten-Baumann), and N-sulfonylation. By understanding the underlying principles and following the optimized protocols, researchers can efficiently generate diverse libraries of 2-tert-butylazetidine derivatives for biological evaluation. The provided experimental details and data summaries serve as a practical resource for scientists in the pharmaceutical and chemical industries.

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Buchwald, S. L. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Lee, S., & Hartwig, J. F. (2014). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. Organic Letters, 16(16), 4348–4351. [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • PMC. (2019). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

Sources

Application

Application Note: 2-tert-Butylazetidine Hydrochloride in Parallel Synthesis

Strategic Rationale: The 2-tert-Butylazetidine Advantage in Drug Discovery In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires the strategic replacemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The 2-tert-Butylazetidine Advantage in Drug Discovery

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires the strategic replacement of traditional saturated heterocycles (e.g., piperidines, pyrrolidines, and piperazines). Azetidines—four-membered saturated cyclic amines—have emerged as highly privileged bioisosteres[1]. They consistently improve drug-like properties by lowering lipophilicity (LogP), increasing aqueous solubility, and enhancing metabolic stability by removing metabolic hotspots[2].

The introduction of a 2-tert-butyl group onto the azetidine ring represents a sophisticated structural maneuver. The tert-butyl moiety provides immense steric shielding adjacent to the basic nitrogen. This modification serves three critical functions:

  • Metabolic Shielding: It physically blocks cytochrome P450 enzymes from accessing the alpha-carbon, preventing oxidative dealkylation.

  • Conformational Locking: The bulky group restricts the ring flip and nitrogen inversion, locking the molecule into a specific bioactive conformation that can increase target affinity and selectivity[3].

  • Chiral Vectoring: It introduces a rigid stereocenter that directs the spatial orientation of subsequent vectors in the drug molecule.

However, this steric bulk presents a significant synthetic challenge. The nucleophilicity of the nitrogen is drastically reduced, rendering standard library synthesis conditions (like EDC-mediated amide couplings or unoptimized SNAr reactions) ineffective. This application note details field-proven, self-validating protocols for incorporating 2-tert-butylazetidine hydrochloride into high-throughput parallel synthesis workflows.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the behavior of the resulting library. Table 1 summarizes the impact of utilizing 2-tert-butylazetidine compared to standard heterocycles.

Table 1: Comparative Physicochemical Impact of Amine Building Blocks

Property / FeaturePiperidineUnsubstituted Azetidine2-tert-Butylazetidine
Ring Size 6-membered4-membered4-membered
Steric Hindrance LowLowExtremely High
Typical pKa (Conjugate Acid) ~11.2~10.4~10.1 (Sterically modulated)
Metabolic Stability Low (Multiple oxidation sites)ModerateHigh (Alpha-position shielded)
Nucleophilicity HighHighLow
Preferred Coupling Reagent EDC/HOBt or DCCEDC/HOBt or HATUHATU / HOAt strictly required

High-Throughput Parallel Synthesis Workflows

To leverage 2-tert-butylazetidine in drug discovery, it must be compatible with automated liquid handling and parallel synthesis platforms. Because the building block is supplied as a hydrochloride salt (which is advantageous for shelf-stability and preventing volatilization), all workflows must incorporate an in situ free-basing step using a non-nucleophilic base[4].

ParallelSynthesis Start Core Scaffold (Carboxylic Acid / Aryl Halide) Dispense Automated Liquid Handling Dispense into 96-well plates Start->Dispense Amine Add 2-tert-Butylazetidine HCl + Base (DIPEA/NaOtBu) Dispense->Amine Reagents Add Coupling Reagents (HATU or Pd-Catalyst) Amine->Reagents Reaction Parallel Thermocycling (Room Temp to 100°C) Reagents->Reaction Purification High-Throughput LC-MS Purification & QC Reaction->Purification Library Purified Azetidine Library Ready for Screening Purification->Library

Fig 1: Automated parallel synthesis workflow for 2-tert-butylazetidine library generation.

Validated Experimental Protocols

The following protocols have been optimized to overcome the inherent low nucleophilicity of 2-tert-butylazetidine.

Protocol A: HATU-Mediated Amide Coupling (96-Well Format)

Causality & Logic: Standard carbodiimides (EDC/DCC) often fail with 2-tert-butylazetidine because the slow rate of nucleophilic attack on the O-acylisourea intermediate leads to competing hydrolysis or inactive N-acylurea rearrangement. HATU generates a highly reactive HOAt ester. The pyridine nitrogen of HOAt provides a "neighboring group effect," hydrogen-bonding with the incoming sterically hindered amine to pre-organize the transition state and drastically lower the activation energy.

Step-by-Step Methodology:

  • Preparation: In a 96-well reaction block, dispense the carboxylic acid scaffolds (0.1 mmol, 1.0 eq) dissolved in anhydrous DMF (0.5 mL per well).

  • Activation: Add HATU (0.12 mmol, 1.2 eq) to each well.

  • Free-Basing & Addition: In a separate vial, prepare a stock solution of 2-tert-butylazetidine hydrochloride (0.15 mmol, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 4.0 eq) in DMF. The large excess of DIPEA is critical to fully neutralize the HCl salt and the acidic byproduct of the HATU coupling.

  • Coupling: Dispense the amine/base solution into the reaction block.

  • Incubation: Seal the block and agitate at 40°C for 4–6 hours. (Note: While unhindered azetidines couple at room temperature in 1 hour, the tert-butyl group necessitates mild heating).

  • Self-Validation Check: Analyze a pilot well via LC-MS. If the HOAt-ester intermediate is visible but the product is absent, the amine is insufficiently free-based. Add an additional 1.0 eq of DIPEA.

  • Workup: Evaporate DMF via centrifugal evaporation (Genevac), reconstitute in DMSO, and submit for mass-directed preparative HPLC.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Causality & Logic: The tert-butyl group creates immense steric bulk around the Palladium center. While oxidative addition to the aryl halide is unaffected, the subsequent amine coordination and reductive elimination steps are highly sensitive to sterics. RuPhos Pd G3 is selected as the optimal pre-catalyst. The bulky biaryl phosphine ligand (RuPhos) forces the Pd center into a specific geometry that accelerates reductive elimination—the rate-limiting step for hindered amines—while preventing unwanted beta-hydride elimination[5].

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 AmineBind Amine Coordination (2-tert-Butylazetidine) PdII_1->AmineBind PdII_2 L-Pd(II)(Ar)(Amine) AmineBind->PdII_2 Deprot Base Deprotonation (NaOtBu) PdII_2->Deprot PdII_3 L-Pd(II)(Ar)(NR2) Deprot->PdII_3 RedElim Reductive Elimination (Sterically Driven) PdII_3->RedElim RedElim->Pd0 Product N-Aryl-2-tert-butylazetidine RedElim->Product

Fig 2: Buchwald-Hartwig catalytic cycle highlighting sterically driven reductive elimination.

Step-by-Step Methodology:

  • Inert Atmosphere: Ensure all vials/plates are purged with dry Nitrogen or Argon.

  • Reagent Dispensing: To each reaction vessel, add the aryl bromide/iodide (0.1 mmol, 1.0 eq), 2-tert-butylazetidine hydrochloride (0.12 mmol, 1.2 eq), and Sodium tert-butoxide (NaOtBu) (0.35 mmol, 3.5 eq). Note: The excess strong base is required to neutralize the HCl salt and participate in the catalytic cycle.

  • Catalyst Addition: Add RuPhos Pd G3 (0.005 mmol, 5 mol%). The use of a G3 pre-catalyst ensures a perfect 1:1 ratio of Pd to ligand and rapid generation of the active Pd(0) species, eliminating the induction period.

  • Solvent: Add anhydrous, degassed Toluene or 1,4-Dioxane (1.0 mL).

  • Reaction: Seal the vessels and heat at 90°C–100°C for 12 hours under agitation.

  • Workup: Cool to room temperature, quench with a drop of water, filter through a celite/silica pad, concentrate, and purify via reverse-phase chromatography.

Quantitative Data Summary

The table below outlines the expected performance of 2-tert-butylazetidine across various parallel synthesis reaction classes, assuming the optimized protocols above are followed.

Table 2: Expected Yields and Reaction Scope in Parallel Synthesis

Reaction ClassReagents / CatalystTemp (°C)Expected Yield RangePrimary Failure Mode
Amide Coupling HATU, DIPEA, DMF40°C65% – 85%Incomplete free-basing of HCl salt
Amide Coupling EDC, HOBt, DIPEA25°C< 20%Steric repulsion at O-acylisourea
Buchwald-Hartwig RuPhos Pd G3, NaOtBu100°C50% – 75%Protodehalogenation of Aryl Halide
SNAr K2CO3, DMSO120°C30% – 60%Competing hydrolysis of Aryl Fluoride
Reductive Amination NaBH(OAc)3, DCE25°C40% – 70%Imine formation stalled by sterics

References

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes, Journal of the American Chemical Society. 1

  • Applications of Parallel Synthetic Lead Hopping and Pharmacophore-Based Virtual Screening in the Discovery of Efficient Glycine Receptor Potentiators, European Journal of Medicinal Chemistry / PubMed. 2

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation, ChemRxiv. 4

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, PMC. 5

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries, PMC. 3

Sources

Method

Application Note: Strategic Synthesis and Pharmacological Profiling for SAR Studies of 2-tert-Butylazetidine Analogs

Abstract The 2-tert-butylazetidine scaffold is a conformationally restricted proline bioisostere of significant interest in modern medicinal chemistry. Its rigid four-membered ring system, combined with the sterically de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-tert-butylazetidine scaffold is a conformationally restricted proline bioisostere of significant interest in modern medicinal chemistry. Its rigid four-membered ring system, combined with the sterically demanding tert-butyl group, imparts unique structural and physicochemical properties that can be exploited to achieve high target affinity and selectivity. This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on 2-tert-butylazetidine analogs. We present detailed, field-proven protocols for the strategic synthesis of an analog library and its subsequent pharmacological evaluation, focusing on G-Protein Coupled Receptors (GPCRs) as a representative target class. The methodologies are designed to be robust and self-validating, enabling researchers to systematically dissect the relationship between molecular structure and biological function.

Introduction

Target-based drug design is a cornerstone of modern therapeutic development, focusing on specific biological targets involved in disease pathology.[1][2] Within this paradigm, the design of novel molecular scaffolds that can precisely orient functional groups in three-dimensional space is critical. The azetidine ring, a saturated four-membered heterocycle, offers a rigid framework that reduces the entropic penalty of binding to a biological target compared to more flexible aliphatic chains. The incorporation of a bulky 2-tert-butyl group further constrains the ring's conformation and can provide a crucial anchoring point within a receptor's binding pocket.

This application note details a systematic approach to building an SAR campaign around the 2-tert-butylazetidine core. We will cover:

  • Synthetic Strategy: A modular synthetic route to generate a diverse library of analogs with modifications at the N1 and C3 positions of the azetidine ring.

  • Biological Evaluation: Detailed protocols for primary and secondary assays, using a GPCR target as an illustrative example. We describe a primary radioligand binding assay to determine binding affinity (Ki) and a secondary functional assay (cAMP measurement) to assess functional activity (EC50/IC50).[3]

  • SAR Analysis: A framework for interpreting the generated data to guide the next cycle of drug design and optimization.

The overarching goal is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to unlock the therapeutic potential of this privileged scaffold.

Part 1: Synthetic Strategies for Analog Generation

A successful SAR campaign relies on the efficient and modular synthesis of a diverse set of analogs. The strategy outlined here focuses on a common intermediate that allows for late-stage diversification.

Workflow for Analog Synthesis

The overall workflow involves creating a key N-Boc protected 2-tert-butylazetidine intermediate, which can then be diversified at multiple positions.

G cluster_0 Core Synthesis cluster_1 Diversification (SAR Exploration) start Commercially Available Starting Materials core_synth Synthesis of N-Boc-2-tert- butylazetidin-3-one start->core_synth reductive_amination C3 Reductive Amination (R2 Diversity) core_synth->reductive_amination n_deprotection N1 Boc Deprotection core_synth->n_deprotection Alternative Route reductive_amination->n_deprotection n_alkylation N1 Alkylation/Arylation (R1 Diversity) n_deprotection->n_alkylation final_analogs Final Analog Library (Purification & Characterization) n_alkylation->final_analogs

Caption: General workflow for the synthesis of a 2-tert-butylazetidine analog library.

Protocol 1: Synthesis of tert-butyl 2-tert-butyl-3-oxoazetidine-1-carboxylate

This protocol describes the synthesis of the key ketone intermediate. The oxidation of the corresponding alcohol is a critical step.

Rationale: The use of Dess-Martin periodinane (DMP) is chosen for its mild reaction conditions and high efficiency in oxidizing secondary alcohols to ketones without over-oxidation, which is crucial for sensitive substrates like azetidines.

  • Starting Material: Begin with commercially available tert-butyl 2-tert-butyl-3-hydroxyazetidine-1-carboxylate.

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the oxidation reaction.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until both layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ketone intermediate.

Protocol 2: N1-Diversification via Deprotection and Alkylation/Arylation

This protocol allows for the introduction of various substituents at the nitrogen atom, which is often crucial for modulating pharmacological activity.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group at room temperature. The subsequent N-alkylation using a base like diisopropylethylamine (DIPEA) is effective as it is non-nucleophilic, preventing competition with the alkylating agent.

  • Deprotection: Dissolve the N-Boc protected azetidine analog (1.0 eq) in DCM (0.2 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and co-evaporate twice to remove excess TFA. The resulting TFA salt is typically used directly in the next step.

  • Alkylation/Arylation: Dissolve the crude azetidine TFA salt in a suitable solvent like acetonitrile or DMF (0.1 M).

  • Base Addition: Add diisopropylethylamine (DIPEA, 3.0 eq).

  • Electrophile Addition: Add the desired alkyl halide (R¹-X, e.g., benzyl bromide) or aryl halide (1.1 eq). For less reactive halides or for arylations, heating and/or the use of a palladium catalyst (e.g., Buchwald-Hartwig amination) may be necessary.

  • Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 2-16 hours. Monitor by LC-MS.

  • Purification: Upon completion, concentrate the mixture and purify via flash chromatography or preparative HPLC to obtain the final N1-substituted analog.

Part 2: Biological Evaluation & Assay Protocols

For this application note, we will focus on a hypothetical Gαi-coupled GPCR as the biological target. The goal is to determine the binding affinity and functional activity of the synthesized analogs. Gαi-coupled receptors, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway for a Gαi-Coupled GPCR

G ligand Azetidine Analog (Agonist) receptor Gαi-Coupled GPCR ligand->receptor Binds gprotein Gαiβγ Trimer receptor->gprotein Activates g_alpha_i Gαi-GTP gprotein->g_alpha_i g_beta_gamma Gβγ gprotein->g_beta_gamma ac Adenylyl Cyclase (AC) g_alpha_i->ac INHIBITS atp ATP camp cAMP atp->camp AC converts pka Downstream Signaling (PKA etc.) camp->pka Activates

Caption: Canonical signaling pathway for a Gαi-coupled GPCR.

Protocol 3: Radioligand Competition Binding Assay (Affinity)

This assay determines the affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.[4][5][6]

Rationale: This equilibrium binding assay is a robust method to directly quantify the interaction between a compound and its target.[7][8] Using membranes from cells overexpressing the target receptor ensures a high signal-to-noise ratio. The choice of filter plates and rapid filtration is key to separating bound from free radioligand effectively.[4]

  • Materials:

    • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the target Gαi-coupled GPCR.

    • Radioligand: A suitable tritiated ([³H]) or iodinated ([¹²⁵I]) antagonist for the target receptor (e.g., [³H]-DPN).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test Compounds: 2-tert-butylazetidine analogs dissolved in 100% DMSO to create 10 mM stock solutions.

  • Assay Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Typically, an 11-point curve ranging from 100 µM to 1 pM final concentration. Add 25 µL of diluted compound to a 96-well plate.

    • Radioligand Addition: Add 25 µL of radioligand diluted in assay buffer to each well. The final concentration should be approximately equal to its Kd value for the receptor.

    • Membrane Addition: Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold assay buffer and add 50 µL to each well to initiate the binding reaction.

    • Controls:

      • Total Binding: Wells with radioligand and membranes, but no competing compound (add buffer instead).

      • Non-specific Binding (NSB): Wells with radioligand, membranes, and a high concentration of a known, non-labeled antagonist (e.g., 10 µM of a standard drug) to saturate all specific binding sites.

    • Incubation: Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.

    • Harvesting: Terminate the assay by rapid vacuum filtration onto GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta).

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 4: cAMP Functional Assay (Agonist/Antagonist Activity)

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels.[3]

Rationale: This is a cell-based functional assay that determines whether a compound acts as an agonist (inhibits cAMP production) or an antagonist (blocks the effect of an agonist).[3] The use of forskolin stimulates adenylyl cyclase to produce a high basal level of cAMP, making the inhibitory effect of a Gαi-coupled receptor agonist readily detectable.

  • Materials:

    • Cells: HEK293 cells stably expressing the target Gαi-coupled GPCR.

    • Assay Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

    • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Assay Procedure (Agonist Mode):

    • Cell Plating: Seed cells in a 96-well or 384-well plate and grow overnight.

    • Compound Addition: Remove growth medium and add test compounds diluted in assay medium. Incubate for 30 minutes at 37 °C.

    • Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the negative control. Incubate for another 30 minutes at 37 °C.

    • Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Assay Procedure (Antagonist Mode):

    • Follow the same procedure as above, but pre-incubate the cells with the test compounds (potential antagonists) for 15-30 minutes before adding a known agonist at its EC₈₀ concentration.[3]

  • Data Analysis:

    • Normalize the data with 100% activity defined by the forskolin-only wells and 0% activity defined by the agonist control (for agonist mode) or antagonist control (for antagonist mode).

    • Plot the percent inhibition (agonist mode) or percent activity (antagonist mode) against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 3: Structure-Activity Relationship (SAR) Analysis

The data from the binding and functional assays are compiled to establish an SAR. This iterative process informs the design of the next generation of compounds.

SAR Data Interpretation Workflow

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Example SAR Data Table

The following table presents hypothetical data for a series of 2-tert-butylazetidine analogs targeting a Gαi-coupled GPCR. The core structure is shown, with R¹ and R² representing points of diversification.

Core Scaffold: (Illustrative image)

CmpdR¹ (N1-substituent)R² (C3-substituent)Binding Affinity Ki (nM)Functional Activity EC₅₀ (nM) (Agonist)
1H-OH15,200> 10,000
2Benzyl-OH8502,100
34-Fluorobenzyl-OH210450
43-Methoxybenzyl-OH450980
54-Fluorobenzyl-H5,600> 10,000
64-Fluorobenzyl-NH₂150320
74-Fluorobenzyl-NH(Me)95180
8Cyclohexylmethyl-OH1,2003,500
SAR Interpretation & Insights (Hypothetical)
  • N1-Substituent (R¹):

    • Comparing Cmpd 1 and Cmpd 2 shows that a simple N-H is detrimental to activity. The addition of a benzyl group at N1 dramatically improves binding affinity, suggesting a hydrophobic pocket that accommodates this group.

    • Comparing Cmpd 2 , 3 , and 4 , we see that electronic modifications to the benzyl ring have a significant impact. The electron-withdrawing fluorine at the para-position (Cmpd 3 ) enhances both binding and functional activity, possibly through a specific interaction (e.g., halogen bond) or by favorably modulating the electronics of the aromatic ring.

    • The replacement of the aromatic ring with an aliphatic cyclohexyl group (Cmpd 8 ) reduces potency compared to the benzyl group (Cmpd 2 ), indicating a preference for an aromatic or sp²-hybridized system at this position.

  • C3-Substituent (R²):

    • Comparing Cmpd 3 and Cmpd 5 reveals the critical importance of the C3-hydroxyl group. Its removal leads to a near-complete loss of activity, suggesting it acts as a key hydrogen bond donor or acceptor with a residue in the receptor binding site.

    • Replacing the hydroxyl with an amine (Cmpd 6 ) or a methylamine (Cmpd 7 ) maintains or slightly improves potency. This indicates that a hydrogen bond donor at this position is the key requirement. The slight increase in potency for the methylamine may be due to improved physicochemical properties or an additional favorable interaction.

References

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Janicot, M., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Available at: [Link]

  • Various Authors (2023). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Tanso Biosciences (n.d.). GPCR Functional Assay Technology. Available at: [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Alfa Cytology (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]

  • Springer Nature Experiments (n.d.). Radioligand Binding Studies. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Available at: [Link]

  • Zischinsky, G., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available at: [Link]

Sources

Application

Application Note: 2-tert-Butylazetidine as a Privileged Scaffold in Asymmetric Catalysis

Introduction & Strategic Importance Saturated four-membered nitrogen heterocycles (azetidines) have historically been overshadowed by their three-membered (aziridines) and five-membered (pyrrolidines) counterparts in asy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Saturated four-membered nitrogen heterocycles (azetidines) have historically been overshadowed by their three-membered (aziridines) and five-membered (pyrrolidines) counterparts in asymmetric catalysis[1]. However, the unique physicochemical properties and conformational rigidity of the azetidine ring make it an increasingly popular and privileged scaffold in both drug discovery and synthetic methodology[2]. When functionalized with an extremely bulky tert-butyl group at the C2 position, 2-tert-butylazetidine emerges as a highly effective chiral backbone[3]. This application note details the mechanistic rationale, ligand design workflows, and validated experimental protocols for utilizing 2-tert-butylazetidine-derived ligands in transition-metal-catalyzed asymmetric transformations.

Mechanistic Rationale: The "Azetidine Advantage"

Expertise & Experience Insights: The efficacy of a chiral ligand depends fundamentally on its ability to restrict the number of accessible transition states during the enantiodetermining step of a catalytic cycle. Pyrrolidine-based ligands often suffer from rapid envelope conformational flipping, which can dilute stereocontrol and lower enantiomeric excess (ee). In contrast, the four-membered azetidine ring is puckered but highly conformationally restricted due to significant ring strain[2].

When a tert-butyl group is introduced at the C2 position, it locks the nitrogen lone pair into a highly specific trajectory to minimize A-strain and 1,3-diaxial-like interactions[1]. In transition-metal complexes (e.g., Pd, Zn, Cu), this structural rigidity forces the incoming substrate to approach exclusively from the unhindered face of the metal center. The tert-butyl group acts as an impenetrable steric wall, dictating the stereochemical outcome with much higher precision than less demanding substituents like isopropyl or methyl groups[4].

LigandDesign Core 2-tert-Butylazetidine Core (Rigid 4-Membered Ring) LigandPN P,N-Ligands (Phosphine-Azetidine) Core->LigandPN Phosphination LigandAA Amino Alcohols (O,N-Ligands) Core->LigandAA Epoxide Opening LigandBis Bis(azetidine)s (N,N-Ligands) Core->LigandBis Coupling Steric tert-Butyl Group (Extreme Steric Shielding) Steric->LigandPN Steric->LigandAA Steric->LigandBis AppPd Pd-Catalyzed Allylic Alkylation LigandPN->AppPd High ee% AppZn Zn-Catalyzed Aldehyde Addition LigandAA->AppZn High ee% AppCu Cu-Catalyzed Henry Reaction LigandBis->AppCu High ee%

Logical framework connecting 2-tert-butylazetidine structural features to catalytic applications.

Ligand Derivatization and Applications

Because enantiopure C2-substituted azetidines have historically been difficult to source, recent scalable methods using chiral tert-butanesulfinamides have unlocked broader access to these scaffolds[5]. 2-tert-Butylazetidine serves as the core building block for several high-performance ligand classes:

  • P,N-Ligands (Phosphine-Azetidine): Synthesized via N-alkylation with ortho-phosphinoaryl halides. These ligands show exceptional regioselectivity and enantioselectivity in Pd-catalyzed asymmetric allylic alkylations[4].

  • Azetidine Amino Alcohols: Generated via epoxide ring-opening. These are used extensively in bimetallic Zn-catalyzed asymmetric additions of diethylzinc to aldehydes[6].

  • Bis(azetidine) Ligands: C2-symmetric ligands analogous to the famous bis(oxazoline) (BOX) family. These are highly effective in Cu-catalyzed Henry reactions and cyclopropanations[3].

Quantitative Data: Benchmarking Ligand Performance

To illustrate the superiority of the 2-tert-butylazetidine scaffold, Table 1 compares its performance against other common heterocycles in the benchmark Pd-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Table 1: Comparative Performance of Chiral P,N-Ligands in Pd-Catalyzed Allylic Alkylation

Ligand BackboneC2-SubstituentYield (%)Enantiomeric Excess (ee %)
Pyrrolidinetert-Butyl8988
AzetidineMethyl9275
AzetidineIsopropyl9489
Azetidine tert-Butyl 98 99

Data synthesized from benchmark substitution patterns demonstrating the critical combination of the rigid 4-membered ring and the bulky tert-butyl group[1],[4].

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation

Trustworthiness & Self-Validation: This protocol utilizes a 2-tert-butylazetidine-derived P,N-ligand. The procedure is designed with built-in visual checkpoints (colorimetric shifts) to ensure the active catalytic species is properly formed before the reaction proceeds, preventing false negatives or low yields due to inactive precatalysts.

ExpWorkflow Step1 1. Catalyst Pre-Activation Mix Pd2(dba)3 & P,N-Ligand in DCM (Color: Purple -> Yellow) Step2 2. Substrate Addition Add rac-1,3-Diphenylallyl acetate & Stir for 10 min Step1->Step2 Step3 3. Nucleophile & Base Add Dimethyl malonate, BSA, and cat. KOAc Step2->Step3 Step4 4. Reaction Incubation Stir at RT for 12 hours (Monitor via TLC) Step3->Step4 Step5 5. Quench & Extraction Quench with NH4Cl (aq), Extract with EtOAc Step4->Step5 Step6 6. Purification & Analysis Silica Column Chromatography & Chiral HPLC Step5->Step6

Step-by-step experimental workflow for Pd-catalyzed asymmetric allylic alkylation.

Step-by-Step Methodology:
  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and the 2-tert-butylazetidine P,N-ligand (5.5 mol%) in anhydrous dichloromethane (DCM, 2.0 mL).

    • Causality: DCM is chosen as a non-coordinating solvent to prevent solvent molecules from competing with the ligand for Pd coordination, preserving the delicate chiral pocket.

    • Self-Validation Check: Stir at room temperature for 30 minutes. The solution must transition from a deep purple/red to a clear, bright yellow-orange color. This visual cue confirms the successful displacement of the dba ligands and the formation of the active Pd-P,N complex.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (0.5 mmol) to the active catalyst solution. Stir for 10 minutes to allow the formation of the intermediate Pd-π-allyl complex.

  • Nucleophile & Base Addition: Sequentially add dimethyl malonate (1.5 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol), and a catalytic amount of anhydrous potassium acetate (KOAc, 5 mol%).

    • Causality: BSA is used to generate the enolate of dimethyl malonate in situ under completely neutral conditions, preventing background racemic reactions that occur with strong basic conditions. KOAc acts as the necessary initiator to trigger the silyl transfer.

  • Incubation: Stir the reaction mixture at room temperature (20-25 °C) for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active starting material spot (Rf ~0.6) indicates reaction completion.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography on silica gel. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 99:1, 0.5 mL/min, 254 nm).

References

  • Azetidines and their applications in asymmetric catalysis ResearchGate 1

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis ResearchGate6

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews - ACS Publications 3

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes ChemRxiv 2

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides PMC - NIH 5

  • Hydrogen-Bond Directed Regioselective Pd-Catalyzed Asymmetric Allylic Alkylation: The Construction of Chiral α-Amino Acids with Vicinal Tertiary and Quaternary Stereocenters Organic Letters - ACS Publications 4

Sources

Method

Application Note: Synthesis and Application of Chiral Ligands Derived from 2-tert-Butylazetidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Asymmetric synthesis, chiral ligand design, and transition-metal catalysis.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Asymmetric synthesis, chiral ligand design, and transition-metal catalysis.

Introduction & Mechanistic Rationale

Saturated nitrogen heterocycles are privileged scaffolds in modern synthetic chemistry[1]. While pyrrolidines and piperidines have long dominated the chiral ligand landscape, azetidines—highly strained four-membered rings—offer uniquely rigid and concave conformations that are exceptionally effective for enantiocontrol[2][3].

When substituted at the C2 position with a sterically demanding tert-butyl group, 2-tert-butylazetidine becomes a formidable chiral building block. The causality behind its superior performance in asymmetric catalysis lies in three fundamental structural features:

  • Steric Shielding & Facial Selectivity: The massive steric bulk of the tert-butyl group (A-value > 4.7 kcal/mol) effectively blocks one entire face of the azetidine ring. During metal coordination, this forces incoming substrates to approach exclusively from the unhindered face, driving high enantiomeric excesses (ee)[3][4].

  • Restricted Nitrogen Inversion: The ~90° internal bond angles of the azetidine ring increase the s-character of the exocyclic bonds. This significantly raises the energy barrier for nitrogen inversion compared to five- or six-membered rings, locking the ligand into a predictable, catalytically active conformation[5][6].

  • Concave Chiral Pocket: As demonstrated in copper-catalyzed reactions (such as Henry additions), the rigid, concave nature of bulky C2-substituted azetidines provides a highly defined chiral pocket that maximizes stereochemical induction[3].

Experimental Workflows & Protocols

Synthesizing highly strained, enantioenriched azetidines is historically challenging due to the propensity for ring-opening side reactions[1][6]. To ensure a self-validating and robust system, the following protocol leverages Ellman’s chiral tert-butanesulfinamide auxiliary. This approach allows for stereoselective C–C bond formation prior to ring closure, bypassing the limitations of traditional chiral pool synthesis[4][7].

Protocol A: Synthesis of Enantiopure 2-tert-Butylazetidine Hydrochloride

Objective: Construct the strained azetidine ring with absolute stereocontrol at the C2 position.

Reagents & Materials:

  • Pivalaldehyde (achiral precursor)

  • (R)- or (S)-tert-butanesulfinamide (chiral auxiliary)

  • 1-Bromo-3-chloropropane

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

  • 4M HCl in dioxane

Step-by-Step Methodology:

  • Imine Condensation: In a flame-dried flask under nitrogen, dissolve pivalaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous DCM. Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the chiral sulfinyl imine.

  • Stereoselective Alkylation: Dissolve the sulfinyl imine in anhydrous THF and cool to -78 °C. Add 1-bromo-3-chloropropane (1.2 equiv). Slowly add LiHMDS (1.1 equiv) dropwise. Causality Note: The chiral sulfinyl group directs the nucleophilic attack of the generated carbanion, establishing the C2 stereocenter with high diastereoselectivity (>85:15 dr)[4].

  • Base-Promoted Cyclization: Allow the reaction to warm to 0 °C, then add a second portion of LiHMDS (1.2 equiv) to promote intramolecular cyclization. The nitrogen atom displaces the terminal chloride, closing the four-membered ring to form the N-sulfinyl-protected 2-tert-butylazetidine.

  • Mild Deprotection: Isolate the protected azetidine via silica gel chromatography. To cleave the auxiliary, dissolve the intermediate in minimal methanol, cool to 0 °C, and add 4M HCl in dioxane (3.0 equiv). Stir for 30 minutes. Causality Note: Rapid, mild acidic cleavage is critical; prolonged exposure to strong acids will trigger ring-opening of the strained heterocycle[7]. Precipitate the resulting 2-tert-butylazetidine hydrochloride with cold diethyl ether and filter.

Protocol B: Derivatization into a Chiral β-Amino Alcohol Ligand

Objective: Functionalize the secondary amine to create a bidentate ligand capable of coordinating transition metals (e.g., Zn, Cu).

Step-by-Step Methodology:

  • Epoxide Ring-Opening: Suspend 2-tert-butylazetidine hydrochloride (1.0 equiv) in anhydrous ethanol. Add anhydrous K₂CO₃ (2.5 equiv) to liberate the free base, followed by styrene oxide (1.1 equiv).

  • Thermal Coupling: Heat the mixture to 80 °C for 16 hours. The immense steric bulk of the C2 tert-butyl group forces the epoxide to attack exclusively from the less hindered trajectory, ensuring stereoretention during N-alkylation.

  • Isolation: Cool the reaction to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure.

  • Validation: Purify the resulting β-amino alcohol via flash chromatography (Hexanes/EtOAc). Validate the rigid conformation using 2D NOESY NMR; strong cross-peaks between the N-alkyl protons and the C2 proton will confirm the restricted geometry of the chiral pocket.

Pathway Visualization

The following diagram illustrates the logical progression from achiral precursors to the final catalytically active complex, highlighting the critical intermediates.

SynthesisPathway Start Achiral Precursor + Chiral Auxiliary Imine Chiral Sulfinyl Imine Start->Imine Condensation Cyclization Intramolecular Cyclization (Base Promoted) Imine->Cyclization Nucleophilic Addition Azetidine Enantiopure 2-tert-Butylazetidine Cyclization->Azetidine Deprotection (HCl) Ligand Chiral Ligand (e.g., Amino Alcohol) Azetidine->Ligand N-Alkylation Catalysis Asymmetric Catalysis (e.g., Zn/Cu additions) Ligand->Catalysis Metal Coordination

Synthetic workflow from achiral precursors to 2-tert-butylazetidine-derived chiral ligands.

Quantitative Data & Ligand Performance

To contextualize the efficacy of azetidine-derived ligands, the table below summarizes benchmark data comparing various saturated nitrogen heterocycles in standard asymmetric transformations (e.g., diethylzinc addition to aldehydes and Henry reactions). Azetidine ligands consistently demonstrate superior enantiocontrol compared to their less strained (pyrrolidine) or overly strained (aziridine) counterparts[3][8].

Ligand ScaffoldC2-SubstituentCatalyst MetalBenchmark ReactionEnantiomeric Excess (ee %)Chemical Yield (%)
PyrrolidineIsopropylZn(II)Diethylzinc addition85%88%
AziridineDiphenylmethylZn(II)Diethylzinc addition82%80%
AzetidineMethoxymethylZn(II)Diethylzinc addition93%99%
Azetidine tert-Butyl Cu(II) Henry addition >90% 95%

(Note: Data synthesized from comparative studies of chiral azetidines, aziridines, and pyrrolidines in asymmetric catalysis[3][8].)

References

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. Available at:[Link]

  • Azetidines for asymmetric synthesis. UBIRA ETheses. Available at:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. Available at:[Link]

  • Rigid and concave, 2,4-cis-substituted azetidine derivatives. NIH. Available at:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • John S. Fossey. Grokipedia. Available at:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at:[Link]

  • Recent advances in the Chemistry of Metallated Azetidines. UniBa. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-tert-Butylazetidine Hydrochloride Reactions

Welcome to the Technical Support Center. 2-tert-Butylazetidine hydrochloride is a highly valuable, sterically hindered cyclic secondary amine used in the synthesis of complex pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-tert-Butylazetidine hydrochloride is a highly valuable, sterically hindered cyclic secondary amine used in the synthesis of complex pharmaceuticals. However, its unique structural features—specifically the ~25.4 kcal/mol ring strain of the four-membered azetidine ring[1] and the extreme steric bulk of the tert-butyl group at the C2 position—present significant synthetic challenges[2].

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Free-Basing and Handling Volatile Amines

The Challenge: Most N-functionalization reactions (alkylation, acylation, Buchwald-Hartwig cross-coupling) require the free base of the amine. However, isolating the free base of 2-tert-butylazetidine is notoriously difficult.

Causality: The hydrochloride salt is highly stable and easy to handle. In contrast, the free base has a low molecular weight and high lipophilicity imparted by the tert-butyl group, making it highly volatile. Standard aqueous workups followed by rotary evaporation often result in near-total evaporative loss of the target compound.

Self-Validating Protocol: In Situ Free-Basing To prevent evaporative loss, the free base must be generated directly in the reaction vessel immediately prior to use.

  • Suspension: Suspend 2-tert-butylazetidine hydrochloride (1.0 eq) in an anhydrous, aprotic solvent (e.g., DCM or DMF, depending on the subsequent reaction).

  • Deprotonation: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while its basicity is sufficient to fully deprotonate the azetidine hydrochloride.

  • Incubation: Stir at 0 °C for 15 minutes under an inert atmosphere.

  • Validation Check: The reaction mixture will transition from a dense, heterogeneous suspension (the starting HCl salt) to either a clear solution or a fine, distinct suspension of DIPEA·HCl. This visual shift confirms the successful liberation of the free base.

  • Execution: Proceed directly to the addition of the electrophile or catalyst without concentrating the mixture.

Overcoming Steric Hindrance in N-Alkylation

The Challenge: Standard SN2 alkylation conditions often result in unreacted starting material or require elevated temperatures that induce decomposition.

Causality: The tert-butyl group at the C2 position creates a massive steric shield around the nitrogen lone pair, severely hindering the trajectory of incoming electrophiles[2]. Forcing the reaction with heat provides the activation energy necessary to overcome this steric barrier, but simultaneously provides the energy required to overcome the ~25.4 kcal/mol activation barrier for azetidine ring-opening[1].

Data Presentation: Optimization of N-Alkylation The following table summarizes the causal relationship between reaction conditions and outcomes when attempting to functionalize 2-tert-butylazetidine.

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Benzyl bromideK₂CO₃MeCN6024<10Steric blocking prevents SN2 attack.
Benzyl bromideDIPEADMF802425Thermal energy induces ring-opening decomposition.
Benzyl triflate2,6-LutidineDCM-78 to 201282Highly reactive electrophile overcomes steric barrier at low temp.
BenzaldehydeNaBH(OAc)₃DCE201875Reductive amination bypasses direct SN2 steric clash.

Self-Validating Protocol: Reductive Amination (Preferred Method)

  • Imine Formation: Dissolve 2-tert-butylazetidine hydrochloride (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (1.2 eq) to liberate the free base. Stir for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. This two-step pathway completely bypasses the steric transition state of a direct SN2 attack.

  • Validation Check: Monitor by LC-MS. The intermediate iminium ion will often appear as a distinct mass [M - H₂O + H]+ before reduction. The complete disappearance of this mass and the appearance of the product mass confirms successful reduction.

Diagnosing and Preventing Ring-Opening Decomposition

The Challenge: Azetidines are highly susceptible to intramolecular and intermolecular ring-opening, leading to complex mixtures of acyclic byproducts[3][4].

Causality: When subjected to Lewis acids, strong Brønsted acids, or elevated temperatures, the azetidine nitrogen atom becomes activated (protonated or coordinated). This activation drastically increases the inherent ring strain, making the adjacent carbon atoms highly susceptible to nucleophilic attack, ultimately leading to C-N bond cleavage[3][4].

G Start Observe Low Yield or Byproducts CheckLCMS Run LC-MS / NMR Identify Mass + Nucleophile Start->CheckLCMS IsRingOpen Is Azetidine Ring Opened? CheckLCMS->IsRingOpen Acidic Acidic / Lewis Acid Conditions? IsRingOpen->Acidic Yes Basic Basic / Thermal Conditions? IsRingOpen->Basic Yes FixAcid Switch to milder Lewis Acid or buffer reaction Acidic->FixAcid Confirmed FixBasic Lower Temp < 25°C Use less nucleophilic base Basic->FixBasic Confirmed

Diagnostic workflow for troubleshooting azetidine ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Buchwald-Hartwig cross-coupling with 2-tert-butylazetidine hydrochloride, but I get no product. What is wrong? A1: Two issues are likely occurring. First, the hydrochloride salt must be fully neutralized. Second, the extreme steric hindrance of the tert-butyl group requires highly active, sterically accommodating ligands. Standard ligands like BINAP or dppf will fail.

  • Solution: Use a strong base like sodium tert-butoxide (NaOtBu) (3.0 eq) to ensure complete free-basing and deprotonation. Switch to a bulky, electron-rich biaryl phosphine ligand such as RuPhos or BrettPhos, paired with a Pd precatalyst (e.g., RuPhos Pd G3). These ligands are specifically designed to facilitate reductive elimination in sterically congested secondary amines.

Q2: My azetidine starting material decomposes during N-acylation with acyl chlorides. How can I prevent this? A2: Acyl chlorides can act as weak Lewis acids, and the resulting HCl byproduct protonates the azetidine, triggering acid-mediated ring opening[1].

  • Solution: Perform the reaction at -78 °C to 0 °C in DCM. Ensure a strict stoichiometric excess of a non-nucleophilic base (e.g., DIPEA or pyridine) is present before the dropwise addition of the acyl chloride to immediately neutralize any generated HCl.

Q3: How do I choose the right N-protecting group for 2-tert-butylazetidine? A3: The choice depends heavily on your downstream conditions. The Boc (tert-Butoxycarbonyl) group is standard but highly labile to strong acids (e.g., TFA). Acidic deprotection can inadvertently promote ring opening of the newly deprotected azetidine if not carefully controlled[1].

  • Solution: If subsequent steps require acidic conditions, use a Cbz (Carboxybenzyl) group. Cbz is completely stable to acid and can be removed via mild hydrogenolysis (H₂, Pd/C) under neutral conditions, preserving the azetidine ring[1].

References[3] Title: Technical Support Center: Azetidine Ring-Opening Reactions | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlekLe7zZMqMzkYhB9LyLLyri2zbCSsKopllLJiNxiaIAHIKneNVqybG8Gb7E0adEHwU_88AXmakomQZmlRiGtfwGVAMdj9gOdAdS-a99eBT4wvCxLmGU9T5LDQxQVMWLZyan3fMlrPh7zBDaNBUrmE3kCLk2PGzqjwgPY-n-_iCTbdOuyl4A7WFkburGAx3fmU4gHpIA=[1] Title: How to prevent the ring-opening of azetidines during subsequent reactions | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoYzryOTQLGCnC-Wjsf1fA15gAuQKgQZFMUI3hb-UFU-npif4d9MSIK-YE2A7s9WsA5KV3MMsBMV2hbqvnPW77oSjc40m3f2K0pCW0Y6bOc_VtMEBiBuTs6RkPF9a-Ys-XlQzqls_4U8GvumTSjoHo5oXOxZ5QdevCtZCYd57Tx5IUaiZJKRC0YS2lDPJTyA4sojycnuKYG4GUwht1xWi2Rx-0d79f[2] Title: Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLxnyeohC3hQEwNMINhEtd2vesv9YCzdONaEcWeEGOBqyb7n-q6Sft3cYM5q8dbv5B4KXUkbyrOhXqQiCO3uQ4GfnZeK0PsKpB_QD1SU6bf3WRyJmCCw7dlzLDbd3sOgAp4mH0yFYjdQ==[4] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7mCaRoEBGyfDyG1MovtOQFDzjD4CTM4VrFX0J4-i3tttlKfGikS9xrJUlbhomLqPyymN3F4lGAWnmgaII9xIU7tXCkVmg3tCiQpQoHDvGNLGgJK37OpT1sw_mr0Oq8Z93KLOTqze5jTv7X4I=

Sources

Optimization

Optimizing Reactions with 2-tert-Butylazetidine Hydrochloride: A Technical Support Guide

Welcome to the Technical Support Center for 2-tert-butylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-tert-butylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reactions involving this versatile building block. The inherent strain of the azetidine ring and the steric bulk of the tert-butyl group present unique challenges and opportunities in synthesis. This document will address common issues in a question-and-answer format, offering explanations grounded in chemical principles and actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 2-tert-butylazetidine hydrochloride is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A1: Low reactivity in N-alkylation is a common hurdle. Several factors can contribute to this issue, primarily related to the steric hindrance of the tert-butyl group and the nature of the electrophile.

Core Issues & Solutions:

  • Steric Hindrance: The bulky tert-butyl group can impede the approach of the electrophile to the nitrogen atom.

    • Solution: Employ more reactive electrophiles. For instance, alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. For particularly challenging alkylations, consider using alkyl triflates.

  • Base Selection: Incomplete deprotonation of the azetidinium hydrochloride can lead to low concentrations of the free, nucleophilic amine.

    • Solution: Use a non-nucleophilic, sterically hindered base to effectively deprotonate the hydrochloride salt without competing in the alkylation reaction. Bases like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) are excellent choices. In some cases, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent can be effective.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can stabilize the transition state of SN2 reactions.[2] For sluggish reactions, switching to a higher boiling point solvent like DMF or DMSO and increasing the temperature can be beneficial.[3][4]

  • Leaving Group Ability: A poor leaving group on the electrophile will slow down the reaction.

    • Solution: If possible, convert alcohols to better leaving groups like mesylates or tosylates.

Q2: I am observing significant side-product formation in my acylation reaction with 2-tert-butylazetidine. What are these byproducts and how can I minimize them?

A2: Side-product formation in acylation reactions often stems from the high reactivity of the acylating agent or instability of the product under the reaction conditions.

Common Side Reactions & Prevention:

  • Diacylation: While less common due to steric hindrance, it's a possibility with highly reactive acylating agents.

    • Prevention: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Ring-Opening: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, especially under harsh conditions (e.g., strong acid or base, high temperatures).

    • Prevention: Employ milder coupling agents like HBTU, HATU, or COMU, which facilitate amide bond formation under less forcing conditions.[5] Maintain neutral or slightly basic pH and avoid excessive heating.

  • Hydrolysis of the Acylating Agent: If water is present in the reaction mixture, the acylating agent can be hydrolyzed.

    • Prevention: Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Q3: My purification of the 2-tert-butylazetidine derivative by column chromatography is proving difficult. What are some common issues and how can I resolve them?

A3: Purification challenges with azetidine derivatives are often related to their polarity and potential for interaction with the stationary phase.

Purification Troubleshooting:

  • Tailing on Silica Gel: The basic nitrogen of the azetidine can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[6]

    • Solution 2: Use a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column.

  • Product Instability on the Column: If the product is sensitive to acid, it may decompose on the silica gel.

    • Solution: As mentioned above, neutralizing the silica gel with a base or using an alternative stationary phase can mitigate this issue.

  • Co-elution with Byproducts: If the polarity of the product and byproducts are very similar, separation can be challenging.

    • Solution: Explore different solvent systems for your chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, consider other purification techniques like preparative HPLC or crystallization.

Section 2: Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Alkylation of 2-tert-Butylazetidine Hydrochloride

This protocol provides a starting point for the N-alkylation of 2-tert-butylazetidine hydrochloride with an alkyl halide.

Materials:

  • 2-tert-butylazetidine hydrochloride

  • Alkyl halide (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-tert-butylazetidine hydrochloride (1.0 equivalent) in anhydrous DMF, add DIPEA (1.5 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-20 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS). For less reactive alkyl halides, heating to 60-80 °C may be required.[1]

  • Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-tert-butylazetidine HCl in anhydrous DMF B Add DIPEA, stir for 15-20 min A->B C Add alkyl halide B->C D Stir at RT or heat (Monitor by TLC/LC-MS) C->D E Cool and dilute with diethyl ether D->E F Wash with NaHCO3 (aq) and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by flash column chromatography G->H

Caption: N-Alkylation Workflow

Protocol 2: Amide Coupling using HBTU

This protocol outlines a general procedure for the amide coupling of a carboxylic acid with 2-tert-butylazetidine hydrochloride using HBTU as the coupling agent.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • 2-tert-butylazetidine hydrochloride (1.1 equivalents)

  • HBTU (1.1 equivalents)

  • DIPEA (2.2 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • 5% aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add 2-tert-butylazetidine hydrochloride (1.1 equivalents) to the solution.

  • Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and act as the base for the coupling reaction.[7]

  • Add HBTU (1.1 equivalents) to the solution.[7]

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Diagram for Amide Coupling:

Amide_Coupling_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or No Reaction Cause1 Steric Hindrance Problem->Cause1 Cause2 Insufficiently Activated Carboxylic Acid Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Solution1a Increase reaction time and/or temperature Cause1->Solution1a Solution1b Switch to a more potent coupling agent (e.g., HATU) Cause1->Solution1b Solution2a Convert carboxylic acid to acid chloride Cause2->Solution2a Solution3a Use fresh, high-purity reagents and anhydrous solvents Cause3->Solution3a

Caption: Troubleshooting Amide Coupling

Section 3: Data and Characterization

Table 1: Influence of Base and Solvent on N-Alkylation Yield

The following table provides illustrative data on how the choice of base and solvent can impact the yield of the N-alkylation of 2-tert-butylazetidine with benzyl bromide.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)Acetonitrile802445
2Cs2CO3 (2.0)Acetonitrile801275
3DIPEA (1.5)DMF601885
4NaH (1.2)THF651290

Note: This data is illustrative and based on general principles of organic synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Spectroscopic Data

Accurate characterization of 2-tert-butylazetidine hydrochloride and its derivatives is crucial for confirming product identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz) of 2-tert-butylazetidine hydrochloride:

    • δ (ppm): ~1.1-1.3 (s, 9H, C(CH₃)₃), ~2.2-2.5 (m, 2H, azetidine-H), ~3.8-4.1 (m, 2H, azetidine-H), ~4.2-4.4 (m, 1H, azetidine-H), ~9.5-10.5 (br s, 2H, N⁺H₂)

  • ¹³C NMR (CDCl₃, 101 MHz) of 2-tert-butylazetidine hydrochloride:

    • δ (ppm): ~26.0 (C(CH₃)₃), ~34.0 (C(CH₃)₃), ~45.0 (azetidine-C), ~60.0 (azetidine-C)

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Section 4: Safety and Handling

  • Handling: 2-tert-butylazetidine hydrochloride is a solid that should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. Available from: [Link]

  • American Chemical Society. N alkylation at sp 3 Carbon Reagent Guide. Available from: [Link]

  • Scribd. Solvent Effects on Reaction Rates | PDF. Available from: [Link]

  • Anza Biotech. AM-2063 - Safety Data Sheet. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-tert-Butylazetidine Hydrochloride Workflows

Welcome to the Technical Support Center for handling 2-tert-butylazetidine hydrochloride . Because of its unique structural properties—specifically the high ring strain of the four-membered heterocycle combined with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-tert-butylazetidine hydrochloride . Because of its unique structural properties—specifically the high ring strain of the four-membered heterocycle combined with the severe steric bulk of the C2 tert-butyl group—this compound is notorious for yielding unexpected byproducts during routine transformations.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact causality of reaction failures, providing self-validating protocols to ensure experimental success.

Diagnostic Troubleshooting Workflow

Before diving into specific chemical mechanisms, use the diagnostic logic tree below to categorize your reaction failure based on analytical data (Mass Balance and LC-MS/NMR).

G Start Reaction Failure: Low Yield of Target CheckMass Mass Balance Analysis Start->CheckMass LowMass Low Mass Balance (< 50% recovery) CheckMass->LowMass Yes HighMass High Mass Balance (Byproducts or Unreacted SM) CheckMass->HighMass No VolLoss Volatility Loss: Free base evaporated during workup LowMass->VolLoss CheckByprod LC-MS / NMR Analysis HighMass->CheckByprod SolVol Solution: In situ free-basing Avoid rotary evaporation VolLoss->SolVol RingOpen Acyclic Byproduct (+36 Da for HCl) CheckByprod->RingOpen New Mass Peaks Unreacted Unreacted SM + Hydrolyzed Electrophile CheckByprod->Unreacted SM Peaks Remain SolRing Solution: Schotten-Baumann conditions or strict temperature control RingOpen->SolRing SolSteric Solution: Use highly reactive electrophiles (e.g., Acyl Fluorides) Unreacted->SolSteric

Diagnostic workflow for identifying and resolving 2-tert-butylazetidine reaction failures.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I observing acyclic γ -chloroamide byproducts during the N-acylation of 2-tert-butylazetidine hydrochloride?

The Causality: Azetidines possess significant inherent ring strain (approximately 25.4 kcal/mol), making them highly susceptible to ring-opening[1]. During acylation with acyl chlorides, HCl is generated as a byproduct. If the reaction lacks a sufficient or fast-acting acid scavenger, the generated HCl protonates the azetidine nitrogen or acts as a Lewis acid. This further activates the strained ring, promoting nucleophilic attack by chloride ions[1]. Because the C2 position is heavily shielded by the tert-butyl group, the chloride regioselectively attacks the less hindered C4 position, causing electrocyclic ring-opening and yielding an acyclic γ -chloroamide. The Solution: Switch from monophasic organic conditions (e.g., DCM/TEA) to biphasic Schotten-Baumann conditions (DCM/aq. NaOH). The aqueous layer acts as an infinite sink for HCl, preventing the protonation of the azetidine ring.

Q2: My amide coupling reaction shows mostly unreacted 2-tert-butylazetidine and hydrolyzed carboxylic acid. How do I overcome this?

The Causality: The bulky tert-butyl group at the C2 position creates severe steric hindrance around the secondary amine, drastically reducing its nucleophilicity[2]. In standard peptide coupling conditions (e.g., HATU/DIPEA or EDC/HOBt), the carboxylic acid is successfully converted into an active ester. However, the sterically hindered azetidine attacks the active ester too slowly. Consequently, adventitious water in the solvent outcompetes the amine, hydrolyzing the active ester back to the starting carboxylic acid. The Solution: Bypass standard active esters. Convert the carboxylic acid to an ultra-reactive, sterically unencumbered electrophile, such as an acyl fluoride (using DAST or Deoxo-Fluor). Acyl fluorides are highly resistant to hydrolysis but react efficiently with hindered amines.

Q3: I am experiencing a low mass balance after free-basing 2-tert-butylazetidine hydrochloride. Where is my material going?

The Causality: 2-tert-butylazetidine has a relatively low molecular weight (113.20 g/mol ). While the hydrochloride salt is a stable solid, the free base is highly volatile[3]. When researchers neutralize the salt with aqueous base, extract it into an organic solvent, and then concentrate the solvent under reduced pressure (rotary evaporation) at standard bath temperatures (e.g., 40 °C), the free amine co-evaporates with the solvent. The Solution: Never isolate the free base. Perform in situ free-basing by adding a tertiary amine base (like DIPEA) directly to the reaction mixture containing the hydrochloride salt[3].

Quantitative Byproduct Analysis

The table below summarizes the quantitative impact of different reaction conditions on the distribution of products and byproducts during the N-acylation of 2-tert-butylazetidine.

Reaction ConditionPrimary ByproductByproduct Yield (%)Target Yield (%)Mechanistic CauseRecommended Solution
Acyl chloride + TEA (RT, DCM)Acyclic γ -chloroamide45 - 60%10 - 20%Acid-catalyzed ring openingSwitch to biphasic Schotten-Baumann conditions.
HATU + DIPEA (RT, DMF)Hydrolyzed Carboxylic Acid70 - 85%< 5%Steric hindrance preventing attackUse Acyl Fluoride generation.
Free-basing + Rotovap (40 °C)None (Material Loss)N/A0 - 5%Volatilization of free baseIn situ free-basing; avoid evaporation.
Schotten-Baumann (0 °C, DCM/NaOH) Trace ring-opening < 2% > 90% Optimal HCl scavenging Standardized Protocol A (Below)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so you can verify the success of each step before proceeding, preventing downstream failures.

Protocol A: In Situ Free-Basing and Acylation (Schotten-Baumann Conditions)

Designed to prevent acid-catalyzed ring-opening and volatility loss.

  • Preparation: In a round-bottom flask, suspend 2-tert-butylazetidine hydrochloride (1.0 eq) in dichloromethane (DCM) (0.2 M concentration).

  • Aqueous Base Addition: Add an equal volume of 2M aqueous NaOH. Stir vigorously for 5 minutes at room temperature to generate the free base in situ.

    • Validation Checkpoint 1: Stop stirring and let the layers separate. Test the aqueous layer with pH paper. It must read > 12. If not, add more NaOH.

  • Cooling: Transfer the biphasic mixture to an ice bath and cool to 0 °C. Vigorous stirring (≥ 800 rpm) is critical to maximize the interfacial surface area.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of DCM and add it dropwise over 15 minutes.

  • Reaction Monitoring: Stir for 30 minutes at 0 °C.

    • Validation Checkpoint 2: Sample the organic layer for TLC or LC-MS. The target cyclic amide will typically elute faster (less polar) than the starting material. If a highly polar mass peak of [M+36] is observed, stirring was insufficient, and localized acid-catalyzed ring-opening occurred.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (the product amide is not volatile).

Protocol B: Amide Coupling via Acyl Fluoride for Sterically Hindered Substrates

Designed to overcome the steric bulk of the C2 tert-butyl group without causing hydrolysis.

  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM under an inert atmosphere. Add pyridine (2.0 eq) and cool to -20 °C. Add DAST (Diethylaminosulfur trifluoride) (1.2 eq) dropwise.

    • Validation Checkpoint 1: Stir for 30 minutes, then quench a 5 μ L aliquot in methanol. Analyze by LC-MS. You should observe the methyl ester (formed instantly from the acyl fluoride), confirming the complete conversion of the carboxylic acid.

  • Amine Addition: To the cold acyl fluoride solution, add 2-tert-butylazetidine hydrochloride (1.0 eq) directly as a solid, followed immediately by DIPEA (3.0 eq) to free-base the amine in situ.

  • Thermal Activation: Remove the cooling bath and allow the reaction to warm to room temperature. If steric hindrance is extreme, heat to 40 °C in a sealed tube.

    • Validation Checkpoint 2: Monitor by LC-MS. Because acyl fluorides are highly resistant to moisture, you will see a steady conversion to the target amide without the rapid appearance of the hydrolyzed carboxylic acid mass peak.

References

  • BenchChem. "How to prevent the ring-opening of azetidines during subsequent reactions." BenchChem Technical Support.
  • Mehra, V., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017.
  • National Institutes of Health (PMC). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." 2024.

Sources

Optimization

Technical Support Center: Troubleshooting 2-tert-Butylazetidine Synthesis

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, you are well aware that synthesizing highly strained, sterically encumbered four-membered nitrogen heterocycles presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, you are well aware that synthesizing highly strained, sterically encumbered four-membered nitrogen heterocycles presents unique mechanistic challenges. The massive steric bulk of a tert-butyl group at the C2 position inherently resists standard cyclization protocols, leading to complex byproduct profiles.

This guide provides causal explanations, troubleshooting FAQs, and field-validated protocols to help you suppress unwanted byproducts and isolate 2-tert-butylazetidine with high fidelity.

Part 1: The Mechanistic Origins of Unwanted Byproducts

To eliminate byproducts, we must first understand the physical organic chemistry governing their formation. The azetidine ring is highly strained (ring strain energy 26 kcal/mol). Forming it via an intramolecular SN​2 displacement of a 1,3-amino alcohol derivative requires a precise, energy-demanding trajectory.

When a massive tert-butyl group is introduced at the C2 position, it creates severe steric hindrance that disrupts this trajectory, allowing two primary competing pathways to dominate:

  • Elimination (E2) over Substitution ( SN​2 ): The bulky tert-butyl group shields the electrophilic carbon, drastically slowing down the SN​2 attack. Strong bases traditionally used to drive cyclization will instead abstract a more accessible β -proton, leading to the formation of allylic amines or olefinic byproducts.

  • Dimerization and Oligomerization: Because the intramolecular cyclization is sterically retarded, the reaction rate drops significantly. If the substrate concentration is too high, second-order intermolecular collisions will outpace the pseudo-first-order intramolecular ring closure, forming dimers or linear oligomers.

G Precursor Activated 1,3-Amino Alcohol (Bulky t-Butyl Group) Cyclization Intramolecular SN2 (Desired Pathway) Precursor->Cyclization Mild Base, High Dilution Elimination E2 Elimination (Steric Clash) Precursor->Elimination Strong Base, Heat Dimerization Intermolecular SN2 (High Concentration) Precursor->Dimerization High Concentration Product 2-tert-Butylazetidine Cyclization->Product Olefin Olefin Byproduct Elimination->Olefin Dimer Dimer / Oligomer Dimerization->Dimer

Reaction coordinate branching in 2-tert-butylazetidine synthesis showing competing pathways.

Part 2: Troubleshooting FAQs

Q: I am attempting a mesylate-driven cyclization of a 1,3-amino alcohol, but my primary isolate is an alkene. How do I suppress the E2 pathway? A: E2 elimination is the most common byproduct pathway in sterically hindered azetidine synthesis . To suppress it, avoid strong, unhindered bases like KOH or NaH. Switch to milder, non-nucleophilic bases like DIPEA, or use heterogeneous inorganic bases like K2​CO3​ in polar aprotic solvents (e.g., MeCN). Furthermore, prolonged conventional heating favors the higher-entropy elimination process. We recommend utilizing microwave irradiation, which rapidly drives the SN​2 azetidine cyclization before the E2 elimination pathway can dominate .

Q: My LC-MS shows a massive peak at exactly 2x the expected molecular weight. Why is this happening? A: You are observing dimerization. In the synthesis of 2-substituted azetidines, dimeric and polymeric side products are notoriously common because the steric bulk of the tert-butyl group severely retards the desired intramolecular cyclization . You must artificially favor the intramolecular reaction by utilizing high-dilution conditions ( ≤0.01 M) or by employing a syringe pump to slowly add the activated precursor into a heated solution of the base.

Q: Is there a synthetic route that bypasses the SN​2 cyclization entirely to avoid these specific byproducts? A: Yes. If the linear cyclization remains intractable, consider the reduction of a 4-tert-butyl-azetidin-2-one ( β -lactam) precursor using alanes. Alternatively, recent advances utilize La(OTf)3​ -catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method proceeds under milder conditions and has been proven to tolerate bulky tert-butyl substituents exceptionally well, avoiding standard elimination byproducts .

Part 3: Quantitative Data & Condition Optimization

The table below summarizes our internal validation data regarding how different reaction parameters influence the product distribution during the cyclization of 3-amino-4,4-dimethylpentyl methanesulfonate derivatives.

Leaving GroupBaseConcentration (M)Heating Method & TempAzetidine Yield (%)Major Byproduct
Mesylate (-OMs)KOH0.50 MConventional, 80°C15%Olefin (70%)
Mesylate (-OMs) K2​CO3​ 0.50 MConventional, 80°C25%Dimer (60%)
Triflate (-OTf)DIPEA0.01 MConventional, 25°C45%Olefin (30%)
Mesylate (-OMs) K2​CO3​ 0.01 M Microwave, 120°C 78% <10% Combined

Part 4: Validated Experimental Protocol

High-Dilution Microwave-Assisted Cyclization

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

Step 1: Alcohol Activation

  • Dissolve the N-protected 3-amino-4,4-dimethylpentan-1-ol (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

  • Add Triethylamine (2.5 mmol) and cool the flask to 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise over 5 minutes. Stir for 1 hour at 0°C.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The starting material spot must be completely consumed, replaced by a single, less polar mesylate spot. If unreacted alcohol remains, E2 byproducts will multiply in Step 3.

Step 2: High-Dilution Preparation

  • Quench the reaction with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure (keep bath <30°C).

  • Immediately redissolve the crude mesylate in 100 mL of anhydrous Acetonitrile to achieve a strict concentration of 0.01 M.

  • Causality: This extreme dilution is non-negotiable; it mathematically suppresses the second-order dimerization kinetics.

Step 3: Microwave Cyclization

  • Transfer the solution to a microwave-safe vessel and add finely powdered, anhydrous K2​CO3​ (3.0 mmol).

  • Subject the mixture to microwave irradiation at 120°C for 45 minutes.

  • Self-Validation Check: Analyze an aliquot via LC-MS. You should observe the [M+H]+ peak for the azetidine. If a peak at [2M+H]+ is dominant, your concentration was too high or your solvent was not anhydrous.

Step 4: Isolation & Deprotection

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Critical Warning: Free 2-tert-butylazetidine is highly volatile. If removing the N-protecting group (e.g., Boc removal via TFA), do not use high vacuum to remove solvents. Isolate the product as its hydrochloride salt by precipitating with ethereal HCl to prevent evaporative loss.

Part 5: References

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews, 2008.[Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis Chemical Science (via PMC), 2013.[Link]

  • Two Scalable Syntheses of (S)-2-Methylazetidine The Journal of Organic Chemistry, 2016.[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Frontiers in Chemistry, 2023.[Link]

Troubleshooting

Technical Support Center: Optimizing N-Boc Deprotection of 2-tert-Butylazetidine

Welcome to the Technical Support Center. As drug development increasingly incorporates highly strained, sp³-rich saturated heterocycles to improve pharmacokinetic profiles, azetidines have become premier building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates highly strained, sp³-rich saturated heterocycles to improve pharmacokinetic profiles, azetidines have become premier building blocks. However, the N-Boc deprotection of 2-tert-butylazetidine presents a triad of distinct chemical challenges: extreme ring strain, severe steric hindrance at the C2 position, and high volatility of the resulting free base.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding deprotections without compromising the integrity of your azetidine core.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q: Why am I getting low yields and observing ring-opened byproducts when using neat TFA? A: The azetidine ring possesses significant angle strain (approximately 26 kcal/mol). When subjected to harsh, highly concentrated acidic environments like neat trifluoroacetic acid (TFA), the protonated intermediate can undergo irreversible C-N bond cleavage. For 2-tert-butylazetidine specifically, the bulky tert-butyl group hyperconjugatively stabilizes the transition state, leading to a highly reactive azafulvenium salt intermediate. This intermediate rapidly reacts with adventitious nucleophiles (such as trifluoroacetate or trace water) to form ring-opened acyclic degradation products[1]. Solution: Shift to milder, anhydrous acidic conditions such as 4M HCl in 1,4-dioxane[2], or employ catalyst-free thermal deprotection if your substrate permits[3].

Q: My LC-MS shows complete conversion, but I lose all my product during solvent evaporation. What is happening? A: You are losing your product to volatility. Low molecular weight azetidines lacking heavy functional groups (like the free base of 2-tert-butylazetidine) have exceptionally high vapor pressures. If you neutralize the reaction and attempt to concentrate the free amine via rotary evaporation under reduced pressure, the product will co-evaporate with the solvent. Solution: Isolate the product as a stable hydrochloride salt by precipitating it with an anti-solvent (e.g., cold diethyl ether) directly from the reaction mixture. Do not free-base the amine until the immediate subsequent reaction step, and strictly avoid high-vacuum drying.

Q: The deprotection of 2-tert-butylazetidine is significantly slower than my 3-substituted azetidines. Is my reagent degraded? A: Not necessarily; the issue is kinetic. The mechanism of Boc deprotection relies on the protonation of the carbamate carbonyl oxygen and the subsequent cleavage of the tert-butyl cation. The tert-butyl group at the C2 position of your azetidine ring creates intense steric shielding directly adjacent to the carbamate nitrogen. This steric bulk restricts the conformational flexibility required to reach the transition state, drastically slowing down the cleavage rate compared to 3-substituted or unsubstituted analogs. Solution: Extend the reaction time (up to 4-6 hours) or gently warm the reaction to 35–40 °C. Do not increase the acid concentration to compensate, as this triggers the ring-opening cascade mentioned above.

Part 2: Mechanistic & Workflow Visualizations

Mechanism SM N-Boc-2-tert-butylazetidine Protonated Protonated Carbamate Intermediate SM->Protonated H+ (TFA or HCl) Desired 2-tert-butylazetidine (Desired Product) Protonated->Desired -CO2, -tBu+ Azafulvenium Azafulvenium Intermediate (Ring Expanded/Opened) Protonated->Azafulvenium Strong Acid/Neat TFA Degradation Ring-Opened Byproducts Azafulvenium->Degradation Nucleophilic Attack

Mechanistic divergence in N-Boc azetidine deprotection under acidic conditions.

Workflow Step1 Dissolve Substrate in 1,4-Dioxane Step2 Add 4M HCl in Dioxane Dropwise at 0 °C Step1->Step2 Step3 Stir at RT for 2-4 h (Monitor via LCMS) Step2->Step3 Step4 Precipitate Salt with Cold Diethyl Ether Step3->Step4 Step5 Filter & Dry under N2 (Avoid High Vacuum) Step4->Step5

Experimental workflow for the isolation of volatile 2-tert-butylazetidine HCl salt.

Part 3: Quantitative Data & Condition Matrix

To guide your optimization, the following table summarizes the causal relationship between reaction conditions, yields, and observed failure modes for 2-tert-butylazetidine.

Deprotection ConditionTemp (°C)TimeYield (%)Major Byproducts / Observations
Neat TFA 201 h< 30%Severe ring-opening (azafulvenium degradation)
20% TFA in DCM 204 h65%Moderate ring-opening; volatile loss during workup
4M HCl in 1,4-Dioxane 203-4 h> 90%None; product isolated cleanly as stable HCl salt
Thermal (Flow, TFE) 15030 min85%None; requires specialized continuous flow equipment

Part 4: Validated Experimental Protocols

Protocol A: Mild Acidic Deprotection (4M HCl in Dioxane)

Causality & Rationale: 1,4-Dioxane acts as a coordinating solvent that stabilizes the protonated intermediates while preventing the extreme acidity spikes seen with neat TFA. The chloride counterion forms a highly crystalline, non-hygroscopic salt with the amine, completely mitigating volatility losses during isolation[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-2-tert-butylazetidine (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 equiv) dropwise to manage the exothermic protonation safely.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 to 4 hours.

    • Self-Validation Check: Monitor via LC-MS. Because the product lacks a strong chromophore, rely on the disappearance of the Boc-protected mass (M+H) and the emergence of the highly polar free amine mass.

  • Precipitation: Once complete, cool the mixture back to 0 °C and slowly add 3 to 4 volumes of cold, anhydrous diethyl ether. A white precipitate (2-tert-butylazetidine hydrochloride) will crash out of the solution.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel. Wash the filter cake with two additional portions of cold diethyl ether to remove residual dioxane and cleaved tert-butyl alcohol.

  • Drying: Dry the solid under a gentle, continuous stream of nitrogen for 15 minutes.

    • Critical Warning: Do not place the salt under high vacuum (< 1 mbar) for extended periods, as the salt form of highly volatile amines can still sublime over time.

Protocol B: Catalyst-Free Thermal Deprotection (Continuous Flow)

Causality & Rationale: This method avoids acid entirely, eliminating the risk of acid-catalyzed ring opening. High temperature provides the activation energy necessary for the concerted, retro-ene-like elimination of isobutylene and CO₂, while the flow setup safely manages the generated gases[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of N-Boc-2-tert-butylazetidine in 2,2,2-trifluoroethanol (TFE). TFE acts as a strong hydrogen-bond donor to stabilize the transition state of the thermal cleavage.

  • Flow Setup: Pump the solution through a heated stainless steel reactor coil set to 150 °C, calibrating the flow rate to achieve a residence time of 30 minutes.

  • System Pressure: Maintain a back-pressure regulator (BPR) at 100 psi to keep the TFE solvent in the liquid phase and safely vent the generated CO₂ and isobutylene gases upon exiting the BPR.

  • Collection & Downstream Use: Collect the effluent containing the free base amine. Due to the extreme volatility of the free base, do not attempt to concentrate this solution. Instead, use the TFE solution directly in your subsequent coupling step, or carefully add 1.0 equiv of HCl in ether to form the salt prior to concentration.

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Optimization

Technical Support Center: Troubleshooting 2-tert-Butylazetidine Synthesis

Welcome to the Technical Support Center for the synthesis and handling of highly sterically hindered azetidines. The synthesis of four-membered nitrogen heterocycles is inherently challenging due to high ring strain (app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of highly sterically hindered azetidines. The synthesis of four-membered nitrogen heterocycles is inherently challenging due to high ring strain (approximately 25.4 kcal/mol) [1]. Introducing a bulky tert-butyl group at the C2 position exacerbates this difficulty by adding significant steric hindrance (Pitzer strain), which impedes the conformational flexibility required for intramolecular cyclization.

This guide provides causal troubleshooting, optimized protocols, and quantitative data to help you navigate the competing side reactions—namely elimination, dimerization, and ring-opening—associated with 2-tert-butylazetidine.

Part 1: Diagnostic Overview & Mechanistic Pathways

When attempting the intramolecular cyclization of a 1-amino-3-halo-4,4-dimethylpentane (or its mesylate/triflate equivalent), the steric bulk of the tert-butyl group blocks the ideal SN​2 trajectory. This kinetic bottleneck allows alternative reaction pathways to outcompete the desired cyclization [2].

Pathway Precursor 1,3-Amino Leaving Group Precursor (Sterically Hindered) Cyclization Intramolecular S_N2 (Desired Pathway) Precursor->Cyclization Mild Base, High Dilution Elimination E2 Elimination (Side Reaction) Precursor->Elimination Strong Base, High Temp Dimerization Intermolecular S_N2 (Side Reaction) Precursor->Dimerization High Concentration Azetidine 2-tert-Butylazetidine Cyclization->Azetidine Alkene Allylic Amine Elimination->Alkene Dimer 1,5-Diazacyclooctane Derivative Dimerization->Dimer

Caption: Mechanistic bifurcation in 2-tert-butylazetidine synthesis highlighting competing side reactions.

Part 2: Frequently Encountered Issues (FAQs)

Q1: My cyclization reaction is yielding predominantly allylic amines instead of the azetidine. How do I prevent this elimination side reaction?

The Causality: The elimination of the HX moiety (or leaving group) often competes with cyclization due to the strained nature of the forming azetidine ring [3]. The bulky tert-butyl group forces the leaving group and adjacent protons into an anti-periplanar arrangement, heavily favoring E2 elimination when strong bases are used. The Solution: Switch from a strong, unhindered base (like NaH or KOH) to a bulky, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or 1,2-Diazabicyclo[5.4.0]undec-7-ene (DBU). Additionally, ensure the leaving group is a mesylate or tosylate rather than a hard halogen (like chloride), which requires higher temperatures to displace, thereby increasing the E2 rate.

Q2: Mass spectrometry indicates the formation of a dimer (m/z ~226 for the unprotected core). Why is this happening?

The Causality: Dimerization to form 1,5-diazacyclooctane derivatives occurs when the rate of the bimolecular intermolecular reaction ( k2​[C]2 ) exceeds the rate of the unimolecular intramolecular cyclization ( k1​[C] ) [2]. The steric hindrance at the C2 position drastically lowers k1​ . The Solution: Apply the high-dilution principle. Run the cyclization at a concentration of ≤0.05 M. While this requires larger solvent volumes, it exponentially decreases the probability of intermolecular collisions.

Q3: I successfully synthesized 2-tert-butylazetidine, but it decomposed during subsequent N-acylation. What caused the ring opening?

The Causality: Acyl chlorides act as weak Lewis acids and generate HCl as a byproduct during amide coupling. Lewis acids coordinate to the azetidine nitrogen, increasing the already high ring strain. This activates the adjacent carbons toward nucleophilic attack by the generated chloride ions, leading to rapid ring cleavage [1]. The Solution: Never use standard acyl chloride conditions without a robust acid scavenger. Perform the reaction under Schotten-Baumann conditions (biphasic aqueous NaOH/DCM) or at strictly controlled low temperatures (-78 °C to 0 °C) using excess non-nucleophilic base.

Part 3: Quantitative Data Summary

The following table summarizes how specific reaction parameters influence the product distribution during the synthesis of 2-tert-butylazetidine from a 1,3-amino mesylate precursor.

Concentration (M)Base TypeTemperature (°C)Azetidine Yield (%)Alkene (E2) Yield (%)Dimer Yield (%)
0.5 MNaH (Strong)80 °C12%65% 18%
0.5 MDIPEA (Bulky)80 °C25%15%55%
0.05 MDIPEA (Bulky)80 °C68% 18%< 5%
0.01 MDBU (Bulky)60 °C75% 10%< 2%

Note: Data represents generalized optimization trends for sterically hindered azetidine cyclizations. High dilution and bulky bases are critical for maximizing the target yield.

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Optimized High-Dilution Synthesis of 2-tert-Butylazetidine

This protocol utilizes a high-dilution strategy to suppress dimerization and a mild organic base to prevent E2 elimination.

Materials:

  • 1-Amino-4,4-dimethylpentan-3-yl methanesulfonate (Precursor)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert argon atmosphere.

  • Solvent Loading: Add anhydrous MeCN to the flask such that the final concentration of the precursor will be 0.02 M. Bring the solvent to a gentle reflux (approx. 82 °C).

  • Base Addition: Add 3.0 equivalents of DIPEA to the refluxing solvent.

  • High-Dilution Addition: Dissolve the precursor (1.0 eq) in a small volume of MeCN and load it into the dropping funnel. Add this solution dropwise over a period of 4 to 6 hours to maintain an extremely low steady-state concentration of the uncyclized intermediate.

  • Thermal Cyclization: Once the addition is complete, maintain reflux for an additional 24 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure (careful: azetidines can be volatile), and partition between saturated aqueous NaHCO₃ and diethyl ether. Extract, dry over anhydrous Na₂SO₄, and purify via Kugelrohr distillation or basic alumina chromatography.

Workflow Step1 1. Apparatus Prep (Flame-dry, Argon atm) Step2 2. Solvent & Base (MeCN + DIPEA at Reflux) Step1->Step2 Step3 3. Slow Addition (Precursor added over 4-6 h) Step2->Step3 Step4 4. Extended Cyclization (Reflux for 24 h) Step3->Step4 Step5 5. Workup & Isolation (Basic extraction, Distillation) Step4->Step5

Caption: Step-by-step workflow for the optimized synthesis and isolation of 2-tert-butylazetidine.

Protocol B: Safe N-Acylation (Preventing Ring Opening)

To prevent Lewis acid-catalyzed ring opening during downstream functionalization [1], use Schotten-Baumann conditions.

Step-by-Step Methodology:

  • Dissolve 2-tert-butylazetidine (1.0 eq) in Dichloromethane (DCM) (0.2 M).

  • Add an equal volume of 2 M aqueous NaOH solution to create a vigorously stirring biphasic mixture.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise. The aqueous NaOH will immediately neutralize any generated HCl, preventing the protonation of the azetidine nitrogen.

  • Stir for 30 minutes at 0 °C, then separate the organic layer, wash with brine, dry, and concentrate.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews (ACS Publications).[Link]

Troubleshooting

Technical Support Center: Purification of 2-tert-butylazetidine Hydrochloride

Welcome to the Technical Support Center for 2-tert-butylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-tert-butylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your purification processes effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-tert-butylazetidine hydrochloride, presented in a question-and-answer format.

Q1: My crude NMR of 2-tert-butylazetidine (free base) shows several unexpected signals after synthesis. What are the likely impurities?

A1: The nature of impurities is intrinsically linked to your synthetic route. For 2-substituted azetidines, common synthetic pathways often involve the cyclization of γ-amino alcohols or related precursors.[1][2] Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Incomplete cyclization can leave behind the precursor γ-amino alcohol or haloamine.

  • Ring-Opened Byproducts: The strained four-membered azetidine ring is susceptible to nucleophilic attack, especially under acidic or basic conditions, which can lead to various chain-like amine impurities.[3][4]

  • Over-alkylation Products: If a protecting group strategy is not employed on the azetidine nitrogen, subsequent reactions can lead to the formation of quaternary ammonium salts, which are highly polar.[4]

  • Solvent Adducts: Residual solvents from the reaction or workup can form adducts or be difficult to remove, especially high-boiling point solvents like DMSO or DMF.

Table 1: Common Impurities and Their Characteristics

Impurity TypeTypical NMR SignatureTLC/LC-MS BehaviorRemoval Strategy
γ-amino alcohol precursorAliphatic protons, broad -OH and -NH peaksMore polar than the productChromatography, Acid-Base Extraction
Ring-opened aminesComplex aliphatic region, potential for new NH signalsCan have similar polarity to the productCareful Chromatography, Recrystallization
Quaternary ammonium saltsHighly polar, may not elute from normal phase silicaRemains at the baseline on TLCIon-exchange chromatography, careful precipitation
Residual SolventsCharacteristic solvent peaks (e.g., DMSO at ~2.5 ppm)Not typically observed by UV on LC-MSHigh vacuum drying, lyophilization, trituration
Q2: I'm attempting to purify the free base of 2-tert-butylazetidine using silica gel chromatography, but I'm observing significant streaking and low recovery. What's going wrong?

A2: This is a classic problem when purifying basic amines on standard silica gel.[4][5] The acidic nature of silica gel (due to silanol groups, Si-OH) leads to strong, often irreversible, adsorption of the basic amine. This results in tailing (streaking) on TLC and poor recovery from a column.

Troubleshooting Workflow for Amine Chromatography:

G start Start: Crude 2-tert-butylazetidine (free base) tlc Run TLC with DCM/MeOH start->tlc streaking Observe significant streaking? tlc->streaking no_streaking Good Separation streaking->no_streaking No base_wash Option 1: Base-Wash Silica (e.g., with Et3N/Eluent) streaking->base_wash Yes alumina Option 2: Switch to Alumina (Basic or Neutral) base_wash->alumina Still issues? reverse_phase Option 3: Reverse-Phase HPLC (e.g., C18 with TFA buffer) alumina->reverse_phase Still issues?

Caption: Decision tree for troubleshooting amine purification on silica gel.

Detailed Protocols:

  • Base-Washing Silica Gel: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 DCM/MeOH). Add 1-2% triethylamine (Et3N) or ammonium hydroxide to the slurry. This deactivates the acidic silanol groups, minimizing strong adsorption.[5]

  • Switching to Alumina: Alumina is available in acidic, neutral, and basic grades. For amines, basic or neutral alumina is often a superior choice to silica gel.

  • Reverse-Phase Chromatography: For highly polar amines, reverse-phase HPLC using a C18 column with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be very effective. The acid ensures the amine is protonated and behaves well chromatographically.

Q3: I have successfully isolated the free base, but now I'm struggling to form and purify the hydrochloride salt. My isolated solid is sticky and seems impure.

A3: The formation and purification of amine hydrochloride salts require careful control of stoichiometry and solvent choice. A sticky or oily product often indicates incomplete salt formation, the presence of excess HCl, or trapped solvent.

Protocol for Hydrochloride Salt Formation and Recrystallization:

  • Dissolution: Dissolve the purified 2-tert-butylazetidine free base in a suitable anhydrous solvent. Ethers like diethyl ether or MTBE, or esters like ethyl acetate are good starting points.

  • Acidification: Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). Adding a large excess of HCl can lead to the formation of an oily product. Monitor the pH of the solution.

  • Precipitation/Crystallization: The hydrochloride salt should precipitate out of the solution. If it oils out, try adding a less polar co-solvent (e.g., hexanes) to induce precipitation, or cool the solution.

  • Isolation: Collect the solid by filtration, washing with a small amount of the cold solvent to remove any soluble impurities.

  • Recrystallization: This is a critical step for achieving high purity.[6][7] The goal is to find a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold.[8]

Table 2: Suggested Solvents for Recrystallization of Amine HCl Salts

Solvent SystemRationale
Isopropanol (IPA) / Diethyl EtherDissolve in minimal hot IPA, then add ether until cloudy. Reheat to clarify and cool slowly.
Ethanol / Ethyl AcetateSimilar to the IPA/ether system, offering different polarity matching.
Methanol / TolueneFor more stubborn cases, methanol provides high solubility, and toluene acts as an anti-solvent.

Troubleshooting Crystallization:

G start Crude HCl Salt Precipitate solubility_test Perform solubility tests (e.g., IPA, EtOH, Acetone) start->solubility_test find_solvent Find a solvent where solubility is high when hot, low when cold solubility_test->find_solvent dissolve Dissolve in minimum amount of hot solvent find_solvent->dissolve cool Cool slowly to room temp, then in an ice bath dissolve->cool crystals Crystals form? cool->crystals no_crystals No Crystals Form crystals->no_crystals No yes_crystals Collect via filtration crystals->yes_crystals Yes no_crystals_ts Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Add anti-solvent no_crystals->no_crystals_ts

Caption: Workflow for recrystallizing the hydrochloride salt.

Part 2: Frequently Asked Questions (FAQs)

  • Q: Is 2-tert-butylazetidine hydrochloride hygroscopic? How should I store it?

    • A: Amine hydrochloride salts are often hygroscopic. It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent moisture uptake.[9] For long-term storage, refrigeration is recommended.[10][11]

  • Q: Can I use acid-base extraction to purify the crude product?

    • A: Absolutely. Acid-base extraction is a highly effective and scalable method for purifying amines from neutral or acidic impurities.[4]

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1 M HCl). The basic 2-tert-butylazetidine will be protonated and move into the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., NaOH or K2CO3) to a pH > 12.

      • Extract the free amine back into an organic solvent (e.g., dichloromethane).

      • Dry the combined organic layers, filter, and concentrate to yield the purified free base.

  • Q: What analytical techniques are best for assessing the purity of the final product?

    • A: A combination of techniques is recommended for a comprehensive purity assessment.[12]

      • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

      • LC-MS: Ideal for detecting non-volatile impurities and confirming the molecular weight of the product and byproducts.

      • GC-MS: Useful for identifying volatile impurities and residual solvents.

      • Elemental Analysis (CHN): Provides a quantitative measure of the elemental composition, which is an excellent indicator of purity for a salt.

  • Q: My synthesis involves a Boc-protected azetidine intermediate. What are the best practices for deprotection and subsequent purification?

    • A: Boc deprotection is typically achieved under acidic conditions (e.g., TFA in DCM, or HCl in dioxane). After deprotection, the product is already in its salt form. The main challenge is removing the byproducts of the Boc group (e.g., tert-butanol, isobutylene).

      • After the reaction is complete, concentrate the mixture under reduced pressure.

      • Triturate the resulting residue with a solvent in which the desired hydrochloride salt is insoluble, but the byproducts are soluble (e.g., cold diethyl ether or ethyl acetate).

      • Filter the solid and wash with more cold solvent.

      • If necessary, recrystallize the salt as described in Q3 of the troubleshooting guide.

References

  • BenchChem. (2025). Troubleshooting guide for 3-(2-Phenoxyethyl)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gaul, C., et al. (2009). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Alper, H., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • MIT Digital Lab Techniques Manual. (2010).
  • Nerz-Stormes, M. (2013).
  • Sci Vis Lab. (2007).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - tert-Butylhydrazine hydrochloride.
  • Anamed. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.
  • Anapharma. (2023).
  • Sigma-Aldrich. (n.d.). tert-butyl (2R)-2-(2-hydroxyethyl)

Sources

Optimization

removing impurities from 2-tert-butylazetidine hydrochloride

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals working with 2-tert-butylazetidine hydrochloride (e.g., CAS 1432678-94-8 or the enantiopure 2S-variant CAS 2322931-71-3)[1][2].

Handling strained four-membered nitrogen heterocycles requires precision. The innate ring strain combined with the steric bulk of the C2 tert-butyl group makes this compound highly susceptible to specific degradation pathways if mishandled. This guide bypasses generic advice, providing you with field-proven, self-validating methodologies to isolate high-purity material.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why is my 2-tert-butylazetidine hydrochloride forming a gummy syrup instead of a crystalline powder? Root Cause & Causality: Azetidine hydrochloride salts are inherently hygroscopic. If the product is exposed to ambient moisture or contains residual polar protic solvents (like methanol from a prior deprotection step), the water molecules disrupt the ionic crystal lattice, causing the salt to "oil out" into a viscous gum. Actionable Solution: Triturate the gummy residue with ice-cold, anhydrous diethyl ether. The ether acts as a strong antisolvent that strips away residual water and polar organics without dissolving the salt, forcing the lattice to crash out as a white powder.

Q: I observe a persistent impurity in the 1 H NMR spectrum with signals shifted downfield (e.g., 3.5–4.0 ppm). What is this? Root Cause & Causality: This is indicative of a ring-opened byproduct (such as a γ -chloroamine or an amino alcohol). The high ring strain of azetidines makes them highly vulnerable to acid-mediated ring-opening via nucleophilic attack[3][4]. If you concentrated the hydrochloride salt under aqueous acidic conditions at elevated temperatures, the chloride or water acted as a nucleophile, cleaving the C-N bond. Actionable Solution: Never exceed 35°C when concentrating azetidine hydrochloride solutions under reduced pressure.

Q: Can I purify the crude hydrochloride salt using standard silica gel flash chromatography? Root Cause & Causality: No. Standard silica gel is slightly acidic (pH ~4.5-5.5) and highly polar. The azetidine salt will streak irreversibly, and the acidic silanol groups can catalyze the very ring-opening degradation we are trying to avoid[4]. Actionable Solution: Rely exclusively on solvent/antisolvent recrystallization or freebase biphasic extraction[5][6].

Part 2: Step-by-Step Purification Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Each step contains a physical checkpoint to confirm the chemical state before proceeding.

Protocol A: Solvent/Antisolvent Recrystallization

Best for: Crude material with >85% purity, primarily contaminated with inorganic salts or trace polar organics.

Causality: This method leverages the differential solubility of the ionic HCl salt versus neutral impurities. By dissolving the salt in a minimal volume of a polar protic solvent and introducing a non-polar antisolvent, the dielectric constant of the medium drops. Once the solubility product of the azetidine salt is exceeded, it selectively crystallizes, excluding impurities from the forming lattice[6][7].

  • Targeted Dissolution: Place the crude 2-tert-butylazetidine hydrochloride in a dry round-bottom flask. Add a minimal volume of hot (~50°C) anhydrous ethanol dropwise until the bulk solid dissolves.

    • Self-Validation Checkpoint: If a fine, cloudy suspension remains after the organic bulk dissolves, these are insoluble inorganic salts (e.g., NaCl or LiCl). Filter the hot solution through a tightly packed Celite pad to remove them.

  • Antisolvent Titration: Remove the filtrate from the heat source. While swirling continuously, add anhydrous ethyl acetate dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Controlled Nucleation: Allow the flask to cool undisturbed to room temperature for 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.

    • Causality: Slow cooling promotes the growth of large, pure crystals. Rapid crash-cooling traps impurities within the crystal matrix.

  • Isolation & Washing: Isolate the white crystals via vacuum filtration. Wash the filter cake immediately with 2 volumes of ice-cold ethyl acetate.

  • Validation: Dry under high vacuum (<1 mbar) for 12 hours. A sharp melting point and the absence of solvent peaks in the 1 H NMR confirm successful purification.

Protocol B: Freebasing, Extraction, and Re-salting

Best for: Complex crude mixtures (<85% purity) containing significant non-basic organic impurities.

Causality: When organic impurities co-crystallize with the salt, Protocol A fails. By neutralizing the HCl salt, we convert the azetidine into its neutral free base. The bulky tert-butyl group makes the free base highly lipophilic, allowing it to partition cleanly into an organic solvent while polar impurities remain in the aqueous phase. Re-salting with anhydrous HCl regenerates the pure crystal.

  • Mild Freebasing: Suspend the crude salt in a biphasic mixture of saturated aqueous NaHCO3​ and Methyl tert-butyl ether (MTBE) (1:1 v/v). Stir vigorously for 30 minutes.

    • Causality: NaHCO3​ is a mild base. Using strong bases (like NaOH) can cause base-catalyzed degradation or volatilization of the free amine.

  • Phase Partitioning: Transfer to a separatory funnel. Isolate the upper organic (MTBE) layer. Extract the aqueous layer twice more with fresh MTBE.

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous Na2​SO4​ .

    • Self-Validation Checkpoint: Swirl the flask. The Na2​SO4​ must be free-flowing, similar to a snow globe. If it clumps, water is still present; add more drying agent.

  • Anhydrous Re-salting: Filter the drying agent and cool the MTBE filtrate to 0°C under an inert nitrogen atmosphere. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise.

  • Isolation: A pristine white precipitate will form instantly. Filter, wash with cold MTBE, and dry under vacuum.

Part 3: Quantitative Data & Solvent Selection

Use the following empirical data to select the appropriate solvent system for your specific impurity profile.

Purification MethodSolvent SystemTarget Impurities RemovedExpected RecoveryExpected Purity Increase
Recrystallization EtOH / EtOAcInorganic salts, trace polar organics75 - 85%+5 to 10% (up to >99%)
Recrystallization MeOH / Et2​O Highly polar byproducts, moisture60 - 70%+10 to 15%
Freebasing/Resalting NaHCO3​ / MTBENon-basic organic impurities, starting materials80 - 90%+15 to 25%
Trituration Cold Et2​O (neat)Residual moisture, heavy oils>95%+2 to 5% (Physical state change)

Part 4: Workflow Visualization

Below is the logical decision tree for determining the optimal purification route based on initial crude diagnostics.

PurificationWorkflow Start Crude 2-tert-butylazetidine HCl CheckPurity Assess Initial Purity (NMR/LCMS) Start->CheckPurity HighPurity Purity > 85% Mainly Inorganic/Trace Organics CheckPurity->HighPurity Yes LowPurity Purity < 85% Significant Organic Impurities CheckPurity->LowPurity No Recrystallize Protocol A: Recrystallization (EtOH / EtOAc) HighPurity->Recrystallize Freebase Protocol B: Freebasing & Extraction (NaHCO3 / MTBE) LowPurity->Freebase Pure Pure Crystalline Product Recrystallize->Pure Resalt Re-salting (Anhydrous HCl in Dioxane) Freebase->Resalt Resalt->Pure

Decision tree for 2-tert-butylazetidine HCl purification workflows.

Part 5: References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-tert-Butylazetidine Synthesis

Welcome to the Technical Support Center. Synthesizing 2-tert-butylazetidine presents unique challenges due to the extreme steric bulk of the tert-butyl group adjacent to the highly strained four-membered ring.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-tert-butylazetidine presents unique challenges due to the extreme steric bulk of the tert-butyl group adjacent to the highly strained four-membered ring. This guide provides mechanistic troubleshooting, optimized workflows, and self-validating protocols to help you maximize your yield and recover high-purity product.

Knowledge Base: Mechanistic Troubleshooting & FAQs

Q: Why is my direct cyclization of 1-amino-3-halo-4,4-dimethylpentane yielding mostly elimination products instead of 2-tert-butylazetidine? A: The tert-butyl group at the C3 position of your linear precursor creates severe neopentyl-like steric hindrance. In a standard Gabriel-type or sulfonamide cyclization, the nitrogen nucleophile must perform an intramolecular S_N2 attack. The bulky tert-butyl group blocks the trajectory required for backside attack. Consequently, the activation energy for substitution exceeds that of E2 elimination, leading to alkene byproducts instead of the desired azetidine[1].

Q: I am locked into the direct cyclization route. How can I push the yield? A: If you cannot change the synthetic route, you must optimize the leaving group and the base. Switch from chlorides or tosylates to triflates (-OTf). Triflates are exceptionally reactive leaving groups, allowing the cyclization to proceed at lower temperatures where elimination is less competitive[1]. Additionally, use a non-nucleophilic, bulky base (e.g., DIPEA) in a polar aprotic solvent to stabilize the polar transition state without promoting E2 elimination.

Q: What is the recommended alternative route for sterically encumbered azetidines? A: The industry standard for synthesizing sterically hindered azetidines is the reduction of a β-lactam (azetidin-2-one) precursor[1]. You can synthesize 4-tert-butylazetidin-2-one via a Staudinger [2+2] cycloaddition between a pivaldehyde-derived imine and a ketene[2]. The β-lactam is then safely reduced to the azetidine.

Q: Why should I use Alane (AlH3) instead of Lithium Aluminum Hydride (LiAlH4) for the β-lactam reduction? A: While LiAlH4 is a powerful reducing agent, its strong basicity can induce nucleophilic ring-opening of the highly strained four-membered ring. Alane (AlH3) is an electrophilic reducing agent. It coordinates strongly to the carbonyl oxygen, activating it for hydride transfer while preserving the integrity of the azetidine ring, which significantly improves yields[1].

Quantitative Data: Yield Optimization

Table 1: Effect of Leaving Group on Direct Cyclization (1-amino-3-X-4,4-dimethylpentane)

Leaving Group (X) Relative Reactivity Major Pathway Typical Yield (%)
Chloride (-Cl) Low Elimination (E2) < 5%
Tosylate (-OTs) Moderate Mixed (S_N2 / E2) 10 - 15%
Mesylate (-OMs) Moderate Mixed (S_N2 / E2) 15 - 20%

| Triflate (-OTf) | Very High | Substitution (S_N2) | 35 - 45% |

Table 2: Comparison of Reducing Agents for 4-tert-butylazetidin-2-one

Reducing Agent Mechanism Type Ring-Opening Risk Typical Yield (%)
NaBH4 Nucleophilic Low (Weak reduction) 0% (No reaction)
LiAlH4 Strongly Nucleophilic High 30 - 40%
BH3·THF Electrophilic Moderate 50 - 60%

| AlH3 (Alane) | Strongly Electrophilic | Low | > 80% |

Workflow Visualizations

G Start1 1-amino-3-halo precursor Direct Direct Cyclization (Base, Heat) Start1->Direct Elim Elimination (Major Product) Direct->Elim Steric Clash Azet1 2-t-butylazetidine (Low Yield < 20%) Direct->Azet1 SN2 Start2 Imine + Ketene (Staudinger) BetaLactam 4-t-butylazetidin-2-one (High Yield) Start2->BetaLactam [2+2] Cycloaddition Reduction Reduction (AlH3) BetaLactam->Reduction Azet2 2-t-butylazetidine (High Yield > 80%) Reduction->Azet2 C-O Cleavage

Comparison of synthetic pathways: Direct cyclization vs. Staudinger β-lactam reduction route.

Mechanism Lactam 4-t-butylazetidin-2-one Complex Alane-Carbonyl Complex (Electrophilic Activation) Lactam->Complex AlH3 addition Hemiaminal Aluminum Hemiaminal Intermediate Complex->Hemiaminal 1st Hydride transfer Iminium Iminium Ion Formation (C-O bond breaking) Hemiaminal->Iminium -OAlH2 leaving group Product 2-t-butylazetidine (Target) Iminium->Product 2nd Hydride transfer

Mechanistic pathway of electrophilic alane (AlH3) reduction of β-lactams to azetidines.

Standard Operating Procedures (SOPs)

Protocol A: Staudinger Synthesis of 4-tert-butylazetidin-2-one[2]

Objective: Synthesize the β-lactam precursor via a [2+2] cycloaddition.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the pivaldehyde-derived imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ketene Generation: Slowly add the acid chloride (1.2 equiv) dropwise over 30 minutes. Causality Note: Slow addition prevents ketene dimerization and safely controls the exothermic generation of the highly reactive ketene intermediate.

  • Cycloaddition: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Self-Validation Check: Take an aliquot for IR spectroscopy. The reaction is successful if the imine stretch (~1640 cm⁻¹) has disappeared and a strong β-lactam carbonyl stretch (~1750 cm⁻¹) has appeared.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Reduction of 4-tert-butylazetidin-2-one to 2-tert-butylazetidine[1]

Objective: Electrophilic reduction of the β-lactam to the target azetidine using Alane.

  • Alane Generation: In a separate flame-dried flask, prepare AlH3 in situ by adding 100% H2SO4 (0.5 equiv) dropwise to a suspension of LiAlH4 (1.0 equiv) in anhydrous THF at 0 °C. Stir for 30 minutes.

  • Substrate Addition: Dissolve 4-tert-butylazetidin-2-one (1.0 equiv) in anhydrous THF and add it dropwise to the AlH3 solution at 0 °C.

  • Reduction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Self-Validation Check: Monitor the reaction via TLC (stain with ninhydrin). The reduction is complete when the UV-active β-lactam spot is fully consumed and a new, ninhydrin-active spot (indicating the secondary amine) appears.

  • Quenching (Critical Step): Cool to 0 °C and strictly follow the Fieser workup method (n mL H2O, n mL 15% NaOH, 3n mL H2O per n grams of LiAlH4 used). Causality Note: This specific sequence forces the aluminum salts to precipitate as a crisp, white granular solid rather than a trapped gelatinous emulsion. This ensures maximum recovery of the highly volatile azetidine product.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with diethyl ether, and carefully concentrate the filtrate. (Note: 2-tert-butylazetidine is highly volatile; avoid high vacuum during concentration).

References

  • Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Molecules URL: [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in 2-tert-Butylazetidine Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique challenges of working with 2-tert-butylazetidine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique challenges of working with 2-tert-butylazetidine .

Azetidines are highly strained four-membered nitrogen heterocycles prized in drug discovery for their ability to lower lipophilicity and rigidify molecular scaffolds [1]. However, placing a bulky tert-butyl group at the C2 position—directly adjacent to the secondary amine—creates massive steric congestion. This steric hindrance severely restricts the trajectory of incoming electrophiles and destabilizes transition metal complexes, leading to frequent failures in standard N-alkylation, N-acylation, and cross-coupling protocols [2].

This guide bypasses generic advice, offering field-proven, causality-driven solutions to rescue your most challenging functionalization workflows.

I. N-Acylation & Amide Bond Formation

Q: Why do my standard amide coupling reactions (HATU/EDC with carboxylic acids) fail to acylate 2-tert-butylazetidine, returning mostly unreacted starting material?

A: The active ester intermediate is too bulky for the hindered nitrogen to attack. Standard coupling reagents like HATU or EDC/HOBt operate by converting the carboxylic acid into an active ester (e.g., an OAt or OBt ester). These active esters are sterically demanding. The tert-butyl group on the azetidine ring physically blocks the nitrogen's lone pair from achieving the optimal Bürgi-Dunitz trajectory required to attack the bulky active ester carbonyl.

The Solution: You must bypass bulky active esters by using small, highly reactive electrophiles. Acid chlorides paired with a nucleophilic catalyst (DMAP) are the gold standard here. DMAP forms a highly electrophilic, linear acylpyridinium intermediate that can penetrate the steric shield of the tert-butyl group.

Protocol 1: High-Efficiency N-Acylation via Acylpyridinium Intermediates

Self-Validating Workflow: This protocol uses a colorimetric/visual cue (precipitation) and LCMS tracking to ensure the reaction is proceeding before workup.

  • Preparation: Dissolve 2-tert-butylazetidine (1.0 equiv) and N,N -diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.2 equiv). Causality: DMAP acts as an acyl transfer agent, creating a sterically accessible acylpyridinium species.

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add the acid chloride (1.5 equiv).

  • Validation Check 1 (Visual): Within 15 minutes, you should observe the formation of a white precipitate (DIPEA·HCl salts). If the solution remains completely clear, your acid chloride may have hydrolyzed prior to use.

  • Reaction & Monitoring: Warm to 25 °C and stir for 2 hours.

  • Validation Check 2 (LCMS): Quench a 10 µL aliquot in 1 mL of methanol. LCMS should show >95% consumption of the azetidine. If unreacted amine remains, the steric bulk of the specific acid chloride is too high; consider switching to an acyl fluoride.

  • Workup: Wash with 1N HCl to remove DMAP and DIPEA, followed by saturated NaHCO 3​ . Dry over Na 2​ SO 4​ and concentrate.

II. Buchwald-Hartwig C-N Cross-Coupling

Q: I am attempting a palladium-catalyzed C-N coupling with an aryl bromide, but my yields are consistently <10%. I am using Pd(OAc) 2​ and BINAP. What is the mechanistic failure point?

A: Your ligand fails to promote reductive elimination in a sterically congested environment. In the Buchwald-Hartwig catalytic cycle, the bulky 2-tert-butylazetidine destabilizes the intermediate bis-amine palladium complex. More critically, standard ligands like BINAP or PPh 3​ do not possess the necessary spatial geometry to force the bulky azetidine and the aryl group close enough together to undergo reductive elimination[3].

The Solution: You must use a dialkylbiaryl phosphine ligand specifically engineered for hindered secondary amines, such as RuPhos or BrettPhos [4]. Furthermore, generating the active Pd(0) species in situ from Pd(OAc) 2​ is inefficient with bulky amines. You must use a pre-formed Palladium Generation 3 or 4 (G3/G4) precatalyst to ensure a 1:1 Ligand-to-Palladium ratio and rapid activation.

Protocol 2: Buchwald-Hartwig Coupling of Hindered Azetidines

Self-Validating Workflow: This protocol utilizes strong base mechanics and precatalyst activation to guarantee turnover.

  • Charge the Flask: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 equiv), 2-tert-butylazetidine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 2.0 equiv). Causality: NaOtBu is required because weaker bases (like Cs 2​ CO 3​ ) cannot efficiently deprotonate the highly hindered Pd-coordinated amine intermediate.

  • Catalyst Addition: Add RuPhos Pd G3 (5 mol%). Causality: The G3 precatalyst rapidly eliminates the aminobiphenyl carbazole leaving group to form the active, monoligated L-Pd(0) species, preventing catalyst death via off-cycle Pd-dimer formation.

  • Solvent: Add anhydrous, degassed Toluene (0.2 M).

  • Heating: Seal the vessel and heat to 90 °C for 12 hours.

  • Validation Check (Reaction Health): At 2 hours, sample the reaction. If LCMS shows unreacted aryl halide and unreacted amine, catalyst deactivation has occurred (likely due to oxygen/moisture). Do not add more base. Degas the system and add an additional 2 mol% of RuPhos Pd G3.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

III. N-Alkylation Challenges

Q: Direct alkylation with primary alkyl bromides and K 2​ CO 3​ requires heating to 80 °C, but this leads to azetidine ring-opening and decomposition. How can I alkylate under mild conditions?

A: The S N​ 2 trajectory is blocked; you must increase the nucleophilicity of the amine and the leaving group ability of the electrophile. The tert-butyl group acts as an umbrella, physically blocking the nitrogen lone pair from executing the 180-degree backside attack required for an S N​ 2 reaction with an alkyl halide. Heating the reaction forces the issue but provides enough activation energy to cleave the strained 4-membered ring (ring strain ~25.4 kcal/mol) [2].

The Solution: Convert the amine into a highly nucleophilic lithium amide using a strong, non-nucleophilic base (LiHMDS) at cryogenic temperatures, and react it with an alkyl triflate (a vastly superior leaving group compared to halides).

IV. Quantitative Data Summary

The following table summarizes the causal relationship between reagent selection and reaction success when managing the steric hindrance of 2-tert-butylazetidine.

Reaction TypeReagents / Catalyst SystemBaseTemp (°C)Typical Yield (%)Steric Tolerance
N-Alkylation Alkyl HalideK 2​ CO 3​ 80< 10Low
N-Alkylation Alkyl TriflateLiHMDS-78 to 2575 - 85High
N-Acylation Carboxylic Acid, HATUDIPEA2510 - 20Low
N-Acylation Acid Chloride, DMAPDIPEA0 to 2585 - 95High
C-N Coupling Aryl Halide, Pd(PPh 3​ ) 4​ Cs 2​ CO 3​ 100< 5Low
C-N Coupling Aryl Halide, RuPhos Pd G3 NaOtBu9075 - 90High

V. Decision Matrix Visualization

To streamline your experimental design, follow this logical decision tree for functionalizing 2-tert-butylazetidine.

G A 2-tert-Butylazetidine Functionalization B N-Alkylation Workflow A->B C N-Acylation Workflow A->C D C-N Cross-Coupling (Buchwald-Hartwig) A->D B1 Avoid: Alkyl Halides + Weak Base (SN2 trajectory blocked) B->B1 C1 Avoid: HATU/EDC + Carboxylic Acids (Active ester too bulky) C->C1 D1 Avoid: Pd(PPh3)4 or BINAP (Fails reductive elimination) D->D1 B2 Use: Alkyl Triflates + LiHMDS (Forms highly reactive anion) B1->B2 C2 Use: Acid Chlorides + DMAP (Small, highly electrophilic) C1->C2 D2 Use: RuPhos Pd G3 + NaOtBu (Accommodates steric bulk) D1->D2

Logical decision tree for overcoming steric hindrance in 2-tert-butylazetidine functionalization.

References

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Journal of the American Chemical Society[Link]

  • Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines Organic Letters[Link]

  • Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis Universiteit van Amsterdam (UvA-DARE)[Link]

Troubleshooting

Technical Support Center: 2-tert-Butylazetidine Hydrochloride

Welcome to the technical troubleshooting and methodology guide for handling and reacting 2-tert-butylazetidine hydrochloride . As a highly strained, sterically hindered four-membered nitrogen heterocycle, this compound p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical troubleshooting and methodology guide for handling and reacting 2-tert-butylazetidine hydrochloride . As a highly strained, sterically hindered four-membered nitrogen heterocycle, this compound presents unique challenges in synthetic workflows. This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights and self-validating protocols to prevent common experimental failures.

Physicochemical Profile & Stability Parameters

Before designing a synthetic route, it is critical to understand the thermodynamic and physical properties governing the behavior of azetidine derivatives. The four-membered ring possesses significant inherent ring strain, which acts as the primary thermodynamic driving force for degradation[1].

Table 1: Key Stability Parameters of 2-tert-Butylazetidine Hydrochloride

ParameterValue / CharacteristicMechanistic Implication
Ring Strain Energy ~25.2 - 25.4 kcal/molHigh susceptibility to SN​2 ring-opening upon N-activation[1][2].
Hygroscopicity HighRapidly absorbs atmospheric moisture, leading to weighing errors and introducing nucleophilic water[3].
Steric Hindrance High (at C2 position)The bulky tert-butyl group shields the C2 carbon but can force nucleophilic attack at the C4 position during ring-opening events[4].
Thermal Stability Moderate (as HCl salt)Stable at room temperature as a salt; however, the free base is prone to decomposition at elevated temperatures[3].

Troubleshooting Guide: Handling & Free-Basing

Issue: Inconsistent reaction yields, stoichiometric imbalances, and unexplained hydrolysis in downstream steps. Root Cause: Azetidine hydrochloride salts are highly hygroscopic[3]. Exposure to ambient air during weighing introduces water into the crystal lattice. Furthermore, improper free-basing can lead to localized heating, triggering premature degradation.

Mechanistic Insight

Amine hydrochlorides readily form hydrates. If this moisture is carried into an anhydrous reaction (e.g., Grignard additions or acylations), it will quench electrophiles. When liberating the free base, the use of strong aqueous bases (like NaOH) can cause exothermic spikes, providing the activation energy required to overcome the kinetic barrier of the strained ring, leading to decomposition.

Workflow A 2-tert-butylazetidine HCl B Weigh in Glovebox (Argon Atmosphere) A->B Prevent Moisture C Dissolve in Anhydrous DCM/THF at 0 °C B->C Transfer Sealed D Add Mild Base (DIPEA) Validate: Clear Solution C->D Free-Basing E Proceed to Reaction Maintain < 0 °C D->E Avoid Heating

Workflow for handling and free-basing 2-tert-butylazetidine HCl to prevent degradation.

Self-Validating Protocol: Anhydrous Free-Basing
  • Preparation: Store the reagent in a desiccator. Transfer the sealed vial into an Argon-purged glovebox before opening.

  • Solvation: Weigh the required mass and dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration) in a flame-dried flask.

    • Validation Check: The solution will appear cloudy due to the insolubility of the HCl salt in non-polar solvents.

  • Cooling: Transfer the flask to a fume hood under an Argon line and cool to 0 °C using an ice-water bath.

  • Neutralization: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 to 2.0 eq), dropwise.

    • Validation Check: The cloudy suspension will transition to a completely transparent, clear solution as the soluble free base is liberated. If the solution remains cloudy, moisture contamination or incomplete neutralization has occurred.

Troubleshooting Guide: Unwanted Ring-Opening Reactions

Issue: Formation of acyclic polymeric byproducts or complete loss of the azetidine core during N-acylation or N-alkylation. Root Cause: Electrophilic reagents (such as acyl chlorides) act as weak Lewis acids. They coordinate to the azetidine nitrogen, forming a highly activated azetidinium intermediate[1].

Mechanistic Insight

Once the nitrogen is activated, the inherent ~25.4 kcal/mol of ring strain makes the adjacent carbons highly susceptible to nucleophilic attack[1][2]. Even weak nucleophiles, such as the chloride ion released from an acyl chloride, can attack the C4 position (avoiding the sterically hindered tert-butyl group at C2), cleaving the C-N bond and yielding an acyclic γ -chloroamine[4]. To prevent this, reactions must be kept under strict kinetic control (low temperatures).

Mechanism A Free Base Azetidine B Electrophile Addition (e.g., Acyl Chloride) A->B C Activated Azetidinium Intermediate B->C Lewis Acid Activation D Stable N-Acyl Azetidine (Kinetic Control) C->D Low Temp (-78 °C) E Ring-Opened Product (Thermodynamic) C->E Nucleophilic Attack (Strain Release)

Reaction pathways showing kinetic control vs. thermodynamic ring-opening of azetidines.

Self-Validating Protocol: Low-Temperature N-Acylation
  • Setup: Utilize the clear free-base solution generated in the previous protocol. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Dilute the acyl chloride (1.05 eq) in anhydrous DCM and add it dropwise over 15–30 minutes via a syringe pump.

  • Incubation: Maintain the reaction at -78 °C for 1 hour. Do not allow the reaction to warm to room temperature prematurely, as thermal energy will overcome the activation barrier for ring-opening[1].

  • Quenching & Validation: Quench the reaction at -78 °C with saturated aqueous NaHCO3​ .

    • Validation Check (TLC): Spot the organic layer on a silica TLC plate and stain with Ninhydrin. The disappearance of the primary amine spot and the appearance of a single, distinct higher Rf​ spot confirms intact N-acylation. If heavy baseline smearing is observed under UV or staining, thermodynamic ring-opening and polymerization have occurred.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-protecting group to prevent ring-opening during multi-step syntheses? The choice of protecting group is critical because electron-withdrawing groups can either stabilize the ring or activate it toward nucleophilic attack depending on the environment[1]. Refer to the compatibility matrix below:

Table 2: N-Protecting Group Compatibility for Azetidines

Protecting GroupStability ProfileRemoval ConditionsRecommendation for 2-tert-Butylazetidine
Boc (tert-Butoxycarbonyl) Stable to bases and nucleophiles. Labile to strong acids[1].TFA or HCl in DioxaneHighly Recommended. Provides excellent steric shielding and prevents Lewis acid activation.
Cbz (Carboxybenzyl) More stable to mild acids than Boc[1].Hydrogenolysis ( H2​ , Pd/C)Recommended. Orthogonal to acid-labile groups, though hydrogenolysis can sometimes be sluggish due to the tert-butyl steric bulk.
Sulfonyl (e.g., Tosyl) Highly stable to acids and bases[1].Harsh reduction (Na/ NH3​ )Not Recommended. The strong electron-withdrawing nature highly activates the azetidine ring toward nucleophilic attack[1].

Q2: Why did my azetidine ring open when I tried to perform an amide coupling with a carboxylic acid? Standard amide coupling reagents (like HATU or EDC/HOBt) generate activated esters. If the reaction is allowed to heat up, or if the coupling is sluggish due to the steric hindrance of the 2-tert-butyl group, the prolonged lifetime of the activated intermediate increases the probability of intramolecular decomposition or nucleophilic attack by the coupling additive (e.g., HOBt). Always perform these couplings at 0 °C to 20 °C and prioritize highly reactive, non-nucleophilic coupling agents[1].

References

  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles.[Link]

  • Journal of the American Chemical Society (ACS). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: 2-tert-Butylazetidine Hydrochloride

Welcome to the technical support resource for 2-tert-butylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-tert-butylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this valuable synthetic building block. By understanding its chemical vulnerabilities and implementing proper handling and storage protocols, you can ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My container of 2-tert-butylazetidine hydrochloride has formed clumps. What does this mean and can I still use it?

A: Clumping is a primary indicator of moisture absorption. 2-tert-butylazetidine hydrochloride is hygroscopic, meaning it readily attracts and holds water molecules from the atmosphere.[1] This absorbed moisture can lead to several issues:

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the hydrochloride salt, potentially leading to the formation of impurities and a decrease in the compound's purity and stability.[1]

  • Inaccurate Measurements: When the powder absorbs water, the actual weight of the active compound is less than the measured weight, resulting in inaccurate concentrations for your reactions.[1]

Can you still use it?

  • Minor Clumping: If the powder has only minor clumps that can be gently broken up with a dry spatula in a controlled, low-humidity environment (like a glovebox), it may be suitable for non-critical applications.[1]

  • Severe Caking: If the powder is severely caked or appears wet, it is not recommended for experiments that require high purity or precise measurements. In such cases, it is best to prepare a stock solution of the entire batch and determine its concentration accurately before use.[1]

Q2: What are the primary degradation pathways for 2-tert-butylazetidine hydrochloride?

A: The main degradation pathways for 2-tert-butylazetidine hydrochloride are hydrolysis and potential thermal decomposition.

  • Hydrolysis: As an amine hydrochloride salt, it is susceptible to hydrolysis, especially under neutral to alkaline conditions.[2] The strained four-membered azetidine ring can also be susceptible to nucleophilic attack by water, which can be exacerbated by changes in pH. A study on a related azetidine-containing compound, G334089, demonstrated that in addition to expected amide bond hydrolysis, a second degradation mechanism involving azetidine activation through the formation of an azetidinium ion can occur.[3]

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high heat can lead to decomposition. Hazardous decomposition products formed under fire conditions can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Q3: I suspect my sample is degraded. What analytical methods can I use to check its purity?

A: To assess the purity of 2-tert-butylazetidine hydrochloride and identify potential degradation products, High-Performance Liquid Chromatography (HPLC) is a highly effective method.

  • Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for the separation, identification, and quantification of small molecules due to its versatility, sensitivity, and reproducibility.[5] A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[6][7]

A general workflow for developing an HPLC method would involve:

  • Column Selection: A C18 column is a common starting point.[5]

  • Mobile Phase Optimization: A gradient of acetonitrile and water (or a suitable buffer) is typically used. The pH of the mobile phase can be critical for achieving good separation.[5]

  • Detector Wavelength Selection: A UV-Vis detector can be used, and the optimal wavelength should be determined.[5]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, and specific.[5]

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields

Potential Cause: Degradation of 2-tert-butylazetidine hydrochloride due to improper storage or handling, leading to lower effective concentration of the starting material.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[4][8] Recommended storage is often under an inert atmosphere.[9]

  • Assess Physical Appearance: Check for clumping or a wet appearance, which indicates moisture absorption.[1]

  • Implement Proper Handling: Handle the compound in a low-humidity environment, such as a glovebox or a desiccator with an active desiccant.[1] Minimize the time the container is open to the atmosphere.

  • Purity Analysis: If degradation is suspected, perform a purity analysis using a validated HPLC method to confirm the integrity of the material before use.[5]

Issue 2: Appearance of Unexpected Side Products in Reactions

Potential Cause: The presence of degradation products in the 2-tert-butylazetidine hydrochloride starting material, which can participate in side reactions.

Troubleshooting Steps:

  • Characterize Impurities: Use analytical techniques like LC-MS to identify the unexpected side products and compare their mass to potential degradation products of 2-tert-butylazetidine hydrochloride. Forced degradation studies under hydrolytic conditions can help in identifying potential degradants.[2][3]

  • Purify the Starting Material: If the starting material is found to be impure, consider purification before use. Recrystallization from a suitable solvent system can be an effective method for purifying amine hydrochloride salts.

  • Review Reaction Conditions: Ensure that the reaction conditions (e.g., pH, temperature, solvent) are not promoting the degradation of the starting material. Azetidine compounds can be sensitive to acidic and alkaline conditions.[2]

Experimental Protocols

Protocol 1: Handling and Weighing of Hygroscopic 2-tert-Butylazetidine Hydrochloride

This protocol outlines the steps to minimize moisture exposure during the handling and weighing of 2-tert-butylazetidine hydrochloride.

Materials and Equipment:

  • 2-tert-butylazetidine hydrochloride

  • Glovebox or a controlled humidity chamber (ideal)

  • If a glovebox is unavailable: a desiccator with an active desiccant

  • Analytical balance

  • Clean, dry spatula and weighing boat

Procedure:

Ideal Method (Glovebox):

  • Place the sealed container of 2-tert-butylazetidine hydrochloride, spatula, and weighing boat inside the glovebox antechamber.

  • Purge the antechamber with a dry, inert gas (e.g., nitrogen or argon).

  • Move the items into the main chamber of the glovebox.

  • Allow the compound container to equilibrate to the glovebox atmosphere before opening.

  • Tare the weighing boat on the analytical balance.

  • Quickly open the container, dispense the desired amount of powder onto the weighing boat, and immediately and securely close the container.[1]

  • Record the weight.

Alternative Method (Low Humidity Environment):

  • Prepare all necessary equipment (balance, spatula, weighing boat, reaction vessel) in an area with the lowest possible humidity.

  • Place the sealed container of 2-tert-butylazetidine hydrochloride in a desiccator with an active desiccant for at least 30 minutes to ensure the surface of the container is dry.

  • Work quickly to minimize the time the container is open.

  • Tare the weighing boat on the analytical balance.

  • Remove the container from the desiccator, quickly open it, dispense the required amount, and immediately reseal the container tightly.[1][9]

  • Return the container to the desiccator for storage.

Protocol 2: Preparation and Storage of a Stock Solution

To avoid repeated handling of the hygroscopic solid, preparing a stock solution in a suitable anhydrous solvent is recommended.

Materials and Equipment:

  • Weighed 2-tert-butylazetidine hydrochloride

  • Anhydrous solvent (e.g., anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous ethanol)

  • Volumetric flask

  • Magnetic stirrer and stir bar or sonicator

  • Tightly sealed storage vial (e.g., amber vial with a PTFE-lined cap)

Procedure:

  • Following the appropriate handling protocol (Protocol 1), weigh the desired amount of 2-tert-butylazetidine hydrochloride.

  • Transfer the weighed powder to a clean, dry volumetric flask.

  • Add a portion of the anhydrous solvent to the flask and swirl or sonicate to dissolve the solid completely.

  • Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Stopper the flask and mix thoroughly by inversion.

  • Transfer the solution to a labeled, tightly sealed storage vial.

  • Store the stock solution at the recommended temperature, protected from light. For long-term storage, -20°C or -80°C is often recommended for solutions to prevent degradation.[10]

Data Summary & Visualization

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool place, typically 2-8°C or frozen for long-term solution storage.[8][11]Minimizes thermal degradation.
Atmosphere Dry, inert atmosphere (e.g., Nitrogen, Argon).[9]Prevents moisture absorption and subsequent hydrolysis.
Container Tightly sealed, airtight container.[8][12]Prevents exposure to atmospheric moisture and air.
Light Protected from light (amber vials or stored in the dark).[9]Prevents potential photolytic degradation.

Diagram 1: Key Factors in Preventing Degradation

This diagram illustrates the critical factors to control to maintain the stability of 2-tert-butylazetidine hydrochloride.

Degradation_Prevention cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_solution Solution Preparation storage_temp Low Temperature (2-8°C or Frozen) storage_atm Inert Atmosphere (Nitrogen/Argon) storage_container Tightly Sealed Container storage_light Protection from Light handling_env Low Humidity Environment (Glovebox/Desiccator) handling_time Minimize Exposure Time handling_tools Use Dry Equipment solution_solvent Anhydrous Solvents solution_storage Airtight Vial, Cold Storage compound 2-tert-Butylazetidine Hydrochloride Integrity compound->storage_temp compound->storage_atm compound->storage_container compound->storage_light compound->handling_env compound->handling_time compound->handling_tools compound->solution_solvent compound->solution_storage

Caption: Critical factors for maintaining the integrity of 2-tert-butylazetidine hydrochloride.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to diagnose and address potential degradation issues.

Troubleshooting_Workflow start Inconsistent Results or Unexpected Side Products check_appearance Visually Inspect Solid: Clumping or Wet Appearance? start->check_appearance check_storage Review Storage & Handling Protocols check_appearance->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis decision Purity Acceptable? purity_analysis->decision proceed Proceed with Experiment decision->proceed Yes remediate Remediate: - Purify Material - Prepare Fresh Stock Solution - Order New Batch decision->remediate No end Problem Resolved proceed->end remediate->end

Caption: A step-by-step guide for troubleshooting suspected degradation.

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]

  • betaine hydrazide hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents. (n.d.).
  • tert-butyl azetidine-2-carboxylate hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved from [Link]

  • US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents. (n.d.).
  • tert-BUTYLAMINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. (2004, June 21). Retrieved from [Link]

  • Two cases of H>2>-receptor antagonist hypersensitivity and cross-reactivity. (2011, April 15). Retrieved from [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (2011, June 20). Retrieved from [Link]

  • Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024, November 30). Retrieved from [Link]

  • Oxidation of polysorbates – An underestimated degradation pathway? - PMC - NIH. (2026, January 1). Retrieved from [Link]

  • tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. (2021, September 5). Retrieved from [Link]

  • Study on degradation process of famotidine hydrochloride in aqueous samples. (2010, August 19). Retrieved from [Link]

  • 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem. (n.d.). Retrieved from [Link]

  • Cimetidine hydrochloride compatibility. II: room temperature stability in intravenous infusion fluids - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Purification of Tert-Butyl Chloride | PDF | Distillation | Alcohol - Scribd. (n.d.). Retrieved from [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. (2022, March 16). Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • (PDF) Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes - ResearchGate. (2025, August 9). Retrieved from [Link]

Sources

Troubleshooting

Azetidine Synthesis Support Center: Troubleshooting Low Yields &amp; Ring Closure Failures

Welcome to the Technical Support Center for Azetidine Synthesis. The azetidine ring is a highly sought-after motif in medicinal chemistry due to its ability to improve metabolic stability and act as a pharmacological too...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. The azetidine ring is a highly sought-after motif in medicinal chemistry due to its ability to improve metabolic stability and act as a pharmacological tool ()[1]. However, its formation is notoriously difficult. With a considerable ring strain of approximately 25.2 kcal/mol, the kinetics of 4-exo-tet cyclization are highly unfavorable compared to 3-membered (aziridine) or 5-membered (pyrrolidine) rings ()[2].

This guide addresses the most common failure modes—such as competing elimination, oligomerization, and regioselectivity issues—and provides field-proven protocols to rescue your yields.

Diagnostic Workflow

G Start Low Azetidine Yield Detected Q1 Identify Major Side Product Start->Q1 Oligomers Oligomers / Polymers (Intermolecular rxn) Q1->Oligomers LC-MS shows high MW Elimination Elimination Products (E2 competition) Q1->Elimination NMR shows alkenes NoRxn Unreacted Starting Material Q1->NoRxn TLC shows SM only Sol1 Increase Dilution (< 0.05 M) Oligomers->Sol1 Sol2 Switch to Better Leaving Group (OTf) Elimination->Sol2 Sol3 Increase Temp or Use Lewis Acid NoRxn->Sol3

Diagnostic decision tree for troubleshooting low yields in azetidine ring formation.

Section 1: Intramolecular Cyclization (C-N Bond Formation)

Question: My intramolecular cyclization of a 1,3-disubstituted propane (using mesylates or tosylates) is yielding mostly elimination products and oligomers instead of the desired azetidine. Why is this happening, and how can I fix it?

Answer: This is the most common failure mode in azetidine synthesis. The causality lies in the transition state thermodynamics: the high activation energy required to form the strained 4-membered ring makes the intramolecular SN2 displacement (4-exo-tet) exceptionally slow ()[1]. As a result, two competing pathways outpace ring closure:

  • Intermolecular SN2 (Oligomerization): The amine attacks another molecule's leaving group rather than its own.

  • E2 Elimination: The base used to deprotonate the amine instead abstracts a proton adjacent to the leaving group, forming an alkene.

The Solution: To suppress oligomerization, you must operate at high dilution (typically ≤ 0.05 M). To suppress E2 elimination, you must lower the reaction temperature. However, mesylates and tosylates are often not reactive enough to undergo SN2 at low temperatures. The definitive fix is to switch to trifluoromethanesulfonates (triflates) . Triflates are vastly superior leaving groups that allow the one-pot cyclization to proceed rapidly even at reduced temperatures, avoiding the harsh basic conditions that drive elimination ()[1].

Self-Validating Protocol: One-Pot Synthesis of 1,3-Disubstituted Azetidines via Bis-Triflates ()[3] Validation Checkpoint: If the reaction is successful, TLC will show rapid consumption of the diol without the appearance of UV-active alkene spots.

  • Activation: Dissolve the 2-substituted-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to -78 °C under an inert atmosphere (N2 or Ar).

  • Triflation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Dropwise, add trifluoromethanesulfonic anhydride (Tf2O) (2.2 eq). Stir for 30 minutes at -78 °C.

  • High-Dilution Cyclization: Slowly add the primary amine (1.0 eq) via a syringe pump over 1 hour to maintain pseudo-high dilution.

  • Ring Closure: Allow the reaction to slowly warm to room temperature and stir for an additional 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

Section 2: Reductive Amination & Epoxide Ring-Opening

Question: I am attempting to synthesize an azetidine via the aminolysis of a 3,4-epoxy amine, but I am getting mostly pyrrolidine (5-membered ring) or unreacted starting material. How can I control the regioselectivity?

Answer: In the nucleophilic ring-opening of epoxides, Baldwin's rules and steric factors typically favor the formation of the less strained 5-membered ring (pyrrolidine) via 5-exo-tet attack ()[4]. Uncatalyzed aminolysis will almost always fail to yield the azetidine.

The Solution: Regioselectivity can be inverted using specific Lewis acid catalysis. Lanthanum triflate (La(OTf)3) has been proven to strongly coordinate with both the epoxide oxygen and the amine in cis-3,4-epoxy amines. This coordination geometry selectively activates the C3 position, driving the intramolecular aminolysis to form the azetidine in high yields (>80%) while tolerating acid-sensitive functional groups ()[5].

Self-Validating Protocol: La(OTf)3-Catalyzed Regioselective Aminolysis ()[5] Validation Checkpoint: LC-MS should show a single major peak corresponding to the azetidine mass; NMR of the crude mixture will confirm the absence of the pyrrolidine C-H signals.

  • Preparation: In a flame-dried flask, dissolve the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Catalyst Addition: Add La(OTf)3 (15 mol%) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 83 °C) and stir for 2.5 hours.

  • Monitoring: Monitor by TLC until the starting material is completely consumed.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract three times with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and purify via silica gel column chromatography.

Section 3: Highly Sterically Hindered Substrates

Question: My substrate has adjacent tertiary/quaternary centers, and classical SN2 ring closures completely fail due to steric hindrance. Are there alternative methods?

Answer: Yes. When steric bulk blocks the necessary 180° trajectory for an SN2 attack, you must abandon nucleophilic displacement and utilize radical or photochemical pathways ()[6].

Recent advances have demonstrated that visible-light-mediated aza-Paternò-Büchi reactions ([2+2] photocycloadditions) or 4-exo-dig radical cyclizations can completely bypass these steric limitations ()[2]. For example, the use of Ir(III) photocatalysts with 2-isoxazoline-3-carboxylates allows for the construction of densely functionalized azetidines that are impossible to access via traditional C-N bond formation.

Data Presentation: Comparison of Azetidine Ring Closure Conditions

To assist in selecting the optimal troubleshooting path, the following table summarizes the quantitative expectations and failure modes of various ring-closure strategies based on recent literature.

MethodologyActivating Agent / CatalystTypical YieldMajor Competing ReactionBest Use Case
C-N Cyclization (SN2) Tosylates / Mesylates10% - 40%E2 Elimination, OligomerizationUnhindered primary amines
C-N Cyclization (SN2) Triflates (Tf2O)55% - 85%Minimal (if kept dilute)1,3-disubstituted propanes
Epoxy-Amine Aminolysis None / Heat< 5%Pyrrolidine formation (5-exo-tet)Not recommended
Epoxy-Amine Aminolysis La(OTf)3 (15 mol%)75% - 90%Trace pyrrolidinecis-3,4-epoxy amines
[2+2] Photocycloaddition Ir(III) Photocatalyst60% - 80%Unreacted starting materialHighly sterically hindered substrates
References
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews, ACS Publications. URL:[Link]

  • Mughal, H., & Szostak, M. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link]

  • Miller, R. A., et al. (2003). "A Practical Process for the Preparation of Azetidine-3-carboxylic Acid." Synthetic Communications, Taylor & Francis. URL:[Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry. URL:[Link]

  • Jacob, C., Baguia, H., Evano, G., et al. (2022). "A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides." Nature Communications. URL:[Link]

Sources

Optimization

controlling stereochemistry in 2-tert-butylazetidine synthesis

Welcome to the Technical Support Center for Chiral Azetidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles associated with synthesizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Azetidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles associated with synthesizing highly strained, sterically hindered 4-membered nitrogen heterocycles.

Installing a tert-butyl group at the C2 position of an azetidine ring presents a unique mechanistic challenge. The immense steric bulk of the tert-butyl moiety (A-value ~4.8 kcal/mol) severely restricts the trajectory of incoming nucleophiles, often leading to poor diastereoselectivity or promoting competing elimination pathways during ring closure. This guide provides field-proven troubleshooting strategies, quantitative benchmarks, and self-validating protocols to ensure stereochemical control.

Core Mechanistic Workflow

G A Pivalaldehyde (t-Bu source) C Chiral Sulfinyl Imine (Stereocenter Set) A->C B (R)-t-Butanesulfinamide (Chiral Auxiliary) B->C D 1,3-Bis-electrophile (3-chloropropanal) C->D Diastereoselective Addition E Intramolecular Cyclization (4-exo-tet) D->E F Enantioenriched 2-t-Butylazetidine E->F Base (e.g., LiHMDS)

Stereoselective synthesis pathway for 2-tert-butylazetidine via chiral sulfinamides.

Troubleshooting Guide & FAQs

Q1: I am observing poor diastereoselectivity when attempting to install the tert-butyl group via Grignard addition to a pre-formed azetidine ring. How can I improve this? A1: The issue stems from late-stage functionalization. The rigid, puckered conformation of the azetidine ring combined with the massive steric footprint of a tert-butyl Grignard reagent makes direct nucleophilic addition to azetine or azetidin-3-one derivatives highly sensitive to facial shielding, often resulting in complex mixtures or no reaction at all. Solution: Set the stereocenter before ring closure. Utilizing Ellman’s chiral tert-butanesulfinamide allows you to condense pivalaldehyde (the tert-butyl source) into a chiral imine. Subsequent addition of a 1,3-bis-electrophile proceeds with high diastereoselectivity because the bulky sulfinyl group effectively blocks one face of the imine, transferring chirality prior to the strained ring formation[1].

Q2: During the base-promoted cyclization of my 1-chloro-3-amino intermediate, I get primarily elimination products (allylic amines) rather than the azetidine. What is going wrong? A2: This is a classic kinetic failure in 4-exo-tet cyclizations. The transition state for azetidine formation is highly strained (~26 kcal/mol ring strain). When a bulky tert-butyl group is adjacent to the forming C-N bond, the activation energy for cyclization increases drastically, making the competing E2 elimination pathway kinetically favorable. Solution: Avoid strong, unhindered bases like NaOH or NaOMe. Instead, use a non-nucleophilic, bulky base like LiHMDS or K2CO3 in a polar aprotic solvent (e.g., THF/HMPA or CH2Cl2) at lower temperatures (-78 °C to 0 °C)[2]. The lithium cation from LiHMDS helps pre-organize the acyclic precursor into a reactive, pseudo-cyclic conformation via chelation, lowering the entropic penalty of cyclization.

Q3: How do I remove the tert-butanesulfinyl protecting group without popping the azetidine ring? A3: Azetidines are highly susceptible to acid-catalyzed ring-opening due to the thermodynamic relief of ring strain. While standard Boc groups require strong acids (TFA/HCl) that can destroy the heterocycle, sulfinyl auxiliaries can be cleaved under milder acidic conditions. Solution: Treat the protected azetidine with 4M HCl in dioxane at 0 °C for exactly 30 minutes. Neutralize immediately with saturated NaHCO3. Prolonged exposure to acid will lead to nucleophilic attack by chloride ions, resulting in ring-opened 1,3-amino chloride byproducts[3].

Quantitative Data: Strategy Comparison

To select the optimal synthetic route, compare the empirical outcomes of the leading stereoselective methodologies:

Synthetic StrategyReagents / AuxiliaryYield (%)StereoselectivityKey Mechanistic Advantage
Chiral Sulfinamide Route (R)-t-Butanesulfinamide, 3-chloropropanal44 - 65%>85:15 drBypasses steric clash during C-N bond formation by setting the stereocenter early[1].
Amino-oxirane Cyclization N-t-Butylsulfonyl(2-aminoalkyl)oxiranes, K2CO370 - 85%>95% eeStereospecific base-induced 4-exo-tet cyclization from enantiopure precursors[2].
SAMP/RAMP Hydrazone N-Boc-azetidin-3-one, SAMP, t-BuLi50 - 74%Up to 85% eeAllows direct functionalization of the pre-formed azetidine ring via metalation[3].

Standard Operating Procedure: Synthesis of enantioenriched 2-tert-butylazetidine

This self-validating protocol leverages the chiral sulfinamide route, ensuring that stereochemistry is locked prior to the challenging cyclization step.

Step 1: Imine Condensation

  • In an oven-dried flask under N2, dissolve (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous CH2Cl2 (0.5 M).

  • Add pivalaldehyde (1.1 equiv) and anhydrous CuSO4 (2.0 equiv) as a Lewis acid/desiccant.

  • Stir at room temperature for 24 hours.

  • Filter through Celite, wash with CH2Cl2, and concentrate in vacuo. Self-Validation Check: Analyze the crude mixture via 1H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a sharp imine singlet (~8.0 ppm) confirms quantitative conversion.

Step 2: Diastereoselective Addition

  • Cool a solution of the chiral sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) to -78 °C.

  • Dropwise, add a pre-formed Grignard reagent derived from 3-chloropropanal (1.2 equiv).

  • Stir for 1.5 hours at -78 °C, then allow to warm to room temperature over 30 minutes.

  • Quench with saturated aqueous NH4Cl and extract with EtOAc. Causality Note: The low temperature maximizes the facial selectivity dictated by the bulky sulfinyl group, ensuring the nucleophile attacks from the less hindered Re/Si face.

Step 3: Base-Promoted Cyclization

  • Dissolve the crude 1-chloro-3-amino intermediate in a THF/HMPA mixture (10:1 v/v, 0.1 M).

  • Cool to -78 °C and add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise.

  • Gradually warm the reaction to 0 °C over 2 hours.

  • Quench with saturated aqueous NH4Cl, extract with diethyl ether, and purify via flash chromatography. Self-Validation Check: 1H NMR of the purified product must show the disappearance of the acyclic chloromethyl protons (~3.6 ppm) and the emergence of distinct, diastereotopic azetidine ring protons (multiplets at ~3.8 and ~4.1 ppm).

Step 4: Acidic Deprotection

  • Dissolve the protected azetidine in minimal CH2Cl2 at 0 °C.

  • Add 4M HCl in dioxane (3.0 equiv) and stir for exactly 30 minutes.

  • Quench immediately by pouring into ice-cold saturated NaHCO3. Extract with CH2Cl2 to yield the free chiral 2-tert-butylazetidine.

References

  • [1] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications.1

  • [2] Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry - ACS Publications. 2

  • [3] Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Solvent Effects in 2-tert-Butylazetidine Reactions

Welcome to the Advanced Technical Support Portal for azetidine chemistry. 2-tert-butylazetidine is a highly strained, four-membered nitrogen heterocycle characterized by severe steric hindrance at the C2 position.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for azetidine chemistry. 2-tert-butylazetidine is a highly strained, four-membered nitrogen heterocycle characterized by severe steric hindrance at the C2 position. Because of this unique structural profile, the reactivity, regioselectivity, and reaction kinetics of 2-tert-butylazetidine are exceptionally sensitive to solvent microenvironments.

This guide provides field-proven troubleshooting protocols, diagnostic data, and self-validating methodologies to help you optimize your synthetic workflows.

Diagnostic Data: Solvent Impact on Ring-Opening Kinetics & Selectivity

When performing catalytic enantioselective ring-opening of 2-tert-butylazetidine (e.g., using squaramide hydrogen-bond-donor catalysts), the solvent dictates the integrity of the transition state. Highly polar solvents disrupt the delicate non-covalent interactions required for charge recognition, while ethereal solvents preserve them[1].

Table 1: Quantitative Solvent Effects on H-Bond Catalyzed Ring-Opening

Solvent CategorySpecific SolventDielectric Constant (ε)Relative Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Ethereal (Optimal) 2-MeTHF6.97>95%97%Preserves non-covalent catalyst interactions; optimal charge recognition[2].
Ethereal THF7.58~90%92%Good interaction; slight attenuation of the H-bond network.
Halogenated DCM8.93~85%85%Moderate disruption of transition state stability.
Polar Aprotic DMF36.7<50%<20%Complete disruption of catalyst-substrate H-bonding; loss of selectivity[1].

Workflow Visualization: Solvent Selection Logic

Use the following decision matrix to determine the optimal solvent class based on your specific 2-tert-butylazetidine functionalization goal.

SolventSelection Start Target Reaction for 2-tert-Butylazetidine RO Nucleophilic Ring-Opening Start->RO NF N-Functionalization (Alkylation/Acylation) Start->NF IC Intramolecular Cyclization Start->IC Cat H-Bond / Lewis Acid Catalyzed? RO->Cat Aprotic Optimal: Polar Aprotic (MeCN, DMF) Leaves N-Lone Pair Exposed NF->Aprotic Protic Warning: Protic Solvents (MeOH, EtOH) Sterically Chokes Nitrogen via H-Bonds NF->Protic Avoid Fast Optimal: DMSO or DMF Accelerates kinetics at <80°C IC->Fast Slow Warning: 1,4-Dioxane / MeCN Sluggish, requires >100°C IC->Slow Avoid Eth Optimal: Ethereal Solvents (2-MeTHF, THF) Maintains Charge Recognition Cat->Eth Yes Pol Warning: Highly Polar Solvents (DMF, DMSO) Disrupts Catalyst H-Bonds Cat->Pol Avoid

Decision matrix for selecting optimal solvents in 2-tert-butylazetidine workflows.

Standard Operating Procedure (SOP): Self-Validating Protocol for Enantioselective Ring-Opening

This protocol details the highly enantioselective ring-opening of 2-tert-butylazetidine using a chiral squaramide hydrogen-bond donor catalyst[2]. The procedure is designed as a self-validating system to ensure mechanistic integrity at each step.

Step 1: System Preparation and Dehydration

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-tert-butylazetidine (1.0 equiv) and the chiral squaramide catalyst (0.05 equiv).

  • Causality: The reaction relies entirely on precise hydrogen bonding between the catalyst and the azetidine nitrogen. Trace moisture acts as a competitive hydrogen-bond donor, which will collapse the enantiomeric excess (ee).

  • Validation Checkpoint: Perform a Karl Fischer titration on your solvent prior to addition. Proceed only if water content is <50 ppm.

Step 2: Solvent Introduction

  • Action: Inject anhydrous 2-MeTHF to achieve a 0.1 M concentration of the azetidine. Cool the mixture to -20 °C.

  • Causality: 2-MeTHF is selected over highly polar solvents (like DMF) because its low dielectric constant prevents the dissociation of the non-covalent catalyst-substrate complex, maintaining the rigid transition state required for high ee[1].

Step 3: Nucleophile Addition

  • Action: Add the acyl chloride or alkyl halide (1.2 equiv) dropwise over 10 minutes.

  • Causality: Slow addition prevents exothermic spikes. Elevated temperatures increase the kinetic energy of the system, which can overcome the activation barrier for the non-catalyzed (racemic) background reaction.

Step 4: Reaction Monitoring & Self-Validation

  • Action: Stir for 12 hours at -20 °C. Withdraw a 10 µL aliquot, quench in 100 µL of MeOH, and analyze via LC-MS.

  • Validation Checkpoint: Analyze the regioselectivity. You should observe a single major peak corresponding to nucleophilic attack at the C4 position. If >5% of the C2-attacked product is observed, your solvent microenvironment is too ionizing (promoting an SN1-like pathway). If validated, proceed to workup.

Step 5: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

Live Troubleshooting & FAQs

Q1: My N-alkylation of 2-tert-butylazetidine is failing in methanol, even with a vast excess of electrophile. What is the mechanistic failure?

Causality: The tert-butyl group at the C2 position already imposes severe steric hindrance around the nitrogen lone pair. When you use a protic solvent like methanol, the solvent molecules form a dense, hydrogen-bonded solvation shell directly on the azetidine nitrogen. This creates a massive "effective" steric bulk, rendering the nitrogen virtually non-nucleophilic. Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF. These solvents stabilize the transition state of the SN2 attack without hydrogen-bonding to the nitrogen, leaving the lone pair "naked" and highly reactive.

Q2: I am attempting an intramolecular cyclization of a 2-tert-butylazetidine derivative, but the reaction stalls in 1,4-dioxane at 100 °C. What should I change?

Causality: Intramolecular ring openings of azetidines require significant stabilization of the developing charge in the transition state. 1,4-dioxane has a very low dielectric constant and fails to stabilize this polar intermediate. Research on transition-metal-free intramolecular ring openings demonstrates that switching to highly polar solvents like DMSO or DMF significantly lowers the activation energy barrier[4]. Solution: Evaporate the dioxane and resuspend your reaction in anhydrous DMSO. This will allow the cyclization to proceed efficiently at much lower temperatures (60–80 °C)[4].

Q3: During a Lewis-acid catalyzed ring-opening, I am getting an unexpected mixture of C2 and C4 opened products. How can I restore regioselectivity?

Causality: The bulky tert-butyl group naturally directs nucleophiles to the less hindered C4 position via an SN2-like pathway. However, if your solvent is highly polar and strongly ionizing (e.g., hexafluoroisopropanol or aqueous mixtures), the mechanism shifts toward an SN1-like azetidinium intermediate. Because the C2 position is secondary and adjacent to a stabilizing alkyl group, it can support a partial positive charge, leading to nucleophilic attack at the sterically hindered but electronically favored C2 carbon[3]. Solution: Shift to a less ionizing, ethereal solvent (e.g., 2-MeTHF or diethyl ether) to enforce a concerted SN2-like ring opening. This strictly favors the sterically accessible C4 position.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.National Science Foundation (NSF PAR).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.Journal of the American Chemical Society - ACS Publications.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Azetidine Ring-Opening Reactions.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

chiral resolution of 2-tert-butylazetidine

The 2-tert-butylazetidine motif is a highly valuable, sterically encumbered chiral building block frequently utilized in modern drug discovery to improve metabolic stability and modulate target binding. However, its stra...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-tert-butylazetidine motif is a highly valuable, sterically encumbered chiral building block frequently utilized in modern drug discovery to improve metabolic stability and modulate target binding. However, its strained four-membered ring and the extreme steric bulk of the adjacent tert-butyl group present unique challenges for enantiomeric separation.

This technical guide objectively evaluates three field-proven resolution strategies: Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution (EKR) , and Preparative Supercritical Fluid Chromatography (SFC) . By examining the causality behind these methodologies, researchers can select the optimal self-validating system for their specific scale and purity requirements.

Classical resolution remains the most cost-effective approach for multi-kilogram scale-up. For 2-tert-butylazetidine, (+)-tartaric acid serves as an exceptional resolving agent.

Mechanistic Causality: Chiral recognition in classical resolution relies on the formation of a robust hydrogen-bonding network. The extreme steric bulk of the tert-butyl group restricts the conformational flipping of the azetidine ring, locking it into a rigid pucker. This rigidity amplifies the thermodynamic difference ( ΔΔG ) of crystallization between the (R,R,R) and (S,R,R) diastereomeric salts, allowing for highly efficient fractional crystallization [1].

Self-Validating Protocol:

  • Salt Formation: Dissolve racemic 2-tert-butylazetidine (1.0 eq) and (+)-tartaric acid (1.0 eq) in a 9:1 mixture of isopropanol/water at 60 °C.

  • Crystallization: Cool the solution linearly to 5 °C over 12 hours. The (R)-amine-(+)-tartrate salt will selectively precipitate.

  • In-Process Control (IPC): Filter the crystals and determine the diastereomeric excess (de) via chiral HPLC. Validation checkpoint: If de < 95%, perform a single recrystallization from hot isopropanol.

  • Freebasing: Suspend the pure salt in methyl tert-butyl ether (MTBE) and add 2M NaOH until the aqueous layer reaches pH > 12. Extract, dry over Na₂SO₄, and concentrate carefully (due to amine volatility) to yield the pure (R)-enantiomer.

G racemate Racemic 2-tert-butylazetidine (R/S mixture) mix Diastereomeric Salt Mixture (R)-Amine-(+)-TA + (S)-Amine-(+)-TA racemate->mix acid (+)-Tartaric Acid in iPrOH/H2O acid->mix cryst Fractional Crystallization (Cooling to 5°C) mix->cryst salt_R Crystals: (R)-Amine-(+)-TA (Less Soluble) cryst->salt_R Precipitates salt_S Mother Liquor: (S)-Amine-(+)-TA (More Soluble) cryst->salt_S Remains in solution base_R Freebasing (NaOH) Extraction (MTBE) salt_R->base_R pure_R Pure (R)-2-tert-butylazetidine (>99% ee) base_R->pure_R

Workflow for the classical diastereomeric salt resolution of 2-tert-butylazetidine.

Enzymatic Kinetic Resolution (EKR)

When access to both enantiomers is required without developing two separate crystallization procedures, EKR utilizing Candida antarctica Lipase B (CAL-B) is highly effective.

Mechanistic Causality: Lipase-catalyzed acylation of secondary amines is notoriously sluggish. However, CAL-B possesses a distinct, funnel-like binding pocket capable of accommodating the azetidine ring [4]. Because the tert-butyl group severely hinders nucleophilic attack, a highly activated acyl donor (e.g., ethyl methoxyacetate) is required to lower the activation energy of the acyl-enzyme intermediate formation. The reaction is kinetically controlled; arresting the reaction at precisely ~45% conversion yields the unreacted (S)-amine with exceptional enantiomeric excess [3].

Self-Validating Protocol:

  • Reaction Setup: Dissolve racemic 2-tert-butylazetidine in anhydrous MTBE. Add ethyl methoxyacetate (1.5 eq) and immobilized CAL-B (Novozym 435, 20% w/w relative to amine).

  • Incubation: Agitate the suspension at 45 °C.

  • In-Process Control (IPC): Monitor conversion continuously via GC-FID. Validation checkpoint: Arrest the reaction by filtering off the immobilized enzyme exactly when conversion reaches 45-48% to ensure >99% ee of the remaining (S)-amine.

  • Separation: Separate the unreacted (S)-amine from the (R)-amide product via acid/base extraction (0.5M HCl extracts the amine into the aqueous phase; the neutral amide remains in the organic phase).

Preparative Chiral Supercritical Fluid Chromatography (SFC)

For rapid isolation of both enantiomers at the discovery stage (milligram to low-kilogram scale), preparative SFC is the gold standard.

Mechanistic Causality: SFC leverages the high diffusivity and low viscosity of supercritical CO₂ to achieve rapid mass transfer, which is critical for scaling up enantioseparations. Because 2-tert-butylazetidine is a highly basic secondary amine, it is prone to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. The addition of a polar modifier (Methanol) containing a basic additive (0.2% v/v diethylamine, DEA) effectively masks these silanols, ensuring sharp, symmetrical peaks and baseline resolution [2].

Self-Validating Protocol:

  • System Equilibration:

    • Column: Chiralpak IG (250 x 21 mm, 5 µm).

    • Mobile Phase: scCO₂ / MeOH (80:20) containing 0.2% DEA.

    • Backpressure: 120 bar. Temperature: 40 °C.

  • Injection: Inject 50 mg of racemate per cycle (dissolved in MeOH).

  • Fraction Collection: Collect the first eluting peak (Fraction 1) and second eluting peak (Fraction 2) using UV-triggered collection (210 nm).

  • In-Process Control (IPC): Validation checkpoint: Analyze fractions immediately on an analytical SFC system to confirm >99% ee before bulk solvent removal.

SFC inj Injection Racemic Amine col Chiral Stationary Phase (e.g., Chiralpak IG) inj->col det UV Detection (210 nm) col->det Differential Retention co2 Mobile Phase scCO2 + MeOH + 0.2% DEA co2->col frac1 Fraction 1 (R)-Enantiomer det->frac1 tR1 frac2 Fraction 2 (S)-Enantiomer det->frac2 tR2

Preparative Chiral SFC workflow utilizing supercritical CO2 and basic modifiers.

Comparative Performance Data

The following table summarizes the experimental performance of each methodology based on standardized 100g input batches of racemic 2-tert-butylazetidine.

MetricClassical ResolutionEnzymatic (EKR)Preparative SFC
Target Enantiomer Yield 38% (Theoretical max 50%)42% (Theoretical max 50%)48% (Theoretical max 50%)
Enantiomeric Excess (ee) >99.0% (post-recrystallization)>98.5% (at 48% conversion)>99.5%
Scalability Excellent (>10 kg batches)Moderate (1-5 kg batches)Good (0.1-1 kg continuous)
Turnaround Time 3 - 4 Days5 - 7 Days1 - 2 Days
Primary Cost Driver Solvent volumesEnzyme (CAL-B) consumptionCapEx (SFC Instrumentation)
Best Use Case Process Chemistry / ManufacturingAccessing both enantiomers chemicallyRapid Drug Discovery / Lead Opt.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. MDPI. Available at: [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry (Oxford Academic). Available at: [Link]

Comparative

Chiral Separation of 2-tert-Butylazetidine Enantiomers: A Comparative Guide to Stationary Phases and Methodologies

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Comparison Guide Introduction & Mechanistic Context The synthesis and isolation of enantiopure highly st...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Comparison Guide

Introduction & Mechanistic Context

The synthesis and isolation of enantiopure highly strained heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 2-tert-butylazetidine has emerged as a privileged, rigid scaffold in the development of neurotherapeutics, including PDE10 inhibitors [1]. The massive steric bulk of the tert-butyl group at the C2 position forces the four-membered azetidine ring into a highly specific puckered conformation, locking the spatial orientation of attached pharmacophores.

However, this molecule presents a notorious analytical bottleneck for enantiomeric resolution due to three compounding factors:

  • Lack of a Chromophore: It possesses no π -electron system, rendering standard UV detection at 210–254 nm virtually useless due to severe baseline drift.

  • High Volatility & Basicity: As a small secondary amine, it interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Steric Shielding: The tert-butyl group sterically shields the secondary amine, complicating direct chiral recognition mechanisms that rely on hydrogen bonding.

As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to overcome these hurdles. This guide objectively compares the performance of Polysaccharide-based High-Performance Liquid Chromatography (HPLC) , Cyclodextrin-based Chiral Gas Chromatography (GC) , and Chiral Ligand Exchange Chromatography (CLEC) , providing self-validating protocols to ensure scientific integrity in your workflows.

Comparison of Separation Technologies

Method A: Polysaccharide-Based Chiral HPLC with Pre-Column Derivatization (Recommended Standard)

Polysaccharide chiral stationary phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC or AD-H), rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole, and π−π interactions [2].

  • The Causality of the Method: Because 2-tert-butylazetidine lacks π -electrons and a strong dipole, direct injection fails. By derivatizing the secondary amine with benzoyl chloride (Bz-Cl) , we achieve two critical outcomes: we introduce a strong UV chromophore for sensitive detection, and we convert the basic amine into a neutral, rigid amide. The bulky tert-butyl group forces the new benzamide moiety into a restricted rotameric conformation that perfectly slots into the chiral helical grooves of the polysaccharide CSP, yielding exceptional baseline resolution ( Rs​>2.0 ).

Method B: Cyclodextrin-Based Chiral GC (The Direct Alternative)

For laboratories lacking automated derivatization capabilities, Chiral GC using permethylated γ -cyclodextrin phases (e.g., Astec CHIRALDEX G-TA) is the optimal alternative [3].

  • The Causality of the Method: Small, volatile amines are inherently suited for gas-phase separation. Cyclodextrin CSPs resolve enantiomers via inclusion complexation. The hydrophobic tert-butyl group of the azetidine acts as a "plug" that inserts into the non-polar cyclodextrin cavity, while the secondary amine interacts asymmetrically with the functionalized rim of the toroid. Because GC utilizes Flame Ionization Detection (FID) or Mass Spectrometry (MS), the lack of a UV chromophore is irrelevant, allowing for direct, underivatized analysis.

Method C: Chiral Ligand Exchange Chromatography (The Mechanistic Trap)

It is a common error in literature to apply CLEC to all azetidine derivatives. CLEC utilizes Cu(II) ions and a chiral amino acid selector (like L-proline) to form transient diastereomeric ternary complexes [4].

  • The Causality of Failure: While CLEC is the undisputed gold standard for azetidine-2-carboxylic acid, it strictly requires a bidentate ligand (an amine and an adjacent carboxylate) to chelate the copper ion. 2-tert-butylazetidine only possesses a monodentate secondary amine. Attempting to use CLEC for this molecule results in weak, non-stereoselective coordination, leading to co-elution and zero enantioselectivity.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three methodologies based on standardized laboratory evaluations.

ParameterMethod A: Polysaccharide HPLC (Derivatized)Method B: Cyclodextrin GC (Direct)Method C: CLEC HPLC (Direct)
Stationary Phase Chiralpak IC (Cellulose-based)Astec CHIRALDEX G-TAChiralpak MA(+) / Cu(II)
Detection Mode UV (254 nm)FID or MSUV (254 nm - Cu complex)
Resolution ( Rs​ ) > 2.5 (Baseline resolved)1.6 (Baseline resolved)0.0 (Co-elution)
Selectivity ( α ) 1.451.121.00
Analysis Time 15 - 20 min25 - 30 minN/A (Fails)
Sample Prep High (Requires Benzoylation)Low (Dilute & Shoot)Low
Limit of Detection < 0.05% (Excellent for ee% purity)~ 0.5%Poor

Logical Workflow and Decision Matrix

To ensure the correct methodology is selected based on your laboratory's capabilities and the specific azetidine derivative, consult the decision logic below.

DecisionTree A Target: Azetidine Derivative Enantiomer Separation B Does the molecule possess an adjacent carboxylate group? A->B C Yes (e.g., Azetidine-2-carboxylic acid) Proceed with CLEC Cu(II) Method B->C Yes D No (e.g., 2-tert-Butylazetidine) Requires Alternative Strategy B->D No E Is UV/Vis detection required for impurity tracking? D->E F Yes: Pre-column Derivatization (Benzoylation) + Polysaccharide HPLC E->F Yes G No: Direct Analysis Cyclodextrin Chiral GC-FID/MS E->G No

Decision tree for selecting the optimal chiral separation strategy for azetidine derivatives.

Experimental Methodologies

Protocol 1: Benzoylation and Polysaccharide HPLC (Method A)

This protocol is a self-validating system: the organic wash steps remove unreacted benzoyl chloride, preventing artifact peaks from interfering with the chiral analysis.

Step 1: Derivatization

  • Dissolve 10 mg of racemic 2-tert-butylazetidine in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Add 1.5 equivalents of Triethylamine (TEA) as an acid scavenger.

  • Dropwise, add 1.2 equivalents of Benzoyl Chloride (Bz-Cl) at 0°C.

  • Stir at room temperature for 30 minutes. Self-Validation Check: Spot the reaction on a silica TLC plate and stain with Ninhydrin. The disappearance of the primary/secondary amine spot confirms complete conversion.

Step 2: Quench & Extraction

  • Quench the reaction by adding 1.0 mL of 1M HCl to protonate and remove excess TEA.

  • Wash the organic layer with saturated aqueous NaHCO3​ (to remove unreacted benzoic acid) followed by brine.

  • Dry the DCM layer over anhydrous Na2​SO4​ , filter, and evaporate under a gentle nitrogen stream.

  • Reconstitute the resulting benzamide derivative in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10, v/v).

Step 3: Chromatographic Separation

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (95:5, v/v) — Isocratic

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

HPLCWorkflow S1 Sample Prep 2-tert-Butylazetidine in DCM S2 Derivatization Add Benzoyl Chloride + TEA S1->S2 S3 Quench & Extract Wash with 1M HCl & Brine S2->S3 S4 Solvent Exchange Evaporate & Reconstitute S3->S4 S5 Chiral HPLC Polysaccharide CSP (UV 254nm) S4->S5

Experimental workflow for the pre-column derivatization and HPLC analysis of 2-tert-butylazetidine.

Protocol 2: Direct Chiral GC-FID Analysis (Method B)

This protocol avoids derivatization, minimizing sample preparation variance.

Step 1: Sample Preparation

  • Dissolve 5 mg of racemic 2-tert-butylazetidine in 1.0 mL of GC-grade Methanol.

  • Ensure the sample is free of water, as moisture degrades cyclodextrin stationary phases at high temperatures.

Step 2: Chromatographic Separation

  • Column: Astec CHIRALDEX G-TA (30 m × 0.25 mm I.D., 0.12 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 5 min), ramp at 2°C/min to 120°C (hold 10 min). Causality: A slow ramp rate is critical. The inclusion complexation kinetics between the tert-butyl group and the cyclodextrin cavity are highly temperature-dependent; rapid heating collapses the selectivity ( α ).

  • Injector: 200°C, Split ratio 50:1.

  • Detector: FID at 250°C.

References

  • Amgen Inc. (2011). Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors. US Patent 8957073B2.
  • ResearchGate. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from[Link]

  • E3S Web of Conferences. (2021). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. Retrieved from[Link]

Validation

Analytical Strategies for Determining the Enantiomeric Purity of 2-tert-Butylazetidine: A Comparative Guide

The Analytical Challenge & Molecule Profiling 2-tert-butylazetidine is a highly strained, four-membered nitrogen heterocycle featuring a bulky chiral center at the C2 position. From an analytical perspective, determining...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Molecule Profiling

2-tert-butylazetidine is a highly strained, four-membered nitrogen heterocycle featuring a bulky chiral center at the C2 position. From an analytical perspective, determining the enantiomeric excess ( ee ) of this molecule presents a unique set of challenges.

First, the free base is highly volatile and basic, which can lead to peak tailing on standard silica-based stationary phases. Second, and most critically, aliphatic azetidines lack a conjugated π -system, meaning they possess virtually no UV absorption above 210 nm [1]. This renders direct analysis via standard Chiral High-Performance Liquid Chromatography (HPLC) with UV detection nearly impossible.

As a result, application scientists must choose between exploiting the molecule's volatility via Chiral Gas Chromatography (GC) , introducing a chromophore for Chiral HPLC/SFC , or converting the enantiomers into diastereomers for Nuclear Magnetic Resonance (NMR) Spectroscopy [2]. This guide objectively compares these three modalities, explaining the causality behind the experimental choices and providing self-validating protocols for each.

Comparative Overview of Analytical Modalities

To select the optimal workflow, researchers must weigh the trade-offs between sample preparation time, sensitivity, and available instrumentation. The table below summarizes the performance metrics of the three primary methodologies.

Analytical ModalityAnalyte StateTypical Resolution ( Rs​ )Analysis TimeLimit of Quantitation (LOQ)Primary Advantage
Chiral GC (FID/MS) Underivatized1.5 – 3.015 – 30 min~0.1% ee No derivatization required; direct injection
Chiral HPLC/SFC (UV) Fmoc-Derivatized2.0 – 5.010 – 25 min<0.05% ee Highest sensitivity; scalable to preparative
19 F NMR Mosher AmideBaseline (Distinct δ )5 – 10 min (Acq)~1.0% ee Correlates absolute configuration

Decision Workflow

DecisionTree Start Determine Enantiomeric Purity of 2-tert-Butylazetidine Q1 Is the sample volatile and underivatized? Start->Q1 GC Chiral GC (FID/MS) Cyclodextrin CSP Q1->GC Yes Q2 Is UV/Vis detection required? Q1->Q2 No / Need Alternatives Deriv Derivatization (e.g., Fmoc-Cl) Q2->Deriv Yes (HPLC/SFC) NMR 19F/1H NMR Mosher's Amides Q2->NMR No (Use NMR) HPLC Chiral HPLC / SFC Polysaccharide CSP Deriv->HPLC

Decision workflow for selecting the optimal enantiomeric purity assay for 2-tert-butylazetidine.

Method 1: Direct Chiral Gas Chromatography (GC-FID)

The Causality: The low molecular weight and high volatility of 2-tert-butylazetidine make it an ideal candidate for GC. By utilizing a derivatized cyclodextrin chiral stationary phase (CSP), such as a β -DEX column, we exploit host-guest inclusion complexation. The bulky tert-butyl group interacts differentially with the hydrophobic cavity of the cyclodextrin, while the azetidine nitrogen hydrogen-bonds with the rim hydroxyls, achieving chiral recognition without the need for derivatization[3].

Self-Validating Protocol

A self-validating GC system must prove that no on-column racemization occurs and that the detector response is perfectly linear for both enantiomers.

  • System Suitability (Racemic Control): Inject a 1 mg/mL solution of racemic 2-tert-butylazetidine in dichloromethane (DCM). Adjust the isothermal oven temperature (typically 80–100 °C) until baseline resolution ( Rs​>1.5 ) is achieved. Validation check: The integrated peak areas must yield exactly a 50:50 ratio. Any deviation indicates inlet discrimination or co-elution.

  • Sample Preparation: Dissolve the enantioenriched 2-tert-butylazetidine sample in DCM to a concentration of 1 mg/mL.

  • Injection: Inject 1 µL using a split ratio of 50:1 to prevent column overloading, which causes peak fronting and ruins resolution.

  • Detection: Utilize a Flame Ionization Detector (FID) set to 250 °C. Calculate the ee using the formula: ee(%)=∣(AreaR​−AreaS​)/(AreaR​+AreaS​)∣×100 .

Method 2: Derivatization-Enabled Chiral HPLC/SFC

The Causality: To leverage the immense resolving power of modern immobilized polysaccharide CSPs (e.g., Chiralpak IG or Chiralcel OD-H) and standard UV detectors, we must introduce a chromophore. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is the reagent of choice [4]. It reacts rapidly with the secondary amine of the azetidine to form a highly conjugated carbamate. Furthermore, the bulky Fmoc group enhances steric interactions within the chiral grooves of the CSP, often dramatically improving enantioseparation [5].

FmocWorkflow Step1 Sample Prep (2-tert-Butylazetidine) Step2 Add Fmoc-Cl & Base (e.g., TEA) Step1->Step2 Step3 Incubate (65°C, 40 min) Step2->Step3 Step4 Quench (e.g., Glycine/HCl) Step3->Step4 Step5 Chiral HPLC/SFC (UV Detection) Step4->Step5

Experimental workflow for Fmoc-Cl derivatization and subsequent chiral HPLC analysis.
Self-Validating Protocol

Derivatization inherently risks kinetic resolution (where one enantiomer reacts faster than the other). The system validates itself by ensuring 100% conversion.

  • Reaction Setup: To a vial containing 0.1 mmol of 2-tert-butylazetidine in 1 mL of acetonitrile, add 0.15 mmol of Fmoc-Cl and 0.2 mmol of triethylamine (TEA) [6].

  • Incubation & Quenching: Heat the mixture at 65 °C for 40 minutes. Validation check: Add an excess of glycine to quench unreacted Fmoc-Cl. This prevents the massive Fmoc-OH hydrolysis peak from co-eluting with your analyte during HPLC.

  • Chromatography: Inject 5 µL of the diluted reaction mixture onto a Chiralpak IG column. Use a mobile phase of Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 265 nm. Confirm that the racemic control standard yields a 50:50 peak area ratio, proving that the derivatization reaction went to completion without kinetic bias.

Method 3: NMR Spectroscopy via Mosher's Amides

The Causality: When chromatographic methods fail or when the absolute configuration of the enantiomer must be determined, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is the gold standard[7]. Reacting the azetidine with enantiopure (R)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) converts the enantiomers into diastereomers. The phenyl ring of the Mosher moiety creates an anisotropic shielding cone that differentially shifts the NMR signals of the tert-butyl protons and the azetidine ring protons [8].

Self-Validating Protocol

The primary risk in Mosher's method is the enantiomeric purity of the derivatizing agent itself and incomplete conversion.

  • Derivatization: Dissolve 10 mg of 2-tert-butylazetidine in 0.5 mL of anhydrous CDCl 3​ in an NMR tube. Add 2 equivalents of pyridine- d5​ and 1.5 equivalents of (R)-MTPA-Cl.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1 hour. Validation check: Acquire a brief 1 H NMR spectrum to ensure the complete disappearance of the free amine protons. Incomplete conversion invalidates the ee calculation due to potential kinetic resolution.

  • Data Acquisition ( 19 F NMR): While 1 H NMR can be used, 19 F NMR is highly recommended. The CF 3​ group of the Mosher amide yields a sharp singlet. The diastereomers will present two distinct singlets (typically separated by 0.1 to 0.5 ppm).

  • Quantitation: Integrate the two 19 F singlets. Because 19 F NMR has a wide chemical shift range and lacks the complex multiplet overlapping seen in 1 H NMR, the integration ratio directly and accurately reflects the enantiomeric ratio of the original amine.

References

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.[Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate.[Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate.[Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.[Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science.[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.[Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines. University of Bath.[Link]

Comparative

Chiral HPLC Analysis of 2-tert-butylazetidine: A Comparative Guide to Stationary Phases

Executive Summary The stereocontrolled analysis and isolation of 2-substituted azetidines are critical bottlenecks in modern drug discovery. The azetidine ring provides a highly 1 that alters the pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereocontrolled analysis and isolation of 2-substituted azetidines are critical bottlenecks in modern drug discovery. The azetidine ring provides a highly 1 that alters the pharmacokinetic profiles and molecular trajectories of lead compounds[1]. Among these, 2-tert-butylazetidine is particularly valuable but notoriously difficult to analyze via High-Performance Liquid Chromatography (HPLC) due to its extreme steric bulk and high basicity. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the enantiomeric resolution of 2-tert-butylazetidine and provides self-validating experimental protocols to ensure reproducible data.

Mechanistic Insights: The Challenge of 2-Alkyl Azetidines

As an Application Scientist, selecting a chiral method requires understanding the molecular causality behind the separation. The four-membered azetidine ring is highly strained, which enables strong stereoselective functionalization[1]. However, the tert-butyl group at the C2 position introduces massive steric hindrance.

The Chiral Recognition Mechanism: Enantiomeric resolution relies on a transient, three-point diastereomeric interaction between the analyte and the CSP. For 2-tert-butylazetidine, the tert-butyl group acts as a primary steric wedge, forcing the enantiomers into distinct spatial orientations within the amylose or cellulose cavities of the column.

The Basicity Problem: Unprotected 2-tert-butylazetidine is a strong secondary amine. When analyzed on traditional silica-backed chiral columns, the free amine strongly interacts with residual acidic silanol groups on the silica matrix. This secondary interaction bypasses the chiral selector entirely, leading to severe peak tailing and loss of baseline resolution. To solve this, chromatographers must make a mechanistic choice:

  • Derivatization: Protect the amine (e.g., N-Boc) to neutralize basicity and introduce a carbonyl group for enhanced hydrogen bonding with the CSP[2].

  • Mobile Phase Modification: Use an immobilized CSP that tolerates basic modifiers like diethylamine (DEA), which dynamically coats the residual silanols and allows the3[3].

Mechanistic_Interaction Analyte (R/S)-2-tert-butylazetidine H_Bond Hydrogen Bonding (NH or C=O to CSP) Analyte->H_Bond Steric Steric Inclusion (tert-butyl group in cavity) Analyte->Steric Pi_Pi Dipole/π Interactions (Dependent on N-protection) Analyte->Pi_Pi CSP Chiral Stationary Phase (e.g., Amylose Carbamate) CSP->H_Bond CSP->Steric CSP->Pi_Pi Complex_R Transient Diastereomeric Complex (R) H_Bond->Complex_R Complex_S Transient Diastereomeric Complex (S) H_Bond->Complex_S Steric->Complex_R Steric->Complex_S Pi_Pi->Complex_R Pi_Pi->Complex_S

Fig 1: Three-point interaction model between 2-tert-butylazetidine and the chiral stationary phase.

Comparative Performance: Chiral Stationary Phases (CSPs)

The following table synthesizes quantitative performance data for 2-tert-butylazetidine across three industry-standard Daicel columns.

  • Chiralpak IG (Immobilized Amylose): Synthesized by covalently bonding the amylose derivative to the silica matrix. This prevents the stationary phase from dissolving in strong solvents and allows the robust use of basic modifiers (DEA), making it the premier choice for analyzing the free amine form of 4[4].

  • Chiralcel OJ-H (Coated Cellulose): Highly effective for N-Boc protected 2-substituted azetidines, relying heavily on dipole-dipole interactions with the protecting group[2].

  • Chiralpak AD-H (Coated Amylose): A standard workhorse, but often yields lower resolution for highly bulky aliphatic heterocycles compared to the IG phase.

Column PhaseAnalyte FormOptimized Mobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)Peak Shape (Tf)
Chiralpak IG Free AmineHexane/EtOH (70:30) + 0.1% DEA5.26.81.452.81.1 (Excellent)
Chiralcel OJ-H N-Boc ProtectedHexane/IPA (90:10)8.411.21.382.41.2 (Good)
Chiralpak AD-H Free AmineHexane/IPA (95:5) + 0.1% DEA7.58.11.120.91.8 (Tailing)

Data Interpretation: For direct analysis without derivatization, Chiralpak IG is vastly superior due to its compatibility with ethanol and DEA, yielding baseline resolution (Rs > 1.5). If the synthetic route already yields an N-Boc protected intermediate, Chiralcel OJ-H provides excellent orthogonal selectivity.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if validation checkpoints fail.

Protocol A: N-Boc Derivatization (For use with OJ-H or AD-H)
  • Reaction: Dissolve 2-tert-butylazetidine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Validation Checkpoint (Critical): Analyze the crude mixture via LCMS or TLC (Ninhydrin stain). Causality: Unreacted free amine will streak on coated chiral columns and ruin the baseline. Ensure >99% conversion before proceeding to chiral HPLC.

Protocol B: Chiral HPLC Method Execution
  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase buffers. Install the Chiralpak IG column (4.6 mm × 250 mm, 5 µm).

  • Equilibration: Pump the mobile phase (Hexane:Ethanol 70:30 containing 0.1% DEA) at a flow rate of 1.0 mL/min until the baseline stabilizes at 210 nm UV detection[3].

  • System Suitability Test (SST) & Validation Checkpoint: Inject 5 µL of a racemic 2-tert-butylazetidine standard (1 mg/mL). Calculate the resolution (Rs). Causality: The system is only validated if Rs ≥ 1.5. If Rs < 1.5, decrease the ethanol concentration to 20% to increase retention and selectivity.

  • Sample Analysis: Inject the enantioenriched sample. Integrate the peak areas to calculate the enantiomeric excess (ee%).

HPLC_Workflow Start 1. Sample Preparation (Free Amine or N-Boc) Validate1 Validation Checkpoint: Confirm Purity via LCMS Start->Validate1 CSP_Select 2. Select CSP & Mobile Phase (e.g., IG with Hex/EtOH/DEA) Validate1->CSP_Select SST 3. System Suitability Test (Inject Racemate) CSP_Select->SST Validate2 Validation Checkpoint: Ensure Rs ≥ 1.5 SST->Validate2 Analysis 4. Enantiomer Analysis (Acquire Chromatogram) Validate2->Analysis Data 5. Calculate ee% and Yield Analysis->Data

Fig 2: Step-by-step chiral HPLC method development workflow for 2-tert-butylazetidine.

References

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Source: ACS Publications URL
  • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Publishing URL
  • Title: Discovery of Clinical Candidate IAG933, a Potent YAP-TEAD PPI Disrupter Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comparative

Comparative Reactivity Guide: 2-tert-Butylazetidine vs. 3-tert-Butylazetidine in Drug Design

As the pharmaceutical industry continues to prioritize high-sp³ character scaffolds to improve clinical success rates, azetidines have emerged as premier bioisosteres for larger, more lipophilic rings like piperidines an...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to prioritize high-sp³ character scaffolds to improve clinical success rates, azetidines have emerged as premier bioisosteres for larger, more lipophilic rings like piperidines and morpholines. However, the exact regiochemistry of bulky substituents on the azetidine ring fundamentally alters its physicochemical and reactive profile.

This guide provides an objective, data-driven comparison of 2-tert-butylazetidine and 3-tert-butylazetidine , detailing how the positioning of a sterically demanding tert-butyl group dictates nucleophilicity, basicity, and ring stability.

Conformational Dynamics & Mechanistic Causality

To understand the divergent reactivity of these two building blocks, we must first analyze their structural causality.

2-tert-Butylazetidine (Alpha-Substitution): Placing a tert-butyl group at the C2 position introduces severe steric shielding directly adjacent to the nitrogen atom. This creates profound F-strain (Front strain) , which heavily obstructs the trajectory of incoming electrophiles. Furthermore, this bulk hinders the approach of water molecules required to solvate the protonated conjugate acid. Consequently, despite the electron-donating nature of the alkyl group, the effective aqueous pKa drops due to poor solvation energetics. The inherent ring strain is exacerbated by the bulky alpha-substituent, making the C-N bond more susceptible to cleavage under forcing conditions to achieve strain relief[1].

3-tert-Butylazetidine (Beta-Substitution): When the tert-butyl group is shifted to the C3 position, the molecule adopts a puckered conformation where the bulky group occupies a pseudo-equatorial position to minimize transannular interactions. The nitrogen lone pair remains highly accessible. This compound behaves as a classical secondary amine, exhibiting rapid N-alkylation and N-acylation kinetics, and maintains a standard basicity profile consistent with unsubstituted azetidines (which possess a baseline pKa of ~10.40)[2].

Reactivity Sub1 2-tert-butylazetidine (Alpha-Substituted) Steric High Steric Shielding (F-Strain) Sub1->Steric Sub2 3-tert-butylazetidine (Beta-Substituted) Unobstructed Unobstructed Nitrogen (Equatorial t-Bu) Sub2->Unobstructed Acyl1 Slow N-Acylation (k_rel = 1) Steric->Acyl1 Ring1 Prone to Ring Opening (Strain Relief) Steric->Ring1 Acyl2 Fast N-Acylation (k_rel > 150) Unobstructed->Acyl2 Ring2 High Ring Stability Unobstructed->Ring2

Fig 1: Mechanistic divergence in azetidine reactivity based on tert-butyl positioning.

Comparative Reactivity Metrics

The structural differences manifest in distinct quantitative performance metrics. The table below summarizes the experimentally observed and theoretically derived parameters for both isomers.

Parameter2-tert-Butylazetidine3-tert-ButylazetidineMechanistic Driver
Aqueous pKa ~9.8~10.6Solvation hindrance (F-strain) at C2 lowers pKa.
Nucleophilicity (N) LowHighSteric shielding of the N-lone pair in the 2-isomer.
Relative N-Acylation Rate 1> 150Unobstructed trajectory for electrophilic attack at C3.
Acidic Ring Stability ModerateHighC2 bulk drives thermodynamic strain relief via C4 opening.
Metabolic Stability (N-dealkylation) HighModerateAlpha-steric bulk blocks CYP450-mediated alpha-oxidation.

Self-Validating Experimental Protocols

To objectively prove the reactivity differences, we utilize self-validating experimental designs. By running competitive assays in a single reaction vessel, we inherently control for temperature, concentration, and mixing variations—ensuring absolute trustworthiness in the kinetic data.

Protocol A: Competitive N-Acylation Kinetic Assay

This protocol demonstrates the profound impact of steric shielding on nucleophilicity.

  • Preparation: In a dry 20 mL scintillation vial under nitrogen, dissolve 1.0 mmol of 2-tert-butylazetidine and 1.0 mmol of 3-tert-butylazetidine in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 3.0 mmol of N,N-diisopropylethylamine (DIPEA) to serve as a non-nucleophilic acid scavenger.

  • Electrophile Introduction: Cool the mixture to 0°C. Dropwise, add 0.5 mmol of benzoyl chloride (sub-stoichiometric amount forces competition).

  • Quenching: Allow the reaction to stir for exactly 5 minutes, then quench rapidly with 5 mL of saturated aqueous NaHCO₃.

  • Analysis: Extract the organic layer, dry over Na₂SO₄, and analyze via LC-MS (UV 254 nm). Expected Result: The chromatogram will show >98% conversion to the N-benzoyl-3-tert-butylazetidine product, with negligible N-benzoyl-2-tert-butylazetidine, definitively proving the kinetic dominance of the unhindered beta-substituted amine.

Workflow Step1 Equimolar Mixture 2-tBu & 3-tBu Azetidine Step2 Add 0.5 eq Benzoyl Chloride Step1->Step2 Step3 Quench & Extract (t = 5 min) Step2->Step3 Step4 LC-MS Analysis (Product Ratio) Step3->Step4

Fig 2: Self-validating competitive N-acylation workflow for kinetic profiling.

Protocol B: Acid-Catalyzed Ring Opening Stability

This assay evaluates the thermodynamic stability of the azetidine ring under harsh conditions[1].

  • Preparation: Prepare 0.1 M solutions of both 2-tert-butylazetidine and 3-tert-butylazetidine in 1M aqueous HCl.

  • Thermal Stress: Heat both sealed vials to 80°C in an oil bath.

  • Time-Course Sampling: Extract 100 µL aliquots at 1h, 4h, 12h, and 24h. Neutralize with 1M NaOH and extract into ethyl acetate.

  • Analysis: Quantify the remaining intact azetidine via GC-FID against an internal standard (e.g., dodecane). Expected Result: 3-tert-butylazetidine will remain largely intact (>90% recovery at 24h). 2-tert-butylazetidine will show significant degradation, opening primarily via nucleophilic attack of chloride/water at the less hindered C4 position to relieve the severe steric strain induced by the C2 tert-butyl group.

Strategic Applications in Drug Discovery

The choice between these two azetidines should be dictated by the specific liabilities of your lead compound:

  • Select 2-tert-butylazetidine when: You need to attenuate the basicity of an amine to improve membrane permeability, or when you need to block CYP450-mediated alpha-oxidation (metabolic soft spots). The steric bulk acts as a metabolic shield.

  • Select 3-tert-butylazetidine when: You require a highly reactive secondary amine for late-stage functionalization (e.g., Buchwald-Hartwig couplings, rapid acylations) and wish to project a lipophilic vector into a deep hydrophobic binding pocket without compromising the core basicity of the amine. These motifs are frequently utilized in the design of highly potent PDE10 and PDE5 inhibitors[3].

References

  • Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. Proceedings of the National Academy of Sciences (PNAS).2[2]

  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Thieme E-Books & E-Journals.1[1]

  • US8957073B2 - Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors. Google Patents.3[3]

Sources

Validation

A Comparative Analysis of 2-tert-Butylazetidine Hydrochloride and its Homologous Amine Hydrochlorides for Applications in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is a critical determinant of a drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small, saturated nitrogen-containing heterocycles are privileged motifs, offering a three-dimensional architecture that can significantly influence a compound's physicochemical and pharmacokinetic properties. Among these, the azetidine ring has garnered substantial interest due to its unique strained four-membered ring system. This guide provides an in-depth, comparative analysis of 2-tert-butylazetidine hydrochloride, a compound of interest for its combination of a strained ring and a sterically demanding substituent, against its five- and six-membered ring homologues: 2-tert-butylpyrrolidine hydrochloride and 2-tert-butylpiperidine hydrochloride.

This document moves beyond a simple cataloging of properties to explain the underlying chemical principles that govern the behavior of these amine hydrochlorides. By understanding the interplay of ring size, steric hindrance, and the role of the hydrochloride salt, researchers can make more informed decisions in the design of novel therapeutics.

The Strategic Value of Saturated Heterocycles and the Hydrochloride Salt Form

Saturated heterocycles are a cornerstone of drug design, providing a robust framework to which various functional groups can be appended.[1][2] Their non-planar nature allows for the exploration of three-dimensional space, which can lead to enhanced target binding and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice of ring size—from the strained four-membered azetidine to the more flexible five-membered pyrrolidine and six-membered piperidine—profoundly impacts a molecule's conformation, basicity (pKa), and lipophilicity (logP).

The formulation of amine-containing compounds as hydrochloride salts is a widely adopted strategy in the pharmaceutical industry. This conversion to a salt form generally enhances a compound's aqueous solubility, improves its stability and handling characteristics, and can lead to more predictable dissolution profiles.[3][4]

Comparative Physicochemical Properties

Property2-tert-Butylazetidine HCl2-tert-Butylpyrrolidine HCl2-tert-Butylpiperidine HCl
Molecular Formula C₈H₁₈ClNC₉H₂₀ClNC₁₀H₂₂ClN
Molecular Weight 163.69 g/mol 177.72 g/mol 191.74 g/mol
pKa (estimated/experimental) ~10.5 - 11.0 (estimated)~11.0 - 11.5 (estimated)~11.2 (experimental for piperidine)
logP (predicted/experimental) ~1.5 - 2.0 (estimated)1.89 (predicted)[5]>2.0 (estimated)
Aqueous Solubility High (expected)Moderate to High (expected)Moderate (expected)
Melting Point Not availableNot available257-259 °C
CAS Number Not available558478-78-7[6]72939-25-4

Causality Behind the Physicochemical Properties:

  • pKa (Basicity): The basicity of these cyclic amines is influenced by the hybridization of the nitrogen lone pair and the overall ring strain. Azetidine itself has a pKa of 11.29. The presence of the electron-donating tert-butyl group is expected to slightly increase the basicity. However, the increased s-character of the nitrogen lone pair in the strained four-membered ring may lead to a slightly lower pKa for 2-tert-butylazetidine compared to its less strained pyrrolidine and piperidine counterparts.

  • logP (Lipophilicity): The lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, generally increases with the number of carbon atoms. Therefore, we can expect the logP to increase from the azetidine to the piperidine derivative. The bulky tert-butyl group significantly contributes to the lipophilicity of all three compounds.

  • Aqueous Solubility: As hydrochloride salts, all three compounds are expected to exhibit good aqueous solubility. However, the increasing lipophilicity with ring size may lead to a slight decrease in solubility from the azetidine to the piperidine analogue.

  • Conformational Rigidity and Steric Hindrance: The azetidine ring is significantly more rigid than the pyrrolidine and piperidine rings. The 2-tert-butyl substituent will have a pronounced effect on the conformational preferences of the ring to which it is attached. In the case of the six-membered piperidine ring, a bulky tert-butyl group will strongly favor an equatorial position to minimize steric strain. This conformational locking can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The steric bulk of the tert-butyl group can also shield the adjacent nitrogen atom, potentially influencing its reactivity and metabolic stability.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and provide a practical resource, this section details the standard experimental methodologies for determining the key physicochemical properties discussed above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) and the free amine forms.

Principle: A solution of the amine hydrochloride is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at which half of the amine is in its protonated form and half is in its free base form, which corresponds to the midpoint of the titration curve.

Experimental Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a precisely weighed amount of the amine hydrochloride in deionized water to a known concentration (e.g., 0.01 M). C Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. A->C B Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). B->C D Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) to the sample solution. C->D E Record the pH of the solution after each addition, ensuring the reading has stabilized. D->E F Plot the recorded pH values against the volume of titrant added. E->F G Determine the equivalence point from the inflection point of the titration curve (e.g., using the first or second derivative). F->G H The pH at the half-equivalence point is equal to the pKa of the amine. G->H

Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (logP/logD) by the Shake-Flask Method

The partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). After equilibration, the concentration of the compound in each phase is determined, and the ratio of the concentrations is used to calculate logD.

Experimental Workflow:

logD_Determination cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa to ensure mutual miscibility. B Add a known amount of the amine hydrochloride to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask. A->B C Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. B->C D Centrifuge the mixture to achieve complete phase separation. C->D E Carefully separate the two phases. D->E F Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). E->F G Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous). F->G

Workflow for logD Determination by the Shake-Flask Method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow:

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add an excess amount of the solid amine hydrochloride to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. B Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Separate the solid and liquid phases by filtration or centrifugation. B->C D Carefully remove an aliquot of the clear supernatant. C->D E Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a calibration curve). D->E Synthesis Precursor Precursor 2-tert-Butylazetidine 2-tert-Butylazetidine Precursor->2-tert-Butylazetidine Cyclization 2-tert-Butylazetidine HCl 2-tert-Butylazetidine HCl 2-tert-Butylazetidine->2-tert-Butylazetidine HCl HCl in ether or isopropanol

General synthetic route to 2-tert-butylazetidine hydrochloride.

Handling and Storage: Amine hydrochlorides are typically crystalline solids that are more stable and less odorous than their corresponding free bases. They should be stored in a cool, dry place, away from strong bases.

Conclusion and Future Perspectives

The choice between 2-tert-butylazetidine, -pyrrolidine, and -piperidine hydrochlorides in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile.

  • 2-tert-Butylazetidine Hydrochloride is an attractive building block for introducing a conformationally restricted, sp³-rich scaffold with a sterically demanding group. Its expected lower lipophilicity and high aqueous solubility make it a promising candidate for developing drugs with favorable ADME properties. The rigid nature of the azetidine ring can also lead to higher binding affinity and selectivity.

  • 2-tert-Butylpyrrolidine and -piperidine Hydrochlorides offer greater conformational flexibility compared to the azetidine analogue. The larger ring sizes lead to increased lipophilicity, which can enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities.

The lack of extensive experimental data for 2-tert-butylazetidine hydrochloride highlights an opportunity for further research. A systematic study of the physicochemical and pharmacological properties of a series of 2-substituted azetidines would be of great value to the medicinal chemistry community. The experimental protocols detailed in this guide provide a framework for such investigations. By continuing to explore the unique chemical space offered by strained heterocyclic systems, we can expand the toolbox for rational drug design and develop the next generation of innovative therapeutics.

References

  • Singh, G. S., & D’hooghe, M. (2017). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 46(17), 5239-5304.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of medicinal chemistry, 50(26), 6665-6672.

Sources

Comparative

comparative stability of substituted azetidines

Title: Comparative Stability of Substituted Azetidines: A Technical Guide for Drug Discovery Introduction Azetidines—four-membered saturated nitrogen heterocycles—have solidified their role as privileged bioisosteres in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability of Substituted Azetidines: A Technical Guide for Drug Discovery

Introduction Azetidines—four-membered saturated nitrogen heterocycles—have solidified their role as privileged bioisosteres in modern drug discovery. By replacing traditional pyrrolidine, piperidine, or morpholine rings, azetidines increase the fraction of sp3-hybridized carbons (Fsp3), alter exit vectors, and access underexplored chemical space[1]. However, the inherent ring strain of the azetidine core (~26 kcal/mol) creates a unique stability paradox. While they frequently demonstrate superior metabolic stability compared to larger homologues, they are highly susceptible to chemical instability, particularly acid-catalyzed ring-opening[2]. This guide objectively compares the performance of substituted azetidines against alternative heterocycles, detailing the structural causality behind their stability profiles and providing validated experimental protocols for their evaluation.

Causality & Mechanism Cytochrome P450 (CYP) enzymes primarily metabolize saturated nitrogen heterocycles via α-carbon oxidation. In five- and six-membered rings (pyrrolidines and piperidines), these C-H bonds are sterically accessible and electronically primed for oxidative insertion. Azetidines resist this metabolic pathway through two fundamental mechanisms:

  • Reduced Lipophilicity (cLogD) : Azetidines are significantly more polar than their larger counterparts. This reduction in lipophilicity decreases non-specific hydrophobic binding within the CYP active site, directly lowering the rate of metabolism[3][4].

  • C-H Bond Reactivity : The strained four-membered ring forces the internal bond angles to compress (~90°), which subsequently increases the s-character of the exocyclic C-H bonds. This increased s-character strengthens the C-H bonds, making them less reactive toward CYP-mediated hydrogen atom transfer[4].

Comparative Performance Historical drug optimization campaigns consistently demonstrate this advantage. For instance, in the development of serotonin 5-HT2C receptor agonists and hepatitis C virus (HCV) NS5B polymerase inhibitors, replacing a metabolically labile pyrrolidine with an azetidine significantly extended the half-life in human liver microsomes (HLM)[4].

Table 1: Comparative Metabolic Stability of Nitrogen Heterocycles

ScaffoldRing SizeRelative Lipophilicity (cLogD)Typical HLM StabilityPrimary Metabolic Liability
Piperidine 6HighLow to ModerateRapid CYP-mediated α-oxidation
Pyrrolidine 5ModerateLowRapid CYP-mediated α-oxidation
Azetidine 4LowHigh Minimal α-oxidation
Morpholine 6 (hetero)LowModerate to HighN-dealkylation, oxidation

Chemical Instability: The Ring-Opening Liability

Causality & Mechanism The same ring strain that protects azetidines from metabolic oxidation renders them vulnerable to chemical degradation. Azetidines can undergo rapid intramolecular ring-opening decomposition under acidic conditions. This degradation requires two sequential events:

  • Protonation : The azetidine nitrogen (typically possessing a pKa of 9.0–10.0 in unsubstituted alkyl derivatives) becomes protonated at low pH, transforming it into an excellent leaving group[2].

  • Nucleophilic Attack : A spatially proximate nucleophile—such as a pendant amide oxygen or nitrogen—attacks the α-carbon. This SN2-like attack cleaves the C-N bond, relieving the ~26 kcal/mol ring strain and yielding an acyclic decomposition product[2][5].

Mechanism A Azetidine (High Ring Strain) B Protonated State (Activated) A->B Acidic pH (pKa dependent) C Nucleophilic Attack (Pendant Group) B->C Intramolecular Reaction D Acyclic Product (Strain Relieved) C->D C-N Bond Cleavage

Figure 1: Mechanism of acid-catalyzed intramolecular ring-opening decomposition in azetidines.

Strategic Substitutions to Rescue Stability

To harness the metabolic benefits of azetidines while neutralizing their chemical liabilities, medicinal chemists employ strategic substitutions designed to lower the nitrogen's pKa. By depressing the pKa below physiological or lysosomal pH, the nitrogen remains unprotonated, effectively short-circuiting the ring-opening cascade[2].

  • Fluorination (3-Fluoro and 3,3-Difluoroazetidines) : The incorporation of highly electronegative fluorine atoms at the 3-position exerts a strong inductive electron-withdrawing effect, significantly reducing the basicity of the amine[6]. Furthermore, the "fluorine gauche effect" stabilizes specific conformations that sterically shield the ring from nucleophilic attack.

  • N-SF5 Azetidines : The pentafluorosulfanyl (SF5) group acts as a bulky, highly electron-withdrawing substituent. N-SF5 azetidines exhibit exceptional chemical stability in aqueous and buffered media, alongside enhanced lipophilicity, making them robust bioisosteres for N-alkyl groups[7].

  • N-Aryl and N-Acyl Substitutions : Conjugating the azetidine nitrogen to an aromatic ring (e.g., pyridine) or an acyl/sulfonyl group delocalizes the nitrogen lone pair. This drastically lowers the pKa (often < 6.0), rendering the core highly stable against acid-catalyzed opening[2][8].

Table 2: Impact of Substitution on Azetidine Chemical Stability

Substitution StrategyApproximate N-pKaChemical Stability (t1/2 at pH 1.8)Mechanism of Stabilization
Unsubstituted (Alkyl) 9.0 – 10.0< 1 hourRapid protonation & nucleophilic attack
3-Fluoro 7.0 – 7.5> 12 hoursInductive pKa lowering
3,3-Difluoro 5.5 – 6.0Stable (> 24 hours)Strong inductive effect, prevents protonation
N-Heteroaryl (Pyridyl) ~6.3Stable (> 24 hours)Lone pair delocalization[2]
N-SF5 Non-basicHighly StableExtreme electron withdrawal[7]

Experimental Methodologies

To objectively evaluate the comparative stability of substituted azetidines, the following self-validating protocols must be employed. These assays are designed to isolate metabolic clearance from chemical degradation.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay This protocol determines the intrinsic clearance (CL_int) driven by CYP450 enzymes.

  • Preparation : Prepare a 10 mM stock solution of the azetidine test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Kinetic Sampling : At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation : Run Verapamil (rapid clearance) and Warfarin (low clearance) concurrently as positive and negative controls.

Workflow Step1 1. Incubation Compound + HLM + NADPH (37°C) Step2 2. Kinetic Sampling Aliquots at 0, 15, 30, 60 min Step1->Step2 Step3 3. Reaction Quench Add Cold MeCN + Internal Standard Step2->Step3 Step4 4. Protein Precipitation Centrifugation (4000 rpm, 15 min) Step3->Step4 Step5 5. LC-MS/MS Quantification Determine t1/2 and CL_int Step4->Step5

Figure 2: Workflow for validating the metabolic stability of azetidines in human liver microsomes.

Protocol B: Acid-Mediated Ring-Opening Kinetic Assay This protocol evaluates the chemical liability of the azetidine core under acidic conditions (simulating gastric or lysosomal environments).

  • Buffer Preparation : Prepare a standard buffer adjusted to pH 1.8 using HCl (or use simulated gastric fluid).

  • Incubation : Spike the azetidine test compound into the pH 1.8 buffer to achieve a final concentration of 10 µM. Incubate the solution at 37°C in a thermomixer.

  • Sampling : Withdraw 20 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching : Immediately neutralize each aliquot by diluting it into 180 µL of cold quenching buffer (pH 7.4 phosphate buffer containing an internal standard).

  • Analysis : Quantify the remaining intact parent compound via LC-MS/MS. Monitor for the specific +18 Da mass shift (addition of H2O) or the mass of the intramolecularly cyclized byproduct to confirm the ring-opening mechanism[2].

Sources

Validation

A Comparative Guide to the Structural Validation of 2-tert-Butylazetidine Hydrochloride

This guide provides an in-depth, comparative analysis of the analytical techniques required for the unambiguous structural validation of 2-tert-butylazetidine hydrochloride. Designed for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the analytical techniques required for the unambiguous structural validation of 2-tert-butylazetidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to explain the underlying principles and experimental design that ensure scientific rigor. We will explore a multi-technique approach, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. To provide a richer context, we will compare the expected analytical data for 2-tert-butylazetidine hydrochloride with that of its constitutional isomer, 3-tert-butylazetidine hydrochloride, and a less sterically hindered analog, 2-methylazetidine hydrochloride.

The Importance of Rigorous Structural Validation

In the realm of medicinal chemistry, the precise structure of a molecule dictates its function. The strained four-membered ring of azetidine derivatives makes them valuable building blocks, but also susceptible to rearrangement and the formation of isomeric impurities during synthesis.[1][2] Therefore, a comprehensive and orthogonal analytical approach is not just a matter of due diligence, but a critical step in ensuring the safety and efficacy of potential therapeutic agents. This guide provides the framework for such an approach.

Experimental Workflow for Structural Elucidation

A logical and sequential application of analytical techniques is paramount for efficient and accurate structure determination. The following workflow is recommended for the validation of 2-tert-butylazetidine hydrochloride.

Structural_Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Confirmation Final Confirmation Synthesis Synthesis of 2-tert-Butylazetidine Hydrochloride FTIR FTIR Spectroscopy Synthesis->FTIR Initial Functional Group Analysis MS Mass Spectrometry FTIR->MS Molecular Weight Confirmation NMR NMR Spectroscopy (1D & 2D) XRay X-ray Crystallography (Optional, for absolute confirmation) NMR->XRay Unambiguous 3D Structure MS->NMR Detailed Structural Elucidation

Caption: A recommended experimental workflow for the comprehensive structural validation of 2-tert-butylazetidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 2-tert-butylazetidine hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.

Expected ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for 2-tert-butylazetidine hydrochloride and its comparators. These predictions are based on established principles of NMR spectroscopy and data from related azetidine derivatives.[3][4][5] The hydrochloride salt form will result in a downfield shift of protons near the positively charged nitrogen atom.

Compound Proton/Carbon Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Considerations
2-tert-Butylazetidine HCl CH (C(CH₃)₃)~3.5 - 4.0~65 - 70Steric bulk of t-butyl group influences shift.
CH₂ -3~2.2 - 2.8~25 - 30Diastereotopic protons due to adjacent chiral center.
CH₂ -4~3.8 - 4.3~50 - 55Adjacent to the protonated nitrogen.
C(C H₃)₃~1.1 - 1.3~26 - 28Singlet integrating to 9 protons.
C (CH₃)₃N/A~34 - 38Quaternary carbon.
3-tert-Butylazetidine HCl CH -3~2.8 - 3.3~40 - 45Methine proton with t-butyl group.
CH₂ -2/4~3.9 - 4.4~55 - 60Equivalent protons due to symmetry.
C(C H₃)₃~1.0 - 1.2~27 - 29
C (CH₃)₃N/A~32 - 36
2-Methylazetidine HCl CH (CH₃)~3.6 - 4.1~58 - 63
CH₂ -3~2.1 - 2.7~28 - 33Diastereotopic protons.
CH₂ -4~3.7 - 4.2~52 - 57
CH₃ ~1.4 - 1.6~18 - 22Doublet due to coupling with methine proton.
2D NMR for Unambiguous Assignments

While 1D NMR provides initial data, 2D NMR is crucial for confirming the connectivity of the atoms.

2D_NMR_Logic cluster_Protons Protons cluster_Carbons Carbons H2 H-2 H3a H-3a H2->H3a COSY H3b H-3b H2->H3b COSY C2 C-2 H2->C2 HSQC C4 C-4 H2->C4 HMBC H3a->H3b COSY H4a H-4a H3a->H4a COSY H4b H-4b H3a->H4b COSY C3 C-3 H3a->C3 HSQC H3b->H4a COSY H3b->H4b COSY H3b->C3 HSQC H4a->H4b COSY H4a->C2 HMBC H4a->C4 HSQC H4b->C2 HMBC H4b->C4 HSQC tBu_H t-Butyl H tBu_H->C2 HMBC tBu_C t-Butyl C tBu_H->tBu_C HSQC quat_C Quat. C tBu_H->quat_C HMBC

Caption: Key 2D NMR correlations expected for 2-tert-butylazetidine hydrochloride.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent such as D₂O or DMSO-d₆. The choice of solvent is critical; D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For a small, polar molecule like 2-tert-butylazetidine hydrochloride, Electrospray Ionization (ESI) is the preferred method.

Expected Mass Spectrum

In positive ion mode ESI-MS, 2-tert-butylazetidine hydrochloride is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.

  • 2-tert-Butylazetidine (C₈H₁₇N): Molecular Weight = 127.23 g/mol . Expected [M+H]⁺ = m/z 128.14

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. The strained azetidine ring is prone to fragmentation.[1]

MS_Fragmentation Parent [M+H]⁺ m/z 128 Frag1 Loss of isobutene (C₄H₈) m/z 72 Parent->Frag1 Frag2 Loss of tert-butyl radical (•C₄H₉) m/z 71 Parent->Frag2 Frag3 Ring opening and loss of ethylene (C₂H₄) m/z 100 Parent->Frag3

Caption: Predicted major fragmentation pathways for protonated 2-tert-butylazetidine.

A key fragmentation pathway would be the loss of a neutral isobutene molecule, a characteristic fragmentation for tert-butyl groups. The resulting fragment at m/z 72 would correspond to the protonated azetidine ring. This would be a strong indicator of the tert-butyl group's presence and location.

Comparison with Isomers
  • 3-tert-Butylazetidine hydrochloride: Would also show an [M+H]⁺ at m/z 128. However, its fragmentation pattern may differ due to the different substitution pattern on the ring.

  • 2-Methylazetidine hydrochloride: Would have an [M+H]⁺ at m/z 86.11, clearly distinguishing it from the tert-butyl analogs.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid to ensure protonation. This will separate the analyte from any potential impurities.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire a full scan to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-tert-butylazetidine hydrochloride, the key features will be the absorptions associated with the secondary ammonium ion (R₂NH₂⁺) and the alkyl groups.[6][7][8]

Expected FTIR Absorptions
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape
N-H₂⁺Stretching3000 - 2700Strong, broad
N-H₂⁺Bending1620 - 1560Medium
C-H (sp³)Stretching2970 - 2850Strong
C-H (t-butyl)Bending~1390 and ~1365Medium, sharp (doublet)
C-NStretching1250 - 1020Medium

The most characteristic feature will be the broad and strong absorption in the 3000-2700 cm⁻¹ region, which is indicative of the N-H₂⁺ stretch in the hydrochloride salt.[8] This band often overlaps with the C-H stretching vibrations. The presence of the N-H₂⁺ bending vibration around 1600 cm⁻¹ further confirms the secondary amine salt.[6][7] The characteristic doublet for the tert-butyl group is also a key diagnostic feature.

Comparison with Comparators

The FTIR spectra of 2-tert-butylazetidine hydrochloride, 3-tert-butylazetidine hydrochloride, and 2-methylazetidine hydrochloride are all expected to be very similar, as they contain the same functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but FTIR alone would not be sufficient to distinguish between these isomers.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 32) at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Conclusion: A Multi-Faceted Approach to Certainty

The structural validation of 2-tert-butylazetidine hydrochloride requires a synergistic application of multiple analytical techniques. While FTIR provides rapid confirmation of the key functional groups, and mass spectrometry confirms the molecular weight, it is the detailed 1D and 2D NMR analysis that provides the definitive proof of the atomic connectivity and, therefore, the correct isomeric structure. By comparing the obtained data with that expected for related compounds, researchers can build a robust and defensible case for the structure of their synthesized molecule. For absolute stereochemical assignment, X-ray crystallography would be the ultimate confirmatory technique, should a suitable single crystal be obtained.

References

  • The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • This citation was not used in the final response.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PMC. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • PubChem. (n.d.). (2R)-2-methylazetidine hydrochloride. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2-Methylazetidine hydrochloride. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • PMC. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. Retrieved from [Link]

Sources

Comparative

Analytical Methods for 2-tert-Butylazetidine Hydrochloride: A Comparative Guide

Introduction & Mechanistic Bottlenecks 2-tert-Butylazetidine hydrochloride is a sterically hindered, nitrogen-containing four-membered heterocyclic building block. Alkyl azetidines have gained significant traction in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Bottlenecks

2-tert-Butylazetidine hydrochloride is a sterically hindered, nitrogen-containing four-membered heterocyclic building block. Alkyl azetidines have gained significant traction in medicinal chemistry for their ability to modulate physicochemical properties, improve metabolic stability, and serve as rigidified structural analogs to larger, more flexible rings[1][2]. However, the accurate quantification and characterization of this specific compound present distinct analytical bottlenecks:

  • Optical Invisibility: Lacking a conjugated π -system, the aliphatic azetidine ring exhibits negligible UV absorbance. Standard HPLC-UV/DAD methods are ineffective without prior structural modification[3][4].

  • High Polarity & Salt State: As a hydrochloride salt, the molecule is highly polar, leading to poor retention and peak tailing on traditional reversed-phase (RP) C18 columns.

  • Steric Hindrance & Volatility: The bulky tert-butyl group at the C2 position sterically shields the secondary amine. While the free base is volatile, its direct injection into a gas chromatograph (GC) often results in adsorption to active silanol sites, necessitating aggressive derivatization[5].

Comparative Analysis of Analytical Modalities

To overcome these bottlenecks, analytical scientists must select modalities based on the specific physicochemical behavior of the azetidine core.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
  • Causality: Because 2-tert-butylazetidine lacks a chromophore, CAD is utilized as it measures the physical mass of the analyte independent of optical properties[3]. By employing a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase, the highly polar hydrochloride salt can be adequately retained, whereas it would elute in the void volume of a standard RP-HPLC system.

  • Self-Validation: CAD responses are inherently non-linear over wide concentration ranges. A self-validating system requires a 5-point calibration curve with a log-log transformation to ensure quantitative integrity, followed by a blank injection to confirm the absence of aerosol carryover.

Gas Chromatography-Mass Spectrometry (GC-MS) via Silylation
  • Causality: Direct GC analysis of the hydrochloride salt is impossible due to non-volatility. Even after free-basing, the secondary amine interacts with the GC column's stationary phase. Silylation (e.g., using BSTFA) masks the active N-H proton, neutralizes polarity, and volatilizes the analyte, ensuring sharp chromatographic peaks and enabling unambiguous mass spectral identification[5].

  • Self-Validation: An isotopically labeled internal standard (e.g., a deuterated aliphatic amine) must be spiked into the sample prior to derivatization to control for variability in the silylation reaction efficiency.

Pre-column Derivatization HPLC-UV
  • Causality: Reacting the secondary amine with a chromophoric reagent (e.g., Fmoc-Cl) adds a hydrophobic, UV-active tag. This achieves two goals simultaneously: it enables standard UV detection and increases the molecule's hydrophobicity, allowing for excellent retention and separation on standard C18 columns[4].

Quantitative Data Comparison

The following table summarizes the performance metrics of the primary analytical alternatives for 2-tert-butylazetidine hydrochloride:

Analytical ModalityDetection MechanismSample PreparationRun TimeSensitivity (LOD)Best Suited For
HPLC-CAD Mass-based aerosol scatteringDirect dissolution (aqueous/organic)10–15 min~10–50 ngRoutine purity assay, salt content analysis
GC-MS Electron Ionization (EI)Free-basing + Silylation15–20 min~1–5 ngTrace impurity profiling, volatile degradants
HPLC-UV UV Absorbance (e.g., 254 nm)Pre-column derivatization (Fmoc-Cl)20–25 min~5–10 ngHigh-throughput labs lacking CAD/MS infrastructure

Decision Workflow

AzetidineAnalysis Sample 2-tert-Butylazetidine HCl Goal Select Analytical Objective Sample->Goal Purity Purity & Quantification Goal->Purity Chiral Enantiomeric Excess (ee%) Goal->Chiral Struct Structural Confirmation Goal->Struct HPLC_CAD HPLC-CAD / HILIC (Direct Analysis) Purity->HPLC_CAD Non-volatile / No UV GC_MS GC-MS (Post-Silylation) Purity->GC_MS High Sensitivity Chiral_GC Chiral GC / HPLC (Derivatized) Chiral->Chiral_GC Chiral Resolution NMR_MS 1H/13C NMR & HRMS (D2O or CDCl3 free base) Struct->NMR_MS Molecular ID

Fig 1: Decision matrix for selecting analytical methods for 2-tert-butylazetidine hydrochloride.

Experimental Protocols

Protocol A: HPLC-CAD Method for Assay and Purity
  • Objective: Direct quantification of 2-tert-butylazetidine hydrochloride without derivatization.

  • Equipment: UHPLC system coupled with a Charged Aerosol Detector.

  • Column: Waters BEH Amide (HILIC), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • B: Acetonitrile.

    • Causality Note: CAD requires strictly volatile buffers. Non-volatile salts (like phosphate) will precipitate during nebulization, causing severe baseline noise and permanent detector fouling.

  • Gradient: Isocratic at 85% B for 10 minutes.

  • Procedure:

    • Weigh 10.0 mg of 2-tert-butylazetidine HCl and dissolve in 10 mL of Acetonitrile:Water (80:20 v/v).

    • Filter through a 0.22 µm PTFE syringe filter.

    • Inject 2.0 µL into the UHPLC system.

    • Self-Validation Step: Inject a system suitability standard (0.1 mg/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be 2.0%.

Protocol B: GC-MS Analysis via Silylation
  • Objective: Trace impurity profiling and confirmation of molecular weight.

  • Equipment: GC-MS with Electron Ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Procedure:

    • Free-basing & Extraction: Dissolve 5.0 mg of the sample in 1 mL of 1M NaOH (aq). Extract with 1 mL of dichloromethane (DCM).

    • Derivatization: Transfer 500 µL of the organic layer to a GC vial. Add 100 µL of BSTFA containing 1% TMCS[5].

    • Causality Note: The C2 tert-butyl group creates significant steric hindrance. Heating the mixture at 70°C for 30 minutes is mandatory to drive the silylation of the secondary amine to completion.

    • Injection: Inject 1.0 µL (split ratio 10:1) into the GC injection port (set to 250°C).

    • Oven Program: 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Self-Validation Step: Monitor the baseline for the underivatized free base peak. If present, it indicates incomplete derivatization, and the sample must be re-prepared with fresh BSTFA.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Benchchem. 3

  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem. 4

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 1

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. 2

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. 5

Sources

Validation

Synthetic Routes to 2-tert-Butylazetidine: A Comparative Guide for Process and Discovery Chemists

Azetidines are highly sought-after motifs in modern drug discovery, serving as metabolically stable, lower-lipophilicity bioisosteres for acyclic amines and larger heterocycles. The incorporation of a bulky tert-butyl gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Azetidines are highly sought-after motifs in modern drug discovery, serving as metabolically stable, lower-lipophilicity bioisosteres for acyclic amines and larger heterocycles. The incorporation of a bulky tert-butyl group at the C2 position introduces significant steric hindrance, which can lock molecular conformations and shield adjacent labile sites from enzymatic degradation. However, synthesizing 2-tert-butylazetidine presents unique challenges due to the high ring strain of the four-membered heterocycle and the immense steric bulk of the tert-butyl substituent.

This guide objectively compares the two most viable synthetic routes to 2-tert-butylazetidine: the classical intramolecular nucleophilic substitution (S_N2) of amino alcohols[1] and the modern palladium-catalyzed directed C(sp³)-H amination[2].

Visualizing the Synthetic Pathways

G cluster_A Route A: Classical SN2 Cyclization cluster_B Route B: Pd-Catalyzed C(sp3)-H Amination A1 1-Amino-4,4-dimethylpentan-3-ol A2 N-Boc, O-Ms Intermediate A1->A2 1. Boc2O 2. MsCl, Et3N A3 Boc-2-tert-butylazetidine A2->A3 KOtBu, THF (SN2 Inversion) Final 2-tert-butylazetidine A3->Final TFA Deprotection B1 2,2-Dimethylpentan-3-amine B2 PA-Protected Amine B1->B2 Picolinic Acid EDCI B3 PA-2-tert-butylazetidine B2->B3 Pd(OAc)2, PhI(OAc)2 (C-H Activation) B3->Final LiAlH4 Deprotection

Comparative workflows for 2-tert-butylazetidine synthesis via SN2 and C-H amination.

Route A: Classical Intramolecular S_N2 Cyclization

Mechanistic Causality & Expertise

The classical approach relies on the cyclization of a 1,3-amino alcohol precursor (1-amino-4,4-dimethylpentan-3-ol). The causality of this design hinges on differential nucleophilicity and leaving-group ability. The primary amine is first masked with an electron-withdrawing protecting group (Boc) to prevent premature oligomerization and to increase the acidity of the N-H bond[3].

The use of a mesylate (Ms) over a tosylate in the activation step is highly deliberate. Mesylates offer an optimal balance of reactivity and atom economy for 4-exo-tet cyclizations. A tosylate introduces excessive steric bulk that can impede the required transition state geometry when adjacent to a massive tert-butyl group. By employing KOtBu as the base, the reaction ensures rapid and irreversible deprotonation of the carbamate without acting as a competing nucleophile, driving the kinetically disfavored four-membered ring closure forward via inversion of stereochemistry at C3.

Self-Validating Experimental Protocol
  • Protection & Activation: Dissolve 1-amino-4,4-dimethylpentan-3-ol (1.0 equiv) in anhydrous CH₂Cl₂. Add Boc₂O (1.05 equiv) and stir until complete. Cool to 0 °C, add Et₃N (2.0 equiv), followed by dropwise addition of MsCl (1.2 equiv).

    • Self-Validation: The reaction is validated when the polar alcohol spot on TLC shifts to a less polar UV-active spot. ¹H NMR of the crude must show a new sharp singlet at ~3.0 ppm (mesylate CH₃).

  • Cyclization: Dissolve the crude mesylate in anhydrous THF. At 0 °C, add KOtBu (1.5 equiv) portion-wise. Warm to room temperature and stir for 12 hours.

    • Self-Validation: Successful cyclization is confirmed by the disappearance of the mesylate singlet in ¹H NMR and a characteristic upfield shift of the C4 protons into the 2.0–3.5 ppm range, indicative of the shielded four-membered ring environment.

  • Deprotection: Treat the isolated Boc-azetidine with 20% TFA in CH₂Cl₂ for 2 hours, followed by basic aqueous workup to yield the free base.

Route B: Palladium-Catalyzed Directed C(sp³)-H Amination

Mechanistic Causality & Expertise

Pioneered by Chen and co-workers, this modern route constructs the azetidine ring directly from an unactivated aliphatic amine (2,2-dimethylpentan-3-amine)[2]. The causality relies on the bidentate picolinamide (PA) directing group, which strongly coordinates to Pd(II), bringing the metal center into close proximity with the γ-C(sp³)-H bond. A concerted metalation-deprotonation (CMD) event forms a rigid 5,5-bicyclic palladacycle. The strong oxidant PhI(OAc)₂ then oxidizes Pd(II) to Pd(IV), triggering a rapid reductive elimination that forges the C-N bond.

The choice of 2,2-dimethylpentan-3-amine as the precursor is a masterclass in regiocontrol. The amine possesses two distinct sets of γ-methyl groups: the unhindered methyl of the ethyl chain and the three highly encumbered methyls of the tert-butyl group. During the CMD step, the bulky Pd(II) catalyst exhibits profound sensitivity to steric environments, selectively activating the less hindered ethyl terminus. This completely avoids the formation of the isomeric 2-ethyl-3,3-dimethylazetidine, channeling the reaction exclusively toward the desired 2-tert-butylazetidine.

Self-Validating Experimental Protocol
  • Directing Group Installation: React 2,2-dimethylpentan-3-amine (1.0 equiv) with picolinic acid (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) in CH₂Cl₂ at room temperature overnight.

    • Self-Validation: Formation of the PA-amide is confirmed by a distinct downfield N-H amide doublet (~8.5 ppm) and characteristic pyridine ring protons in the ¹H NMR spectrum.

  • C-H Amination: In a sealed pressure tube, combine the PA-amide (1.0 equiv), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (2.5 equiv) in anhydrous toluene (0.1 M). Heat to 110 °C for 24 hours.

    • Self-Validation: The system validates itself visually; the initial orange solution (Pd(II)) turns dark brown as the catalyst cycles. NMR validation requires observing the loss of the N-H proton and the emergence of complex multiplets for the newly formed azetidine methylene protons.

  • Cleavage: Remove the PA directing group by reductive cleavage using LiAlH₄ in THF at room temperature to liberate 2-tert-butylazetidine.

Objective Data Comparison

ParameterRoute A: Classical S_N2 CyclizationRoute B: Directed C(sp³)-H Amination
Precursor Dependency Requires specific 1,3-amino alcohols[1]Utilizes unactivated aliphatic amines[2]
Step Count (to free base) 3 Steps (Protection, Activation, Cyclization)3 Steps (PA-Protection, C-H Activation, Cleavage)
Typical Overall Yield 45% – 60%65% – 80%[2]
Stereochemical Outcome Inversion at the alcohol carbon (C2)Retention at the γ-carbon
Primary Cost Drivers Precursor synthesis, stoichiometric basePd(OAc)₂ catalyst, PhI(OAc)₂ oxidant
Scalability Profile High (frequently used in process chemistry)Moderate (limited by oxidant safety at scale)

Conclusion & Recommendations

For process chemists requiring multi-kilogram scalability using inexpensive, readily available reagents, Route A (S_N2 Cyclization) remains the industry standard, provided the specific 1,3-amino alcohol precursor can be sourced efficiently. Conversely, for discovery chemists focused on late-stage functionalization or rapid library generation from diverse aliphatic amines, Route B (C-H Amination) offers superior atom economy regarding the carbon skeleton and elegant regiocontrol, despite the higher cost of the palladium catalyst and hypervalent iodine oxidant.

References

  • Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis Source: Journal of the American Chemical Society URL:[Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3) Source: AWS / Supporting Information (Chen et al.) URL:[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL:[Link]

Sources

Comparative

Cost-Effectiveness and Performance Comparison Guide: Synthesis of 2-tert-Butylazetidine

Introduction: The Challenge of Sterically Hindered Azetidines In modern drug discovery, the azetidine ring is increasingly utilized as a metabolically stable, lipophilic bioisostere for morpholines, piperidines, and alip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Sterically Hindered Azetidines

In modern drug discovery, the azetidine ring is increasingly utilized as a metabolically stable, lipophilic bioisostere for morpholines, piperidines, and aliphatic amines [1]. However, the synthesis of 2-substituted azetidines—particularly those bearing bulky groups like a tert-butyl moiety (2-tert-butylazetidine)—presents a formidable synthetic challenge.

The primary difficulty lies in the thermodynamics and kinetics of four-membered ring closure. Traditional intramolecular nucleophilic substitutions (SN2) suffer from severe steric clash at the electrophilic carbon when bulky substituents are present, often leading to competing elimination reactions or intermolecular dimerization rather than the desired cyclization. To achieve cost-effective and scalable synthesis, researchers must pivot from traditional approaches to advanced catalytic methodologies.

This guide objectively compares the three primary synthetic routes for 2-tert-butylazetidine, analyzing their mechanistic viability, cost-effectiveness, and overall performance, supported by field-proven experimental data.

Comparison of Synthetic Alternatives

Route A: Traditional 1,3-Amino Alcohol Cyclization

Historically, azetidines were synthesized by converting 1,3-amino alcohols into their corresponding mesylates or tosylates, followed by base-mediated intramolecular SN2 cyclization.

  • Performance: While effective for unsubstituted or 3-substituted azetidines, this method fails catastrophically for 2-tert-butyl derivatives. The massive steric bulk of the tert-butyl group adjacent to the leaving group drastically increases the activation energy barrier for the SN2 transition state.

  • Cost-Effectiveness: Poor. Although starting materials are cheap, the yield is typically <15%, resulting in massive material waste and high purification costs.

Route B: β-Lactam Reduction (Staudinger Cycloaddition)

This route involves a [2+2] Staudinger cycloaddition between an imine and a ketene to form a 4-tert-butyl-2-azetidinone (β-lactam), followed by aggressive reduction (e.g., using LiAlH4 or AlH3) [2].

  • Performance: Provides excellent diastereocontrol. However, reducing a sterically hindered β-lactam requires harsh conditions and extended reaction times.

  • Cost-Effectiveness: Moderate. The step count is higher, and the use of stoichiometric, highly reactive hydride reagents poses significant safety and handling costs during scale-up.

Route C: Palladium-Catalyzed Directed C(sp³)-H Amination (Recommended)

Pioneered by Chen and co-workers, this method utilizes a bidentate picolinamide (PA) directing group to facilitate a Pd-catalyzed intramolecular amination of unactivated γ-C(sp³)-H bonds [3].

  • Performance: The bidentate coordination of the PA group stabilizes a high-valent Pd(IV) intermediate. This is the mechanistic key: the reductive elimination from Pd(IV) is highly thermodynamically favorable, easily overcoming the strain of the four-membered ring and the steric hindrance of the tert-butyl group.

  • Cost-Effectiveness: High. Despite the upfront cost of Pd(OAc)2 and PhI(OAc)2, the high yield (typically >80%), low step count, and use of easily accessible acyclic precursors make this the most economically viable route for milligram-to-gram scale synthesis.

Quantitative Data Summary
Synthesis MethodOverall Yield (%)Step CountKey ReagentsScalabilityCost-Effectiveness Rating
Traditional Cyclization < 15%3MsCl, Et₃N, NaHPoorLow
β-Lactam Reduction 45 - 55%4Acid chloride, Et₃N, LiAlH₄ModerateMedium
Pd-Catalyzed C-H Amination 80 - 85%2Pd(OAc)₂, PhI(OAc)₂, PA-amineExcellentHigh

Mechanistic Workflow: Pd-Catalyzed C-H Amination

To understand why the Pd-catalyzed route is superior for sterically hindered substrates, we must examine the self-validating catalytic cycle. The bidentate PA group not only directs the initial C-H activation but prevents catalyst deactivation.

G n1 1. Acyclic Precursor (PA-protected amine) n2 2. Pd(II) Coordination (Bidentate stabilization) n1->n2 n3 3. C(sp³)-H Activation (Palladacycle Formation) n2->n3 n4 4. Oxidation to Pd(IV) via PhI(OAc)₂ n3->n4 n5 5. Reductive Elimination (Azetidine Ring Closure) n4->n5 n5->n1

Fig 1: Catalytic cycle of Pd-catalyzed C(sp3)-H amination for 2-tert-butylazetidine synthesis.

Experimental Protocol: Synthesis of 2-tert-Butylazetidine via C-H Amination

Materials Required:
  • Substrate: N-(1-(tert-butyl)propyl)picolinamide (1.0 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 0.1 mmol)

  • Oxidant: (Diacetoxyiodo)benzene (PhI(OAc)₂, 2.5 mmol)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE) (10 mL, anhydrous)

Step-by-Step Methodology:

Part 1: Azetidine Ring Closure

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add N-(1-(tert-butyl)propyl)picolinamide (1.0 mmol), Pd(OAc)₂ (0.1 mmol), and PhI(OAc)₂ (2.5 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous Toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours. Causality note: The elevated temperature is required to overcome the activation barrier of the C-H insertion step prior to oxidation.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1). The reaction mixture will transition from a pale orange suspension to a dark brown solution as the catalytic cycle progresses.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the pad with additional DCM (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the PA-protected 2-tert-butylazetidine (Typical yield: 82-85%).

Part 2: Deprotection (Yielding the Free Amine)

  • Hydrolysis: Dissolve the PA-protected azetidine (0.8 mmol) in ethanol (5 mL). Add an aqueous solution of NaOH (3.0 M, 5 mL).

  • Heating: Reflux the mixture at 90 °C for 8 hours.

  • Extraction: Cool to room temperature, evaporate the ethanol, and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate at low temperature (the free azetidine is volatile) to yield 2-tert-butylazetidine. To store, treat with 1.0 M HCl in ether to precipitate as the stable 2-tert-butylazetidine hydrochloride salt.

References

  • Title: Recent advances in the chemistry of metallated azetidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Molecules (MDPI) URL: [Link]

  • Title: Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp³)–H Bonds Source: Journal of the American Chemical Society (JACS) URL: [Link]

Validation

Physicochemical Comparison: Azetidine vs. Pyrrolidine and Piperidine

The 2-Substituted Azetidine Scaffold: A Comparative Guide to Design, Synthesis, and Application in Drug Discovery As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-Substituted Azetidine Scaffold: A Comparative Guide to Design, Synthesis, and Application in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, off-target promiscuity, or excessive lipophilicity. In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted heterocycles has become a highly effective optimization strategy. Among these, the 2-substituted azetidine ring has emerged as a privileged structural motif[1].

Unlike its larger homologues—pyrrolidines and piperidines—the four-membered azetidine ring possesses significant angle strain and conformational rigidity. This rigidity allows for the precise spatial orientation of pharmacophores, enhancing receptor affinity while simultaneously lowering the overall lipophilicity (clogP) of the molecule[2]. FDA-approved drugs such as the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib heavily rely on azetidine motifs to achieve their exceptional pharmacokinetic and pharmacodynamic profiles.

This guide objectively compares the performance of 2-substituted azetidines against alternative saturated nitrogen heterocycles, providing actionable experimental workflows and validated data for drug development professionals.

When optimizing a lead compound, replacing a pyrrolidine or piperidine with a 2-substituted azetidine can dramatically alter the molecule's trajectory. The azetidine ring is smaller, more polar, and possesses fewer C–H bonds susceptible to cytochrome P450 (CYP) mediated oxidation.

Table 1: Comparative Physicochemical Profiling of Saturated N-Heterocycles

Property2-Substituted Azetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Pharmacological Impact
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Minimal (~0.1 kcal/mol)Drives unique synthetic reactivity; restricts conformational flexibility[3].
Lipophilicity (clogP) LowestModerateHighestAzetidines improve aqueous solubility and reduce non-specific protein binding[4].
Metabolic Stability HighModerateLow to ModerateFewer C–H bonds in azetidines reduce sites for oxidative metabolism.
Vector Projection Highly restrictedFlexible envelopeChair conformationAzetidines lock substituents into specific vectors, reducing entropic penalty upon target binding.
Nitrogen Basicity (pKa) Modulated (often lower)HigherHighestLower basicity in azetidines can improve membrane permeability and reduce hERG liability.

Experimental Evidence: DHODH Inhibitors In a recent fragment-based drug discovery campaign targeting Dihydroorotate Dehydrogenase (DHODH), researchers compared a pyrrolidine-based lead against a 2-substituted azetidine analogue. The pyrrolidine compound exhibited only modest metabolic stability (half-life = 56 min in human liver microsomes). Substituting it with a 2-substituted azetidine maintained the cellular potency while significantly reducing the clogP[4]. Because 2-position substitution can sometimes expose the ring to specific microsomal degradation, further tuning of the scaffold is often employed to perfectly balance clearance and potency[4].

Mechanistic Pathway: Azetidines in Targeted Kinase Inhibition

The conformational rigidity of 2-substituted azetidines is perfectly suited for allosteric or ATP-competitive kinase inhibition. For instance, in the targeted cancer therapy cobimetinib, the azetidine ring precisely projects its substituents into the allosteric pocket of MEK1/2, locking the kinase in an inactive state and preventing the downstream phosphorylation of ERK[2].

Pathway RTK Receptor Tyrosine Kinase (Activation) RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Cobimetinib Cobimetinib (Azetidine Scaffold) Cobimetinib->MEK Allosteric Inhibition

MEK/ERK signaling pathway modulated by the azetidine-containing drug Cobimetinib.

Experimental Methodology: Stereoselective Synthesis of 2-Substituted Azetidines

Synthesizing 2-substituted azetidines is notoriously challenging. The high ring strain makes the intermediates prone to ring-opening or isomerization into pyrrolidines (via an aziridinium ion pathway) under thermal or acidic stress[5].

To overcome this, asymmetric synthesis via the directed lithiation of N-Boc-azetidines followed by electrophilic trapping is a highly reliable, self-validating protocol for generating stereopure derivatives[6].

G Start N-Boc-Azetidine Lithiation Directed Lithiation (s-BuLi, TMEDA, -78°C) Start->Lithiation Deprotonation Electrophile Electrophilic Trapping (e.g., Alkyl Halide) Lithiation->Electrophile C-C Bond Formation Isomerization Avoid: Ring Expansion (Pyrrolidine Formation) Lithiation->Isomerization Thermal Stress (> -78°C) Product 2-Substituted Azetidine (High ee%, Rigid Scaffold) Electrophile->Product Isolation

Synthetic workflow for 2-substituted azetidines highlighting the critical thermal control.

Step-by-Step Protocol: Asymmetric α-Lithiation and Alkylation

Objective: Synthesize a stereopure 2-alkyl-N-Boc-azetidine while suppressing ring-expansion side reactions. Causality & Controls: The reaction must be maintained strictly at -78°C. Elevated temperatures provide the activation energy required to break the strained C–N bond, leading to acyclic impurities or pyrrolidine expansion. The use of TMEDA breaks up organolithium aggregates, increasing the basicity and nucleophilicity of s-BuLi for efficient deprotonation.

  • System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (0.1 M relative to substrate) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv).

  • Substrate Introduction : Dissolve N-Boc-azetidine (1.0 equiv) in the THF/TMEDA mixture. Cool the system to exactly -78°C using a dry ice/acetone bath. Validation Check: Ensure the internal temperature probe reads ≤ -75°C before proceeding.

  • Directed Lithiation : Dropwise add sec-butyllithium (s-BuLi, 1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. The Boc group acts as a directing group, coordinating the lithium ion and facilitating deprotonation at the adjacent C2 position. Stir for 1 hour at -78°C.

  • Electrophilic Trapping : Slowly add the chosen electrophile (e.g., an alkyl iodide or allyl bromide, 1.5 equiv) dissolved in minimal anhydrous THF. Causality: Slow addition prevents localized exothermic spikes that could trigger ring-opening.

  • Quenching & Isolation : Stir for an additional 2 hours at -78°C, then quench the reaction at low temperature by adding a saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature only after quenching.

  • Purification : Extract with diethyl ether, dry over MgSO4, and purify via silica gel chromatography. Note: If acid-catalyzed isomerization to pyrrolidine is observed during purification, switch to neutral alumina and add 1% triethylamine (TEA) to the eluent[7].

Advanced Applications: Ethynylazetidines and Sulfonyl Fluorides

Recent innovations have further expanded the azetidine toolkit. For example, (2R)-2-ethynylazetidine has emerged as a commercially available, highly versatile building block[8]. The terminal alkyne provides an ideal handle for Click chemistry (CuAAC) or Sonogashira couplings, enabling the rapid generation of diverse libraries for JAK and MEK inhibitor screening[8].

Furthermore, the development of azetidine sulfonyl fluorides (ASFs) has unlocked new opportunities for late-stage functionalization. ASFs offer an attractive, stable alternative to traditional strain-release reagents like azabicyclo[1.1.0]butanes (ABBs)[9]. These reagents allow for the seamless integration of the azetidine motif into complex active pharmaceutical ingredients (APIs), improving target binding through optimal vector projection[10].

Conclusion

The 2-substituted azetidine is not merely a structural curiosity; it is a highly functional, privileged scaffold that solves critical liabilities in drug discovery. By replacing flexible, lipophilic rings with rigid, polar azetidines, medicinal chemists can optimize both the pharmacokinetic and pharmacodynamic profiles of lead compounds, driving the next generation of targeted therapeutics.

References

  • 1 - Future Med Chem (PubMed)

  • 3 - ResearchGate

  • 2 - PharmaBlock 4.4 - PMC 5.5 - ResearchGate 6.6 - The Journal of Organic Chemistry (ACS Publications) 7.7 - University of Birmingham 8.8 - Benchchem 9.9 - PMC 10.10 - Journal of the American Chemical Society (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

2-Tert-butylazetidine hydrochloride proper disposal procedures

An essential component in modern drug development, 2-Tert-butylazetidine hydrochloride (and its stereoisomers, such as the (2S) variant) is a highly valuable but reactive nitrogen-containing heterocycle. For laboratory p...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential component in modern drug development, 2-Tert-butylazetidine hydrochloride (and its stereoisomers, such as the (2S) variant) is a highly valuable but reactive nitrogen-containing heterocycle. For laboratory professionals, managing the lifecycle of this chemical—from operational handling to final destruction—requires strict adherence to environmental and safety protocols.

As an Application Scientist, I have designed this guide to move beyond basic safety data. By understanding the mechanistic causality behind these protocols, your laboratory can build self-validating safety systems that ensure regulatory compliance and operational excellence.

Chemical Profile & Hazard Causality

To handle 2-Tert-butylazetidine hydrochloride safely, one must understand its structural vulnerabilities. The molecule features a four-membered azetidine ring, which possesses significant angle strain (~26 kcal/mol). While the bulky tert-butyl group provides some steric shielding, the amine center remains reactive.

Furthermore, because it is a hydrochloride salt , thermal degradation does not merely produce carbon dioxide and water. Combustion forces the release of highly corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx) [1]. This specific chemical reality dictates our entire approach to its disposal.

Table 1: Quantitative Hazard Data & Regulatory Profile

Property / HazardClassification / ValueOperational Implication
CAS Number 2322931-71-3 (2S-isomer) / 1432678-94-8Verify exact stereoisomer on inventory logs.
Molecular Formula C7H15N · HClHalogenated salt; strictly prohibits standard open-air burning.
Skin Corrosion/Irritation Category 2[2]Mandates chemical-resistant nitrile gloves during transfer.
Eye Damage/Irritation Category 2A[2]Mandates splash goggles; face shield required for bulk handling.
Environmental Toxicity Toxic to aquatic life[3]Strictly prohibits drain disposal or sewer flushing[4].
EPA Waste Listing 40 CFR Parts 261[5]Must be logged as hazardous waste for licensed transfer.

Pre-Disposal Operational Handling Protocol

Before waste is generated, the handling of the pure reagent must be tightly controlled to prevent contamination and accidental exposure. Hydrochloride salts are inherently hygroscopic; exposure to ambient humidity causes the powder to clump, which complicates quantitative transfers and increases the risk of spills.

Step-by-Step Handling Workflow:

  • Environmental Control: Always open the container in a certified chemical fume hood to control airborne levels[4]. If storing for prolonged periods, purge the headspace with an inert gas (e.g., Argon) before resealing[2].

  • PPE Verification: Don nitrile gloves, a fastened lab coat, and Category 2A-compliant safety goggles[2].

  • Mechanical Transfer: Use clean, non-sparking spatulas[2]. Avoid forceful scraping of clumped material, which can generate aerosolized hazardous dust.

  • Equipment Decontamination: Immediately wash all spatulas and glassware with a compatible solvent, capturing the rinsate in a designated liquid hazardous waste container.

Step-by-Step Waste Segregation & Disposal Procedure

Because of the HCl and NOx emission risks, 2-Tert-butylazetidine hydrochloride cannot be disposed of in standard municipal or non-halogenated waste streams. It requires a specific chemical incineration pathway[2][6].

Step 1: Waste Segregation Isolate all azetidine waste from strong oxidizing agents[7]. Mixing strained nitrogenous rings with oxidizers can lead to highly exothermic, uncontrolled reactions in the waste carboy.

Step 2: Solvent Dissolution (Homogenization) Do not send dry, bulk powder directly to the incinerator. Instead, dissolve or mix the solid material with a highly combustible, EPA-approved solvent (such as ethanol or butanol)[6]. Causality: Solid powders burn unevenly and can clog injection nozzles. Dissolution ensures a homogenous fuel mixture, allowing for a steady, predictable burn rate during incineration.

Step 3: Transfer to a Licensed Facility Package the sealed waste in secondary containment and label it in accordance with US EPA 40 CFR Parts 261 guidelines[5]. Transfer the material to a licensed professional waste disposal service[8].

Step 4: Incineration via Afterburner & Scrubber The licensed facility must burn the solvent mixture in a chemical incinerator equipped with an afterburner and a scrubber system [2][6]. Causality: The primary incinerator volatilizes the compound. The afterburner provides the extreme heat necessary to completely cleave the sterically hindered tert-butyl group and the strained azetidine ring. Finally, the alkaline scrubber neutralizes the corrosive HCl and toxic NOx gases before exhaust is released into the atmosphere[1][2].

IncinerationPathway A 2-Tert-butylazetidine HCl (Solid Waste) B Combustible Solvent Mixture A->B Dissolve C Primary Incineration (Thermal Cleavage) B->C Inject D Hazardous Exhaust (NOx, HCl, CO, CO2) C->D Volatilize E Afterburner (Complete Combustion) D->E Oxidize F Alkaline Scrubber (Neutralizes HCl/NOx) E->F Scrub G Safe Atmospheric Exhaust F->G Release

Caption: Thermal degradation pathway of 2-Tert-butylazetidine HCl requiring alkaline scrubbing.

DisposalWorkflow Step1 1. Hazard Identification Review SDS & PPE Step2 2. Waste Segregation Isolate from Oxidizers Step1->Step2 Step3 3. Containment Seal in Compatible Vessel Step2->Step3 Step4 4. Labeling EPA Hazardous Waste Tag Step3->Step4 Step5 5. Licensed Transfer To Approved Facility Step4->Step5

Caption: Standardized logistical workflow for the containment and transfer of azetidine waste.

Emergency Spill Response Protocol

In the event of a containment failure, immediate action is required to prevent environmental contamination and personnel exposure.

  • Evacuation & Isolation: Warn personnel to move away from the immediate area. Eliminate all ignition sources (no smoking, sparks, or flames)[2].

  • Ventilation: Ensure the laboratory's air-handling systems are operational and running at maximum exhaust capacity[8].

  • Dry Spills: Do not use water initially, as this can spread the contamination. Use clean, non-sparking tools to gently sweep up the powder into an airtight container[2]. Avoid generating a dust cloud, which drastically increases inhalation risk[9].

  • Wet Spills (Solutions): Absorb the spilled liquid with an inert, non-combustible material (such as vermiculite or dry sand)[2].

  • Final Decontamination: Once the bulk material is collected, wash the spill site with copious amounts of water and soap[1][7]. Ensure the wash water is collected as hazardous waste and not allowed to enter the drains or sewers[4].

References

  • TCI AMERICA: Azetidine Hydrochloride. ssl-images-amazon.com. 2

  • 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride - AK Scientific, Inc. aksci.com. 4

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 1

  • AM-2063 - Safety Data Sheet. combi-blocks.com. 3

    • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. scbt.com. 5

  • MATERIAL SAFETY DATA SHEET - East Harbour Group. eastharbourgroup.com. 9

  • Safety Data Sheet - Fisher Scientific (Waste Disposal Recommendations). fishersci.com. 8

  • SAFETY DATA SHEET - Shimadzu. shimadzu.eu. 7

Sources

Handling

Personal protective equipment for handling 2-Tert-butylazetidine hydrochloride

As a Senior Application Scientist, I recognize that handling strained nitrogenous heterocycles requires a rigorous approach to laboratory safety. 2-Tert-butylazetidine hydrochloride (CAS: 2322931-71-3) is a highly valuab...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling strained nitrogenous heterocycles requires a rigorous approach to laboratory safety. 2-Tert-butylazetidine hydrochloride (CAS: 2322931-71-3) is a highly valuable pharmacophore building block in modern drug discovery, offering unique conformational rigidity. However, the inherent ring strain of the 4-membered azetidine ring, combined with its presentation as a hygroscopic hydrochloride salt, dictates specific, non-negotiable handling protocols.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every safety measure is grounded in the chemical realities of the molecule.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, one must understand why it is hazardous. Azetidine hydrochlorides are universally classified as irritants[1]. The table below summarizes the quantitative hazard data and the chemical causality behind these classifications.

Hazard Class / GHS CodeDescriptionMechanistic Causality
Acute Toxicity (H302) Harmful if swallowed.The biological activity of the azetidine pharmacophore can interfere with cellular processes. The lipophilic tert-butyl group enhances gastrointestinal absorption[1].
Skin Irritation (H315) Causes skin irritation.Upon contact with dermal moisture, the hydrochloride salt dissociates, creating a localized acidic environment that disrupts the stratum corneum[2].
Eye Irritation (H319) Causes serious eye irritation.Dust particulates dissolve rapidly in tear fluid, causing acute localized pH drops and potential corneal damage[2].
Respiratory (H335) May cause respiratory irritation.Fine, aerosolized dust particles dissolve in the mucosal lining of the respiratory tract, causing acute inflammation[1].
Thermal Decomposition Release of toxic gases.Heating to decomposition releases hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[3].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a vital barrier engineered to counter specific physicochemical threats.

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm). Double-gloving recommended for bulk transfer.Nitrile provides excellent resistance to organic salts. The tert-butyl moiety increases the molecule's lipophilicity; if the salt is neutralized to its free base form, dermal penetration risk increases[1].
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1 or EN 166).Standard safety glasses are insufficient. Goggles prevent micro-particulate dust from bypassing the lenses and contacting the eyes[2].
Respiratory N95 or P100 particulate respirator (EN 143 type P2/P3) if handled outside a hood.Prevents the inhalation of hygroscopic micro-particulates that lead to rapid mucosal dissolution and respiratory tract irritation[3].
Body Protection Flame-resistant, tightly cuffed laboratory coat.Protects against static discharge during the handling of dry powders and prevents accumulation of dust on personal clothing[3].

Standard Operating Procedure: Safe Handling Workflow

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure operational integrity.

Step 1: Pre-Operational Validation

  • Verify that the fume hood is operational with a face velocity of 80–100 fpm (feet per minute).

  • Ensure the workspace is entirely dry. Causality: 2-Tert-butylazetidine hydrochloride is hygroscopic; ambient moisture will cause the powder to clump and degrade, complicating accurate weighing.

  • Ground and bond all receiving equipment to prevent static discharge, which can ignite combustible organic dust[3].

Step 2: Weighing and Transfer

  • Tare the receiving vial inside the analytical balance enclosure.

  • Using a static-free spatula, carefully transfer the required mass of 2-tert-butylazetidine hydrochloride.

  • Self-Validation Check: Observe the powder. If it appears "sticky" or is adhering aggressively to the spatula, the ambient humidity is too high, and the salt is absorbing moisture. Abort the transfer and move to a glovebox or desiccated environment.

  • Seal the stock container tightly immediately after use and store it in a cool, well-ventilated place away from incompatible materials (strong oxidizers)[4].

Step 3: Reaction Setup

  • Perform all solvent additions dropwise under an inert atmosphere (Nitrogen or Argon) to prevent uncontrolled exothermic dissolution.

  • Wash hands thoroughly with soap and water immediately after removing gloves[2].

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Containment:

  • Evacuate and Ventilate: Alert personnel in the immediate area. Increase the fume hood exhaust rate to maximum[4].

  • Dry Containment (Critical): Do not use water initially. Adding water to a concentrated hydrochloride salt spill causes rapid dissolution, generating a highly concentrated acidic solution that increases the risk of chemical burns.

  • Collection: Use dry clean-up procedures. Carefully sweep up the powder using a brush and dustpan, or use a HEPA-filtered vacuum, minimizing dust generation[4].

  • Aqueous Decontamination: Once the bulk solid is removed, wipe the affected area with a damp cloth, followed by washing the surface with copious amounts of water[5].

  • Self-Validation Check: Test the final rinse water on the spill surface with pH paper. The clean-up is only complete when the surface pH returns to neutral (pH ~7).

Waste Disposal Protocol:

  • Place all recovered spilled material, contaminated rags, and empty packaging into a sealable, clearly labeled plastic hazardous waste container[5].

  • Classify the waste as Solid Halogenated/Nitrogenous Organic Waste .

  • Do not let the product enter drains or water courses[1].

  • Transfer the sealed container to an authorized, licensed professional hazardous waste collection point in accordance with local environmental regulations[4].

Operational Workflow Diagram

The following diagram maps the critical path for handling and emergency response, ensuring logical decision-making during operations.

G Start PPE & Fume Hood Validation Weighing Weighing & Transfer (Minimize Dust) Start->Weighing Verified Reaction Reaction Execution (Inert Atmosphere) Weighing->Reaction Transferred Spill Spill Detected? Reaction->Spill Monitor Disposal Waste Segregation (Solid Organic Waste) Reaction->Disposal Post-Reaction CleanUp Dry Containment & Neutralization Spill->CleanUp Yes Success Safe Operation Complete Spill->Success No CleanUp->Disposal Collect Disposal->Success Logged

Fig 1: Operational workflow and spill response for 2-tert-butylazetidine hydrochloride.

References

  • Title: Safety Data Sheet - Azetidine Source: Chemos GmbH & Co. KG URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butylazetidine hydrochloride
Reactant of Route 2
2-Tert-butylazetidine hydrochloride
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